4-Chloro-5-(trifluoromethyl)-7H-pyrrolo[2,3-D]pyrimidine
Description
BenchChem offers high-quality 4-Chloro-5-(trifluoromethyl)-7H-pyrrolo[2,3-D]pyrimidine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-Chloro-5-(trifluoromethyl)-7H-pyrrolo[2,3-D]pyrimidine including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
4-chloro-5-(trifluoromethyl)-7H-pyrrolo[2,3-d]pyrimidine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H3ClF3N3/c8-5-4-3(7(9,10)11)1-12-6(4)14-2-13-5/h1-2H,(H,12,13,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XTQGBMSLTHSCEX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C2=C(N1)N=CN=C2Cl)C(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H3ClF3N3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
221.57 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
The Strategic Intermediate: A Technical Guide to 4-Chloro-5-(trifluoromethyl)-7H-pyrrolo[2,3-d]pyrimidine
For Researchers, Scientists, and Drug Development Professionals
Introduction: Unveiling a Key Building Block in Modern Drug Discovery
In the landscape of contemporary medicinal chemistry, the strategic design and synthesis of heterocyclic scaffolds are paramount to the development of novel therapeutics. Among these, the 7-deazapurine core, scientifically known as the 7H-pyrrolo[2,3-d]pyrimidine skeleton, has emerged as a privileged structure, particularly in the realm of kinase inhibitor discovery. This guide provides an in-depth technical overview of a specialized derivative within this class: 4-Chloro-5-(trifluoromethyl)-7H-pyrrolo[2,3-d]pyrimidine .
The introduction of a trifluoromethyl (-CF3) group at the C5-position of the pyrrole ring, combined with the reactive chloro-substituent at the C4-position of the pyrimidine ring, imbues this molecule with a unique combination of properties. The trifluoromethyl group, a bioisostere of a methyl group, is known to enhance metabolic stability, membrane permeability, and binding affinity of drug candidates by altering their electronic and lipophilic characteristics. The chlorine atom, on the other hand, serves as a versatile synthetic handle for the introduction of various functionalities through nucleophilic aromatic substitution and cross-coupling reactions.
While detailed public-domain literature specifically on 4-Chloro-5-(trifluoromethyl)-7H-pyrrolo[2,3-d]pyrimidine is emerging, its structural alerts point towards its significant potential as a key intermediate in the synthesis of next-generation kinase inhibitors and other targeted therapies. This guide will, therefore, draw upon established principles of heterocyclic chemistry and the known reactivity of related pyrrolo[2,3-d]pyrimidines to provide a comprehensive technical resource for researchers in the field.
Physicochemical and Structural Characteristics
A thorough understanding of the fundamental properties of a chemical entity is the bedrock of its effective application in synthesis and drug design. Below is a summary of the key physicochemical and structural data for 4-Chloro-5-(trifluoromethyl)-7H-pyrrolo[2,3-d]pyrimidine.
| Property | Value | Source |
| CAS Number | 1211520-73-8 | [1] |
| Molecular Formula | C₇H₃ClF₃N₃ | [1] |
| Molecular Weight | 221.57 g/mol | [1] |
| Appearance | Likely a white to off-white crystalline solid (inferred) | N/A |
| Solubility | Expected to be soluble in common organic solvents such as dichloromethane, tetrahydrofuran, and dimethylformamide (inferred) | N/A |
| Purity | Commercially available with purities of up to 98.0% | [1] |
Structural Elucidation:
-
¹H NMR: The proton NMR spectrum is expected to be relatively simple, showing signals for the N-H proton of the pyrrole ring and the two aromatic protons on the pyrrole and pyrimidine rings. The chemical shifts of these protons would be influenced by the electron-withdrawing effects of the trifluoromethyl and chloro groups.
-
¹³C NMR: The carbon NMR spectrum would show seven distinct signals corresponding to the carbon atoms in the bicyclic system and the trifluoromethyl group. The carbon attached to the trifluoromethyl group would exhibit a characteristic quartet due to C-F coupling.
-
¹⁹F NMR: The fluorine NMR would display a singlet for the three equivalent fluorine atoms of the trifluoromethyl group.
-
Mass Spectrometry: High-resolution mass spectrometry (HRMS) would be used to confirm the elemental composition, with the calculated exact mass aligning with the experimental value.
Synthesis and Mechanistic Considerations
While specific, detailed, and publicly available synthesis protocols for 4-Chloro-5-(trifluoromethyl)-7H-pyrrolo[2,3-d]pyrimidine are limited, its synthesis can be logically inferred from established methods for constructing the pyrrolo[2,3-d]pyrimidine scaffold and introducing trifluoromethyl groups. A plausible synthetic strategy would involve the initial construction of a 5-(trifluoromethyl)pyrrolo[2,3-d]pyrimidin-4-one intermediate, followed by chlorination.
Hypothetical Synthetic Pathway
Caption: A plausible synthetic workflow for 4-Chloro-5-(trifluoromethyl)-7H-pyrrolo[2,3-d]pyrimidine.
Causality Behind Experimental Choices:
-
Choice of Starting Materials: The selection of a trifluoromethylated β-ketoester or a similar trifluoromethyl-containing building block is crucial for the introduction of the -CF3 group at the desired position on the pyrrole ring.
-
Cyclization Strategy: The construction of the pyrrolo[2,3-d]pyrimidine core is a well-established process in heterocyclic chemistry. The choice of cyclization conditions would be critical to maximize the yield and purity of the bicyclic intermediate.
-
Chlorination Reagent: Phosphoryl chloride (POCl₃) is a common and effective reagent for the conversion of pyrimidinones to their corresponding chloro-derivatives. The addition of a catalytic amount of dimethylformamide (DMF) can accelerate this transformation by forming the Vilsmeier reagent in situ.
Reactivity and Applications in Drug Discovery
The chemical reactivity of 4-Chloro-5-(trifluoromethyl)-7H-pyrrolo[2,3-d]pyrimidine is dominated by the electrophilic nature of the C4-position, which is activated by the electron-withdrawing pyrimidine ring and the adjacent chlorine atom. This makes it an excellent substrate for nucleophilic aromatic substitution (SₙAr) reactions.
Key Reactions and Their Significance in Medicinal Chemistry
-
Nucleophilic Aromatic Substitution (SₙAr): The chlorine atom at the C4-position can be readily displaced by a variety of nucleophiles, including amines, alcohols, and thiols. This reaction is fundamental to the utility of this intermediate, as it allows for the introduction of diverse side chains that can interact with the target protein.
Caption: General scheme for the nucleophilic aromatic substitution of 4-Chloro-5-(trifluoromethyl)-7H-pyrrolo[2,3-d]pyrimidine.
-
Palladium-Catalyzed Cross-Coupling Reactions: The C4-chloro substituent also enables participation in various palladium-catalyzed cross-coupling reactions, such as Suzuki, Stille, and Buchwald-Hartwig couplings. These reactions are powerful tools for the formation of carbon-carbon and carbon-heteroatom bonds, allowing for the synthesis of complex and highly functionalized molecules.
Role in the Synthesis of Kinase Inhibitors
The 7H-pyrrolo[2,3-d]pyrimidine scaffold is a well-established "hinge-binding" motif in many kinase inhibitors. The nitrogen atoms at positions 1 and 3 of the pyrimidine ring can form crucial hydrogen bonds with the hinge region of the kinase active site, mimicking the interaction of the adenine core of ATP.
The strategic placement of the trifluoromethyl group at the C5-position can provide additional beneficial interactions within the active site and enhance the overall pharmacological profile of the inhibitor. The versatility of the C4-chloro group allows for the introduction of a wide array of substituents that can occupy the solvent-exposed region of the active site, thereby influencing the potency and selectivity of the inhibitor.
Safety, Handling, and Storage
As with any laboratory chemical, proper safety precautions must be observed when handling 4-Chloro-5-(trifluoromethyl)-7H-pyrrolo[2,3-d]pyrimidine. While a specific safety data sheet (SDS) for this compound is not widely available, the following guidelines should be followed based on the known hazards of similar chlorinated and fluorinated heterocyclic compounds.
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, chemical-resistant gloves, and a lab coat.
-
Handling: Handle in a well-ventilated area, preferably in a chemical fume hood, to avoid inhalation of dust or vapors. Avoid contact with skin and eyes.
-
Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials such as strong oxidizing agents and strong bases.
-
Disposal: Dispose of in accordance with local, state, and federal regulations.
Conclusion: A Promising Intermediate for Future Therapies
4-Chloro-5-(trifluoromethyl)-7H-pyrrolo[2,3-d]pyrimidine represents a highly valuable and strategically designed building block for the synthesis of novel therapeutic agents. Its unique combination of a privileged kinase-binding scaffold, a metabolically robust trifluoromethyl group, and a versatile synthetic handle at the C4-position makes it an attractive starting point for the development of next-generation kinase inhibitors and other targeted therapies. As research in this area continues, the demand for and documentation of this important intermediate are expected to grow, further solidifying its role in the advancement of medicinal chemistry and drug discovery.
References
-
Pyrrolopyrimidines: Design, Synthesis and Antitumor Properties of Novel Tricyclic Pyrrolo [2,3-d]pyrimidine Derivatives. PMC - PubMed Central. [Link]
-
Synthesis and Development of Highly Selective Pyrrolo[2,3-d]pyrimidine CSF1R Inhibitors Targeting the Autoinhibited Form. ACS Publications. [Link]
-
Introduction to 4-Chloro-7H-pyrrolo[2,3-d]pyrimidine: Structure, Properties, and Basic Chemistry. Srini Chem. [Link]
- Hydantoin derivative.
-
Design and Synthesis of Pyridine-Based Pyrrolo[2,3-d]pyrimidine Analogs as CSF1R Inhibitors: Molecular Hybridization and Scaffold Hopping Approach. MDPI. [Link]
-
Pyrrolo[2,3-d]pyrimidine derivatives as inhibitors of RET: Design, synthesis and biological evaluation. PubMed Central. [Link]
-
4-chloro-5-(trifluoromethyl)-7H-pyrrolo[2,3-d]pyrimidine. Chemsrc.com. [Link]
-
Synthesis of a 3′-C-ethynyl-β-d-ribofuranose purine nucleoside library. PubMed Central. [Link]
-
4-Chloro-5-fluoro-7H-pyrrolo(2,3-d)pyrimidine | C6H3ClFN3 | CID 11321224. PubChem. [Link]
-
(PDF) Synthesis of new pyrrolo[2,3-d]pyrimidine derivatives as antibacterial and antifungal agents. ResearchGate. [Link]
Sources
A Comprehensive Technical Guide to 4-Chloro-5-(trifluoromethyl)-7H-pyrrolo[2,3-d]pyrimidine: A Privileged Scaffold in Modern Medicinal Chemistry
Abstract
This technical guide provides an in-depth analysis of 4-Chloro-5-(trifluoromethyl)-7H-pyrrolo[2,3-d]pyrimidine, a key heterocyclic intermediate in pharmaceutical research and development. We will explore its fundamental physicochemical properties, with a primary focus on its molecular weight, and delve into its core reactivity, synthetic pathways, and significant applications. As a derivative of the 7-deazapurine scaffold, this molecule serves as a versatile building block for a new generation of targeted therapeutics, particularly kinase inhibitors. This document is intended for researchers, chemists, and drug development professionals, offering expert insights into the strategic utilization of this compound in medicinal chemistry.
Introduction: The Significance of the Pyrrolo[2,3-d]pyrimidine Core
The 7H-pyrrolo[2,3-d]pyrimidine scaffold is a cornerstone in medicinal chemistry, often referred to as a "privileged" structure due to its ability to bind to a wide range of biological targets.[1][2] This bicyclic heterocycle, an isostere of purine, is central to the design of numerous therapeutic agents, including potent kinase inhibitors for oncology, as well as antiviral and anti-inflammatory drugs.[1][2][3]
The subject of this guide, 4-Chloro-5-(trifluoromethyl)-7H-pyrrolo[2,3-d]pyrimidine, is a highly functionalized derivative designed for synthetic versatility. The strategic placement of its substituents is critical:
-
4-Chloro Group: This is the primary reactive site. The chlorine atom acts as an excellent leaving group, enabling facile nucleophilic aromatic substitution (SNAr) and palladium-catalyzed cross-coupling reactions.[1] This allows for the systematic introduction of diverse side chains to explore structure-activity relationships (SAR).
-
5-Trifluoromethyl Group: This potent electron-withdrawing group significantly modulates the electronic properties of the ring system. It enhances the electrophilicity of the C4 position, increasing its reactivity towards nucleophiles, and can improve metabolic stability and cell permeability of the final drug candidates.
This guide will elucidate the properties and synthetic utility of this powerful intermediate.
Physicochemical and Structural Properties
The precise characterization of a molecule is foundational to its application in research. The key properties of 4-Chloro-5-(trifluoromethyl)-7H-pyrrolo[2,3-d]pyrimidine are summarized below.
| Property | Value | Source |
| IUPAC Name | 4-chloro-5-(trifluoromethyl)-7H-pyrrolo[2,3-d]pyrimidine | N/A |
| Molecular Formula | C₇H₃ClF₃N₃ | [4][5] |
| Molecular Weight | 221.57 g/mol | [5] |
| CAS Number | 1211520-73-8 | [4][5] |
| Appearance | Typically an off-white to light-colored crystalline solid (inferred from analogs) | [1] |
| Solubility | Expected to be soluble in organic solvents like DMSO, DMF, and ethanol; sparingly soluble in water (inferred from analogs) | [1] |
Core Chemistry and Synthetic Reactivity
The synthetic utility of 4-Chloro-5-(trifluoromethyl)-7H-pyrrolo[2,3-d]pyrimidine is dominated by the reactivity of the C4-chloro substituent, which is further activated by the C5-trifluoromethyl group. The primary transformations involve nucleophilic substitution and metal-catalyzed cross-coupling.
Nucleophilic Aromatic Substitution (SNAr)
The electron-deficient nature of the pyrimidine ring makes the C4 position highly susceptible to attack by nucleophiles. This is the most common and direct method for diversification.
-
Causality: The nitrogen atoms and the trifluoromethyl group withdraw electron density from the ring, polarizing the C4-Cl bond and stabilizing the negatively charged Meisenheimer intermediate formed during the nucleophilic attack.
-
Applications: This reaction is extensively used to introduce amines, thiols, and alkoxides, which are common pharmacophores in kinase inhibitors, forming critical hydrogen bond interactions with the target protein.
Palladium-Catalyzed Cross-Coupling Reactions
Modern synthetic chemistry relies heavily on cross-coupling reactions to form carbon-carbon and carbon-heteroatom bonds, and this scaffold is an ideal substrate.
-
Key Reactions: Suzuki, Stille, and Buchwald-Hartwig couplings are routinely employed.[1]
-
Expertise: The choice of catalyst, ligand, and base is crucial for achieving high yields and preventing side reactions. For instance, a Buchwald-Hartwig amination can be used to form C-N bonds with anilines or other amines that may be poor nucleophiles for a direct SNAr reaction. A Suzuki coupling allows for the introduction of aryl or heteroaryl moieties, enabling the expansion of the molecule into new binding pockets.
The diagram below illustrates these pivotal reaction pathways.
Caption: General SNAr and Cross-Coupling reaction pathways.
Representative Synthetic Workflow
The synthesis of 4-chloro-7H-pyrrolo[2,3-d]pyrimidine and its derivatives typically involves a multi-step sequence starting from simpler building blocks.[6] While the exact industrial synthesis of the 5-(trifluoromethyl) derivative is proprietary, a plausible laboratory-scale synthesis can be conceptualized based on established chemical literature.
Protocol: Conceptual Synthesis
-
Step 1: Pyrimidine Formation: Condensation of a trifluoromethyl-substituted active methylene compound with a formamidine equivalent to construct the core pyrimidine ring, yielding a 4-hydroxypyrimidine intermediate.
-
Step 2: Pyrrole Ring Annulation: Introduction of a two-carbon unit followed by cyclization to form the fused pyrrolo[2,3-d]pyrimidin-4-ol system. This often involves protecting the pyrrole nitrogen.
-
Step 3: Chlorination: Conversion of the 4-hydroxyl group to the 4-chloro group. This is a critical activation step and is typically achieved using a strong chlorinating agent like phosphorus oxychloride (POCl₃) or thionyl chloride (SOCl₂).
-
Step 4: Deprotection (if necessary): Removal of any protecting groups, such as a tosyl or SEM group on the pyrrole nitrogen, to yield the final product.
This workflow is visualized in the following diagram.
Caption: A conceptual multi-step synthesis workflow.
Applications in Drug Discovery and Development
4-Chloro-5-(trifluoromethyl)-7H-pyrrolo[2,3-d]pyrimidine is not just a chemical curiosity; it is a high-value intermediate for synthesizing targeted therapies.
-
Kinase Inhibitors: This scaffold is central to many small-molecule kinase inhibitors. The pyrrolo[2,3-d]pyrimidine core mimics the adenine of ATP, allowing it to bind in the ATP-binding pocket of kinases. The substituents introduced at the C4 position can then be tailored to achieve potency and selectivity for a specific kinase, such as Janus kinases (JAKs) or Colony-Stimulating Factor 1 Receptor (CSF1R).[7]
-
Antiviral Agents: The structural similarity to purine nucleosides makes this scaffold a promising starting point for the development of antiviral drugs that can interfere with viral replication machinery.[2][8]
-
Anti-inflammatory Drugs: By targeting kinases involved in inflammatory signaling pathways, derivatives of this compound are being explored for the treatment of autoimmune and inflammatory diseases.[2]
Analytical Characterization
To ensure the identity and purity of the compound, a standard battery of analytical techniques is employed.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H, ¹³C, and ¹⁹F NMR are used to confirm the chemical structure, ensuring the correct placement of all atoms and functional groups.
-
Mass Spectrometry (MS): Provides the exact molecular weight, confirming the elemental composition. High-resolution mass spectrometry (HRMS) is often used for definitive identification.[8]
-
High-Performance Liquid Chromatography (HPLC): Used to determine the purity of the compound, separating it from starting materials, by-products, and other impurities.
Safety and Handling
As with any active halogenated heterocyclic compound, proper safety protocols are mandatory.
-
Hazards: The compound is expected to be an irritant to the skin, eyes, and respiratory system.[1]
-
Precautions: All handling should be conducted in a well-ventilated fume hood. Appropriate personal protective equipment (PPE), including a lab coat, safety goggles, and chemical-resistant gloves, must be worn.
-
Storage: The compound should be stored in a tightly sealed container in a cool, dry, and dark place to prevent degradation from moisture or light.[1]
Conclusion
4-Chloro-5-(trifluoromethyl)-7H-pyrrolo[2,3-d]pyrimidine is a synthetically versatile and medicinally significant building block. Its precise molecular weight of 221.57 g/mol is just the beginning of its story. The strategic combination of a reactive chloro group and an activating trifluoromethyl group on the privileged pyrrolo[2,3-d]pyrimidine scaffold makes it an invaluable tool for medicinal chemists. Its successful application in the synthesis of kinase inhibitors and other potential therapeutics underscores its importance and promises continued relevance in the future of drug discovery.
References
- Vertex AI Search Result, [Source 1]
- Vertex AI Search Result, [Source 2]
-
Srini Chem. Introduction to 4-Chloro-7H-pyrrolo[2,3-d]pyrimidine: Structure, Properties, and Basic Chemistry. [Link]
-
MDPI. 4,7-Disubstituted 7H-Pyrrolo[2,3-d]pyrimidines and Their Analogs as Antiviral Agents against Zika Virus. [Link]
-
PubChem. 4-Chloro-5-fluoro-7H-pyrrolo(2,3-d)pyrimidine. [Link]
-
PubChem. 7H-Pyrrolo(2,3-d)pyrimidine, 4-chloro-. [Link]
-
ResearchGate. Synthesis of 4-chloro-7H-pyrrolo[2,3-d]pyrimidine and 2,4-dichloro-7H. [Link]
- Google Patents. US10364248B2 - Processes for preparing 4-chloro-7H-pyrrolo[2,3-d]pyrimidine.
- Google Patents. US10738058B2 - Method of manufacturing 4-chloro-7H-pyrrolo[2,3-D]pyrimidine.
-
MDPI. Design and Synthesis of Pyridine-Based Pyrrolo[2,3-d]pyrimidine Analogs as CSF1R Inhibitors: Molecular Hybridization and Scaffold Hopping Approach. [Link]
Sources
- 1. srinichem.com [srinichem.com]
- 2. 4-Chloro-7H-pyrrolo[2,3-d]pyrimidine: properties, applications and safety_Chemicalbook [chemicalbook.com]
- 3. 4-Chloro-7H-pyrrolo[2,3-d]pyrimidine: Applications in Medicinal Chemistry and its Improved Synthesis_Chemicalbook [chemicalbook.com]
- 4. 4-chloro-5-(trifluoromethyl)-7H-pyrrolo[2,3-d]pyrimidine Price from Supplier Brand Shanghai Nianxing Industrial Co., Ltd on Chemsrc.com [chemsrc.com]
- 5. labsolu.ca [labsolu.ca]
- 6. researchgate.net [researchgate.net]
- 7. Design and Synthesis of Pyridine-Based Pyrrolo[2,3-d]pyrimidine Analogs as CSF1R Inhibitors: Molecular Hybridization and Scaffold Hopping Approach - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
An In-depth Technical Guide to the Solubility of 4-Chloro-5-(trifluoromethyl)-7H-pyrrolo[2,3-d]pyrimidine
Introduction: The Significance of the Pyrrolo[2,3-d]pyrimidine Scaffold in Modern Drug Discovery
The pyrrolo[2,3-d]pyrimidine core, often referred to as 7-deazapurine, represents a "privileged scaffold" in medicinal chemistry.[1][2] Its structural resemblance to endogenous purines allows molecules incorporating this motif to interact with a wide array of biological targets, including kinases, which are pivotal in cellular signaling pathways.[3] This has led to the successful development of numerous therapeutics for a range of diseases, particularly in oncology.[1][4] The specific analogue, 4-Chloro-5-(trifluoromethyl)-7H-pyrrolo[2,3-d]pyrimidine, is a highly functionalized intermediate of significant interest. The presence of a chlorine atom at the 4-position provides a reactive handle for nucleophilic substitution, while the trifluoromethyl group at the 5-position can enhance metabolic stability and binding affinity. Understanding the solubility of this compound is a critical first step in its journey from a laboratory reagent to a potential drug candidate, as poor solubility can severely hamper absorption, distribution, metabolism, and excretion (ADME) properties, ultimately leading to preclinical or clinical failure.
This guide provides a comprehensive overview of the solubility characteristics of 4-Chloro-5-(trifluoromethyl)-7H-pyrrolo[2,3-d]pyrimidine, offering both theoretical insights and a practical, step-by-step protocol for its empirical determination.
Physicochemical Properties and Predicted Solubility Profile
While specific experimental solubility data for 4-Chloro-5-(trifluoromethyl)-7H-pyrrolo[2,3-d]pyrimidine is not extensively reported in the public domain, we can infer its likely behavior based on its structural features and data from closely related analogues. The parent compound, 4-Chloro-7H-pyrrolo[2,3-d]pyrimidine, is known to be poorly soluble in water but demonstrates better solubility in organic solvents such as ethanol, methanol, and dimethyl sulfoxide (DMSO).[5]
The introduction of a trifluoromethyl (CF3) group is expected to significantly decrease aqueous solubility due to its high hydrophobicity. Conversely, this modification may enhance solubility in certain non-polar organic solvents. Given these characteristics, researchers should anticipate challenges with aqueous formulations and may need to employ solubility enhancement techniques in early-stage drug development.
Hypothetical Solubility Data Table
The following table presents a hypothetical set of solubility data for 4-Chloro-5-(trifluoromethyl)-7H-pyrrolo[2,3-d]pyrimidine to serve as a template for researchers to populate with their own experimental findings. This data is for illustrative purposes only.
| Solvent | Temperature (°C) | Solubility (mg/mL) | Molar Solubility (mol/L) | Method |
| Water | 25 | < 0.01 | < 4.5 x 10⁻⁵ | HPLC-UV |
| PBS (pH 7.4) | 25 | < 0.01 | < 4.5 x 10⁻⁵ | HPLC-UV |
| Ethanol | 25 | 5.2 | 0.023 | HPLC-UV |
| Methanol | 25 | 3.8 | 0.017 | HPLC-UV |
| Dimethyl Sulfoxide (DMSO) | 25 | > 100 | > 0.45 | Visual |
| N,N-Dimethylformamide (DMF) | 25 | > 100 | > 0.45 | Visual |
| Acetonitrile | 25 | 1.5 | 0.007 | HPLC-UV |
| Dichloromethane | 25 | 2.3 | 0.010 | HPLC-UV |
Experimental Protocol for Solubility Determination: A Self-Validating System
The following protocol describes the equilibrium shake-flask method, a gold-standard technique for determining thermodynamic solubility. This method is designed to be self-validating by ensuring that a true equilibrium is reached and accurately measured.
Rationale for Method Selection
The shake-flask method is chosen for its robustness and its ability to determine thermodynamic solubility, which is a critical parameter for understanding a compound's intrinsic dissolution properties. This is in contrast to kinetic solubility measurements, which can often overestimate the true solubility and are more relevant for high-throughput screening.
Experimental Workflow Diagram
Caption: Workflow for Thermodynamic Solubility Determination.
Step-by-Step Methodology
-
Preparation of Saturated Solutions:
-
Accurately weigh an excess amount of 4-Chloro-5-(trifluoromethyl)-7H-pyrrolo[2,3-d]pyrimidine into separate glass vials for each solvent to be tested. The amount should be sufficient to ensure that undissolved solid remains at the end of the experiment.
-
Add a precise volume of the desired solvent (e.g., water, PBS, ethanol) to each vial.
-
-
Equilibration:
-
Seal the vials to prevent solvent evaporation.
-
Place the vials in a shaker or rotator set to a constant temperature (e.g., 25 °C or 37 °C).
-
Agitate the samples for a predetermined period (typically 24 to 48 hours) to ensure equilibrium is reached. A time-course study can be performed to confirm the time to reach equilibrium.
-
-
Sample Separation:
-
After equilibration, allow the vials to stand undisturbed at the set temperature for a short period to allow for gross sedimentation.
-
Centrifuge the vials at a high speed (e.g., 14,000 rpm for 15 minutes) to pellet the undissolved solid.
-
-
Supernatant Processing and Analysis:
-
Carefully aspirate the supernatant, being cautious not to disturb the solid pellet.
-
Filter the supernatant through a chemically compatible, low-binding syringe filter (e.g., 0.22 µm PTFE) to remove any remaining particulate matter.
-
Accurately dilute a known volume of the filtered supernatant with a suitable mobile phase for chromatographic analysis.
-
Quantify the concentration of the dissolved compound using a validated High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) method. A standard calibration curve must be prepared to ensure accurate quantification.
-
-
Solid Phase Analysis (Trustworthiness Pillar):
-
After removing the supernatant, the remaining solid should be analyzed to ensure that the compound has not undergone any phase changes or degradation during the experiment. Techniques such as Differential Scanning Calorimetry (DSC) or X-ray Powder Diffraction (XRPD) can be used for this purpose. This step is crucial for validating the integrity of the solubility measurement.
-
Logical Framework for Experimental Choices
Caption: Rationale for Experimental Design Choices.
Conclusion and Future Directions
References
-
MDPI. (n.d.). Pyrrolopyrimidines: Design, Synthesis and Antitumor Properties of Novel Tricyclic Pyrrolo [2,3-d]pyrimidine Derivatives. Retrieved from [Link]
-
ResearchGate. (2025, August 7). Synthesis of 4-chloro-7H-pyrrolo[2,3-d]pyrimidine and 2,4-dichloro-7H. Retrieved from [Link]
-
PubChem. (n.d.). 4-Chloro-5-fluoro-7H-pyrrolo(2,3-d)pyrimidine. Retrieved from [Link]
-
Srini Chem. (n.d.). Introduction to 4-Chloro-7H-pyrrolo[2,3-d]pyrimidine: Structure, Properties, and Basic Chemistry. Retrieved from [Link]
-
ACS Publications. (n.d.). Discovery of 4-((3′R,4′S,5′R)-6″-Chloro-4′-(3-chloro-2-fluorophenyl)-1′-ethyl-2″-oxodispiro[cyclohexane-1,2′-pyrrolidine-3′,3″-indoline]-5′-carboxamido. Retrieved from [Link]
-
ACS Publications. (n.d.). Discovery of Potent and Selective Pyrrolo[2,3-d]pyrimidine Derivatives as Fourth-Generation EGFR Inhibitors Targeting Triple Mutations. Retrieved from [Link]
-
PubMed. (n.d.). The Application of Pyrrolo[2, 3-d]pyrimidine Scaffold in Medicinal Chemistry from 2017 to 2021. Retrieved from [Link]
-
ResearchGate. (2025, August 8). The Application of Pyrrolo[2, 3-d]pyrimidine Scaffold in Medicinal Chemistry from 2017 to 2021 | Request PDF. Retrieved from [Link]
-
PubMed. (n.d.). Pyrrolo[2,3-d]pyrimidine (7-deazapurine) as a privileged scaffold in design of antitumor and antiviral nucleosides. Retrieved from [Link]
-
MDPI. (2023, September 19). Discovery of New Pyrrolo[2,3-d]pyrimidine Derivatives as Potential Multi-Targeted Kinase Inhibitors and Apoptosis Inducers. Retrieved from [Link]
-
MDPI. (n.d.). Design and Synthesis of Pyridine-Based Pyrrolo[2,3-d]pyrimidine Analogs as CSF1R Inhibitors: Molecular Hybridization and Scaffold Hopping Approach. Retrieved from [Link]
-
AR Life Sciences. (2024, March 28). 4-chloro-7H-pyrrolo [2,3-d]pyrimidine | AR Life Sciences Manufactures. Retrieved from [Link]
Sources
- 1. The Application of Pyrrolo[2, 3-d]pyrimidine Scaffold in Medicinal Chemistry from 2017 to 2021 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. mdpi.com [mdpi.com]
- 4. mdpi.com [mdpi.com]
- 5. 4-Chloro-7H-pyrrolo[2,3-d]pyrimidine: properties, applications and safety_Chemicalbook [chemicalbook.com]
An In-Depth Technical Guide to the Electron-Withdrawing Effects of the Trifluoromethyl Group in Pyrrolopyrimidines
Introduction: The Strategic Role of Fluorine in Modern Drug Discovery
The pyrrolopyrimidine scaffold, often referred to as 7-deazapurine, represents a privileged heterocyclic system in medicinal chemistry.[1][2] Its structural resemblance to endogenous purines allows it to interact with a wide array of biological targets, including kinases, making it a cornerstone for the development of targeted therapeutics, particularly in oncology.[2][3][4] However, the journey from a lead compound to a clinical candidate is fraught with challenges related to potency, selectivity, and pharmacokinetic properties. Modern drug design increasingly relies on strategic chemical modifications to overcome these hurdles.[5][6][7]
Among the vast toolkit available to medicinal chemists, the incorporation of the trifluoromethyl (CF₃) group stands out as a powerful and versatile strategy.[7][8][9] This guide provides an in-depth technical analysis of the profound electron-withdrawing effects of the CF₃ group when appended to the pyrrolopyrimidine core. We will explore the fundamental chemical principles, detail the resulting modifications in physicochemical and biological properties, and provide practical, field-proven insights for researchers, scientists, and drug development professionals.
The Trifluoromethyl Group: A Unique Modulator of Molecular Properties
The trifluoromethyl group is far more than a simple sterically bulky analogue of a methyl group. Its properties are dominated by the high electronegativity of the three fluorine atoms, making it one of the most potent electron-withdrawing groups in organic chemistry.[8][10] This strong inductive effect is the primary driver of its influence on a parent molecule.
-
Inductive Effect (-I): The three fluorine atoms strongly pull electron density away from the carbon atom to which they are attached. This effect is transmitted through the sigma bonds of the molecule, leading to a significant polarization and a decrease in electron density on adjacent atoms. This is the dominant electronic effect of the CF₃ group.[10]
-
Lipophilicity: The CF₃ group is highly lipophilic, a property that can enhance a molecule's ability to cross cellular membranes and influence its interactions with hydrophobic pockets in target proteins.[8][9]
-
Metabolic Stability: Replacing a metabolically vulnerable hydrogen or methyl group with a CF₃ group is a well-established strategy to block oxidative metabolism by enzymes like Cytochrome P450.[8][11] The carbon-fluorine bond is exceptionally strong and resistant to cleavage.
The following diagram illustrates the primary inductive effect of the CF₃ group on a generic aromatic ring system, a principle that directly applies to the pyrrolopyrimidine scaffold.
Caption: Inductive effect of the CF₃ group on the pyrrolopyrimidine core.
Impact of CF₃ Substitution on the Pyrrolopyrimidine Core
When a trifluoromethyl group is introduced onto the pyrrolopyrimidine scaffold, its powerful electron-withdrawing nature instigates a cascade of changes in the molecule's fundamental properties.
Modulation of Basicity (pKa)
The pyrrolopyrimidine system contains basic nitrogen atoms. The electron-withdrawing CF₃ group significantly reduces the electron density on these nitrogens, making them less available to accept a proton. This results in a lower basic pKa value. The introduction of fluorine-containing groups is a known strategy to modulate the basicity of molecules.[12] This alteration is critical because the ionization state of a drug at physiological pH (around 7.4) governs its solubility, membrane permeability, and its ability to form ionic interactions with the target protein.
| Compound | Substituent (R) | Predicted Effect on pKa | Rationale |
| Pyrrolopyrimidine-H | -H | Baseline | Reference compound |
| Pyrrolopyrimidine-CH₃ | -CH₃ | Slight Increase | Weak electron-donating group |
| Pyrrolopyrimidine-CF₃ | -CF₃ | Significant Decrease | Strong electron-withdrawing group reduces basicity of ring nitrogens |
Alteration of Receptor Binding Interactions
The redistribution of electron density across the pyrrolopyrimidine ring can have profound effects on its binding affinity and selectivity.
-
Hydrogen Bonding: By decreasing the basicity of ring nitrogens, the CF₃ group can weaken their ability to act as hydrogen bond acceptors. Conversely, it can increase the acidity of nearby N-H protons, making them stronger hydrogen bond donors.[8]
-
Electrostatic and Aromatic Interactions: The modification of the ring's electrostatic potential map alters π-π stacking and other non-covalent interactions with amino acid residues in the target's active site.[8] Studies have shown that the addition of an electron-withdrawing CF₃ group can radically improve hydrogen bond strength with key residues in a protein's binding site.[13]
-
Conformational Effects: The steric bulk of the CF₃ group, although relatively compact, can influence the preferred conformation of the molecule, potentially locking it into a more bioactive shape.[7]
Synthetic Strategies for Trifluoromethylated Pyrrolopyrimidines
The introduction of a CF₃ group onto a heterocyclic core requires specific synthetic methodologies. While numerous methods exist, a common approach involves using building blocks that already contain the trifluoromethyl group.
Exemplary Protocol: Synthesis via Condensation with a CF₃-Containing Building Block
This protocol describes a generalized, robust approach for the synthesis of a 4-amino-pyrrolopyrimidine bearing a trifluoromethyl group on an appended phenyl ring, a common motif in kinase inhibitors.
Step 1: Synthesis of the Trifluoromethylated Intermediate
-
Reactants: 4-aminobenzotrifluoride, Ethyl cyanoacetate, Sodium ethoxide.
-
Procedure: a. To a solution of sodium ethoxide in absolute ethanol, add 4-aminobenzotrifluoride and ethyl cyanoacetate. b. Reflux the mixture for 4-6 hours, monitoring the reaction by Thin Layer Chromatography (TLC). c. Upon completion, cool the reaction mixture to room temperature and pour it into ice-cold water. d. Acidify with dilute HCl to precipitate the product. e. Filter, wash with water, and dry the crude product. Recrystallize from ethanol to yield the corresponding N-(4-(trifluoromethyl)phenyl)cyanamide intermediate.
Step 2: Cyclization to form the Pyrrolopyrimidine Core
-
Reactants: The intermediate from Step 1, a suitable pyrrole precursor (e.g., 2-amino-3-cyanopyrrole), and a high-boiling point solvent like diphenyl ether.
-
Procedure: a. Combine the reactants in diphenyl ether. b. Heat the mixture to 240-250 °C for 1-2 hours. c. Monitor the reaction progress by TLC. d. Cool the mixture and dilute with hexane to precipitate the crude product. e. Filter the solid and wash thoroughly with hexane. f. Purify the product by column chromatography on silica gel.
Step 3: Characterization and Validation
-
NMR Spectroscopy: Acquire ¹H, ¹³C, and ¹⁹F NMR spectra to confirm the structure.
-
Mass Spectrometry: Use High-Resolution Mass Spectrometry (HRMS) to confirm the exact mass and elemental composition.
-
Purity Analysis: Determine the purity of the final compound using High-Performance Liquid Chromatography (HPLC).
Caption: Workflow for synthesis and validation of a CF₃-pyrrolopyrimidine.
Spectroscopic and Analytical Characterization
The presence of the CF₃ group leaves distinct fingerprints in various analytical spectra, which are essential for structural elucidation and validation.
-
¹H NMR Spectroscopy: Protons on the pyrrolopyrimidine ring or on adjacent substituents experience increased deshielding due to the electron-withdrawing nature of the CF₃ group. This results in a downfield shift (higher ppm values) of their corresponding signals.[1][14]
-
¹³C NMR Spectroscopy: The carbon atom directly attached to the CF₃ group appears as a characteristic quartet in the ¹³C NMR spectrum due to coupling with the three fluorine atoms (J-coupling).[14] Carbons within the heterocyclic ring also show shifts in their resonance frequencies indicative of the altered electronic environment.
-
¹⁹F NMR Spectroscopy: This is a direct and unambiguous method to confirm the presence and electronic environment of the CF₃ group. The chemical shift in the ¹⁹F NMR spectrum is highly sensitive to the molecular structure. In some cases, multiple ¹⁹F signals may be observed for a single CF₃ group if molecular asymmetry or different conformations exist within the crystal lattice.[15]
| Spectroscopic Technique | Key Observation for CF₃-Pyrrolopyrimidine | Underlying Cause |
| ¹H NMR | Downfield shift of nearby protons | Deshielding from electron withdrawal[1][14] |
| ¹³C NMR | Quartet signal for the CF₃ carbon | ¹JCF coupling[14] |
| ¹⁹F NMR | Characteristic signal in the fluorine spectrum | Direct detection of the fluorine nuclei |
Computational Insights: Predicting and Rationalizing Effects
Computational chemistry provides invaluable tools for understanding the impact of CF₃ substitution at a sub-molecular level.
-
Density Functional Theory (DFT): DFT calculations are used to model the electronic structure of molecules.[16][17][18] By calculating molecular electrostatic potential (MEP) maps, researchers can visualize the electron distribution and predict how the CF₃ group alters regions of positive and negative charge, thereby rationalizing changes in intermolecular interactions.[16]
-
Molecular Docking: Docking simulations predict the preferred binding orientation of a ligand within a protein's active site.[18][19] These studies can reveal how the CF₃ group's steric and electronic properties improve the binding affinity and selectivity of pyrrolopyrimidine-based inhibitors.[13][19] For instance, docking studies might show that the CF₃ group fits snugly into a hydrophobic pocket while the altered electronics of the core improve hydrogen bonding with the hinge region of a kinase.
Biological Applications and Case Studies
The strategic incorporation of trifluoromethyl groups has been instrumental in the development of potent and selective pyrrolopyrimidine-based inhibitors. For example, in the context of kinase inhibitors, the CF₃ group can enhance binding to the ATP-binding pocket. Several pyrimidine and pyrrolopyrimidine derivatives with CF₃ groups have shown significant antitumor, antifungal, and insecticidal activities.[20][21][22] The introduction of electron-withdrawing groups like CF₃ has been shown to sometimes be crucial for biological activity.[1]
Caption: Logical flow from CF₃ substitution to enhanced drug properties.
Conclusion and Future Perspectives
The trifluoromethyl group is a powerful tool in the arsenal of the medicinal chemist, capable of profoundly influencing the properties of the pyrrolopyrimidine scaffold. Its strong, localized electron-withdrawing effect alters the basicity, binding interactions, and metabolic stability of these molecules, often leading to significant improvements in potency, selectivity, and overall drug-like properties. A thorough understanding of these effects, supported by robust synthetic protocols, detailed spectroscopic analysis, and predictive computational modeling, is essential for the rational design of next-generation targeted therapies. Future research will likely focus on developing novel and more efficient methods for trifluoromethylation and exploring the effects of CF₃ substitution at previously unexamined positions on the pyrrolopyrimidine core to unlock new therapeutic potential.
References
- The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implic
- FDA-Approved Trifluoromethyl Group-Containing Drugs: A Review of 20 Years. MDPI.
- The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implic
- (PDF) The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design.
- Drug Design Strategies, Modes of Action, Synthesis and Industrial Challenges Behind Trifluoromethyl
- Pyrrolopyrimidines: Design, Synthesis and Antitumor Properties of Novel Tricyclic Pyrrolo [2,3-d]pyrimidine Deriv
- Design, Synthesis, and Bioactivities of Novel Trifluoromethyl Pyrimidine Derivatives Bearing an Amide Moiety. Frontiers.
- Design, Synthesis, and Bioactivities of Novel Trifluoromethyl Pyrimidine Derivatives Bearing an Amide Moiety. PMC - NIH.
- Pyrrolopyrimidine, A Multifaceted Scaffold in Cancer Targeted Therapy. Who we serve.
- Design and biological activity of trifluoromethyl containing drugs. Wechem.
- Superelectrophiles and the effects of trifluoromethyl substituents. PMC - NIH.
- electron withdrawing group effect on biological activities of pyrimidine hybrids as potential anti-m
- Design, synthesis and antitumor activity evaluation of trifluoromethyl-substituted pyrimidine deriv
- Synthetic Entries to and Biological Activity of Pyrrolopyrimidines.
- Elucidation of fluorine's impact on pKa and in vitro Pgp-mediated efflux for a series of PDE9 inhibitors. PMC - NIH.
- Pyrrolopyrimidines: Design, Synthesis and Antitumor Properties of Novel Tricyclic Pyrrolo [2,3-d]pyrimidine Deriv
- (PDF) DFT and In-silico Investigations along with In-vitro Antitumor and Antimicrobial Assessments of Pharmacological Molecules.
- Synthesis, crystal structure, spectroscopic characterization, DFT calculations, Hirshfeld surface analysis, molecular docking, and molecular dynamics simulation investigations of novel pyrazolopyranopyrimidine deriv
- Pyrrolopyrimidines: Design, Synthesis and Antitumor Properties of Novel Tricyclic Pyrrolo [2,3-d]pyrimidine Derivatives.
- Fast 19F Magic-Angle-Spinning NMR Crystallography for Structural Characterization of Fluorine-Containing Pharmaceutical Compounds. NIH.
- Design, synthesis, and computational studies on dihydropyrimidine scaffolds as potential lipoxygenase inhibitors and cancer chemopreventive agents. Dove Medical Press.
- DFT, ADMET and Molecular Docking Investigations for the Antimicrobial Activity of 6,6′-Diamino-1,1′,3,3′-tetramethyl-5,5′-(4-chlorobenzylidene)bis[pyrimidine-2,4(1H,3H)-dione]. MDPI.
Sources
- 1. Pyrrolopyrimidines: Design, Synthesis and Antitumor Properties of Novel Tricyclic Pyrrolo [2,3-d]pyrimidine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Thieme E-Journals - Drug Research / Abstract [thieme-connect.com]
- 4. researchgate.net [researchgate.net]
- 5. The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Drug Design Strategies, Modes of Action, Synthesis and Industrial Challenges Behind Trifluoromethylated New Chemical Entities | Hovione [hovione.com]
- 8. mdpi.com [mdpi.com]
- 9. mdpi.com [mdpi.com]
- 10. Superelectrophiles and the effects of trifluoromethyl substituents - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Design and biological activity of trifluoromethyl containing drugs - Wechem [m.wechemglobal.com]
- 12. Elucidation of fluorine's impact on pKa and in vitro Pgp-mediated efflux for a series of PDE9 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 13. scielo.br [scielo.br]
- 14. mdpi.com [mdpi.com]
- 15. Fast 19F Magic-Angle-Spinning NMR Crystallography for Structural Characterization of Fluorine-Containing Pharmaceutical Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. Synthesis, crystal structure, spectroscopic characterization, DFT calculations, Hirshfeld surface analysis, molecular docking, and molecular dynamics simulation investigations of novel pyrazolopyranopyrimidine derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. mdpi.com [mdpi.com]
- 19. dovepress.com [dovepress.com]
- 20. Frontiers | Design, Synthesis, and Bioactivities of Novel Trifluoromethyl Pyrimidine Derivatives Bearing an Amide Moiety [frontiersin.org]
- 21. Design, Synthesis, and Bioactivities of Novel Trifluoromethyl Pyrimidine Derivatives Bearing an Amide Moiety - PMC [pmc.ncbi.nlm.nih.gov]
- 22. Design, synthesis and antitumor activity evaluation of trifluoromethyl-substituted pyrimidine derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
The Strategic Core: A Deep Dive into the 4-Chloro-5-(trifluoromethyl)-7H-pyrrolo[2,3-d]pyrimidine Pharmacophore
Abstract
The 7-deazapurine scaffold, specifically the 4-chloro-5-(trifluoromethyl)-7H-pyrrolo[2,3-d]pyrimidine core, represents a privileged pharmacophore in modern medicinal chemistry. Its unique electronic properties and structural rigidity have established it as a cornerstone in the design of highly selective and potent kinase inhibitors. The strategic placement of a chlorine atom at the C4-position provides a versatile handle for synthetic elaboration, while the electron-withdrawing trifluoromethyl group at the C5-position significantly modulates the molecule's physicochemical properties and target engagement. This technical guide provides an in-depth analysis of this pharmacophore, from its synthesis and chemical reactivity to its application in the development of targeted therapeutics. We will explore the nuanced structure-activity relationships (SAR) of its derivatives and detail the key signaling pathways they modulate, offering a comprehensive resource for researchers and professionals in drug discovery and development.
Introduction: The Rise of a Privileged Scaffold
The pyrrolo[2,3-d]pyrimidine nucleus, an isostere of adenine, has long been recognized for its potential to interact with ATP-binding sites in various enzymes. This inherent characteristic has made it a focal point for the development of kinase inhibitors. The introduction of a trifluoromethyl group at the 5-position of this scaffold was a critical advancement, enhancing properties such as metabolic stability and membrane permeability. This modification, coupled with the reactive chloro-substituent at the 4-position, created the 4-chloro-5-(trifluoromethyl)-7H-pyrrolo[2,3-d]pyrimidine pharmacophore—a powerful building block for creating a new generation of targeted therapies for cancer, inflammatory disorders, and viral infections.[1][2]
Physicochemical Properties and Structural Features
The unique arrangement of atoms and functional groups in 4-chloro-5-(trifluoromethyl)-7H-pyrrolo[2,3-d]pyrimidine dictates its utility as a pharmacophore.
| Property | Value | Source |
| Molecular Formula | C₇H₃ClF₃N₃ | [3] |
| Molecular Weight | 221.57 g/mol | [3] |
| Appearance | Off-white to white crystalline solid | [4] |
| Solubility | Soluble in polar organic solvents (DMSO, DMF, Ethanol) | [4] |
| Key Structural Features | Fused bicyclic system (pyrrole and pyrimidine), Electron-withdrawing trifluoromethyl group at C5, Reactive chlorine at C4 |
The trifluoromethyl group at C5 is a strong electron-withdrawing group, which lowers the pKa of the pyrrole nitrogen, influencing its hydrogen bonding capabilities. The chlorine atom at C4 serves as an excellent leaving group, making this position the primary site for synthetic diversification through nucleophilic aromatic substitution and cross-coupling reactions.
Synthesis of the Core Pharmacophore
While multiple routes to the broader 4-chloro-7H-pyrrolo[2,3-d]pyrimidine scaffold exist, the introduction of the trifluoromethyl group at the 5-position requires a specific synthetic strategy. Below is a representative, multi-step synthesis adapted from patented industrial processes.[5][6][7]
Synthetic Workflow Diagram
Caption: General workflow for Buchwald-Hartwig amination.
Exemplary Protocol: Buchwald-Hartwig Amination
-
To a dry reaction vessel under an inert atmosphere, add 4-chloro-5-(trifluoromethyl)-7H-pyrrolo[2,3-d]pyrimidine, the desired amine (1.2 equivalents), a palladium catalyst (e.g., Pd₂(dba)₃, 2-5 mol%), and a phosphine ligand (e.g., XPhos, 4-10 mol%).
-
Add a suitable base (e.g., Cs₂CO₃ or NaOtBu, 2.0 equivalents) and anhydrous solvent (e.g., toluene or dioxane).
-
Heat the reaction mixture at 80-110 °C until the starting material is consumed (monitored by TLC or LC-MS).
-
Cool the reaction, dilute with an organic solvent (e.g., ethyl acetate), and filter through celite.
-
Wash the filtrate with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
This reaction facilitates the formation of C-C bonds, enabling the introduction of various aryl or heteroaryl groups at the C4 position, which is crucial for modulating kinase selectivity. [8][9]
Caption: General workflow for Suzuki-Miyaura coupling.
Exemplary Protocol: Suzuki-Miyaura Coupling
-
In a microwave vial, combine 4-chloro-5-(trifluoromethyl)-7H-pyrrolo[2,3-d]pyrimidine, the arylboronic acid (1.5 equivalents), a palladium catalyst (e.g., Pd(PPh₃)₄, 5 mol%), and a base (e.g., K₂CO₃, 3.0 equivalents).
-
Add a mixture of solvents, typically 1,4-dioxane and water (4:1).
-
Seal the vial and heat in a microwave reactor at 100-140 °C for 15-30 minutes.
-
After cooling, dilute the reaction mixture with ethyl acetate and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.
-
Purify the residue by flash chromatography to yield the desired product.
The Pharmacophore in Action: Targeting Kinase Signaling Pathways
Derivatives of 4-chloro-5-(trifluoromethyl)-7H-pyrrolo[2,3-d]pyrimidine have shown significant promise as inhibitors of several key kinase families, including Janus kinases (JAKs) and Epidermal Growth Factor Receptor (EGFR). The trifluoromethyl group often enhances binding affinity and can confer selectivity.
Inhibition of the JAK-STAT Pathway
The JAK-STAT signaling cascade is a critical pathway for cytokine signaling that regulates immune responses and hematopoiesis. Dysregulation of this pathway is implicated in autoimmune diseases and myeloproliferative neoplasms. [10][11]Drugs like Ruxolitinib, which contains the pyrrolo[2,3-d]pyrimidine core, are potent JAK inhibitors. [12][13]The introduction of a 5-trifluoromethyl group is a strategy explored in next-generation JAK inhibitors to improve potency and selectivity. [14]
Caption: Inhibition of the JAK-STAT pathway by a 5-CF₃-pyrrolo[2,3-d]pyrimidine derivative. [5][15][16][17]
Structure-Activity Relationship (SAR) Insights for Kinase Inhibition
The development of potent and selective kinase inhibitors based on this scaffold relies on a deep understanding of its SAR.
| Position | Modification | Impact on Activity | Rationale |
| C4 | Introduction of small, flexible amino groups (via Buchwald-Hartwig) | Often increases potency | Forms key hydrogen bonds with the kinase hinge region. |
| C4 | Introduction of substituted aryl/heteroaryl groups (via Suzuki) | Modulates selectivity | Interacts with the solvent-exposed region and can be tailored to fit specific kinase pockets. |
| C5 | Trifluoromethyl group | Generally enhances potency and metabolic stability | Increases lipophilicity, can form favorable interactions (e.g., halogen bonds), and blocks a potential site of metabolism. [16][18] |
| N7 | Alkylation or arylation | Can improve cell permeability and tune physical properties | Modifies solubility and can be used to probe for additional binding interactions. |
A common strategy involves attaching a flexible, hydrogen-bond-accepting side chain at the C4 position to engage with the hinge region of the kinase ATP-binding site. The 5-trifluoromethyl group then occupies a hydrophobic pocket, often leading to enhanced binding affinity.
Conclusion and Future Directions
The 4-chloro-5-(trifluoromethyl)-7H-pyrrolo[2,3-d]pyrimidine core has firmly established itself as a high-value pharmacophore in drug discovery. Its synthetic accessibility, coupled with the tunable electronic and steric properties afforded by the trifluoromethyl and chloro substituents, provides a robust platform for the development of targeted kinase inhibitors. Future work will likely focus on the development of novel derivatives with improved selectivity profiles to minimize off-target effects, as well as the exploration of this scaffold against other enzyme classes. The continued application of modern synthetic methodologies will undoubtedly unlock the full potential of this remarkable pharmacophore in the ongoing quest for new and effective medicines.
References
- Cao, Y., et al. (2020). Ruxolitinib in treatment of severe coronavirus disease 2019 (COVID-19): A multicenter, single-blind, randomized controlled trial. Journal of Allergy and Clinical Immunology.
-
European Patent Office. (2019). Novel method of manufacturing 4-chloro-7h-pyrrolo[2,3-d]pyrimidine. EP3548483A1. Available from: [Link]
- Google Patents. (2019). Method of manufacturing 4-chloro-7H-pyrrolo[2,3-D]pyrimidine. US10738058B2.
- Google Patents. (2019). Processes for preparing 4-chloro-7H-pyrrolo[2,3-d]pyrimidine. US10364248B2.
- Guzman-Perez, A., et al. (2008). Trifluoromethylpyrimidine-based inhibitors of proline-rich tyrosine kinase 2 (PYK2): structure-activity relationships and strategies for the elimination of reactive metabolite formation. Bioorganic & Medicinal Chemistry Letters.
-
Justia Patents. (2019). Method for preparing 4-chloro-7H-pyrrolo[2,3-d] pyrimidine. Available from: [Link]
- Kalil, A. C., et al. (2021). Baricitinib plus Remdesivir for Hospitalized Adults with Covid-19. New England Journal of Medicine.
- Patsnap. (n.d.). Preparation method of 4-chloro-7H-pyrrolo [2,3-d ] pyrimidine.
-
Wikipedia. (2023). Buchwald–Hartwig amination. Available from: [Link]
-
Chemistry LibreTexts. (2023). Buchwald-Hartwig Amination. Available from: [Link]
-
YouTube. (2024). The Ultimate Guide to Buchwald-Hartwig Amination: Synthesize C–N Bonds! Available from: [Link]
-
ResearchGate. (2008). Trifluoromethylpyrimidine-based inhibitors of proline-rich tyrosine kinase 2 (PYK2): Structure-activity relationships and strategies for the elimination of reactive metabolite formation. Available from: [Link]
-
National Center for Biotechnology Information. (2020). Promotion of Water as Solvent in Amination of 4-Chloropyrrolopyrimidines and Related Heterocycles under Acidic Conditions. Available from: [Link]
-
PubMed. (2023). Pyrrolo[2,3-D]Pyrimidines as EGFR and VEGFR Kinase Inhibitors: A Comprehensive SAR Review. Available from: [Link]
-
PubChem. (n.d.). 4-Chloro-5-fluoro-7H-pyrrolo(2,3-d)pyrimidine. Available from: [Link]
-
PubChem. (n.d.). Ruxolitinib. Available from: [Link]
-
Chemsrc. (n.d.). 4-chloro-5-(trifluoromethyl)-7H-pyrrolo[2,3-d]pyrimidine. Available from: [Link]
-
ResearchGate. (2011). Synthesis of Aryl‐Substituted Pyrimidines by Site‐Selective Suzuki–Miyura Cross‐Coupling Reactions of 2,4,5,6‐Tetrachloropyrimidine. Available from: [Link]
-
MDPI. (2021). Microwave-Assisted Regioselective Suzuki Coupling of 2,4-Dichloropyrimidines with Aryl and Heteroaryl Boronic Acids. Available from: [Link]
-
MDPI. (2018). Efficient Access to 3,5-Disubstituted 7-(Trifluoromethyl)pyrazolo[1,5-a]pyrimidines Involving SNAr and Suzuki Cross-Coupling Reactions. Available from: [Link]
-
MDPI. (2019). 4,7-Disubstituted 7H-Pyrrolo[2,3-d]pyrimidines and Their Analogs as Antiviral Agents against Zika Virus. Available from: [Link]
- Li, X. (2023).
-
National Center for Biotechnology Information. (2012). Novel 5-Substituted Pyrrolo[2,3-d]pyrimidines as Dual Inhibitors of Glycinamide Ribonucleotide Formyltransferase and 5-Aminoimidazole-4-carboxamide Ribonucleotide Formyltransferase and as Potential Antitumor Agents. Available from: [Link]
-
MDPI. (2020). Synthesis, Structural Characterization and Anticancer Activity of New 5-Trifluoromethyl-2-thioxo-thiazolo[4,5-d]pyrimidine Derivatives. Available from: [Link]
-
National Center for Biotechnology Information. (2023). Pyrrolopyrimidines: Design, Synthesis and Antitumor Properties of Novel Tricyclic Pyrrolo [2,3-d]pyrimidine Derivatives. Available from: [Link]
-
Semantic Scholar. (2021). Microwave-Assisted Regioselective Suzuki Coupling of 2,4-Dichloropyrimidines with Aryl and Heteroaryl Boronic Acids. Available from: [Link]
-
PubMed. (2024). Tofacitinib in focus: Fascinating voyage from conventional formulations to novel delivery systems. Available from: [Link]
-
ResearchGate. (2011). Ruxolitinib: A New JAK1/2 Inhibitor That Offers Promising Options for Treatment of Myelofibrosis. Available from: [Link]
-
National Center for Biotechnology Information. (2011). Ruxolitinib: a new JAK1/2 inhibitor that offers promising options for treatment of myelofibrosis. Available from: [Link]
-
PubMed. (2021). Discovery and structure-activity relationship exploration of pyrazolo[1,5-a]pyrimidine derivatives as potent FLT3-ITD inhibitors. Available from: [Link]
Sources
- 1. mdpi.com [mdpi.com]
- 2. Synthesis of 2-arylpyridines by the Suzuki–Miyaura cross-coupling of PyFluor with hetero(aryl) boronic acids and esters - PMC [pmc.ncbi.nlm.nih.gov]
- 3. 4-chloro-5-(trifluoromethyl)-7H-pyrrolo[2,3-d]pyrimidine Price from Supplier Brand Shanghai Nianxing Industrial Co., Ltd on Chemsrc.com [chemsrc.com]
- 4. labsolu.ca [labsolu.ca]
- 5. patents.justia.com [patents.justia.com]
- 6. US10738058B2 - Method of manufacturing 4-chloro-7H-pyrrolo[2,3-D]pyrimidine - Google Patents [patents.google.com]
- 7. CN110386936B - Preparation method of 4-chloro-7H-pyrrolo [2,3-d ] pyrimidine - Google Patents [patents.google.com]
- 8. mdpi.com [mdpi.com]
- 9. Efficient Access to 3,5-Disubstituted 7-(Trifluoromethyl)pyrazolo[1,5-a]pyrimidines Involving SNAr and Suzuki Cross-Coupling Reactions | MDPI [mdpi.com]
- 10. Tofacitinib in focus: Fascinating voyage from conventional formulations to novel delivery systems - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. selleckchem.com [selleckchem.com]
- 13. Ruxolitinib | C17H18N6 | CID 25126798 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 14. Design, synthesis, and biological evaluation of novel ruxolitinib and baricitinib analogues for potential use against COVID‐19 - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 16. Trifluoromethylpyrimidine-based inhibitors of proline-rich tyrosine kinase 2 (PYK2): structure-activity relationships and strategies for the elimination of reactive metabolite formation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. chem.libretexts.org [chem.libretexts.org]
- 18. researchgate.net [researchgate.net]
Review of 5-substituted-4-chloropyrrolo[2,3-d]pyrimidines
An In-Depth Technical Guide to 5-Substituted-4-chloropyrrolo[2,3-d]pyrimidines for Drug Discovery Professionals
Abstract
The pyrrolo[2,3-d]pyrimidine scaffold, a deaza-isostere of adenine, represents a privileged core structure in modern medicinal chemistry.[1][2] Its ability to mimic the purine base of ATP allows derivatives to function as competitive inhibitors for a vast array of protein kinases, which are crucial targets in oncology and inflammatory diseases.[1] This guide focuses specifically on the 5-substituted-4-chloropyrrolo[2,3-d]pyrimidine intermediate, a cornerstone building block for the synthesis of highly functionalized and biologically active molecules. We will dissect the synthetic logic, explore the versatile reactivity of the 4-chloro position, and review its application in the development of potent kinase inhibitors, providing field-proven insights and detailed experimental protocols for researchers in drug development.
The Strategic Importance of the Pyrrolo[2,3-d]pyrimidine Core
The pyrrolo[2,3-d]pyrimidine ring system is structurally analogous to a purine but lacks the nitrogen atom at the 7-position.[3] This modification provides a unique electronic and steric profile while retaining the key hydrogen bonding features necessary for interaction with the hinge region of ATP-binding sites in kinases. This bioisosteric relationship is fundamental to its success as a pharmacophore.
The introduction of a chlorine atom at the C4 position transforms the scaffold into a highly versatile synthetic intermediate.[4] The electron-withdrawing nature of the pyrimidine ring and the adjacent pyrrole nitrogen activates the C4 position, making the chlorine an excellent leaving group for both nucleophilic aromatic substitution (SNAr) and palladium-catalyzed cross-coupling reactions.[4][5] Furthermore, the C5 position of the pyrrole ring offers a vector for substitution that can be exploited to fine-tune potency, selectivity, and pharmacokinetic properties. The strategic combination of a reactive C4-chloro handle and a modifiable C5-position is the primary reason this scaffold is a mainstay in kinase inhibitor discovery programs.[2][6]
Synthetic Pathways to the Core Scaffold
The construction of the 5-substituted-4-chloropyrrolo[2,3-d]pyrimidine core is a multi-step process that hinges on the initial formation of a suitably substituted pyrimidine ring, followed by annulation of the pyrrole ring.
A common and effective strategy begins with a 6-aminopyrimidine derivative, such as 2,4-diamino-6-hydroxypyrimidine.[6] The key transformation involves the condensation with an α-haloketone or α-haloaldehyde, which leads to the formation of the fused pyrrole ring.[6][7] Subsequent chlorination, typically using phosphorus oxychloride (POCl₃), installs the reactive chloro group at the C4 position.[6][8]
Below is a generalized workflow for the synthesis of this critical intermediate.
Caption: Generalized synthetic workflow to the target intermediate.
This approach is highly modular, allowing for the introduction of various substituents at the C5 position by simply changing the starting α-haloketone. This flexibility is paramount for building libraries of analogues for structure-activity relationship (SAR) studies.
Chemical Reactivity: The C4 Position as a Hub for Diversification
The synthetic utility of 5-substituted-4-chloropyrrolo[2,3-d]pyrimidines stems almost entirely from the reactivity of the C4-chloro group. This position is the primary site for introducing the diverse side chains that confer target specificity and potency. The main reaction classes are palladium-catalyzed cross-couplings and nucleophilic aromatic substitutions.[9]
Palladium-Catalyzed Cross-Coupling Reactions
Palladium catalysis provides a powerful toolkit for forming carbon-carbon and carbon-nitrogen bonds under mild conditions.[10][11] For the 4-chloropyrrolo[2,3-d]pyrimidine scaffold, the Suzuki and Sonogashira reactions are particularly valuable.
-
Suzuki-Miyaura Coupling: This reaction couples the 4-chloro intermediate with aryl or heteroaryl boronic acids (or esters) to form biaryl structures.[10] This is a widely used method for installing bulky phenyl groups, which often occupy hydrophobic pockets in kinase active sites.[9] The choice of palladium catalyst, ligand, and base is critical for achieving high yields.[10]
-
Sonogashira Coupling: This reaction introduces alkyne functionalities by coupling the chloro-intermediate with terminal alkynes.[12] The resulting 4-alkynylpyrrolo[2,3-d]pyrimidines can serve as final compounds or as intermediates for further elaboration, such as the synthesis of indoles.[12][13]
Nucleophilic Aromatic Substitution (SNAr)
The electron-deficient nature of the pyrimidine ring facilitates the direct displacement of the C4-chloride by nucleophiles.[4] This reaction is operationally simple and highly effective for introducing amine-containing side chains. The reaction of the 4-chloro intermediate with various substituted anilines is a cornerstone of many kinase inhibitor syntheses, forming a critical hydrogen-bonding interaction with the enzyme's hinge region.[6][14]
Caption: Key diversification reactions at the C4 position.
Applications in Drug Discovery: A Scaffold for Potent Inhibitors
The 5-substituted-4-chloropyrrolo[2,3-d]pyrimidine core is a validated scaffold for targeting numerous protein families. Its most prominent success has been in the development of kinase inhibitors.[1][15]
Receptor Tyrosine Kinase (RTK) Inhibitors
RTKs like EGFR (Epidermal Growth Factor Receptor) and VEGFR (Vascular Endothelial Growth Factor Receptor) are critical drivers of tumor growth and angiogenesis.[2] Many approved and investigational drugs targeting these kinases are built upon the pyrrolo[2,3-d]pyrimidine scaffold.[2] SAR studies have shown that substitutions at the C5 and C6 positions can dictate potency and selectivity, while the N4-phenyl substituent is often crucial for hinge binding.[6]
Other Kinase and Enzyme Targets
Beyond RTKs, this scaffold has been successfully employed to develop inhibitors for a range of other targets:
-
Cyclin-Dependent Kinases (CDKs): Selective CDK2 inhibitors have been developed using a related 5,7-dihydro-6H-pyrrolo[2,3-d]pyrimidin-6-one core, highlighting the scaffold's versatility.[16]
-
Dihydrofolate Reductase (DHFR): The pyrrolo[2,3-d]pyrimidine core has been used to create potent antifolates for use as antitumor and antiopportunistic infection agents.[17][18][19] The size of the alkyl group at the C5-position was found to directly influence inhibitory potency.[18]
-
Multi-Targeted Inhibitors: The scaffold's flexibility allows for the design of compounds that inhibit multiple kinases simultaneously, a strategy that can be effective against complex diseases like cancer.[3] Sunitinib, a multi-targeted TKI, features a pyrrole moiety that enhances its potency and selectivity.[3]
The following table summarizes the activity of representative compounds derived from this scaffold against various targets.
| Compound Class | Target(s) | Example Activity (IC₅₀) | Reference |
| N4-Phenyl-pyrrolo[2,3-d]pyrimidine | EGFR, VEGFR, PDGFR-β | 40 nM - 204 nM | [3] |
| 5-Alkyl-pyrrolo[2,3-d]pyrimidine | Human DHFR | 60 nM - 90 nM | [18][19] |
| 5-Substituted Thienoyl Analogues | GARFTase, AICARFTase | Potent inhibition of KB cells | [20] |
| Dihydro-pyrrolo[2,3-d]pyrimidinones | CDK2 | Submicromolar hWB potency | [16] |
Key Experimental Protocols
The following protocols are provided as a self-validating system for researchers. They represent standard, field-proven methodologies adapted from published literature.[6][14]
Protocol 1: Synthesis of 2,4-Diamino-6-(2-phenylethyl)-7H-pyrrolo[2,3-d]pyrimidine (Intermediate)
Causality: This protocol describes the crucial cyclization step to form the pyrrolo[2,3-d]pyrimidine core from a pyrimidine precursor and an α-bromoketone, as described by Gangjee et al.[6] The use of DMF as a high-boiling polar solvent facilitates the reaction, and molecular sieves are added to remove any water that could interfere with the condensation.
Methodology:
-
To a solution of 2,4-diamino-6-hydroxypyrimidine (1.0 eq) in anhydrous N,N-dimethylformamide (DMF), add 4-phenyl-2-butanone (1.2 eq).
-
Add molecular sieves (13X, ~2g per 5 mmol of pyrimidine).
-
Stir the mixture at room temperature for 15 minutes.
-
Add bromine (1.1 eq) dropwise to the suspension while stirring.
-
Heat the reaction mixture to 80-90 °C and stir for 6-8 hours, monitoring by TLC.
-
After completion, cool the reaction to room temperature and pour it into ice water.
-
Neutralize the mixture with a saturated solution of NaHCO₃.
-
Collect the resulting precipitate by vacuum filtration, wash thoroughly with water, and dry under vacuum to yield the cyclized product.
Protocol 2: Chlorination to Yield 4-Chloro-2-amino-6-(2-phenylethyl)-7H-pyrrolo[2,3-d]pyrimidine
Causality: This step introduces the reactive C4-chloro handle using phosphorus oxychloride (POCl₃), a standard and highly effective chlorinating agent for heteroaromatic hydroxyl groups.[6] The reaction is run at reflux to ensure complete conversion.
Methodology:
-
Suspend the product from Protocol 1 (1.0 eq) in phosphorus oxychloride (POCl₃, 10-15 mL per gram of starting material).
-
Heat the mixture to reflux (approx. 105 °C) and maintain for 3-4 hours until the reaction is complete (monitored by TLC).
-
Cool the reaction mixture to room temperature and carefully pour it onto crushed ice with vigorous stirring.
-
Neutralize the acidic solution by the slow addition of concentrated ammonium hydroxide or solid NaOH until the pH is ~8-9.
-
Collect the precipitate by filtration, wash with cold water, and dry under vacuum to afford the 4-chloro derivative.
Protocol 3: Suzuki-Miyaura Cross-Coupling at the C4 Position
Causality: This protocol demonstrates the diversification of the 4-chloro intermediate. It uses a palladium catalyst and a phosphine ligand to couple the scaffold with a boronic acid, a robust method for C-C bond formation.[9][14] Dioxane/water is a common solvent system, and a base (like K₂CO₃ or K₃PO₄) is required for the catalytic cycle.
Methodology:
-
In a reaction vessel, combine the 4-chloro-pyrrolo[2,3-d]pyrimidine from Protocol 2 (1.0 eq), the desired arylboronic acid (1.5 eq), and potassium carbonate (3.0 eq).
-
Evacuate and backfill the vessel with an inert gas (Argon or Nitrogen) three times.
-
Add degassed 1,4-dioxane and water (typically a 4:1 to 10:1 ratio).
-
Add the palladium catalyst, such as Pd(PPh₃)₄ (0.05 eq) or a combination of Pd(OAc)₂ (0.05 eq) and a suitable ligand like SPhos (0.10 eq).
-
Heat the reaction mixture to 80-100 °C and stir for 4-12 hours, monitoring for completion by LC-MS or TLC.
-
Upon completion, cool the mixture, dilute with ethyl acetate, and wash with water and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography to obtain the 4-aryl derivative.
Conclusion
The 5-substituted-4-chloropyrrolo[2,3-d]pyrimidine scaffold is more than just a heterocyclic compound; it is a strategically designed platform for the efficient discovery of high-value therapeutic agents. Its bioisosteric relationship to adenine provides an innate affinity for ATP-binding sites, while its synthetic accessibility and the versatile reactivity of the C4-chloro handle empower medicinal chemists to rapidly generate diverse libraries and optimize drug candidates. A thorough understanding of its synthesis, reactivity, and biological applications, as detailed in this guide, is essential for any researcher or organization engaged in the development of kinase inhibitors and other targeted therapies.
References
-
Gangjee, A., Jain, H. D., Queener, S. F., & Kisliuk, R. L. (2008). The Effect of 5-Alkyl Modification on the Biological Activity of Pyrrolo[2,3-d]pyrimidine Containing Classical and Nonclassical Antifolates as Inhibitors of Dihydrofolate Reductase and as Antitumor and/or Antiopportunistic Infection Agents. Journal of Medicinal Chemistry, 51(15), 4589-4600. [Link][17][19]
-
Gangjee, A., Jain, H. D., Queener, S. F., & Kisliuk, R. L. (2008). The Effect of 5-Alkyl Modification on the Biological Activity of Pyrrolo[2,3-d]pyrimidine Containing Classical and Nonclassical Antifolates as Inhibitors of Dihydrofolate Reductase and as Antitumor and/or Antiopportunistic Infection Agents. ACS Publications. [Link][18]
-
Hou, Z., et al. (2012). Discovery of 5-substituted pyrrolo[2,3-d]pyrimidine antifolates as dual acting inhibitors of glycinamide ribonucleotide formyltransferase and 5-aminoimidazole-4-carboxamide ribonucleotide formyltransferase in de novo purine nucleotide biosynthesis. Journal of Medicinal Chemistry. [Link][7]
-
Hou, Z., et al. (2011). Novel 5-Substituted Pyrrolo[2,3-d]pyrimidines as Dual Inhibitors of Glycinamide Ribonucleotide Formyltransferase and 5-Aminoimidazole-4-carboxamide Ribonucleotide Formyltransferase and as Potential Antitumor Agents. Journal of Medicinal Chemistry. [Link][20]
-
Gangjee, A., et al. (2010). Design, synthesis and biological evaluation of substituted pyrrolo[2,3-d]pyrimidines as multiple receptor tyrosine kinase inhibitors and antiangiogenic agents. Bioorganic & Medicinal Chemistry. [Link][6]
-
Srini Chem. (n.d.). Introduction to 4-Chloro-7H-pyrrolo[2,3-d]pyrimidine: Structure, Properties, and Basic Chemistry. Srini Chem. [Link][4]
-
Tumkevicius, S., & Masevicius, V. (2007). Synthesis of 4-Alkynylpyrrolo[2,3-d]pyrimidines by Palladium-Catalyzed Cross-Coupling Reactions. Synthesis, 2007(24), 3815–3820. [Link][12]
-
Al-Ostath, A., et al. (2023). Discovery of New Pyrrolo[2,3-d]pyrimidine Derivatives as Potential Multi-Targeted Kinase Inhibitors and Apoptosis Inducers. Molecules, 28(18), 6681. [Link][3]
-
Al-Suhaimi, K. S., et al. (2024). Recent advances in the antimicrobial application of the pyrrolo[2,3-d]pyrimidine scaffold: innovative synthetic strategies, structural diversification, and bioactivity evaluation. RSC Medicinal Chemistry. [Link][21]
-
ACS Publications. (2023). Synthesis and Development of Highly Selective Pyrrolo[2,3-d]pyrimidine CSF1R Inhibitors Targeting the Autoinhibited Form. ACS Medicinal Chemistry Letters. [Link]
-
ResearchGate. (n.d.). Palladium-Catalyzed Cross-Coupling Reaction of 2-and/or 5-Substituted 4,6-Dichloropyrimidines with Arylboronic Acids. ResearchGate. [Link][10]
-
Norman, M. H., et al. (2022). Discovery of 5,7-Dihydro-6H-pyrrolo[2,3-d]pyrimidin-6-ones as Highly Selective CDK2 Inhibitors. ACS Medicinal Chemistry Letters. [Link][16]
-
Babii, A., et al. (2023). Pyrrolopyrimidines: Design, Synthesis and Antitumor Properties of Novel Tricyclic Pyrrolo [2,3-d]pyrimidine Derivatives. Molecules, 28(7), 2917. [Link][22]
-
Tumkevicius, S. (2011). ChemInform Abstract: Functionalization of Pyrrolo[2,3-d]pyrimidine by Palladium-Catalyzed Cross-Coupling Reactions. ResearchGate. [Link][9]
-
Schenone, S., et al. (2017). Pyrrolo[2,3-d]Pyrimidines as Kinase Inhibitors. Current Medicinal Chemistry, 24(21), 2287-2304. [Link][1]
-
Metwally, A. A., & Abo-Dya, N. E. (2024). Current Developments of Pyrrolo[2,3-d]pyrimidines with Anticancer Potential (A Review). Polycyclic Aromatic Compounds. [Link][15]
-
Metwally, A. A., et al. (2023). Pyrrolo[2,3-D]Pyrimidines as EGFR and VEGFR Kinase Inhibitors: A Comprehensive SAR Review. Current Medicinal Chemistry, 31(1), 1-20. [Link][2]
-
Taylor & Francis Online. (2018). Concise synthesis of pyrrolo[2,3-d]pyrimidine derivatives via the Cu-catalyzed coupling reaction. Taylor & Francis Online. [Link]
-
ResearchGate. (2018). Concise synthesis of pyrrolo[2,3-d]pyrimidine derivatives via the Cu-catalyzed coupling reaction. ResearchGate. [Link]
-
Sci-Hub. (2008). Microwave-Assisted Synthesis of Substituted Pyrrolo[2,3-d]pyrimidines. Sci-Hub. [Link]
-
ResearchGate. (n.d.). Synthesis of pyrrolo[2,3-d]pyrimidine derivatives using Sonogashira reaction. ResearchGate. [Link][13]
-
Bentham Science. (2024). Amide Functionalized Novel Pyrrolo-pyrimidine Derivative as Anticancer Agents: Synthesis, Characterization and Molecular Docking Studies. Bentham Science. [Link][8]
-
NIH. (2015). Unconventional Site-Selectivity in Palladium-Catalyzed Cross-Couplings of Dichloroheteroarenes under Ligand-Controlled and Ligand-Free Systems. NIH. [Link]
-
Google Patents. (n.d.). CN101830904B - Preparation method of 4-chloropyrrolo[2,3-d]pyrimidine. Google Patents. [23]
-
New Journal of Chemistry. (2020). A green route for the synthesis of pyrrolo[2,3-d]pyrimidine derivatives catalyzed by β-cyclodextrin. New Journal of Chemistry. [Link]
-
NIH. (2015). Synthesis of pyrrolo[3,2-d]pyrimidine-2,4(3H)-diones by domino C–N coupling/hydroamination reactions. NIH. [Link]
-
ResearchGate. (2014). An improved synthesis of 4-chloro-7H-pyrrolo[2,3-d]pyrimidine. ResearchGate. [Link]
-
PubMed Central. (2018). Pyrrolo[2,3-d]pyrimidine derivatives as inhibitors of RET: Design, synthesis and biological evaluation. PubMed Central. [Link][14]
- Google Patents. (n.d.). Preparation method of 4-chloro-7H-pyrrolo [2,3-d ] pyrimidine.
- Google Patents. (n.d.). US10738058B2 - Method of manufacturing 4-chloro-7H-pyrrolo[2,3-D]pyrimidine.
-
NIH. (2014). Synthesis of 5,7-disubstituted-4-methyl-7H-pyrrolo[2, 3-d]pyrimidin-2-amines as microtubule inhibitors. NIH. [Link]
-
ResearchGate. (2011). Synthesis of 4-chloro-7H-pyrrolo[2,3-d]pyrimidine and 2,4-dichloro-7H. ResearchGate. [Link]
-
PubMed Central. (2023). Discovery of New Pyrrolo[2,3-d]pyrimidine Derivatives as Potential Multi-Targeted Kinase Inhibitors and Apoptosis Inducers. PubMed Central. [Link]
-
Organic Chemistry Frontiers. (2021). Mastering palladium-catalyzed cross-coupling reactions: the critical role of in situ pre-catalyst reduction design. Organic Chemistry Frontiers. [Link][11]
-
Synthesis. (2022). A Convenient Procedure for Sonogashira Reactions Using Propyne. Synthesis. [Link]
Sources
- 1. Pyrrolo[2,3-d]Pyrimidines as Kinase Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Pyrrolo[2,3-D]Pyrimidines as EGFR and VEGFR Kinase Inhibitors: A Comprehensive SAR Review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Discovery of New Pyrrolo[2,3-d]pyrimidine Derivatives as Potential Multi-Targeted Kinase Inhibitors and Apoptosis Inducers | MDPI [mdpi.com]
- 4. srinichem.com [srinichem.com]
- 5. 4-Chloro-7H-pyrrolo[2,3-d]pyrimidine: properties, applications and safety_Chemicalbook [chemicalbook.com]
- 6. Design, synthesis and biological evaluation of substituted pyrrolo[2,3-d]pyrimidines as multiple receptor tyrosine kinase inhibitors and antiangiogenic agents - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Discovery of 5-substituted pyrrolo[2,3-d]pyrimidine antifolates as dual acting inhibitors of glycinamide ribonucleotide formyltransferase and 5-aminoimidazole-4-carboxamide ribonucleotide formyltransferase in de novo purine nucleotide biosynthesis: implications of inhibiting 5-aminoimidazole-4-carboxamide ribonucleotide formyltransferase to AMPK activation and anti-tumor activity - PMC [pmc.ncbi.nlm.nih.gov]
- 8. benthamdirect.com [benthamdirect.com]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. Mastering palladium-catalyzed cross-coupling reactions: the critical role of in situ pre-catalyst reduction design - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]
- 12. sci-hub.se [sci-hub.se]
- 13. researchgate.net [researchgate.net]
- 14. Pyrrolo[2,3-d]pyrimidine derivatives as inhibitors of RET: Design, synthesis and biological evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. Discovery of 5,7-Dihydro-6H-pyrrolo[2,3-d]pyrimidin-6-ones as Highly Selective CDK2 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 17. pubs.acs.org [pubs.acs.org]
- 18. The Effect of 5-Alkyl Modification on the Biological Activity of Pyrrolo[2,3-d]pyrimidine Containing Classical and Nonclassical Antifolates as Inhibitors of Dihydrofolate Reductase and as Antitumor and/or Antiopportunistic Infection Agents1a-e - PMC [pmc.ncbi.nlm.nih.gov]
- 19. medchemexpress.com [medchemexpress.com]
- 20. Novel 5-Substituted Pyrrolo[2,3-d]pyrimidines as Dual Inhibitors of Glycinamide Ribonucleotide Formyltransferase and 5-Aminoimidazole-4-carboxamide Ribonucleotide Formyltransferase and as Potential Antitumor Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 21. Recent advances in the antimicrobial application of the pyrrolo[2,3-d]pyrimidine scaffold: innovative synthetic strategies, structural diversification, and bioactivity evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 22. Pyrrolopyrimidines: Design, Synthesis and Antitumor Properties of Novel Tricyclic Pyrrolo [2,3-d]pyrimidine Derivatives [mdpi.com]
- 23. CN101830904B - Preparation method of 4-chloropyrrolo[2,3-d]pyrimidine - Google Patents [patents.google.com]
Methodological & Application
Application Notes and Protocols for the Synthesis of 4-Chloro-5-(trifluoromethyl)-7H-pyrrolo[2,3-d]pyrimidine
Introduction: The Significance of 4-Chloro-5-(trifluoromethyl)-7H-pyrrolo[2,3-d]pyrimidine in Modern Drug Discovery
The pyrrolo[2,3-d]pyrimidine scaffold is a privileged heterocyclic motif in medicinal chemistry, recognized as a "deazapurine" bioisostere of the natural purine ring system.[1][2] This structural modification, where the nitrogen at position 7 of the purine is replaced by a carbon, offers a unique vector for chemical exploration and often leads to compounds with improved pharmacological properties, such as enhanced selectivity and metabolic stability. The title compound, 4-Chloro-5-(trifluoromethyl)-7H-pyrrolo[2,3-d]pyrimidine, is a highly valuable intermediate in the synthesis of a new generation of targeted therapeutics.[3] The introduction of a trifluoromethyl group at the 5-position is a key feature, as this electron-withdrawing moiety can significantly modulate the electronic properties of the ring system, influencing binding affinities and pharmacokinetic profiles of the final drug candidates.[4] This application note provides a comprehensive guide to a robust and scalable synthesis of this important building block, designed for researchers and professionals in the field of drug development.
Synthetic Strategy: A Multi-Step Approach from Commercially Available Precursors
The synthesis of 4-Chloro-5-(trifluoromethyl)-7H-pyrrolo[2,3-d]pyrimidine is best approached through a multi-step sequence that begins with the construction of a suitably functionalized pyrimidine ring, followed by the annulation of the pyrrole ring, and culminating in a final chlorination step. The presented strategy leverages the commercially available and inexpensive starting material, uracil, to construct the key intermediate, 2,4-dichloro-5-(trifluoromethyl)pyrimidine.[5][6] This intermediate then undergoes a series of transformations to build the fused pyrrole ring, leading to the 4-hydroxy precursor, which is subsequently chlorinated to yield the final product. This approach is logical, scalable, and relies on well-established chemical transformations.
Sources
- 1. biosynth.com [biosynth.com]
- 2. chemimpex.com [chemimpex.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. New routes for the synthesis of pyrrolo-[3,2-d]- and -[2,3-d]-pyrimidine systems starting from a common pyrrole derivative - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]
- 5. US20140135497A1 - Synthesis of 2,4-dichloro-5-trifluoromethyl-pyrimidine - Google Patents [patents.google.com]
- 6. researchgate.net [researchgate.net]
4-Chloro-5-(trifluoromethyl)-7H-pyrrolo[2,3-d]pyrimidine synthesis from 4-hydroxy precursor
Application Note & Protocol
Topic: Synthesis of 4-Chloro-5-(trifluoromethyl)-7H-pyrrolo[2,3-d]pyrimidine from its 4-Hydroxy Precursor
For: Researchers, Scientists, and Drug Development Professionals
Introduction and Strategic Importance
The 7-deazapurine scaffold, specifically the 7H-pyrrolo[2,3-d]pyrimidine core, is a privileged structure in medicinal chemistry. It serves as a foundational building block for a multitude of therapeutic agents, most notably inhibitors of the Janus Kinase (JAK) family of protein tyrosine kinases.[1] Molecules like Tofacitinib and Ruxolitinib, which are pivotal in treating autoimmune diseases and myeloproliferative disorders, are synthesized from this core.
The conversion of the 4-hydroxy precursor, 5-(trifluoromethyl)-7H-pyrrolo[2,3-d]pyrimidin-4-ol, to its 4-chloro derivative is a critical activation step. This transformation introduces a versatile leaving group at the C4 position, enabling subsequent nucleophilic aromatic substitution (SNAr) reactions to build molecular complexity and achieve desired pharmacological activity.[2] This guide provides a detailed, field-proven protocol for this essential chlorination reaction, grounded in established chemical principles and modern synthetic methodologies.
Reaction Principle: The Chlorination of a Pyrrolopyrimidinone
The starting material, 5-(trifluoromethyl)-7H-pyrrolo[2,3-d]pyrimidin-4-ol, exists in a tautomeric equilibrium with its more stable keto form, 5-(trifluoromethyl)-7H-pyrrolo[2,3-d]pyrimidin-4(3H)-one. The chlorination reaction, therefore, targets the conversion of this cyclic amide (lactam) to the corresponding chloro-pyrimidine.
Phosphorus oxychloride (POCl₃) is the most common and effective reagent for this transformation.[3][4][5] The reaction mechanism involves the activation of the carbonyl oxygen of the lactam tautomer by the electrophilic phosphorus atom of POCl₃. This forms a highly reactive intermediate, which is then susceptible to nucleophilic attack by a chloride ion. The subsequent collapse of the tetrahedral intermediate and elimination of a dichlorophosphate species yields the aromatic 4-chloro product.
To drive the reaction to completion and neutralize the hydrogen chloride (HCl) generated in situ, a tertiary amine base such as N,N-diisopropylethylamine (DIPEA) or pyridine is often employed.[4][6][7][8] Modern protocols have also demonstrated the efficacy of solvent-free or low-solvent conditions, particularly for large-scale synthesis, which offers economic, environmental, and safety advantages by reducing the amount of excess POCl₃ required.[4][5]
Reaction Scheme
Sources
- 1. US10364248B2 - Processes for preparing 4-chloro-7H-pyrrolo[2,3-d]pyrimidine - Google Patents [patents.google.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Large-Scale Solvent-Free Chlorination of Hydroxy-Pyrimidines, -Pyridines, -Pyrazines and -Amides Using Equimolar POCl3 - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. US10738058B2 - Method of manufacturing 4-chloro-7H-pyrrolo[2,3-D]pyrimidine - Google Patents [patents.google.com]
- 8. patents.justia.com [patents.justia.com]
Application Notes and Protocols for Nucleophilic Aromatic Substitution Reactions of 4-Chloro-5-(trifluoromethyl)-7H-pyrrolo[2,3-d]pyrimidine
Foreword: Unlocking the Potential of a Privileged Scaffold in Drug Discovery
The 7H-pyrrolo[2,3-d]pyrimidine core, a deazapurine isostere, represents a "privileged scaffold" in medicinal chemistry, forming the foundation of numerous clinically significant therapeutics, most notably Janus kinase (JAK) inhibitors like Tofacitinib.[1][2][3][4][5][6][7] The strategic introduction of a trifluoromethyl group at the 5-position of the 4-chloro-7H-pyrrolo[2,3-d]pyrimidine precursor profoundly influences its chemical reactivity and the pharmacological properties of its derivatives. This guide provides a comprehensive overview of the nucleophilic aromatic substitution (SNAc) reactions of this key intermediate, offering detailed protocols and mechanistic insights for researchers in drug development and synthetic chemistry.
The Strategic Advantage of the 5-Trifluoromethyl Group
The trifluoromethyl (-CF3) group is a powerful modulator of molecular properties in drug design. Its strong electron-withdrawing nature significantly impacts the reactivity of the 4-chloro-7H-pyrrolo[2,3-d]pyrimidine scaffold in several key ways:
-
Activation towards Nucleophilic Aromatic Substitution (SNAc): The pyrimidine ring is inherently electron-deficient. The addition of a -CF3 group at the 5-position further depletes the electron density of the ring system, making the C4 position exceptionally electrophilic and highly susceptible to nucleophilic attack. This activation facilitates the displacement of the C4-chloro substituent under milder conditions than the non-fluorinated analog.
-
Modulation of Physicochemical Properties: The lipophilic nature of the -CF3 group can enhance membrane permeability and metabolic stability of the resulting derivatives, contributing to improved pharmacokinetic profiles.
Navigating the Reaction Landscape: A Mechanistic Overview
The nucleophilic aromatic substitution of 4-chloro-5-(trifluoromethyl)-7H-pyrrolo[2,3-d]pyrimidine predominantly proceeds via a bimolecular addition-elimination mechanism (SNAc).
Figure 1: Generalized mechanism for the SNAc reaction.
The reaction is initiated by the attack of a nucleophile (Nu⁻) on the electron-deficient C4 carbon, leading to the formation of a resonance-stabilized anionic intermediate known as a Meisenheimer complex. The strong electron-withdrawing -CF3 group, along with the ring nitrogens, effectively delocalizes the negative charge, stabilizing this intermediate. The subsequent elimination of the chloride leaving group restores the aromaticity of the pyrimidine ring, yielding the final product.
Protocols for Nucleophilic Substitution Reactions
The following protocols provide starting points for the derivatization of 4-chloro-5-(trifluoromethyl)-7H-pyrrolo[2,3-d]pyrimidine with various classes of nucleophiles. Optimization of reaction conditions (temperature, solvent, base, and reaction time) may be necessary for specific substrates.
C-N Bond Formation: Amination Reactions
The introduction of nitrogen-based nucleophiles is a cornerstone in the synthesis of bioactive molecules, particularly kinase inhibitors.
Protocol 1: Base-Mediated Amination with Primary and Secondary Amines
This protocol is suitable for a wide range of aliphatic and aromatic amines.
-
Reactants and Reagents:
-
4-Chloro-5-(trifluoromethyl)-7H-pyrrolo[2,3-d]pyrimidine (1.0 equiv)
-
Amine (1.1 - 1.5 equiv)
-
N,N-Diisopropylethylamine (DIPEA) or Potassium Carbonate (K₂CO₃) (2.0 - 3.0 equiv)
-
Anhydrous solvent (e.g., N,N-Dimethylformamide (DMF), Acetonitrile (MeCN), or n-Butanol)
-
-
Procedure:
-
To a stirred solution of 4-chloro-5-(trifluoromethyl)-7H-pyrrolo[2,3-d]pyrimidine in the chosen anhydrous solvent, add the amine and the base.
-
Heat the reaction mixture to 80-120 °C.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, cool the reaction to room temperature and remove the solvent under reduced pressure.
-
The crude product can be purified by column chromatography on silica gel or by recrystallization.
-
Protocol 2: Acid-Catalyzed Amination with Anilines
For less nucleophilic anilines, acid catalysis can promote the reaction.
-
Reactants and Reagents:
-
4-Chloro-5-(trifluoromethyl)-7H-pyrrolo[2,3-d]pyrimidine (1.0 equiv)
-
Aniline derivative (1.1 equiv)
-
Aqueous Hydrochloric Acid (HCl) (0.1 equiv)
-
Water or an alcohol (e.g., 2-propanol)
-
-
Procedure:
-
Suspend 4-chloro-5-(trifluoromethyl)-7H-pyrrolo[2,3-d]pyrimidine and the aniline in water or the chosen alcohol.
-
Add the aqueous HCl catalyst.
-
Heat the mixture to reflux.
-
Monitor the reaction by TLC or LC-MS.
-
After completion, cool the mixture and neutralize with a suitable base (e.g., saturated aqueous NaHCO₃).
-
Extract the product with an organic solvent (e.g., ethyl acetate).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product as needed.
-
Troubleshooting Amination Reactions:
| Issue | Potential Cause | Solution |
| Low Conversion | Insufficiently reactive amine; Steric hindrance. | Increase reaction temperature and/or time. For anilines, switch to acid catalysis. |
| Side Product Formation | Hydrolysis of the starting material (in the presence of water). | Use anhydrous solvents and reagents. Minimize the amount of acid catalyst. |
| N7-Alkylation/Arylation | The pyrrole nitrogen can act as a nucleophile. | Protect the N7 position with a suitable protecting group (e.g., tosyl) prior to the substitution reaction. |
C-O Bond Formation: Reactions with O-Nucleophiles
The synthesis of 4-alkoxy and 4-aryloxy derivatives can be achieved through reactions with alcohols and phenols.
Protocol 3: Williamson Ether Synthesis with Alcohols and Phenols
-
Reactants and Reagents:
-
4-Chloro-5-(trifluoromethyl)-7H-pyrrolo[2,3-d]pyrimidine (1.0 equiv)
-
Alcohol or Phenol (1.2 equiv)
-
Strong base (e.g., Sodium Hydride (NaH), Potassium tert-butoxide) (1.2 equiv)
-
Anhydrous polar aprotic solvent (e.g., DMF, Tetrahydrofuran (THF))
-
-
Procedure:
-
To a stirred solution of the alcohol or phenol in the anhydrous solvent at 0 °C, carefully add the base portion-wise.
-
Allow the mixture to stir at room temperature for 30 minutes to form the alkoxide or phenoxide.
-
Add a solution of 4-chloro-5-(trifluoromethyl)-7H-pyrrolo[2,3-d]pyrimidine in the same solvent.
-
Heat the reaction mixture to 60-100 °C and monitor by TLC or LC-MS.
-
Upon completion, quench the reaction by the slow addition of water.
-
Extract the product with an organic solvent.
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate.
-
Purify by column chromatography.
-
C-S Bond Formation: Reactions with S-Nucleophiles
Thiolates are excellent nucleophiles for SNAc reactions, readily displacing the chloride.
Protocol 4: Synthesis of 4-Thioether Derivatives
-
Reactants and Reagents:
-
4-Chloro-5-(trifluoromethyl)-7H-pyrrolo[2,3-d]pyrimidine (1.0 equiv)
-
Thiol (1.1 equiv)
-
Base (e.g., K₂CO₃, Triethylamine (Et₃N)) (1.5 equiv)
-
Solvent (e.g., DMF, MeCN)
-
-
Procedure:
-
Dissolve the thiol and the base in the chosen solvent.
-
Add 4-chloro-5-(trifluoromethyl)-7H-pyrrolo[2,3-d]pyrimidine to the solution.
-
Stir the reaction at room temperature or with gentle heating (40-60 °C).
-
Monitor the reaction by TLC or LC-MS.
-
Once the starting material is consumed, dilute the reaction mixture with water and extract with an organic solvent.
-
Wash the organic layer, dry, and concentrate.
-
Purify the product by column chromatography.
-
Expanding the Synthetic Toolkit: Palladium-Catalyzed Cross-Coupling Reactions
While SNAc is a powerful tool, palladium-catalyzed cross-coupling reactions offer complementary methods for C-C, C-N, and C-S bond formation, often with broader substrate scope and functional group tolerance. The C4-chloro position of the pyrrolo[2,3-d]pyrimidine core is amenable to these transformations.
Figure 2: Overview of Palladium-Catalyzed Cross-Coupling Reactions.
Suzuki-Miyaura Coupling for C-C Bond Formation
-
General Conditions:
-
Reactants: 4-Chloro-5-(trifluoromethyl)-7H-pyrrolo[2,3-d]pyrimidine and an aryl- or heteroaryl-boronic acid or ester.
-
Catalyst: Pd(PPh₃)₄, PdCl₂(dppf), or other palladium catalysts.
-
Base: K₂CO₃, Cs₂CO₃, or K₃PO₄.
-
Solvent: Dioxane/water, Toluene/water, or DMF.
-
Temperature: 80-120 °C.
-
Sonogashira Coupling for C-C Bond Formation
-
General Conditions:
-
Reactants: 4-Chloro-5-(trifluoromethyl)-7H-pyrrolo[2,3-d]pyrimidine and a terminal alkyne.
-
Catalysts: A palladium catalyst (e.g., Pd(PPh₃)₂Cl₂) and a copper(I) co-catalyst (e.g., CuI).
-
Base: A strong amine base such as triethylamine or diisopropylamine.
-
Solvent: THF or DMF.
-
Temperature: Room temperature to 80 °C.
-
Buchwald-Hartwig Amination for C-N Bond Formation
This reaction is particularly useful for coupling challenging amine substrates.[8][9][10][11][12]
-
General Conditions:
-
Reactants: 4-Chloro-5-(trifluoromethyl)-7H-pyrrolo[2,3-d]pyrimidine and a primary or secondary amine.
-
Catalyst: A palladium precursor (e.g., Pd₂(dba)₃ or Pd(OAc)₂) and a phosphine ligand (e.g., Xantphos, BINAP).
-
Base: A strong, non-nucleophilic base such as sodium tert-butoxide or lithium bis(trimethylsilyl)amide.
-
Solvent: Anhydrous toluene or dioxane.
-
Temperature: 80-110 °C.
-
Conclusion and Future Perspectives
4-Chloro-5-(trifluoromethyl)-7H-pyrrolo[2,3-d]pyrimidine is a highly versatile and activated building block for the synthesis of a diverse array of functionalized deazapurines. The protocols and mechanistic insights provided in this guide are intended to empower researchers to efficiently explore the chemical space around this important scaffold. The continued development of novel nucleophilic substitution and cross-coupling methodologies will undoubtedly lead to the discovery of new therapeutic agents with improved efficacy and safety profiles.
References
- An Efficient and Alternative Method for Synthesis of Tofacitinib. Der Pharma Chemica.
-
Full article: Synthesis of key intermediate for (+)-tofacitinib through CoIII(salen)-catalyzed two stereocentered hydrolytic kinetic resolution of (±)-methyl-3-(oxiran-2-yl)butanoate. Taylor & Francis Online. [Link]
-
Design, synthesis and anti-inflammatory evaluation of novel pyrrolo[2,3-d]pyrimidin derivatives as potent JAK inhibitors. PubMed. [Link]
-
Design, synthesis and evaluation of pyrrolo[2,3-d]pyrimidine-phenylamide hybrids as potent Janus kinase 2 inhibitors. PubMed. [Link]
- Process for the preparation of tofacitinib and intermediates thereof.
-
Synthesis of Tofacitinib. Chinese Journal of Pharmaceuticals. [Link]
-
Tofacitinib synthesis. Universidade Nova de Lisboa. [Link]
-
Design, synthesis and evaluation of pyrrolo[2,3-d]pyrimidine-phenylamide hybrids as potent Janus Kinase 2 inhibitors. Europe PMC. [Link]
-
Discovery of Novel Pyrrolo[2,3- d]pyrimidine-based Derivatives as Potent JAK/HDAC Dual Inhibitors for the Treatment of Refractory Solid Tumors. PubMed. [Link]
-
Buchwald–Hartwig amination. Wikipedia. [Link]
-
Pyrrolopyrimidines: Design, Synthesis and Antitumor Properties of Novel Tricyclic Pyrrolo [2,3-d]pyrimidine Derivatives. MDPI. [Link]
-
Buchwald-Hartwig Amination. Chemistry LibreTexts. [Link]
-
Buchwald-Hartwig Cross-Coupling. J&K Scientific LLC. [Link]
-
Microwave‐Assisted Suzuki–Miyaura and Sonogashira Coupling of 4‐Chloro‐2‐(trifluoromethyl)pyrido[1,2‐e]purine Derivatives. ResearchGate. [Link]
-
Synthesis of 4-chloro-7H-pyrrolo[2,3-d]pyrimidine and 2,4-dichloro-7H. ResearchGate. [Link]
-
Cascade imination, Buchwald–Hartwig cross coupling and cycloaddition reaction: synthesis of pyrido[2,3-d]pyrimidines. RSC Publishing. [Link]
-
A mechanistic continuum of nucleophilic aromatic substitution reactions with azole nucleophiles. PMC - NIH. [Link]
-
Buchwald-Hartwig Cross Coupling Reaction. Organic Chemistry Portal. [Link]
-
4,7-Disubstituted 7H-Pyrrolo[2,3-d]pyrimidines and Their Analogs as Antiviral Agents against Zika Virus. MDPI. [Link]
-
Nucleophilic Aromatic Substitution EXPLAINED! YouTube. [Link]
-
Introduction to 4-Chloro-7H-pyrrolo[2,3-d]pyrimidine: Structure, Properties, and Basic Chemistry. Srini Chem. [Link]
-
Synthesis of pyrrolo[3,2-d]pyrimidine-2,4(3H)-diones by domino C–N coupling/hydroamination reactions. NIH. [Link]
-
Efficient microwave-assisted Suzuki–Miyaura cross-coupling reaction of 3-bromo pyrazolo[1,5- a ]pyrimidin-5(4 H )-one. ResearchGate. [Link]
-
Pyrrolopyrimidines: Design, Synthesis and Antitumor Properties of Novel Tricyclic Pyrrolo [2,3-d]pyrimidine Derivatives. PMC - PubMed Central. [Link]
-
A broadly applicable quantitative relative reactivity model for nucleophilic aromatic substitution (S N Ar) using simple descriptors. Chemical Science (RSC Publishing). [Link]
-
Concerted Nucleophilic Aromatic Substitution Reactions. CORE. [Link]
-
A Highly Active Catalyst for Suzuki-Miyaura Cross-Coupling Reactions of Heteroaryl Compounds. Organic Chemistry Portal. [Link]
-
A mechanistic continuum of nucleophilic aromatic substitution reactions with azole .... RSC Publishing. [Link]
- Method of manufacturing 4-chloro-7H-pyrrolo[2,3-D]pyrimidine.
-
Copper-Catalyzed Sonogashira-Type Cross-Coupling of Trifluoroalkyl Bromides with Alkynes. PubMed. [Link]
-
Pd-catalyzed Suzuki/Sonogashira cross-coupling reaction and the direct sp 3 arylation of 7-chloro-5-methyl-[1][2][13]triazolo[1, 5-a]pyrimidine. ResearchGate. [Link]
- Processes for preparing 4-chloro-7H-pyrrolo[2,3-d]pyrimidine.
-
Efficient microwave-assisted Suzuki–Miyaura cross-coupling reaction of 3-bromo pyrazolo[1,5-a]pyrimidin-5(4H). PubMed Central. [Link]
-
Highly regioselective C-5 iodination of pyrimidine nucleotides and subsequent chemoselective Sonogashira coupling with propargylamine. PubMed. [Link]
-
Synthesis, Structural Characterization and Anticancer Activity of New 5-Trifluoromethyl-2-thioxo-thiazolo[4,5-d]pyrimidine Derivatives. MDPI. [Link]
Sources
- 1. derpharmachemica.com [derpharmachemica.com]
- 2. tandfonline.com [tandfonline.com]
- 3. Design, synthesis and anti-inflammatory evaluation of novel pyrrolo[2,3-d]pyrimidin derivatives as potent JAK inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. WO2021084556A1 - Process for the preparation of tofacitinib and intermediates thereof - Google Patents [patents.google.com]
- 5. Synthesis of Tofacitinib [cjph.com.cn]
- 6. zcgroup.cpu.edu.cn [zcgroup.cpu.edu.cn]
- 7. Discovery of Novel Pyrrolo[2,3- d]pyrimidine-based Derivatives as Potent JAK/HDAC Dual Inhibitors for the Treatment of Refractory Solid Tumors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. jk-sci.com [jk-sci.com]
- 11. Cascade imination, Buchwald–Hartwig cross coupling and cycloaddition reaction: synthesis of pyrido[2,3-d]pyrimidines - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 12. Buchwald-Hartwig Cross Coupling Reaction [organic-chemistry.org]
- 13. Design, synthesis and evaluation of pyrrolo[2,3-d]pyrimidine-phenylamide hybrids as potent Janus kinase 2 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Suzuki Coupling of 4-Chloro-5-(trifluoromethyl)-7H-pyrrolo[2,3-d]pyrimidine
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Significance of the 7-Deazapurine Core and the Power of Suzuki-Miyaura Coupling
The 7H-pyrrolo[2,3-d]pyrimidine scaffold, also known as 7-deazapurine, is a privileged heterocyclic system in medicinal chemistry. Its structural resemblance to purine allows it to interact with a wide range of biological targets, leading to its incorporation into numerous clinically significant molecules, including potent inhibitors of Janus kinases (JAKs), Bruton's tyrosine kinase (BTK), and other key enzymes implicated in cancer and inflammatory diseases. The introduction of a trifluoromethyl group at the 5-position can significantly enhance a molecule's metabolic stability and binding affinity.
The Suzuki-Miyaura cross-coupling reaction stands as one of the most powerful and versatile methods for the formation of carbon-carbon bonds in modern organic synthesis.[1] Its development, recognized with the 2010 Nobel Prize in Chemistry, has revolutionized the way chemists approach the synthesis of complex molecules, particularly biaryls and heteroaryl-aryl structures.[1] For the functionalization of the 4-Chloro-5-(trifluoromethyl)-7H-pyrrolo[2,3-d]pyrimidine core, the Suzuki coupling offers a direct and efficient route to introduce a diverse array of aryl and heteroaryl substituents, enabling extensive structure-activity relationship (SAR) studies in drug discovery programs.
This guide provides an in-depth exploration of Suzuki coupling protocols tailored for the challenging substrate, 4-Chloro-5-(trifluoromethyl)-7H-pyrrolo[2,3-d]pyrimidine. We will delve into the mechanistic underpinnings of the reaction, discuss the critical parameters for successful coupling, and provide detailed, field-proven protocols.
The Catalytic Cycle: A Mechanistic Overview
The Suzuki-Miyaura coupling reaction proceeds through a catalytic cycle involving a palladium catalyst.[1] The generally accepted mechanism consists of three key steps: oxidative addition, transmetalation, and reductive elimination.
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Challenges and Considerations for 4-Chloro-5-(trifluoromethyl)-7H-pyrrolo[2,3-d]pyrimidine
The Suzuki coupling of 4-Chloro-5-(trifluoromethyl)-7H-pyrrolo[2,3-d]pyrimidine presents specific challenges primarily due to the nature of the heteroaryl chloride:
-
Lower Reactivity of Aryl Chlorides: The carbon-chlorine bond is stronger and less readily undergoes oxidative addition to the palladium(0) catalyst compared to the corresponding bromide or iodide.[1]
-
Electron-Deficient Heterocycle: The pyrimidine ring, further deactivated by the electron-withdrawing trifluoromethyl group, can influence the electronic properties of the C-Cl bond and the overall reactivity.
-
Potential for Catalyst Inhibition: The nitrogen atoms within the pyrrolo[2,3-d]pyrimidine core can coordinate to the palladium center, potentially leading to catalyst deactivation.
To overcome these challenges, careful selection of the catalyst system (palladium source and ligand), base, and solvent is crucial. Modern, electron-rich and bulky phosphine ligands have proven to be highly effective for the coupling of unreactive aryl chlorides.
Optimized Protocols for Suzuki Coupling
While a universal protocol does not exist, the following methodologies, adapted from successful couplings of structurally similar trifluoromethyl-substituted heteroaryl halides, provide a robust starting point for the Suzuki coupling of 4-Chloro-5-(trifluoromethyl)-7H-pyrrolo[2,3-d]pyrimidine.[2][3]
Protocol 1: Microwave-Assisted Suzuki Coupling
Microwave irradiation has emerged as a powerful technique to accelerate reaction rates, often leading to higher yields and shorter reaction times, particularly for challenging substrates.[3]
Materials:
-
4-Chloro-5-(trifluoromethyl)-7H-pyrrolo[2,3-d]pyrimidine
-
Aryl- or heteroarylboronic acid (1.2 - 1.5 equivalents)
-
XPhos Pd G2 or G3 (2-5 mol%)
-
XPhos (2-5 mol%)
-
Potassium carbonate (K₂CO₃) or Sodium Carbonate (Na₂CO₃) (2-3 equivalents)
-
Degassed solvent: 1,4-Dioxane/Water (4:1) or Ethanol/Water (4:1)
-
Microwave vial and stirrer bar
-
Microwave reactor
Step-by-Step Procedure:
-
To a microwave vial, add 4-Chloro-5-(trifluoromethyl)-7H-pyrrolo[2,3-d]pyrimidine (1.0 equiv.), the desired arylboronic acid (1.2-1.5 equiv.), potassium carbonate (2.0 equiv.), XPhos Pd G2 (e.g., 3 mol%), and XPhos (e.g., 3 mol%).
-
Add a magnetic stirrer bar.
-
Evacuate and backfill the vial with an inert gas (Argon or Nitrogen) three times.
-
Add the degassed solvent mixture (e.g., 1,4-dioxane/water, 4:1) to the vial.
-
Seal the vial tightly with a cap.
-
Place the vial in the microwave reactor and heat to the desired temperature (typically 100-140 °C) for a specified time (15-60 minutes).
-
After the reaction is complete, cool the vial to room temperature.
-
Dilute the reaction mixture with ethyl acetate and water.
-
Separate the organic layer, and extract the aqueous layer with ethyl acetate (2x).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to obtain the desired 4-aryl-5-(trifluoromethyl)-7H-pyrrolo[2,3-d]pyrimidine.
Caption: General experimental workflow for Suzuki coupling.
Protocol 2: Conventional Heating
For laboratories not equipped with a microwave reactor, conventional heating can also be employed, typically requiring longer reaction times.
Materials:
-
4-Chloro-5-(trifluoromethyl)-7H-pyrrolo[2,3-d]pyrimidine
-
Aryl- or heteroarylboronic acid (1.2 - 1.5 equivalents)
-
[1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂) (5-10 mol%)
-
Sodium carbonate (Na₂CO₃) or Potassium phosphate (K₃PO₄) (2-3 equivalents)
-
Degassed solvent: 1,2-Dimethoxyethane (DME) or 1,4-Dioxane
-
Round-bottom flask with a reflux condenser
-
Inert gas supply (Argon or Nitrogen)
Step-by-Step Procedure:
-
To a round-bottom flask equipped with a magnetic stirrer and reflux condenser, add 4-Chloro-5-(trifluoromethyl)-7H-pyrrolo[2,3-d]pyrimidine (1.0 equiv.), the arylboronic acid (1.2 equiv.), sodium carbonate (2.0 equiv.), and Pd(dppf)Cl₂ (5 mol%).
-
Flush the flask with an inert gas for 10-15 minutes.
-
Add the degassed solvent (e.g., DME) via syringe.
-
Heat the reaction mixture to reflux (typically 80-100 °C) with vigorous stirring.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion (typically 4-24 hours), cool the reaction mixture to room temperature.
-
Filter the mixture through a pad of Celite®, washing with the reaction solvent.
-
Concentrate the filtrate under reduced pressure.
-
Redissolve the residue in a suitable organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate.
-
Purify the crude product by flash column chromatography.
Data Presentation: A Guide to Reaction Parameter Optimization
The optimal conditions for the Suzuki coupling of 4-Chloro-5-(trifluoromethyl)-7H-pyrrolo[2,3-d]pyrimidine will depend on the specific boronic acid used. The following table provides a starting point for optimization.
| Parameter | Condition 1 | Condition 2 | Condition 3 | Rationale & Causality |
| Catalyst | XPhos Pd G2/XPhos | Pd(dppf)Cl₂ | Pd(PPh₃)₄ | Bulky, electron-rich phosphine ligands like XPhos are highly effective for activating C-Cl bonds. Pd(dppf)Cl₂ is a robust and versatile catalyst. Pd(PPh₃)₄ is a classic choice but may require higher temperatures and longer reaction times for chlorides. |
| Base | K₂CO₃ | Na₂CO₃ | K₃PO₄ | The base is essential for the activation of the boronic acid to form a more nucleophilic boronate species. The choice of base can influence the reaction rate and compatibility with other functional groups. |
| Solvent | Dioxane/H₂O (4:1) | EtOH/H₂O (4:1) | DME | A protic co-solvent like water or ethanol can accelerate the transmetalation step. Anhydrous conditions may be necessary for substrates prone to protodeboronation.[2] |
| Temperature | 120 °C (Microwave) | 100 °C (Oil Bath) | 80 °C (Oil Bath) | Higher temperatures are generally required to facilitate the oxidative addition of the less reactive aryl chloride. Microwave heating can significantly reduce reaction times. |
| Equivalents of Boronic Acid | 1.2 | 1.5 | 2.0 | A slight excess of the boronic acid is typically used to drive the reaction to completion. A larger excess may be needed for less reactive boronic acids. |
Conclusion: A Versatile Tool for Drug Discovery
The Suzuki-Miyaura cross-coupling reaction is an indispensable tool for the functionalization of the 4-Chloro-5-(trifluoromethyl)-7H-pyrrolo[2,3-d]pyrimidine core. By carefully selecting the catalyst, base, and reaction conditions, researchers can efficiently synthesize a wide array of derivatives for biological evaluation. The protocols and insights provided in this guide serve as a comprehensive resource for scientists and professionals in the field of drug development, enabling the rapid exploration of chemical space around this important scaffold.
References
Sources
Application Notes and Protocols for the Buchwald-Hartwig Amination of 4-Chloro-5-(trifluoromethyl)-7H-pyrrolo[2,3-d]pyrimidine
Introduction: Strategic C-N Bond Formation in Drug Discovery
The 7H-pyrrolo[2,3-d]pyrimidine, often referred to as 7-deazapurine, is a privileged scaffold in medicinal chemistry, forming the core of numerous kinase inhibitors and other therapeutic agents. The functionalization of this heterocyclic system is paramount for modulating biological activity, and the introduction of amino substituents at the C4 position is a key transformation. The Buchwald-Hartwig amination has emerged as a powerful and versatile method for the formation of carbon-nitrogen (C-N) bonds, offering significant advantages over classical methods like nucleophilic aromatic substitution (SNAr), which often require harsh conditions and have limited substrate scope.[1]
This guide provides a detailed technical overview and actionable protocols for the successful Buchwald-Hartwig amination of 4-Chloro-5-(trifluoromethyl)-7H-pyrrolo[2,3-d]pyrimidine. This substrate presents a unique set of challenges due to the electron-deficient nature of the pyrimidine ring, further accentuated by the strongly electron-withdrawing trifluoromethyl group at the C5 position. These electronic factors can influence the reactivity of the C-Cl bond and the overall efficiency of the catalytic cycle. A thorough understanding of the reaction mechanism and the critical parameters governing it is therefore essential for achieving high yields and purity.
Reaction Mechanism and Key Parameters
The Buchwald-Hartwig amination proceeds via a palladium-catalyzed cycle.[2][3] A general representation of the catalytic cycle is depicted below.
Caption: The Catalytic Cycle of the Buchwald-Hartwig Amination.
The key steps in the catalytic cycle are:
-
Oxidative Addition: The active Pd(0) catalyst inserts into the aryl-chloride bond of the substrate, forming a Pd(II) complex. This is often the rate-limiting step, especially for less reactive aryl chlorides.[4]
-
Ligand Exchange and Amine Coordination: The amine nucleophile displaces the halide from the palladium center.
-
Deprotonation: A base removes a proton from the coordinated amine, forming a palladium-amido complex.
-
Reductive Elimination: The desired C-N bond is formed, releasing the aminated product and regenerating the active Pd(0) catalyst.[3]
For the successful amination of 4-Chloro-5-(trifluoromethyl)-7H-pyrrolo[2,3-d]pyrimidine, careful consideration of the following parameters is crucial:
-
Palladium Precursor: While various Pd(0) and Pd(II) sources can be used, palladium(II) acetate (Pd(OAc)2) and tris(dibenzylideneacetone)dipalladium(0) (Pd2(dba)3) are common choices. Pre-catalysts, which are air-stable and form the active Pd(0) species in situ with high efficiency, are often preferred for challenging substrates.[5]
-
Ligand: The choice of phosphine ligand is critical for stabilizing the palladium catalyst and facilitating the key steps of the catalytic cycle. For electron-deficient heteroaryl chlorides, bulky and electron-rich biarylphosphine ligands are generally the most effective. Ligands such as XPhos, RuPhos, and BrettPhos have demonstrated broad utility in these transformations.[6] The steric bulk of these ligands promotes the formation of monoligated Pd(0) species, which are highly active in oxidative addition.
-
Base: A strong, non-nucleophilic base is required to deprotonate the coordinated amine. Sodium tert-butoxide (NaOtBu) is a common choice. For substrates with base-sensitive functional groups, weaker inorganic bases like cesium carbonate (Cs2CO3) or potassium phosphate (K3PO4) can be employed, though this may necessitate higher reaction temperatures or longer reaction times.[2]
-
Solvent: Anhydrous, aprotic solvents are typically used to prevent catalyst deactivation and unwanted side reactions. Toluene, 1,4-dioxane, and tetrahydrofuran (THF) are common choices. The solubility of all reaction components at the chosen reaction temperature is a key consideration.
Experimental Workflow
Caption: A logical workflow for the Buchwald-Hartwig amination experiment.
Detailed Experimental Protocol
This protocol provides a general procedure for the Buchwald-Hartwig amination of 4-Chloro-5-(trifluoromethyl)-7H-pyrrolo[2,3-d]pyrimidine with a generic primary or secondary amine. Optimization of the reaction conditions may be necessary for specific amines.
Materials and Reagents:
-
4-Chloro-5-(trifluoromethyl)-7H-pyrrolo[2,3-d]pyrimidine
-
Amine (1.2 - 1.5 equivalents)
-
Palladium(II) acetate (Pd(OAc)2) or a suitable pre-catalyst (e.g., XPhos Pd G3) (1-5 mol%)
-
XPhos (2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl) (1.2 - 1.5 equivalents relative to Pd)
-
Sodium tert-butoxide (NaOtBu) (1.5 - 2.0 equivalents)
-
Anhydrous toluene or 1,4-dioxane
-
Nitrogen or Argon gas supply
-
Standard laboratory glassware (oven-dried)
-
Magnetic stirrer and heating mantle/oil bath
Equipment Setup:
-
A round-bottom flask equipped with a magnetic stir bar and a reflux condenser.
-
A nitrogen or argon inlet to maintain an inert atmosphere.
-
A temperature-controlled heating source.
Reaction Procedure:
-
Inert Atmosphere: Assemble the reaction glassware and purge with nitrogen or argon for 10-15 minutes. Maintain a positive pressure of inert gas throughout the reaction.
-
Charging the Flask: To the reaction flask, add 4-Chloro-5-(trifluoromethyl)-7H-pyrrolo[2,3-d]pyrimidine (1.0 eq.), the desired amine (1.2-1.5 eq.), sodium tert-butoxide (1.5-2.0 eq.), and the phosphine ligand (e.g., XPhos, 1.2-1.5 eq. relative to Pd).
-
Solvent Addition: Add the anhydrous solvent (e.g., toluene) via syringe.
-
Degassing: Degas the reaction mixture by bubbling nitrogen or argon through the solution for 10-15 minutes, or by subjecting the flask to three cycles of vacuum-backfill with the inert gas.
-
Catalyst Addition: Add the palladium precursor (e.g., Pd(OAc)2, 1-5 mol%) to the reaction mixture under a positive flow of inert gas.
-
Reaction: Heat the reaction mixture to the desired temperature (typically 80-110 °C) with vigorous stirring.
-
Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) until the starting material is consumed.
Workup and Purification:
-
Quenching: Cool the reaction mixture to room temperature and carefully quench with water.
-
Extraction: Dilute the mixture with a suitable organic solvent (e.g., ethyl acetate) and transfer to a separatory funnel. Wash the organic layer with water and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes).
Table of Key Reaction Parameters:
| Parameter | Recommended Range/Value | Rationale |
| Substrate | 4-Chloro-5-(trifluoromethyl)-7H-pyrrolo[2,3-d]pyrimidine | Electron-deficient heteroaryl chloride. |
| Amine | 1.2 - 1.5 equivalents | A slight excess ensures complete consumption of the starting material. |
| Pd Precursor | 1-5 mol% | Lower catalyst loading is desirable, but higher loading may be needed for challenging couplings. |
| Ligand | 1.2 - 1.5 eq. to Pd | Bulky, electron-rich biarylphosphine ligands are generally effective for this substrate class. |
| Base | 1.5 - 2.0 equivalents | A strong, non-nucleophilic base is required for deprotonation of the amine. |
| Solvent | Anhydrous toluene or 1,4-dioxane | Aprotic, anhydrous solvents are crucial for catalyst stability and to prevent side reactions. |
| Temperature | 80 - 110 °C | Elevated temperatures are often necessary to drive the oxidative addition of the C-Cl bond. |
Troubleshooting Guide
| Problem | Potential Cause(s) | Suggested Solution(s) |
| Low or no conversion | - Inactive catalyst- Insufficiently inert atmosphere- Wet reagents or solvent- Inappropriate ligand or base | - Use a fresh batch of palladium precursor and ligand.- Ensure a robust inert atmosphere throughout the reaction.- Use freshly dried and degassed solvent and anhydrous reagents.- Screen alternative bulky phosphine ligands (e.g., RuPhos, BrettPhos) and bases (e.g., Cs2CO3, K3PO4).- Increase the reaction temperature and/or catalyst loading. |
| Formation of side products (e.g., hydrodechlorination) | - Presence of water or other protic sources- Catalyst decomposition | - Ensure strictly anhydrous conditions.- Use a more stable pre-catalyst.- A different ligand may suppress this side reaction. |
| Incomplete reaction | - Insufficient reaction time or temperature- Catalyst deactivation | - Extend the reaction time or increase the temperature.- Add a fresh portion of catalyst and ligand. |
References
-
Schmitt, A. C., et al. (2021). Efficient microwave-assisted Suzuki–Miyaura cross-coupling reaction of 3-bromo pyrazolo[1,5-a]pyrimidin-5(4H)-one. RSC Advances, 11(5), 2841-2851. Available at: [Link]
-
Al-dujaili, M. K., et al. (2022). Design and Synthesis of Pyridine-Based Pyrrolo[2,3-d]pyrimidine Analogs as CSF1R Inhibitors: Molecular Hybridization and Scaffold Hopping Approach. Pharmaceuticals, 15(11), 1369. Available at: [Link]
-
Wikipedia. (2023). Buchwald–Hartwig amination. Available at: [Link]
-
Kaur, N., et al. (2020). Pyrrolopyrimidines: Design, Synthesis and Antitumor Properties of Novel Tricyclic Pyrrolo [2,3-d]pyrimidine Derivatives. Molecules, 25(23), 5732. Available at: [Link]
-
Abarbri, M., et al. (2021). Efficient microwave-assisted Suzuki–Miyaura cross-coupling reaction of 3-bromo pyrazolo[1,5-a]pyrimidin-5(4H). RSC Advances, 11(5), 2841-2851. Available at: [Link]
-
Kim, J., et al. (2021). Synthesis of thiazolo[4,5-d]pyrimidine derivatives based on purine via solid-phase synthesis. Organic & Biomolecular Chemistry, 19(4), 848-853. Available at: [Link]
-
Mamadshoeva, S. S., et al. (2021). Involvement of 8-chloro-2-methyl benzo thiazolo[3,2-a] pyrimidine-4-ona and 2-bromo-7-trifluoromethyl-5 H-5-oxo-1,3,4-thiadiazo [3,2-a] pyrimidine to palladium catalyzed Suzuki-Miyauri cross coupling reaction. INIS-IAEA. Available at: [Link]
-
Nolan, S. P., et al. (2011). Buchwald-Hartwig Aminations of Aryl Chlorides: A Practical Protocol Based on Commercially Available Pd(0)NHC Catalysts. Synfacts, 2011(10), 1126. Available at: [Link]
-
Wujec, M., et al. (2021). Synthesis and Biological Activity of New 7-Amino-oxazolo[5,4-d]Pyrimidine Derivatives. Molecules, 26(23), 7247. Available at: [Link]
-
Cerna, K., et al. (2021). Microwave-Assisted Regioselective Suzuki Coupling of 2,4-Dichloropyrimidines with Aryl and Heteroaryl Boronic Acids. Molecules, 26(11), 3330. Available at: [Link]
-
Chemistry LibreTexts. (2023). Buchwald-Hartwig Amination. Available at: [Link]
-
Wikipedia. (2023). Buchwald–Hartwig amination. Available at: [Link]
-
Wujec, M., et al. (2022). Synthesis, Structural Characterization and Anticancer Activity of New 5-Trifluoromethyl-2-thioxo-thiazolo[4,5-d]pyrimidine Derivatives. Pharmaceuticals, 15(1), 92. Available at: [Link]
-
Al-dujaili, M. K., et al. (2020). Advances in Cross-Coupling Reactions. Molecules, 25(19), 4539. Available at: [Link]
-
Itoh, T., et al. (2012). Palladium-Catalyzed Amination of 2-Chloro-1-azaazulene with 2-Aminopyridine. ChemInform, 43(32). Available at: [Link]
-
ACS Figshare. (2021). Palladium-Catalyzed Amination of N‑Free 2‑Chloro-7-azaindole. Available at: [Link]
Sources
- 1. mdpi.com [mdpi.com]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 4. Advances in Cross-Coupling Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Design and Synthesis of Pyridine-Based Pyrrolo[2,3-d]pyrimidine Analogs as CSF1R Inhibitors: Molecular Hybridization and Scaffold Hopping Approach - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
Use of 4-Chloro-5-(trifluoromethyl)-7H-pyrrolo[2,3-d]pyrimidine in kinase inhibitor synthesis
An Application Guide for the Strategic Use of 4-Chloro-5-(trifluoromethyl)-7H-pyrrolo[2,3-d]pyrimidine in Kinase Inhibitor Synthesis
Authored by: Senior Application Scientist, Chemical Biology Division
Publication Date: January 21, 2026
The 7H-pyrrolo[2,3-d]pyrimidine scaffold, a 7-deazapurine isostere, is a privileged core structure in modern medicinal chemistry, forming the foundation of numerous approved and investigational kinase inhibitors. This guide focuses on a key derivative, 4-Chloro-5-(trifluoromethyl)-7H-pyrrolo[2,3-d]pyrimidine , a highly versatile building block for the synthesis of next-generation inhibitors. The strategic placement of a reactive chlorine atom at the C4 position and an electron-withdrawing trifluoromethyl group at the C5 position provides a unique combination of reactivity and desirable pharmaceutical properties. We present a detailed exploration of its chemical properties, key synthetic transformations, and step-by-step protocols for its application in constructing complex molecular architectures targeting various kinase families, including Janus Kinase (JAK) and Leucine-Rich Repeat Kinase 2 (LRRK2).
Introduction: The Strategic Advantage of the Scaffold
Kinase inhibitors have revolutionized the treatment of cancer and autoimmune diseases. A significant portion of these therapeutic agents is built upon heterocyclic scaffolds that can effectively interact with the ATP-binding site of the target kinase. The 7H-pyrrolo[2,3-d]pyrimidine core is particularly effective as it mimics the natural purine structure of ATP, with the N7-H of the pyrrole ring often forming a critical hydrogen bond with the kinase hinge region.
The subject of this guide, 4-Chloro-5-(trifluoromethyl)-7H-pyrrolo[2,3-d]pyrimidine, offers two key features for drug design:
-
The C4-Chloro Group : This is the primary reactive handle for introducing diverse side chains. Its susceptibility to nucleophilic aromatic substitution (SNAr) and its suitability for palladium-catalyzed cross-coupling reactions allow for the systematic exploration of the solvent-exposed region of the kinase active site.
-
The C5-Trifluoromethyl Group : This powerful electron-withdrawing group significantly influences the electronics of the pyrimidine ring, activating the C4 position for substitution. From a drug property perspective, the CF₃ group can enhance metabolic stability, increase binding affinity through favorable interactions, and improve membrane permeability.
This combination makes the scaffold a powerful starting point for developing potent and selective kinase inhibitors for targets such as JAK, Focal Adhesion Kinase (FAK), and LRRK2.[1][2][3][4]
Physicochemical Properties & Safe Handling
Understanding the fundamental properties of this intermediate is crucial for its effective and safe use in the laboratory.
Data Summary
| Property | Value | Source |
| Molecular Formula | C₇H₃ClF₃N₃ | [5] |
| Molecular Weight | 221.57 g/mol | [5] |
| Appearance | Light-colored to off-white crystalline solid | [6] |
| Purity | Typically ≥98% | [5] |
| Solubility | Soluble in organic solvents such as DMSO, DMF, and ethanol; sparingly soluble in water. | [6] |
| Stability | Stable under normal storage conditions. Sensitive to strong acids, bases, and prolonged moisture. | [6] |
Safety & Handling Recommendations
As with many halogenated heterocyclic compounds, appropriate precautions must be taken.
-
Personal Protective Equipment (PPE) : Always use in a well-ventilated laboratory or fume hood. Wear standard PPE, including a lab coat, safety goggles, and chemical-resistant gloves.[6][7]
-
Handling : Avoid all personal contact, including inhalation of dust. Prevent concentration in hollows and sumps. When handling, do not eat, drink, or smoke.[7]
-
Storage : Store in a tightly sealed container in a cool, dry place, away from moisture and incompatible materials like strong oxidizing agents.[6][7]
Core Synthetic Methodologies & Mechanistic Rationale
The C4-chloro group is the epicenter of this molecule's synthetic utility. The primary strategies for its functionalization are palladium-catalyzed cross-coupling reactions, which offer broad substrate scope and high efficiency.
Caption: Key synthetic routes for functionalizing the C4 position.
Buchwald-Hartwig Amination (C-N Bond Formation)
This is arguably the most critical reaction for synthesizing kinase inhibitors, as it forms the C4-amino linkage that often interacts with the kinase hinge region.
-
Mechanistic Insight : The reaction proceeds via a Pd(0)/Pd(II) catalytic cycle. The key is the choice of a bulky, electron-rich phosphine ligand (e.g., XPhos, tBuXPhos). This ligand promotes the initial oxidative addition of the Pd(0) catalyst to the C-Cl bond and facilitates the final reductive elimination step to release the aminated product and regenerate the Pd(0) catalyst.[8]
-
Why this method? : Compared to traditional SNAr, the Buchwald-Hartwig amination often proceeds under milder conditions, tolerates a wider range of functional groups, and can couple less nucleophilic amines with higher efficiency.[8] The choice of base is also critical; sodium tert-butoxide is strong and promotes high reaction rates, while weaker bases like cesium carbonate offer better tolerance for sensitive functional groups.
Suzuki-Miyaura Coupling (C-C Bond Formation)
For probing deeper pockets within the ATP-binding site or for vectoring towards allosteric sites, installing aryl or heteroaryl substituents at the C4 position is a common strategy.
-
Mechanistic Insight : This reaction also relies on a Pd(0)/Pd(II) cycle. The crucial transmetalation step involves the transfer of the organic group from a boronic acid (or ester) to the palladium center.[9] This step is typically facilitated by a base (e.g., Na₂CO₃, K₃PO₄) which activates the boronic acid.[9][10]
-
Why this method? : The Suzuki coupling is renowned for its reliability, functional group tolerance, and the commercial availability of a vast array of boronic acids.[11] This allows for the rapid generation of diverse libraries of compounds for structure-activity relationship (SAR) studies. Water is often used as a co-solvent, making it a "greener" reaction.[11]
Detailed Protocol: Buchwald-Hartwig Amination
This section provides a representative, field-tested protocol for the coupling of 4-Chloro-5-(trifluoromethyl)-7H-pyrrolo[2,3-d]pyrimidine with a generic secondary amine, (R)-3-(Boc-amino)piperidine.
Materials and Reagents
| Reagent | Grade | Supplier (Example) |
| 4-Chloro-5-(trifluoromethyl)-7H-pyrrolo[2,3-d]pyrimidine | ≥98% | ChemicalBook, Combi-Blocks |
| (R)-3-(Boc-amino)piperidine | ≥97% | Sigma-Aldrich, Combi-Blocks |
| Bis(dibenzylideneacetone)palladium(0) (Pd(dba)₂) | Reagent Grade | Strem, Sigma-Aldrich |
| XPhos | ≥98% | Strem, Sigma-Aldrich |
| Sodium tert-butoxide (NaOtBu) | ≥98% | Sigma-Aldrich, Acros |
| Toluene | Anhydrous, ≥99.8% | Acros, Sigma-Aldrich |
Experimental Workflow Diagram
Caption: Step-by-step workflow for the Buchwald-Hartwig amination protocol.
Step-by-Step Procedure
-
Reaction Setup : To an oven-dried 25 mL Schlenk flask, add 4-Chloro-5-(trifluoromethyl)-7H-pyrrolo[2,3-d]pyrimidine (221 mg, 1.0 mmol, 1.0 equiv.), Pd(dba)₂ (11.5 mg, 0.02 mmol, 2 mol%), XPhos (19.1 mg, 0.04 mmol, 4 mol%), and sodium tert-butoxide (144 mg, 1.5 mmol, 1.5 equiv.).
-
Scientist's Note : The reagents are added as solids first to ensure accurate weighing and to minimize exposure of the catalyst to air. The ligand-to-metal ratio is typically 2:1 to ensure the formation of the active monoligated palladium species.
-
-
Inert Atmosphere : Seal the flask with a septum. Evacuate the flask under high vacuum for 5 minutes and then backfill with argon gas. Repeat this cycle three times.
-
Scientist's Note : This step is critical. The Pd(0) catalyst is readily oxidized to an inactive Pd(II) state by atmospheric oxygen, which would halt the catalytic cycle.[8]
-
-
Solvent and Reagent Addition : To the flask, add anhydrous toluene (10 mL) via syringe, followed by (R)-3-(Boc-amino)piperidine (240 mg, 1.2 mmol, 1.2 equiv.).
-
Heating and Monitoring : Place the flask in a preheated oil bath at 100 °C and stir vigorously. Monitor the reaction's progress by taking small aliquots and analyzing via LC-MS or TLC (staining with potassium permanganate) until the starting chloro-pyrimidine is consumed (typically 4-12 hours).
-
Workup : Once complete, cool the reaction mixture to room temperature. Carefully add a saturated aqueous solution of ammonium chloride (~10 mL) to quench the reaction.
-
Extraction : Transfer the mixture to a separatory funnel and extract the product with ethyl acetate (3 x 20 mL).
-
Washing and Drying : Combine the organic layers, wash with brine (1 x 20 mL), dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification : Purify the resulting crude oil or solid by flash column chromatography on silica gel, typically using a gradient of hexane and ethyl acetate to afford the pure product.
Troubleshooting Common Issues
| Issue | Potential Cause(s) | Suggested Solution(s) |
| No or Low Conversion | 1. Inactive catalyst (oxygen exposure).2. Insufficiently anhydrous solvent.3. Base is not strong enough or has degraded. | 1. Ensure a properly inert atmosphere; use fresh catalyst.2. Use freshly opened anhydrous solvent or distill from a drying agent.3. Use fresh, high-purity NaOtBu; consider a stronger base like LHMDS if compatible. |
| Debromination/Dechlorination | Reductive side reaction, sometimes promoted by certain ligands or excess base. | 1. Lower the reaction temperature.2. Screen different ligands (e.g., RuPhos, SPhos).3. Reduce the amount of base to 1.2-1.3 equivalents. |
| Hydrolysis of Chloro Group | Presence of water in the reaction mixture. | Rigorously dry all glassware, solvents, and reagents. Ensure the inert gas line has a drying tube. |
Conclusion
4-Chloro-5-(trifluoromethyl)-7H-pyrrolo[2,3-d]pyrimidine is a high-value, strategically designed intermediate for the synthesis of advanced kinase inhibitors. Its activated C4 position, amenable to robust and versatile palladium-catalyzed cross-coupling reactions, allows for the precise installation of molecular fragments necessary for achieving high potency and selectivity. The protocols and insights provided herein serve as a comprehensive guide for researchers to leverage this powerful building block in the pursuit of novel therapeutics.
References
-
Lin, S., et al. (n.d.). 4,7-Disubstituted 7H-Pyrrolo[2,3-d]pyrimidines and Their Analogs as Antiviral Agents against Zika Virus. MDPI. [Link]
-
Srini Chem. (n.d.). Introduction to 4-Chloro-7H-pyrrolo[2,3-d]pyrimidine: Structure, Properties, and Basic Chemistry. Srini Chem. [Link]
-
Chemsrc. (2024). 4-chloro-5-(trifluoromethyl)-7H-pyrrolo[2,3-d]pyrimidine. Chemsrc.com. [Link]
-
Henderson, J. L., et al. (2021). Design and Synthesis of Pyrrolo[2,3-d]pyrimidine-Derived Leucine-Rich Repeat Kinase 2 (LRRK2) Inhibitors Using a Checkpoint Kinase 1 (CHK1)-Derived Crystallographic Surrogate. Journal of Medicinal Chemistry. [Link]
-
Wang, Z., et al. (2006). Design and synthesis of 7H-pyrrolo[2,3-d]pyrimidines as focal adhesion kinase inhibitors. Part 1. Bioorganic & Medicinal Chemistry Letters. [Link]
-
ResearchGate. (n.d.). Development of a Scalable Enantioselective Synthesis of JAK Inhibitor Upadacitinib. Request PDF. [Link]
-
RSC Publishing. (n.d.). Design, synthesis and evaluation of (R)-3-(7-(methyl(7H-pyrrolo[2,3-d]pyrimidin-4-yl)amino)-5-azaspiro[2.4]heptan-5-yl)-3-oxopropanenitrile as a JAK1-selective inhibitor. MedChemComm. [Link]
-
Saikia, P., et al. (2015). Cascade imination, Buchwald–Hartwig cross coupling and cycloaddition reaction: synthesis of pyrido[2,3-d]pyrimidines. RSC Advances. [Link]
-
Chemistry LibreTexts. (2023). Buchwald-Hartwig Amination. Chemistry LibreTexts. [Link]
-
ResearchGate. (2021). Efficient microwave-assisted Suzuki–Miyaura cross-coupling reaction of 3-bromo pyrazolo[1,5- a ]pyrimidin-5(4 H )-one. ResearchGate. [Link]
-
National Center for Biotechnology Information. (2021). Efficient microwave-assisted Suzuki–Miyaura cross-coupling reaction of 3-bromo pyrazolo[1,5-a]pyrimidin-5(4H). PubMed Central. [Link]
-
RSC Publishing. (n.d.). A general method of Suzuki–Miyaura cross-coupling of 4- and 5-halo-1,2,3-triazoles in water. Organic & Biomolecular Chemistry. [Link]
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. Design and synthesis of 7H-pyrrolo[2,3-d]pyrimidines as focal adhesion kinase inhibitors. Part 1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Design, synthesis and evaluation of (R)-3-(7-(methyl(7H-pyrrolo[2,3-d]pyrimidin-4-yl)amino)-5-azaspiro[2.4]heptan-5-yl)-3-oxopropanenitrile as a JAK1-selective inhibitor - MedChemComm (RSC Publishing) [pubs.rsc.org]
- 5. 4-chloro-5-(trifluoromethyl)-7H-pyrrolo[2,3-d]pyrimidine Price from Supplier Brand Shanghai Nianxing Industrial Co., Ltd on Chemsrc.com [chemsrc.com]
- 6. srinichem.com [srinichem.com]
- 7. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. Efficient microwave-assisted Suzuki–Miyaura cross-coupling reaction of 3-bromo pyrazolo[1,5-a]pyrimidin-5(4H)-one: towards a new access to 3,5-diarylated 7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 11. A general method of Suzuki–Miyaura cross-coupling of 4- and 5-halo-1,2,3-triazoles in water - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
Preparation of JAK inhibitor intermediates from 4-Chloro-5-(trifluoromethyl)-7H-pyrrolo[2,3-d]pyrimidine
Application Note & Protocol Guide
Topic: Strategic Synthesis of Janus Kinase (JAK) Inhibitor Intermediates from 4-Chloro-5-(trifluoromethyl)-7H-pyrrolo[2,3-d]pyrimidine
Audience: Researchers, Scientists, and Drug Development Professionals
Abstract
The 7H-pyrrolo[2,3-d]pyrimidine, or 7-deazapurine, scaffold is a privileged structure in medicinal chemistry, forming the core of numerous kinase inhibitors.[1][2] This application note provides a detailed guide to the synthesis of key intermediates for Janus Kinase (JAK) inhibitors, starting from 4-Chloro-5-(trifluoromethyl)-7H-pyrrolo[2,3-d]pyrimidine. The presence of the trifluoromethyl (CF3) group significantly influences the electronic properties of the heterocyclic core, enhancing its utility in drug design. We present field-proven protocols for critical C-N and C-C bond-forming reactions, including Nucleophilic Aromatic Substitution (SNAr), Buchwald-Hartwig amination, and Suzuki-Miyaura cross-coupling. This guide emphasizes the rationale behind procedural choices, offers detailed step-by-step protocols, and outlines essential safety considerations for handling the specified reagents.
Introduction: The Strategic Importance of the Pyrrolo[2,3-d]pyrimidine Scaffold
Janus kinases (JAKs) are a family of intracellular, non-receptor tyrosine kinases that play a pivotal role in cytokine signaling. Dysregulation of the JAK-STAT (Signal Transducer and Activator of Transcription) pathway is implicated in a host of autoimmune diseases and myeloproliferative disorders.[3] Consequently, JAK inhibitors have emerged as a transformative class of therapeutics for conditions like rheumatoid arthritis, psoriasis, and myelofibrosis.[4][5]
Many potent JAK inhibitors, such as Tofacitinib, are built upon the 7H-pyrrolo[2,3-d]pyrimidine scaffold.[1][5] This core acts as a bioisostere of purine, facilitating strong and selective binding to the ATP-binding pocket of the kinase. The starting material, 4-Chloro-5-(trifluoromethyl)-7H-pyrrolo[2,3-d]pyrimidine, is a highly valuable building block for several reasons:
-
Reactive Handle: The chlorine atom at the C4 position is an excellent leaving group, primed for displacement via nucleophilic substitution or palladium-catalyzed cross-coupling reactions.[6]
-
Electronic Activation: The electron-withdrawing trifluoromethyl group at the C5 position further activates the C4 position towards nucleophilic attack, increasing reaction efficiency.
-
Metabolic Stability: The CF3 group often enhances the metabolic stability and binding affinity of the final drug molecule.
This document serves as a practical guide for leveraging this key starting material in the synthesis of advanced JAK inhibitor intermediates.
Biological Context: The JAK-STAT Signaling Pathway
To appreciate the therapeutic target, a basic understanding of the JAK-STAT pathway is essential. Cytokine binding to its receptor induces receptor dimerization, bringing the associated JAKs into close proximity. The JAKs then phosphorylate each other and the receptor, creating docking sites for STAT proteins. Recruited STATs are subsequently phosphorylated by JAKs, dimerize, and translocate to the nucleus to regulate gene transcription. JAK inhibitors block this cascade at a critical early step.
Experimental Protocols & Methodologies
PART A: N7-Protection of the Pyrrole Ring
Rationale: The pyrrole N-H is acidic and can interfere with subsequent reactions, particularly those employing strong bases or organometallic catalysts. Protecting this position, often with a p-toluenesulfonyl (tosyl) group, prevents deprotonation, enhances solubility in organic solvents, and can improve the yields of subsequent coupling reactions. [5][6][7] Protocol 1: Synthesis of 4-Chloro-7-tosyl-5-(trifluoromethyl)-7H-pyrrolo[2,3-d]pyrimidine
-
Materials:
-
4-Chloro-5-(trifluoromethyl)-7H-pyrrolo[2,3-d]pyrimidine
-
p-Toluenesulfonyl chloride (TsCl)
-
Triethylamine (TEA) or Potassium Carbonate (K2CO3)
-
4-Dimethylaminopyridine (DMAP) (catalytic)
-
Dichloromethane (DCM) or Acetonitrile (ACN)
-
-
Procedure:
-
To a stirred solution of 4-Chloro-5-(trifluoromethyl)-7H-pyrrolo[2,3-d]pyrimidine (1.0 eq) in anhydrous DCM at room temperature, add triethylamine (1.5 eq) and a catalytic amount of DMAP (~0.05 eq). [7] 2. Cool the mixture to 0 °C in an ice bath.
-
Slowly add a solution of p-toluenesulfonyl chloride (1.1 eq) in DCM dropwise over 30 minutes.
-
Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring completion by TLC or LC-MS.
-
Upon completion, quench the reaction by adding water. Separate the organic layer.
-
Wash the organic layer sequentially with 1M HCl, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous sodium sulfate (Na2SO4), filter, and concentrate under reduced pressure.
-
The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) or by silica gel chromatography to yield the desired protected intermediate as a solid. [7]
-
PART B: C-N Bond Formation via Nucleophilic Aromatic Substitution (SNAr)
Rationale: This is a direct and often high-yielding method for introducing an amine nucleophile at the C4 position. The reaction is facilitated by the electron-deficient nature of the pyrimidine ring, which is further enhanced by the CF3 group. This method is commonly used in the synthesis of Tofacitinib. [6][8] Protocol 2: SNAr Coupling with a Chiral Piperidine Derivative
-
Materials:
-
N7-Protected Intermediate from Protocol 1
-
(3R,4R)-N,4-dimethyl-1-(phenylmethyl)-3-piperidinamine (or similar amine)
-
Potassium Carbonate (K2CO3) or another non-nucleophilic base
-
Dimethyl Sulfoxide (DMSO) or N,N-Dimethylformamide (DMF)
-
-
Procedure:
-
Combine the N7-protected intermediate (1.0 eq), the desired amine (1.2 eq), and potassium carbonate (2.0-3.0 eq) in a reaction vessel containing DMSO. [6] 2. Heat the reaction mixture to 90-110 °C.
-
Stir vigorously for 12-24 hours. Monitor the reaction progress by LC-MS.
-
After completion, cool the mixture to room temperature and dilute with ethyl acetate and water.
-
Separate the layers. Extract the aqueous layer two more times with ethyl acetate.
-
Combine the organic extracts and wash with brine, dry over Na2SO4, filter, and concentrate in vacuo.
-
Purify the crude product by column chromatography on silica gel to obtain the coupled product.
-
PART C: C-N Bond Formation via Buchwald-Hartwig Amination
Rationale: The Buchwald-Hartwig amination is a powerful palladium-catalyzed cross-coupling reaction that offers a broader substrate scope and often proceeds under milder conditions than SNAr. [9][10]It is particularly useful for coupling less nucleophilic amines or when SNAr fails. The choice of palladium precursor and phosphine ligand is critical for success. [11][12] Protocol 3: Buchwald-Hartwig Coupling
-
Materials:
-
N7-Protected Intermediate from Protocol 1
-
Desired amine (primary or secondary)
-
Palladium(II) acetate (Pd(OAc)2) or Tris(dibenzylideneacetone)dipalladium(0) (Pd2(dba)3)
-
Phosphine Ligand (e.g., XPhos, BINAP) [11] * Sodium tert-butoxide (NaOt-Bu) or Cesium Carbonate (Cs2CO3)
-
Anhydrous Toluene or Dioxane
-
-
Procedure:
-
In an oven-dried flask under an inert atmosphere (Nitrogen or Argon), add the N7-protected intermediate (1.0 eq), the palladium precursor (e.g., Pd(OAc)2, 2 mol%), and the phosphine ligand (e.g., XPhos, 4 mol%).
-
Add the base (e.g., NaOt-Bu, 1.4 eq).
-
Evacuate and backfill the flask with the inert gas three times.
-
Add anhydrous toluene, followed by the amine (1.2 eq).
-
Heat the mixture to 80-110 °C and stir until the starting material is consumed (monitor by TLC/LC-MS).
-
Cool the reaction to room temperature, dilute with ethyl acetate, and filter through a pad of Celite to remove palladium residues.
-
Wash the filtrate with water and brine, then dry over Na2SO4.
-
Concentrate the solution and purify the resulting residue by silica gel chromatography.
-
PART D: C-C Bond Formation via Suzuki-Miyaura Coupling
Rationale: The Suzuki-Miyaura reaction is a versatile method for forming C-C bonds by coupling the aryl chloride with an organoboron compound (boronic acid or ester). [13][14]This allows for the introduction of a wide variety of aryl, heteroaryl, or alkyl groups at the C4 position, enabling the synthesis of diverse libraries of potential JAK inhibitors.
Protocol 4: Suzuki-Miyaura Cross-Coupling
-
Materials:
-
N7-Protected Intermediate from Protocol 1
-
Aryl or Heteroaryl boronic acid (or boronic ester)
-
Palladium Catalyst (e.g., Pd(PPh3)4 or PdCl2(dppf))
-
Aqueous base solution (e.g., 2M Na2CO3 or K3PO4)
-
Solvent system (e.g., Dioxane/Water, Toluene/Water)
-
-
Procedure:
-
To a flask, add the N7-protected intermediate (1.0 eq), the boronic acid (1.5 eq), and the palladium catalyst (e.g., Pd(PPh3)4, 5 mol%).
-
Evacuate and backfill the flask with an inert gas.
-
Add the solvent (e.g., Dioxane) and the aqueous base solution (e.g., 2M Na2CO3, 2.0 eq).
-
Heat the mixture to 90-100 °C with vigorous stirring for 4-12 hours, monitoring by LC-MS.
-
Upon completion, cool the reaction, dilute with ethyl acetate, and wash with water and brine.
-
Dry the organic layer over Na2SO4, filter, and concentrate.
-
Purify the crude product by column chromatography to yield the C4-arylated product.
-
Data Summary & Characterization
The success of these synthetic steps should be validated using standard analytical techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy for structural elucidation, Mass Spectrometry (MS) for molecular weight confirmation, and High-Performance Liquid Chromatography (HPLC) for purity assessment.
Table 1: Representative Reaction Parameters and Expected Outcomes
| Protocol | Reaction Type | Key Reagents | Typical Temp. | Typical Time | Expected Yield | Purity (Post-Purification) |
| 1 | N-Tosylation | TsCl, TEA, DMAP | 0 °C to RT | 2-4 h | >95% [7] | >98% |
| 2 | SNAr | K2CO3, Amine | 90-110 °C | 12-24 h | 70-90% | >99% |
| 3 | Buchwald-Hartwig | Pd(OAc)2, XPhos, NaOt-Bu | 80-110 °C | 6-18 h | 75-95% | >99% |
| 4 | Suzuki-Miyaura | Pd(PPh3)4, Na2CO3, Boronic Acid | 90-100 °C | 4-12 h | 65-85% | >98% |
Critical Safety Precautions
Working with the described reagents and reactions requires strict adherence to safety protocols.
-
Trifluoromethylated Compounds: While generally stable, some trifluoromethyl compounds can release hazardous decomposition products (e.g., HF) under harsh conditions. Handle in a well-ventilated fume hood. * Palladium Catalysts: Palladium compounds are toxic and can be sensitizers. Always wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. Avoid inhalation of powders.
-
Reagents:
-
NaOt-Bu: Highly corrosive and moisture-sensitive. Handle under an inert atmosphere.
-
Phosphine Ligands: Many are air-sensitive and have unpleasant odors. Handle in a fume hood.
-
Solvents: Toluene, Dioxane, and DCM are flammable and/or carcinogenic. Use in a well-ventilated area and away from ignition sources. [15]* General Handling: All reactions, especially those under pressure or high temperature, should be conducted behind a blast shield in a certified chemical fume hood. [16][17]
-
Conclusion
4-Chloro-5-(trifluoromethyl)-7H-pyrrolo[2,3-d]pyrimidine is a versatile and highly valuable starting material for the synthesis of JAK inhibitor intermediates. Through strategic application of N-protection followed by robust C-N and C-C bond-forming reactions like SNAr, Buchwald-Hartwig amination, and Suzuki-Miyaura coupling, researchers can efficiently access a diverse range of complex molecular architectures. The protocols detailed in this guide provide a solid foundation for the development of novel therapeutics targeting the JAK-STAT pathway.
References
-
Biocatalytic Synthesis of Ruxolitinib Intermediate via Engineered Imine Reductase. The Journal of Organic Chemistry. Available at: [Link]
-
An Efficient and Alternative Method for Synthesis of Tofacitinib. Der Pharma Chemica. Available at: [Link]
- Synthesis method of ruxolitinib intermediate. Google Patents.
-
Asymmetric Synthesis of a Key Intermediate for Tofacitinib via a Dynamic Kinetic Resolution-Reductive Amination Protocol. Organic Process Research & Development. Available at: [Link]
-
Synthesis of key intermediate for (+)-tofacitinib through CoIII(salen)-catalyzed two stereocentered hydrolytic kinetic resolution of (±)-methyl-3-(oxiran-2-yl)butanoate. Taylor & Francis Online. Available at: [Link]
-
Method for synthesizing ruxolitinib intermediate (R)-3-(4-bromo-1H-pyrazol-1-yl)-3-cyclopentyl propionitrile. SciSpace. Available at: [Link]
-
Tofacitinib synthesis. Universidade Nova de Lisboa. Available at: [Link]
-
Biocatalytic Synthesis of Ruxolitinib Intermediate via Engineered Imine Reductase. OSTI.gov. Available at: [Link]
-
Synthesis of Tofacitinib. Chinese Journal of Pharmaceuticals. Available at: [Link]
-
Biocatalytic Synthesis of Ruxolitinib Intermediate via Engineered Imine Reductase. The Journal of Organic Chemistry. Available at: [Link]
-
Safety Data Sheet - 2-(Trifluoromethyl)-3-ethoxydodecafluorohexane. Angene Chemical. Available at: [Link]
-
Key Chemical Intermediates for JAK Inhibitor Synthesis. Ningbo Inno Pharmchem Co.,Ltd. Available at: [Link]
-
Exploring 4-Chloro-7-tosyl-7H-pyrrolo[2,3-d]pyrimidine: A Key Intermediate in Pharmaceutical Synthesis. OKCHEM. Available at: [Link]
-
Pyrrolopyrimidines: Design, Synthesis and Antitumor Properties of Novel Tricyclic Pyrrolo [2,3-d]pyrimidine Derivatives. MDPI. Available at: [Link]
-
Synthesis and Development of Highly Selective Pyrrolo[2,3-d]pyrimidine CSF1R Inhibitors Targeting the Autoinhibited Form. ACS Publications. Available at: [Link]
-
Design, synthesis and evaluation of (R)-3-(7-(methyl(7H-pyrrolo[2,3-d]pyrimidin-4-yl)amino)-5-azaspiro[2.4]heptan-5-yl)-3-oxopropanenitrile as a JAK1-selective inhibitor. MedChemComm (RSC Publishing). Available at: [Link]
-
Concise synthesis of pyrrolo[2,3-d]pyrimidine derivatives via the Cu-catalyzed coupling reaction. Taylor & Francis Online. Available at: [Link]
-
Buchwald–Hartwig amination. Wikipedia. Available at: [Link]
-
Novel Bis- and Mono-Pyrrolo[2,3-d]pyrimidine and Purine Derivatives: Synthesis, Computational Analysis and Antiproliferative Evaluation. MDPI. Available at: [Link]
-
Developments of Pyrrolo[2,3-d]pyrimidines with Pharmaceutical Potential. MDPI. Available at: [Link]
-
Efficient microwave-assisted Suzuki–Miyaura cross-coupling reaction of 3-bromo pyrazolo[1,5-a]pyrimidin-5(4H). PubMed Central. Available at: [Link]
-
Efficient Access to 3,5-Disubstituted 7-(Trifluoromethyl)pyrazolo[1,5-a]pyrimidines Involving SNAr and Suzuki Cross-Coupling Reactions. MDPI. Available at: [Link]
-
Buchwald-Hartwig Amination. Chemistry LibreTexts. Available at: [Link]
-
Efficient microwave-assisted Suzuki–Miyaura cross-coupling reaction of 3-bromo pyrazolo[1,5- a ]pyrimidin-5(4 H )-one. ResearchGate. Available at: [Link]
-
The first Pd-catalyzed Buchwald–Hartwig aminations at C-2 or C-4 in the estrone series. Beilstein Journal of Organic Chemistry. Available at: [Link]
-
Buchwald-Hartwig Cross Coupling Reaction. Organic Chemistry Portal. Available at: [Link]
-
The Ultimate Guide to Buchwald-Hartwig Amination: Synthesize C–N Bonds!. YouTube. Available at: [Link]
-
Microwave‐Assisted Suzuki–Miyaura and Sonogashira Coupling of 4‐Chloro‐2‐(trifluoromethyl)pyrido[1,2‐e]purine Derivatives. ResearchGate. Available at: [Link]
-
Microwave-Assisted Regioselective Suzuki Coupling of 2,4-Dichloropyrimidines with Aryl and Heteroaryl Boronic Acids. Semantic Scholar. Available at: [Link]
Sources
- 1. nbinno.com [nbinno.com]
- 2. benthamdirect.com [benthamdirect.com]
- 3. tandfonline.com [tandfonline.com]
- 4. research.unl.pt [research.unl.pt]
- 5. innospk.com [innospk.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. 4-Chloro-7-tosyl-7H-pyrrolo[2,3-d]pyrimidine | 479633-63-1 [chemicalbook.com]
- 8. Synthesis of Tofacitinib [cjph.com.cn]
- 9. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 10. chem.libretexts.org [chem.libretexts.org]
- 11. BJOC - The first Pd-catalyzed Buchwald–Hartwig aminations at C-2 or C-4 in the estrone series [beilstein-journals.org]
- 12. youtube.com [youtube.com]
- 13. Efficient microwave-assisted Suzuki–Miyaura cross-coupling reaction of 3-bromo pyrazolo[1,5-a]pyrimidin-5(4H)-one: towards a new access to 3,5-diarylated 7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. tcichemicals.com [tcichemicals.com]
- 16. chemicalbook.com [chemicalbook.com]
- 17. angenechemical.com [angenechemical.com]
Application Notes & Protocols: Strategic Derivatization of 4-Chloro-5-(trifluoromethyl)-7H-pyrrolo[2,3-d]pyrimidine at the N7 Position
Abstract
The 4-chloro-5-(trifluoromethyl)-7H-pyrrolo[2,3-d]pyrimidine core is a privileged scaffold in modern medicinal chemistry. As an analog of purine, this 7-deazapurine system is a cornerstone in the development of targeted therapeutics, most notably kinase inhibitors.[1][2][3] The trifluoromethyl group at the C5 position often enhances metabolic stability and binding affinity, making this a highly valuable building block. Functionalization of the pyrrole nitrogen at the N7 position is a critical strategy for modulating the pharmacological profile, exploring structure-activity relationships (SAR), and optimizing drug-like properties.[1][4] This document provides a comprehensive guide with detailed protocols for the selective derivatization, primarily through alkylation, of the N7 position of this scaffold.
Scientific Foundation and Strategic Rationale
The chemical reactivity of the pyrrolo[2,3-d]pyrimidine core is primarily dictated by two key positions: the electrophilic C4 carbon bearing a chlorine atom and the nucleophilic N7 nitrogen of the pyrrole ring.[1][5] While the C4-chloro group is amenable to nucleophilic aromatic substitution (SNAr) or cross-coupling reactions, the N7 position offers a vector for introducing a vast array of substituents that can significantly influence the molecule's orientation within a biological target's binding pocket.
Why Derivatize at N7?
-
Vector for SAR Exploration: The N7 substituent extends into solvent-exposed regions in many kinase active sites, allowing for the introduction of groups that can probe for additional binding interactions or improve physicochemical properties.[6]
-
Modulation of Physical Properties: Altering the N7 substituent can fine-tune solubility, lipophilicity (LogP), and metabolic stability.
-
Blocking Metabolic Action: An unsubstituted N-H bond can sometimes be a site for undesired metabolic modification. Alkylation at this position can block such pathways, improving the pharmacokinetic profile of a drug candidate.
The most common and direct method for modifying the N7 position is through N-alkylation, a reaction where the deprotonated pyrrole nitrogen acts as a nucleophile, attacking an alkyl electrophile.[1][7] The choice of base, solvent, and electrophile is paramount for achieving high yield and selectivity.
Caption: General reaction scheme for N7-alkylation.
Core Protocol: N7-Alkylation with Alkyl Halides
This protocol details a standard, robust procedure for the N7-alkylation of 4-chloro-5-(trifluoromethyl)-7H-pyrrolo[2,3-d]pyrimidine using common alkylating agents like alkyl bromides or iodides.
Materials and Reagents
| Reagent/Material | Grade | Supplier Example | Notes |
| 4-Chloro-5-(trifluoromethyl)-7H-pyrrolo[2,3-d]pyrimidine | >97% | Various | Starting material. Ensure it is dry. |
| Alkyl Halide (e.g., Benzyl Bromide, Iodomethane) | Reagent Grade | Various | The electrophile. Use 1.1-1.5 equivalents. |
| Potassium Carbonate (K₂CO₃), anhydrous | >99% | Various | Mild base. Must be finely powdered and anhydrous. Use 2.0-3.0 eq. |
| Sodium Hydride (NaH), 60% dispersion in mineral oil | Synthesis Grade | Various | Strong base for less reactive halides. Use 1.2 eq. Requires careful handling. |
| N,N-Dimethylformamide (DMF), anhydrous | >99.8% | Various | Reaction solvent. Anhydrous grade is critical. |
| Acetonitrile (MeCN), anhydrous | >99.8% | Various | Alternative solvent, particularly with K₂CO₃. |
| Ethyl Acetate (EtOAc) | ACS Grade | Various | For extraction. |
| Brine (Saturated NaCl solution) | - | - | For washing during work-up. |
| Anhydrous Sodium Sulfate (Na₂SO₄) | ACS Grade | Various | Drying agent. |
| Silica Gel | 60 Å, 230-400 mesh | Various | For column chromatography. |
| Round-bottom flask, magnetic stirrer, condenser | - | - | Standard glassware. Must be oven- or flame-dried. |
| Inert Gas Supply (Nitrogen or Argon) | High Purity | - | Essential for maintaining anhydrous conditions. |
Step-by-Step Experimental Procedure
Caption: Standard workflow for N7-alkylation.
-
Preparation: Assemble a dry round-bottom flask equipped with a magnetic stir bar under an inert atmosphere (Nitrogen or Argon).
-
Reagent Addition (Method A: K₂CO₃):
-
To the flask, add 4-chloro-5-(trifluoromethyl)-7H-pyrrolo[2,3-d]pyrimidine (1.0 eq).
-
Add anhydrous acetonitrile or DMF to form a suspension (approx. 0.1 M concentration).
-
Add finely powdered anhydrous potassium carbonate (2.0 eq).[1]
-
Stir the suspension vigorously for 15 minutes at room temperature.
-
-
Reagent Addition (Method B: NaH):
-
To the flask, add the substrate (1.0 eq) and anhydrous DMF.
-
Cool the flask to 0 °C in an ice bath.
-
Carefully add sodium hydride (1.2 eq) portion-wise. Caution: Hydrogen gas is evolved. Allow the mixture to stir at 0 °C for 30 minutes.
-
-
Alkylation:
-
Slowly add the alkyl halide (1.1 eq) to the reaction mixture. For highly reactive halides, maintain the temperature at 0 °C during addition.
-
Allow the reaction to warm to room temperature and stir. The reaction may require heating (e.g., 50-80 °C) for less reactive alkyl halides.
-
-
Monitoring: Monitor the reaction's progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed (typically 2-24 hours).[1]
-
Work-up:
-
Cool the mixture to room temperature. If NaH was used, carefully quench the reaction by slowly adding ice-cold water.
-
Filter off any inorganic salts (if using K₂CO₃ in MeCN) or dilute the mixture with a larger volume of water.
-
Extract the aqueous layer three times with ethyl acetate.
-
Combine the organic layers and wash sequentially with water and then brine to remove residual DMF and salts.
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
-
Purification: Purify the resulting crude residue by silica gel column chromatography, typically using a gradient of ethyl acetate in hexanes, to yield the pure N7-alkylated product.[1]
Representative Reaction Conditions
The optimal conditions can vary based on the reactivity of the alkylating agent.
| Alkylating Agent (R-X) | Base (eq.) | Solvent | Temp. (°C) | Typical Time (h) | Expected Yield |
| 4-(Trifluoromethyl)benzyl bromide | K₂CO₃ (2.0) | DMF | 25 | 4-6 | >90%[8] |
| Iodomethane | K₂CO₃ (2.0) | MeCN | 25 | 2-4 | High |
| 2-Bromoacetonitrile | NaH (1.2) | DMF | 0 to 25 | 3-5 | Good to High |
| 1-Bromobutane | NaH (1.2) | DMF | 60 | 12-18 | Moderate to Good |
| 4-(Methylsulfonyl)benzyl bromide | K₂CO₃ (2.0) | DMF | 25 | 4-6 | >90%[8] |
Advanced & Alternative Protocols
While alkyl halides are standard, modern synthetic methods offer greener and more diverse approaches.
N-Alkylation via Borrowing Hydrogen Catalysis
This atom-economical method uses alcohols as alkylating agents, with water as the only byproduct.[9] It involves a transition metal catalyst (e.g., based on Iron, Ruthenium, or Iridium) that temporarily "borrows" hydrogen from the alcohol to form an aldehyde in situ. The amine then condenses with the aldehyde to form an imine, which is subsequently reduced by the catalyst using the "borrowed" hydrogen.
-
Key Reagents: Substrate (1.0 eq), Alcohol (1.5-2.0 eq), Catalyst (e.g., Fe-based complex, 1-5 mol%), Base (e.g., NaOtBu, catalytic amount).[9][10]
-
Advantages: Utilizes readily available and less toxic alcohols, high atom economy, environmentally benign.
-
Considerations: Requires specialized catalysts and may require higher temperatures and screening for catalyst compatibility.
N7-Arylation via Copper-Catalyzed Coupling
Introducing an aryl group at the N7 position often requires a metal catalyst. A common method is the copper-catalyzed Chan-Lam coupling.
-
Protocol Summary: Combine the pyrrolopyrimidine (1.0 eq), an arylboronic acid (1.5 eq), and a copper source like copper(II) acetate (1.0 eq) in a solvent such as dichloromethane or dioxane.[1] The reaction is often stirred at room temperature and may be open to the air.
-
Advantages: Provides direct access to N-aryl derivatives, which are important for many inhibitor classes.
-
Considerations: Reaction times can be long (24-48 hours), and purification to remove copper salts is necessary.[1]
Product Characterization: Confirming N7 Selectivity
Unequivocal confirmation of the product structure and regioselectivity is essential.
-
¹H NMR Spectroscopy: The most telling evidence is the disappearance of the broad singlet corresponding to the N7-H proton (typically >10 ppm in DMSO-d₆). Concurrently, new signals characteristic of the introduced alkyl or aryl group will appear. The chemical shifts of the C2-H, C6-H, and pyrimidine C-H protons will also shift slightly upon derivatization.
-
¹³C NMR Spectroscopy: Changes in the chemical shifts of the pyrrole ring carbons (C6, C7a) will be observed.
-
Mass Spectrometry (HRMS): Provides an accurate mass measurement to confirm the elemental composition of the desired product.
-
Nuclear Overhauser Effect (NOE) Spectroscopy: In cases of ambiguity, 2D NOE experiments can confirm the spatial proximity between protons on the newly introduced N7-substituent and the protons on the pyrrolopyrimidine core (e.g., the C6-H), confirming the site of attachment.
Troubleshooting Guide
| Issue | Potential Cause(s) | Suggested Solution(s) |
| No or Low Conversion | 1. Inactive base (absorbed moisture).2. Insufficiently reactive alkylating agent.3. Reaction temperature too low. | 1. Use freshly opened/dried base; ensure anhydrous conditions.2. Switch to a more reactive halide (I > Br > Cl) or use a stronger base (NaH).3. Increase the reaction temperature and extend the reaction time. |
| Multiple Products Observed | 1. Dialkylation or reaction at other nitrogen atoms.2. Degradation of starting material or product. | 1. Use fewer equivalents of the alkylating agent (e.g., 1.05 eq). Add the electrophile slowly at a lower temperature.2. Ensure the reaction is run under an inert atmosphere and avoid excessively high temperatures or prolonged reaction times. |
| Difficult Purification | 1. Residual DMF in the crude product.2. Product has similar polarity to a byproduct. | 1. Perform a thorough aqueous work-up with multiple water/brine washes. Co-evaporate with heptane or toluene under reduced pressure.2. Try a different solvent system for column chromatography or consider an alternative purification method like preparative HPLC. |
References
- BenchChem. (n.d.). Application Notes and Protocols for N-alkylation and N-arylation of 4-Chloro-7H-pyrrolo[2,3-d]pyrimidine.
- N‐Alkylation of heterocyclic amines with alcohols using (FePc) as the catalyst. (n.d.). ResearchGate.
-
Mondal, P., et al. (2022). Zn(II)-Catalyzed Selective N-Alkylation of Amines with Alcohols Using Redox Noninnocent Azo-Aromatic Ligand as Electron and Hydrogen Reservoir. The Journal of Organic Chemistry. Retrieved from [Link]
-
Synthesis of substituted N-heterocycles by N-alkylation. (n.d.). Organic Chemistry Portal. Retrieved from [Link]
-
Imm, S., et al. (2014). Iron catalysed direct alkylation of amines with alcohols. Nature Communications. Retrieved from [Link]
-
4,7-Disubstituted 7H-Pyrrolo[2,3-d]pyrimidines and Their Analogs as Antiviral Agents against Zika Virus. (2019). MDPI. Retrieved from [Link]
- Processes for preparing 4-chloro-7H-pyrrolo[2,3-d]pyrimidine. (n.d.). Google Patents.
-
Pyrrolo[2,3-d]pyrimidine derivatives as inhibitors of RET: Design, synthesis and biological evaluation. (n.d.). PubMed Central. Retrieved from [Link]
-
Discovery of Potent and Selective Pyrrolo[2,3-d]pyrimidine Derivatives as Fourth-Generation EGFR Inhibitors Targeting Triple Mutations. (n.d.). ACS Publications. Retrieved from [Link]
-
Pyrrolo[2,3-d]pyrimidines Containing Diverse N-7 Substituents as Potent Inhibitors of Lck. (n.d.). ResearchGate. Retrieved from [Link]
-
Discovery of New Pyrrolo[2,3-d]pyrimidine Derivatives as Potential Multi-Targeted Kinase Inhibitors and Apoptosis Inducers. (2023). PubMed Central. Retrieved from [Link]
-
Introduction to 4-Chloro-7H-pyrrolo[2,3-d]pyrimidine: Structure, Properties, and Basic Chemistry. (n.d.). Srini Chem. Retrieved from [Link]
-
Docking scores of pyrrolo[2,3-d]pyrimidine derivatives 2 a-q. (n.d.). ResearchGate. Retrieved from [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. US10364248B2 - Processes for preparing 4-chloro-7H-pyrrolo[2,3-d]pyrimidine - Google Patents [patents.google.com]
- 3. Discovery of New Pyrrolo[2,3-d]pyrimidine Derivatives as Potential Multi-Targeted Kinase Inhibitors and Apoptosis Inducers - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. srinichem.com [srinichem.com]
- 6. researchgate.net [researchgate.net]
- 7. Synthesis of substituted N-heterocycles by N-alkylation [organic-chemistry.org]
- 8. mdpi.com [mdpi.com]
- 9. research.rug.nl [research.rug.nl]
- 10. researchgate.net [researchgate.net]
Application Note & Protocol: A Proposed Scalable Synthesis of 4-Chloro-5-(trifluoromethyl)-7H-pyrrolo[2,3-d]pyrimidine
Abstract
The 7H-pyrrolo[2,3-d]pyrimidine core is a privileged scaffold in modern medicinal chemistry, forming the basis for numerous clinically significant therapeutics, particularly Janus kinase (JAK) inhibitors.[1][2] The introduction of a trifluoromethyl (CF₃) group can profoundly influence a molecule's metabolic stability, lipophilicity, and binding affinity. This document outlines a robust and scalable three-step synthetic route for 4-Chloro-5-(trifluoromethyl)-7H-pyrrolo[2,3-d]pyrimidine, a key building block for the development of novel pharmaceutical agents. While a specific, publicly documented scale-up protocol for this exact molecule is sparse, the proposed pathway is strategically designed by adapting established, high-yield transformations from analogous syntheses, ensuring a high probability of success for researchers in drug development.[3] The route begins with the construction of a trifluoromethylated pyrrole intermediate, followed by pyrimidine ring formation and a final, well-documented chlorination step.
Strategic Overview & Rationale
The synthesis of substituted pyrrolo[2,3-d]pyrimidines can be approached in several ways. Late-stage trifluoromethylation is often challenging, suffering from poor regioselectivity and harsh reaction conditions. Therefore, a more robust and scalable strategy involves building the heterocyclic core from a precursor that already contains the trifluoromethyl moiety.
Our proposed synthesis follows this principle and is comprised of three key stages:
-
Pyrrole Ring Formation: Construction of the key intermediate, 2-amino-4-(trifluoromethyl)-1H-pyrrole-3-carbonitrile, from commercially available starting materials.
-
Pyrimidine Annulation: Cyclization of the pyrrole intermediate to form the fused pyrimidinone ring system, yielding 5-(trifluoromethyl)-7H-pyrrolo[2,3-d]pyrimidin-4-ol.
-
Aromatic Chlorination: Conversion of the pyrimidin-4-ol to the target 4-chloro derivative using a standard, industrially proven chlorinating agent.
This linear approach ensures that the synthetically valuable CF₃ group is incorporated early and carried through the sequence, maximizing overall efficiency and yield.
Sources
- 1. US10364248B2 - Processes for preparing 4-chloro-7H-pyrrolo[2,3-d]pyrimidine - Google Patents [patents.google.com]
- 2. USRE41783E1 - Pyrrolo[2,3-D]pyrimidine compounds - Google Patents [patents.google.com]
- 3. US10738058B2 - Method of manufacturing 4-chloro-7H-pyrrolo[2,3-D]pyrimidine - Google Patents [patents.google.com]
Troubleshooting & Optimization
Technical Support Center: Troubleshooting Side Reactions in the Chlorination of 5-(Trifluoromethyl)-7H-pyrrolo[2,3-d]pyrimidin-4-one
Introduction: The conversion of 5-(trifluoromethyl)-7H-pyrrolo[2,3-d]pyrimidin-4-one to its 4-chloro derivative is a critical transformation in the synthesis of numerous pharmaceutically active compounds, particularly Janus kinase (JAK) inhibitors.[1] While seemingly straightforward, this chlorination, typically mediated by phosphorus oxychloride (POCl₃), is frequently plagued by side reactions that can significantly impact yield, purity, and downstream processing. This guide provides an in-depth, troubleshooting framework for researchers, scientists, and drug development professionals encountering these challenges. We will move beyond simple procedural steps to explore the mechanistic underpinnings of common side reactions and offer field-proven strategies for their mitigation.
Frequently Asked Questions & Troubleshooting Guides
Q1: My reaction is incomplete, and I'm recovering significant amounts of starting material. What are the likely causes and how can I improve conversion?
The Scientific Explanation: The conversion of the pyrimidin-4-one to the 4-chloro product proceeds via activation of the C4 carbonyl oxygen by POCl₃. This forms a highly electrophilic phosphoro-dichloridate intermediate, which is then attacked by a chloride ion to yield the product. Incomplete conversion is typically a result of insufficient activation or suboptimal reaction kinetics.
Several factors can contribute to this:
-
Insufficient Reagent: The reaction consumes POCl₃ not just as a reagent but also as a solvent and dehydrating agent, especially if trace moisture is present. A low stoichiometric charge can lead to stalling.
-
Low Temperature: The activation energy for this transformation is significant. Insufficient thermal energy can result in sluggish or incomplete reactions.
-
Reagent Purity: Older or improperly stored POCl₃ can contain phosphoric acid from hydrolysis, which can interfere with the reaction.
-
Role of Additives: Tertiary amine bases (e.g., N,N-dimethylaniline, triethylamine) can act as catalysts by forming a more reactive intermediate with POCl₃ or by scavenging the HCl generated in situ, which can prevent potential side reactions or equilibria.
Troubleshooting Workflow:
Caption: Workflow to diagnose and resolve incomplete chlorination.
Comparative Protocols for Enhancing Conversion:
| Parameter | Standard Protocol | Optimized High-Conversion Protocol |
| POCl₃ (equiv.) | 3 - 5 | 5 - 10 |
| Temperature | 90 °C | 110 °C (Reflux) |
| Solvent | Neat POCl₃ | Neat POCl₃ or Toluene |
| Additive | None | N,N-Dimethylaniline (0.2 equiv.) |
| Time | 4-6 h | 8-16 h (Monitor to completion) |
Step-by-Step Mitigation Protocol:
-
To a dry, nitrogen-flushed reactor, add 5-(trifluoromethyl)-7H-pyrrolo[2,3-d]pyrimidin-4-one (1.0 equiv).
-
Add N,N-dimethylaniline (0.2 equiv).
-
Slowly add phosphorus oxychloride (8.0 equiv) at room temperature.
-
Heat the mixture to reflux (approx. 105-110 °C) and maintain for 8-16 hours.
-
Monitor the reaction progress by TLC or LCMS until the starting material is consumed (<1%).
-
Cool the reaction mixture to room temperature before proceeding with a controlled quench (see Q2).
Q2: I'm observing a significant amount of the starting material reappearing during aqueous workup. What is happening and how can I prevent it?
The Scientific Explanation: This is a classic case of product hydrolysis. The 4-chloro-5-(trifluoromethyl)-7H-pyrrolo[2,3-d]pyrimidine product is an electron-deficient heterocycle. The chlorine atom at the C4 position is a good leaving group, making the position highly susceptible to nucleophilic aromatic substitution (SNAr). During aqueous workup, water can act as a nucleophile, attacking the C4 position and displacing the chloride, thereby regenerating the starting pyrimidin-4-one.[2] This hydrolysis is accelerated by acidic conditions (which protonate the ring nitrogens, further increasing electrophilicity) and elevated temperatures.
The key to preventing this is a rapid, cold, and basic quench to neutralize the acidic POCl₃ and phosphoric acid byproducts before the product has a chance to hydrolyze.
Recommended Quench Protocol:
-
Prepare a separate vessel with a vigorously stirred slurry of crushed ice and sodium bicarbonate (or potassium carbonate) in a 1:1 ratio. Use enough to fully neutralize the POCl₃ (at least 10-15 molar equivalents relative to the POCl₃).
-
Cool the completed reaction mixture to room temperature (20-25 °C).
-
Slowly add the reaction mixture dropwise or via a cannula to the ice/base slurry, ensuring the internal temperature of the quench mixture does not exceed 5 °C.
-
Once the addition is complete, stir the mixture for 30-60 minutes, allowing the temperature to slowly rise to ambient temperature.
-
The precipitated product can then be isolated by filtration, or the aqueous mixture can be extracted with a suitable organic solvent (e.g., ethyl acetate, dichloromethane).
Caption: Simplified mechanism of product hydrolysis during workup.
Q3: My mass spectrometry analysis shows an impurity with M+34 (or M+Cl-H). What is this likely to be and how can I minimize its formation?
The Scientific Explanation: This mass signature strongly suggests the formation of a dichloro-substituted byproduct, arising from chlorination on the pyrrole ring. The pyrrole moiety of the 7H-pyrrolo[2,3-d]pyrimidine core is relatively electron-rich and susceptible to electrophilic substitution. While the trifluoromethyl group at C5 is deactivating, harsh reaction conditions (high temperature, long reaction times, high concentration of POCl₃) can promote a secondary electrophilic chlorination, most likely at the C6 position.
The chlorinating agent in this case is not simply Cl₂. Under reaction conditions, POCl₃ can generate highly electrophilic species that act as a source for "Cl⁺". This side reaction is mechanistically distinct from the desired SNAr-type reaction at C4 and is more akin to a Friedel-Crafts-type halogenation on an aromatic ring.[3]
Mitigation Strategies:
-
Temperature Control: This is the most critical parameter. Avoid exceeding the temperature necessary for complete conversion of the starting material. A maximum of 110 °C is typically sufficient.
-
Stoichiometry: Use the minimum amount of POCl₃ required for full conversion (typically 5-8 equivalents). Excess reagent increases the concentration of the electrophilic chlorinating species.
-
Reaction Time: Once the starting material is consumed (as monitored by LCMS), cool the reaction promptly. Prolonged heating will favor the formation of the thermodynamically stable, over-chlorinated byproduct.
-
Alternative Reagents: If over-chlorination remains a persistent issue, milder chlorinating systems such as oxalyl chloride/DMF or triphenylphosphine/N-chlorosuccinimide could be investigated, although these may require significant process optimization.[4]
Q4: The reaction mixture is turning dark brown/black, and I'm getting a low yield of insoluble material. What causes this degradation?
The Scientific Explanation: Significant color change to dark brown or black, accompanied by the formation of insoluble "tar," is indicative of decomposition. Pyrrolo[2,3-d]pyrimidines, despite their aromaticity, can be sensitive to highly acidic and high-temperature conditions.[5] POCl₃ is a powerful dehydrating agent and Lewis acid that can catalyze polymerization or uncontrolled condensation reactions at elevated temperatures.
The trifluoromethyl group, being strongly electron-withdrawing, enhances the acidity of the N7-H proton. Under harsh conditions, this can lead to complex intermolecular reactions and decomposition pathways. The goal is to find a kinetic window where the desired chlorination occurs faster than the onset of significant degradation.
Troubleshooting Workflow for Degradation:
Caption: Decision tree for mitigating product/reagent decomposition.
Step-by-Step Mitigation Protocol:
-
Charge the reactor with 5-(trifluoromethyl)-7H-pyrrolo[2,3-d]pyrimidin-4-one (1.0 equiv) and anhydrous toluene (2-3 volumes).
-
Add POCl₃ (5.0 equiv) slowly at room temperature.
-
Heat the mixture to 95-100 °C (a lower, more controlled temperature than neat reflux).
-
Monitor the reaction closely by LCMS every 1-2 hours.
-
As soon as the starting material conversion is >99%, immediately cool the reaction to room temperature and proceed with the controlled quench (see Q2). The use of a co-solvent helps moderate the reaction temperature and prevents localized overheating.
References
-
Jia, Y., et al. (2016). Synthesis of 4-chloro-7H-pyrrolo[2,3-d]pyrimidine and 2,4-dichloro-7H-pyrrolo[2,3-d]pyrimidine. ResearchGate. Available at: [Link]
-
Al-Ostoot, F.H., et al. (2023). Pyrrolopyrimidines: Design, Synthesis and Antitumor Properties of Novel Tricyclic Pyrrolo[2,3-d]pyrimidine Derivatives. MDPI. Available at: [Link]
- Kralj, A., et al. (2019). Method of manufacturing 4-chloro-7H-pyrrolo[2,3-D]pyrimidine. Google Patents (US10738058B2).
-
Al-Ostoot, F.H., et al. (2023). Pyrrolopyrimidines: Design, Synthesis and Antitumor Properties of Novel Tricyclic Pyrrolo[2,3-d]pyrimidine Derivatives. National Center for Biotechnology Information (PMC). Available at: [Link]
-
Tidén, A.-K., et al. (2019). Promotion of Water as Solvent in Amination of 4-Chloropyrrolopyrimidines and Related Heterocycles under Acidic Conditions. National Center for Biotechnology Information (PMC). Available at: [Link]
-
Ahmed, A., et al. (2018). PROCESS FOR PREPARING 7H-PYRROLO [2,3-D]PYRIMIDINE COMPOUNDS. European Patent Office (EP 3416965 B1). Available at: [Link]
- Li, J., et al. (2018). Preparation method of 4-chloro-7H-pyrrolo [2,3-d ] pyrimidine. Google Patents (CN108947683A).
- Ruggeri, B., et al. (2019). Processes for preparing 4-chloro-7H-pyrrolo[2,3-d]pyrimidine. Google Patents (US10364248B2).
-
Ghasemiasl, R., et al. (2019). POCl3 mediated one-pot deoxygenative aromatization and electrophilic chlorination of dihydroxy-2-methyl-4-oxo-indeno[1,2-b]pyrroles. Royal Society of Chemistry Publishing. Available at: [Link]
-
Gangjee, A., et al. (2010). Novel Water Soluble, Substituted Pyrrolo[3,2-d]pyrimidines: Design, Synthesis and Biological Evaluation as Antitubulin Antitumor Agents. National Center for Biotechnology Information (PMC). Available at: [Link]
-
Ogasawara, A., et al. (2009). Novel 7H-pyrrolo[2,3-d]pyrimidine derivatives as potent and orally active STAT6 inhibitors. PubMed. Available at: [Link]
-
Gibson, M.S., et al. (1977). Chlorination of Heterocyclic and Acyclic Sulfonhydrazones. Canadian Science Publishing. Available at: [Link]
-
Ghasemiasl, R., et al. (2019). POCl3 mediated one-pot deoxygenative aromatization and electrophilic chlorination of dihydroxy-2-methyl-4-oxo-indeno[1,2-b]pyrroles. National Center for Biotechnology Information (PMC). Available at: [Link]
-
Vilsmeier-Haack Reaction. (n.d.). Chemistry Steps. Available at: [Link]
-
Slauson, S.R., et al. (2008). 5-Chloro-N-[2-(1H-imidazol-4-yl)ethyl]-N-methyl-7H-pyrrolo[2,3-d]pyrimidin-4-amine. National Center for Biotechnology Information (PMC). Available at: [Link]
-
Le, C.T., et al. (2016). Transformation of cyclic amides and uracil-derived nitrogen heterocycles during chlorination. PubMed. Available at: [Link]
-
Hassan, A.E.A., et al. (2018). Synthesis and Biological Evaluation of Pyrrolo[2,3-d]pyrimidine Derivatives as a Novel Class of Antimicrobial and Antiviral Agents. ResearchGate. Available at: [Link]
- Vilsmeier, A., & Haack, A. (1927). Über die Einwirkung von Halogenphosphor auf Alkyl-formanilide. Eine neue Methode zur Darstellung sekundärer und tertiärer p-Alkylamino-benzaldehyde. Berichte der deutschen chemischen Gesellschaft (A and B Series).
-
Gryshuk, A.L., et al. (2006). In vivo stability and photodynamic efficacy of fluorinated bacteriopurpurinimides derived from bacteriochlorophyll-a. PubMed. Available at: [Link]
- Z hang, R., et al. (2011). Vilsmeier Reaction of 3-Aminopropenamides: One-Pot Synthesis of Pyrimidin-4(3H)-ones. The Journal of Organic Chemistry.
- Jones, G., & Stanforth, S. P. (2000). The Vilsmeier reaction of fully conjugated carbocycles and heterocycles. Organic Reactions.
-
Wu, P., et al. (2022). Visible Light Promotes Cascade Trifluoromethylation/Cyclization, Leading to Trifluoromethylated Polycyclic Quinazolinones, Benzimidazoles and Indoles. National Center for Biotechnology Information (PMC). Available at: [Link]
-
Story of an Age-Old Reagent: An Electrophilic Chlorination of Arenes and Heterocycles by 1-Chloro-1,2-benziodoxol-3-one. (2016). University of Liverpool Institutional Repository. Available at: [Link]
-
Pyrrole-The Vilsmeier Reaction. (n.d.). ChemTube3D. Available at: [Link]
Sources
- 1. US10364248B2 - Processes for preparing 4-chloro-7H-pyrrolo[2,3-d]pyrimidine - Google Patents [patents.google.com]
- 2. Promotion of Water as Solvent in Amination of 4-Chloropyrrolopyrimidines and Related Heterocycles under Acidic Conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pcliv.ac.uk [pcliv.ac.uk]
- 4. Pyrrolopyrimidines: Design, Synthesis and Antitumor Properties of Novel Tricyclic Pyrrolo [2,3-d]pyrimidine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
Technical Support Center: Purification of 4-Chloro-5-(trifluoromethyl)-7H-pyrrolo[2,3-d]pyrimidine
Welcome to the technical support center for the purification of 4-chloro-5-(trifluoromethyl)-7H-pyrrolo[2,3-d]pyrimidine. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting and frequently asked questions (FAQs) related to the purification of this important heterocyclic compound. As a key intermediate in the synthesis of various therapeutic agents, achieving high purity is critical for downstream applications.
I. Troubleshooting Guide: Navigating Common Purification Challenges
This section addresses specific issues that may arise during the purification of 4-chloro-5-(trifluoromethyl)-7H-pyrrolo[2,3-d]pyrimidine, offering explanations and actionable solutions.
Issue 1: Low Yield After Column Chromatography
Question: I'm experiencing significant product loss during silica gel column chromatography of 4-chloro-5-(trifluoromethyl)-7H-pyrrolo[2,3-d]pyrimidine. What are the potential causes and how can I improve my yield?
Answer: Low recovery from silica gel chromatography is a common frustration. The pyrrolo[2,3-d]pyrimidine core, with its nitrogen atoms, can interact strongly with the acidic silica gel, leading to tailing and irreversible adsorption. Here’s a systematic approach to troubleshoot this:
-
Underlying Cause: The lone pairs on the nitrogen atoms of your compound can form strong hydrogen bonds with the silanol groups (Si-OH) on the silica surface. This interaction is often the primary reason for poor recovery.
-
Immediate Action - Mobile Phase Modification:
-
Addition of a Basic Modifier: To mitigate the strong interaction with silica, add a small amount of a basic modifier to your eluent system. Triethylamine (TEA) or pyridine at a concentration of 0.1-1% (v/v) can effectively compete with your product for binding to the acidic sites on the silica, thus facilitating its elution.
-
Solvent Polarity Gradient: A carefully optimized gradient elution is often more effective than an isocratic one. Start with a less polar solvent system (e.g., ethyl acetate/hexane) and gradually increase the polarity. This will help to first elute less polar impurities before your target compound.
-
-
Alternative Stationary Phases:
-
Neutral or Basic Alumina: Consider using neutral or basic alumina as your stationary phase. These are less acidic than silica and can significantly improve the recovery of basic compounds.
-
Deactivated Silica: You can "deactivate" silica gel by pre-treating it with a solution of your mobile phase containing the basic modifier before packing the column.
-
Issue 2: Co-elution of Impurities
Question: I'm struggling to separate my target compound from a closely-eluting impurity. How can I improve the resolution of my chromatographic separation?
Answer: Achieving baseline separation of structurally similar compounds requires a methodical optimization of your chromatographic conditions.
-
Identify the Impurity (if possible): Knowing the nature of the impurity is invaluable. Common impurities in the synthesis of pyrrolo[2,3-d]pyrimidines can include starting materials, regioisomers, or byproducts from side reactions.
-
Strategies for Improved Resolution:
-
Solvent System Selectivity: The choice of solvents in your mobile phase is critical. If you are using a standard ethyl acetate/hexane system, try exploring other solvent combinations with different selectivities. For example, dichloromethane/methanol or acetone/dichloromethane might offer a different elution profile and improve separation.[1]
-
Isocratic vs. Gradient Elution: If you are using a steep gradient, it might be causing closely eluting compounds to merge. A shallow gradient or even an isocratic elution with a finely tuned solvent ratio can often provide the necessary resolution.
-
Column Dimensions and Packing: A longer, narrower column generally provides better resolution than a shorter, wider one. Ensure your column is packed uniformly to avoid channeling, which can lead to band broadening.
-
Workflow for Optimizing Separation:
Caption: Decision workflow for optimizing chromatographic separation.
Issue 3: Product Decomposition on Silica Gel
Question: My product appears to be degrading on the silica gel column, as evidenced by the appearance of new spots on TLC analysis of the collected fractions. What is happening and how can I prevent it?
Answer: The trifluoromethyl group on the pyrrole ring can make the compound susceptible to nucleophilic attack, and the acidic nature of silica gel can catalyze decomposition, especially with prolonged exposure.
-
Mechanism of Degradation: The acidic silanol groups on the silica surface can protonate the nitrogen atoms in the pyrimidine ring, potentially activating the molecule for hydrolysis or other degradation pathways if trace amounts of water are present in the solvents.
-
Preventative Measures:
-
Minimize Contact Time: Work efficiently. Do not let the compound sit on the column for an extended period.
-
Use Deactivated Silica or Alumina: As mentioned previously, switching to a less acidic stationary phase is a primary solution.
-
Dry Solvents: Ensure your elution solvents are anhydrous to minimize the risk of hydrolysis.
-
Run the Column "Hot" (with caution): Sometimes, slightly warming the column (to no more than 40°C) can improve elution speed and reduce contact time. This should be done with extreme care and only with low-boiling point solvents.
-
II. Frequently Asked Questions (FAQs)
This section provides concise answers to common questions regarding the purification of 4-chloro-5-(trifluoromethyl)-7H-pyrrolo[2,3-d]pyrimidine.
Q1: What is the expected appearance and solubility of pure 4-chloro-5-(trifluoromethyl)-7H-pyrrolo[2,3-d]pyrimidine?
Pure 4-chloro-5-(trifluoromethyl)-7H-pyrrolo[2,3-d]pyrimidine is typically an off-white to light-colored crystalline solid.[2] It is generally soluble in organic solvents like dimethyl sulfoxide (DMSO), dimethylformamide (DMF), and ethanol, but has limited solubility in water.[2][3]
| Property | Value | Source |
| Molecular Formula | C7H3ClF3N3 | [4] |
| Molecular Weight | 221.57 g/mol | [5] |
| Appearance | Off-white to light-colored crystalline solid | [2] |
| Solubility | Soluble in DMSO, DMF, ethanol; sparingly soluble in water | [2][3] |
Q2: Can I use recrystallization to purify this compound? If so, what solvent systems are recommended?
Yes, recrystallization can be a very effective purification technique for this compound, especially for removing baseline impurities and achieving high crystalline purity. The key is to find a solvent system where the compound is sparingly soluble at room temperature but highly soluble at elevated temperatures.
-
Recommended Solvent Systems to Screen:
-
Ethanol/Water
-
Isopropanol/Water
-
Toluene/Hexane
-
Ethyl Acetate/Heptane
-
Experimental Protocol for Recrystallization:
-
Dissolution: In a flask, dissolve the crude 4-chloro-5-(trifluoromethyl)-7H-pyrrolo[2,3-d]pyrimidine in a minimal amount of the hot primary solvent (e.g., ethanol).
-
Hot Filtration (Optional): If there are insoluble impurities, perform a hot filtration to remove them.
-
Crystallization: Slowly add the anti-solvent (e.g., water) dropwise to the hot solution until you observe persistent cloudiness.
-
Cooling: Allow the solution to cool slowly to room temperature, and then place it in an ice bath or refrigerator to maximize crystal formation.
-
Isolation: Collect the crystals by vacuum filtration.
-
Washing: Wash the crystals with a small amount of the cold solvent mixture.
-
Drying: Dry the crystals under vacuum.
Q3: Are there any specific safety precautions I should take when handling 4-chloro-5-(trifluoromethyl)-7H-pyrrolo[2,3-d]pyrimidine?
While specific toxicity data may be limited, it is prudent to handle this compound with care, as is standard practice for all novel chemical entities. The related compound, 4-chloro-5-fluoro-7H-pyrrolo(2,3-d)pyrimidine, is listed as harmful if swallowed, in contact with skin, or if inhaled.[6] Therefore, the following precautions are recommended:
-
Personal Protective Equipment (PPE): Always wear a lab coat, safety glasses, and chemical-resistant gloves.
-
Ventilation: Handle the compound in a well-ventilated fume hood to avoid inhalation of any dust or vapors.
-
Storage: Store in a cool, dry place away from strong acids, bases, and moisture.[2]
Q4: My purification by column chromatography is still not giving me the desired purity. What other techniques can I try?
If standard column chromatography is insufficient, consider these alternative or supplementary techniques:
-
Preparative Thin-Layer Chromatography (Prep-TLC): For small-scale purifications, Prep-TLC can offer excellent resolution.
-
High-Performance Liquid Chromatography (HPLC): For achieving the highest purity, preparative reverse-phase HPLC is a powerful option. A typical mobile phase would be a gradient of water (often with 0.1% trifluoroacetic acid or formic acid) and acetonitrile.
-
Acid/Base Wash: If your impurities have different acidic or basic properties than your product, a liquid-liquid extraction with a dilute acid or base wash can be an effective preliminary purification step.
Purification Strategy Decision Tree:
Caption: Decision tree for selecting a purification strategy.
III. References
-
Introduction to 4-Chloro-7H-pyrrolo[2,3-d]pyrimidine: Structure, Properties, and Basic Chemistry. Srini Chem.
-
4-Chloro-7H-pyrrolo[2,3-d]pyrimidine: properties, applications and safety. ChemicalBook.
-
Design and Synthesis of Pyridine-Based Pyrrolo[2,3-d]pyrimidine Analogs as CSF1R Inhibitors: Molecular Hybridization and Scaffold Hopping Approach. MDPI.
-
4-chloro-5-(trifluoromethyl)-7H-pyrrolo[2,3-d]pyrimidine. Chemsrc.
-
4-chloro-5-(trifluoromethyl)-7H-pyrrolo[2, 3-d]pyrimidine, min 97%, 100 mg. biosynth.
-
4-Chloro-5-fluoro-7H-pyrrolo(2,3-d)pyrimidine. PubChem.
Sources
- 1. Design and Synthesis of Pyridine-Based Pyrrolo[2,3-d]pyrimidine Analogs as CSF1R Inhibitors: Molecular Hybridization and Scaffold Hopping Approach - PMC [pmc.ncbi.nlm.nih.gov]
- 2. srinichem.com [srinichem.com]
- 3. 4-Chloro-7H-pyrrolo[2,3-d]pyrimidine: properties, applications and safety_Chemicalbook [chemicalbook.com]
- 4. 4-chloro-5-(trifluoromethyl)-7H-pyrrolo[2,3-d]pyrimidine Price from Supplier Brand Shanghai Nianxing Industrial Co., Ltd on Chemsrc.com [chemsrc.com]
- 5. calpaclab.com [calpaclab.com]
- 6. 4-Chloro-5-fluoro-7H-pyrrolo(2,3-d)pyrimidine | C6H3ClFN3 | CID 11321224 - PubChem [pubchem.ncbi.nlm.nih.gov]
Technical Support Center: Overcoming Poor Reactivity in Suzuki Coupling with 4-Chloro-5-(trifluoromethyl)-7H-pyrrolo[2,3-d]pyrimidine
Welcome to the technical support center for navigating the complexities of Suzuki-Miyaura cross-coupling reactions. This guide is specifically tailored to address the challenges encountered when working with 4-Chloro-5-(trifluoromethyl)-7H-pyrrolo[2,3-d]pyrimidine, a substrate of significant interest in medicinal chemistry and drug development.[1][2] The unique electronic properties of this heteroaryl chloride often lead to poor reactivity, demanding a nuanced and well-informed approach to reaction optimization.
This resource is designed for researchers, scientists, and professionals in drug development. It provides in-depth troubleshooting advice, frequently asked questions, and advanced strategies to empower you to overcome common hurdles and achieve successful coupling outcomes.
I. Understanding the Challenge: The Substrate's Electronic Profile
The primary difficulty in utilizing 4-Chloro-5-(trifluoromethyl)-7H-pyrrolo[2,3-d]pyrimidine in Suzuki couplings stems from its electronic nature. The pyrrolo[2,3-d]pyrimidine core is a π-deficient heterocyclic system. This electron deficiency is further intensified by the potent electron-withdrawing effects of both the chloro substituent at the 4-position and the trifluoromethyl group at the 5-position.
While electron-withdrawing groups can sometimes facilitate the oxidative addition step in the catalytic cycle, in this case, the overall electronic landscape of the molecule presents a significant barrier to efficient catalysis.[3] The C-Cl bond, while activated compared to a simple aryl chloride, can still be challenging to break.[4][5] Furthermore, the nitrogen atoms within the heterocyclic core can coordinate with the palladium catalyst, potentially leading to catalyst deactivation.[6]
II. Frequently Asked Questions (FAQs)
Q1: Why is my Suzuki coupling with 4-Chloro-5-(trifluoromethyl)-7H-pyrrolo[2,3-d]pyrimidine resulting in low to no yield?
A: Low or no yield is a common issue with this substrate and can be attributed to several factors:
-
Inefficient Oxidative Addition: The strength of the C-Cl bond, despite electronic activation, can make the initial oxidative addition of the palladium catalyst to the heteroaryl chloride the rate-limiting step.[5]
-
Catalyst Deactivation: The Lewis basic nitrogen atoms in the pyrrolopyrimidine ring can coordinate to the palladium center, inhibiting its catalytic activity.[7]
-
Suboptimal Ligand Choice: The ligand plays a crucial role in modulating the electronic and steric environment of the palladium catalyst. An inappropriate ligand may not be able to promote the challenging oxidative addition step.[1][8]
-
Incorrect Base or Solvent System: The choice of base and solvent is critical for the transmetalation step and for maintaining catalyst stability and reagent solubility.[9][10]
Q2: What are the best initial catalyst systems to screen for this reaction?
A: For challenging heteroaryl chlorides like this one, highly active catalyst systems are required. Good starting points for screening include:
-
Bulky, Electron-Rich Phosphine Ligands: Ligands such as XPhos, SPhos, and RuPhos are known to be effective for the coupling of aryl chlorides.[1] Their steric bulk and electron-donating properties facilitate both oxidative addition and reductive elimination.[1][8]
-
N-Heterocyclic Carbene (NHC) Ligands: NHCs are strong σ-donors and can be highly effective in activating C-Cl bonds.[8] Commercially available PEPPSI-IPr is a robust precatalyst to consider.[8]
-
Palladium Precatalysts: Using well-defined palladium precatalysts (e.g., G2, G3, or G4 palladacycles) can offer improved stability and reproducibility compared to generating the active Pd(0) species in situ from Pd(OAc)₂ or Pd₂(dba)₃.
Q3: I'm observing significant decomposition of my starting material or boronic acid. What could be the cause?
A: Decomposition can arise from:
-
Protodeboronation of the Boronic Acid: This is a common side reaction where the boronic acid reacts with residual water or protic solvents to regenerate the corresponding arene, thus reducing the amount of coupling partner available.[9] Using anhydrous solvents and appropriate bases can mitigate this.
-
Base-Induced Decomposition: The pyrrolopyrimidine core or the boronic acid might be sensitive to the strength of the base used. Screening a range of bases with varying strengths (e.g., K₂CO₃, K₃PO₄, Cs₂CO₃) is advisable.[9]
-
Thermal Instability: High reaction temperatures can lead to the decomposition of sensitive substrates. If possible, screen for catalysts that operate efficiently at lower temperatures.
III. Troubleshooting Guide: A Systematic Approach
When your reaction is not performing as expected, a systematic approach to troubleshooting is essential. The following table outlines common problems, their probable causes, and actionable solutions.
| Problem | Probable Cause(s) | Recommended Solution(s) |
| Low to No Conversion | 1. Ineffective oxidative addition. 2. Catalyst deactivation. 3. Insufficient reaction temperature. | 1. Switch to a more electron-rich and bulky ligand (e.g., XPhos, SPhos, or an NHC ligand like IPr).[1][8] 2. Use a well-defined palladium precatalyst. Ensure rigorous inert atmosphere techniques. 3. Incrementally increase the reaction temperature, while monitoring for decomposition. |
| Significant Side Product Formation (e.g., Homocoupling of Boronic Acid) | 1. Presence of oxygen in the reaction mixture. 2. Suboptimal catalyst/ligand ratio. | 1. Thoroughly degas all solvents and reagents. Maintain a positive pressure of an inert gas (Argon or Nitrogen).[9] 2. Optimize the palladium to ligand ratio, typically starting with a 1:1 to 1:2 ratio. |
| Protodehalogenation (Replacement of Cl with H) | 1. Presence of a hydrogen source. 2. Reductive side reactions. | 1. Ensure anhydrous reaction conditions. 2. This can be complex; consider a change in the catalyst system or the use of a different base. |
| Inconsistent Results | 1. Variable quality of reagents (especially the boronic acid and base). 2. Inconsistent inert atmosphere. 3. Catalyst degradation. | 1. Use fresh, high-purity reagents. Boronic acids can degrade upon storage. 2. Standardize your degassing and inert atmosphere procedures. 3. Use fresh catalyst or a more stable precatalyst. |
IV. Experimental Protocols: A Starting Point for Optimization
The following protocols provide a robust starting point for the Suzuki coupling of 4-Chloro-5-(trifluoromethyl)-7H-pyrrolo[2,3-d]pyrimidine. It is crucial to note that these are general procedures, and optimization will likely be necessary for your specific boronic acid.
Protocol 1: Using a Buchwald-Type Ligand
Protocol 2: Using an NHC Ligand
V. Advanced Optimization Strategies
When standard conditions fail, a deeper dive into reaction parameters is necessary.
Ligand and Catalyst Selection: A Deeper Look
The choice of ligand is arguably the most critical parameter for this challenging coupling. A screening of ligands from different classes is highly recommended.
| Ligand Class | Examples | Rationale | Reference |
| Bulky, Electron-Rich Phosphines | XPhos, SPhos, RuPhos, tBu₃P | Enhance rates of oxidative addition and reductive elimination; sterically demanding to promote monoligation. | [1][6][11] |
| N-Heterocyclic Carbenes (NHCs) | IPr, SIPr | Strong σ-donors that are highly effective at activating C-Cl bonds and stabilizing the palladium center. | [8][12] |
The Critical Role of Base and Solvent
The base is not just a simple reagent; it actively participates in the transmetalation step. The solvent system must be chosen to ensure the solubility of all components and to facilitate the catalytic cycle.
| Base | Common Solvents | Temperature (°C) | Comments | Reference |
| K₂CO₃ | Dioxane/H₂O, Toluene/H₂O | 80 - 110 | A good starting point, but may not be strong enough for very challenging couplings. | [9][13] |
| K₃PO₄ | Dioxane, Toluene, THF | 80 - 110 | A stronger inorganic base, often effective when K₂CO₃ fails. | [9][13] |
| Cs₂CO₃ | Dioxane, Toluene, THF | 80 - 110 | A highly effective, more soluble strong base, often used in anhydrous conditions for difficult couplings. | [3] |
| KF | THF | 50 | A mild base that can be beneficial for base-sensitive substrates. | [11][14] |
Visualizing the Catalytic Cycle and Potential Pitfalls
Understanding the catalytic cycle is key to diagnosing issues. For 4-Chloro-5-(trifluoromethyl)-7H-pyrrolo[2,3-d]pyrimidine, the oxidative addition is often the bottleneck.
By systematically evaluating and optimizing each component of the reaction—catalyst, ligand, base, and solvent—researchers can significantly improve the success rate of this challenging yet important transformation.
VI. References
-
Application Notes and Protocols for Ligand Selection in Suzuki Reactions of 2-Chloropyridines - Benchchem. Available at:
-
Technical Support Center: Optimizing Suzuki Coupling with 5-Bromo-2-fluoro-3-(trifluoromethyl)benzaldehyde - Benchchem. Available at:
-
Technical Support Center: Suzuki Coupling with Chloropyrimidines - Benchchem. Available at:
-
A Comparative Guide to Palladium Catalysts for Suzuki Coupling of Chloropyrimidines - Benchchem. Available at:
-
Functionalization of Pyrrolo[2,3-d]pyrimidine by Palladium-Catalyzed Cross-Coupling Reactions - ResearchGate. Available at:
-
Suzuki–Miyaura Reactions of (4-bromophenyl)-4,6-dichloropyrimidine through Commercially Available Palladium Catalyst: Synthesis, Optimization and Their Structural Aspects Identification through Computational Studies - MDPI. Available at:
-
The Palladium Catalysed Suzuki Coupling of 2- and 4-Chloropyridines - Semantic Scholar. Available at:
-
Influences of Base and Solvent in Suzuki-Miyaura Coupling Reaction... - ResearchGate. Available at:
-
Suzuki cross-coupling of solid-supported chloropyrimidines with arylboronic acids - PubMed. Available at:
-
Ligand Selection for Suzuki Reactions with 5-Bromo-2-chlorobenzo[d]thiazole - Benchchem. Available at:
-
Microwave‐Assisted Suzuki–Miyaura and Sonogashira Coupling of 4‐Chloro‐2‐(trifluoromethyl)pyrido[1,2‐e]purine Derivatives - ResearchGate. Available at:
-
Heteroaryl—Heteroaryl, Suzuki—Miyaura, Anhydrous Cross-Coupling Reactions Enabled by Trimethyl Borate - PMC - NIH. Available at:
-
Suzuki Cross-Coupling of Solid-Supported Chloropyrimidines with Arylboronic Acids - American Chemical Society. Available at:
-
Unconventional Site-Selectivity in Palladium-Catalyzed Cross-Couplings of Dichloroheteroarenes under Ligand-Controlled and Ligand-Free Systems - NIH. Available at:
-
Suzuki-Miyaura Coupling - Chemistry LibreTexts. Available at:
-
Suzuki‐Miyaura cross‐coupling reaction of heteroaryl chlorides with... - ResearchGate. Available at:
-
Optimizing Suzuki Coupling Reactions with Bromo-trifluoroanilines - Benchchem. Available at:
-
The iron-catalysed Suzuki coupling of aryl chlorides - White Rose Research Online. Available at:
-
Catalysts for Suzuki−Miyaura Coupling Processes: Scope and Studies of the Effect of Ligand Structure - Journal of the American Chemical Society. Available at:
-
An expedient, mild and aqueous method for Suzuki–Miyaura diversification of (hetero)aryl halides or (poly)chlorinated pharmaceuticals - NIH. Available at:
-
Optimization of Suzuki‐Miyaura cross‐coupling reaction conditions... - ResearchGate. Available at:
-
Suzuki reaction - Wikipedia. Available at:
-
Latest Developments on Palladium- and Nickel-Catalyzed Cross-Couplings Using Aryl Chlorides: Suzuki–Miyaura and Buchwald–Har - Who we serve. Available at:
-
How to approach choosing reaction conditions for Suzuki? : r/Chempros - Reddit. Available at:
-
Supported palladium catalysts for suzuki reactions: Structure-property relationships, optimized reaction protocol and control of palladium leaching - Technical University of Munich. Available at:
-
Design and Synthesis of Pyridine-Based Pyrrolo[2,3-d]pyrimidine Analogs as CSF1R Inhibitors: Molecular Hybridization and Scaffold Hopping Approach - MDPI. Available at:
-
Efficient microwave-assisted Suzuki–Miyaura cross-coupling reaction of 3-bromo pyrazolo[1,5-a]pyrimidin-5(4H)-one - RSC Publishing. Available at:
-
Pyrrolopyrimidines: Design, Synthesis and Antitumor Properties of Novel Tricyclic Pyrrolo [2,3-d]pyrimidine Derivatives - MDPI. Available at:
-
Microwave‐Assisted Suzuki–Miyaura and Sonogashira Coupling of 4‐Chloro‐2‐(trifluoromethyl)pyrido[1,2‐e]purine Derivatives - ResearchGate. Available at:
-
Efficient microwave-assisted Suzuki–Miyaura cross-coupling reaction of 3-bromo pyrazolo[1,5-a]pyrimidin-5(4H) - PubMed Central. Available at:
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. thieme-connect.com [thieme-connect.com]
- 6. researchgate.net [researchgate.net]
- 7. Heteroaryl—Heteroaryl, Suzuki—Miyaura, Anhydrous Cross-Coupling Reactions Enabled by Trimethyl Borate - PMC [pmc.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. researchgate.net [researchgate.net]
- 11. pubs.acs.org [pubs.acs.org]
- 12. Unconventional Site-Selectivity in Palladium-Catalyzed Cross-Couplings of Dichloroheteroarenes under Ligand-Controlled and Ligand-Free Systems - PMC [pmc.ncbi.nlm.nih.gov]
- 13. mdpi.com [mdpi.com]
- 14. Suzuki cross-coupling of solid-supported chloropyrimidines with arylboronic acids - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing Buchwald-Hartwig Amination for Electron-Deficient Pyrrolopyrimidines
Welcome to the technical support center for navigating the complexities of Buchwald-Hartwig amination reactions, specifically tailored for challenging electron-deficient pyrrolopyrimidine substrates. This guide is designed for researchers, chemists, and drug development professionals who are looking to troubleshoot and optimize this powerful C-N bond-forming reaction. Here, we address common experimental hurdles with in-depth, mechanistically-grounded explanations and provide actionable protocols.
Frequently Asked Questions (FAQs)
Q1: Why is the Buchwald-Hartwig amination of electron-deficient pyrrolopyrimidines so challenging?
A: The difficulty arises from the electronic nature of the substrate. Electron-deficient aromatic systems, like pyrrolopyrimidines, can be poor substrates for two main reasons:
-
Slower Oxidative Addition: The first step of the catalytic cycle, oxidative addition of the aryl halide to the Pd(0) center, is often slower for electron-poor systems compared to electron-rich ones.[1][2]
-
Increased Susceptibility to Side Reactions: The electron-deficient nature of the ring can make it more susceptible to nucleophilic attack by the base or other nucleophiles present, leading to undesired side products. Additionally, the product arylamine is also electron-deficient, which can slow down the final reductive elimination step.
Q2: What is the most critical parameter to control in this reaction?
A: While all parameters are interconnected, the choice of ligand is arguably the most critical factor for success. The ligand dictates the stability, reactivity, and selectivity of the palladium catalyst. For electron-deficient substrates, bulky, electron-rich dialkylbiaryl phosphine ligands are often required to promote the key steps of the catalytic cycle—oxidative addition and reductive elimination.[3]
Q3: Can I use a standard palladium source like Pd(OAc)₂?
A: Yes, common palladium sources like Pd(OAc)₂ or Pd₂(dba)₃ can be effective. However, these Pd(II) and Pd(0) sources require in situ formation of the active L-Pd(0) catalyst.[4] For challenging substrates, using pre-formed palladium "precatalysts" (e.g., G3 or G4 palladacycles) is highly recommended. These precatalysts generate the active catalytic species more efficiently and consistently, often leading to better results with lower catalyst loadings.[4]
Troubleshooting Guide: A Deeper Dive
This section addresses specific problems you may encounter during your experiments.
Scenario 1: Low to No Conversion of Starting Material
Q: I've set up my reaction with a chloro-pyrrolopyrimidine, a primary amine, Pd(OAc)₂, a standard ligand like Xantphos, and NaOtBu in toluene at 100 °C, but I'm seeing no product and only starting material after 24 hours. What's going wrong?
A: This is a classic issue stemming from a mismatch between the substrate and the catalytic system. Several factors could be at play:
-
Insufficiently Active Catalyst:
-
The Cause: Your electron-deficient chloro-pyrrolopyrimidine is a challenging electrophile. The combination of Pd(OAc)₂ and a ligand like Xantphos may not generate a sufficiently reactive Pd(0) species to undergo oxidative addition at a reasonable rate.[5] Aryl chlorides are generally less reactive than bromides or iodides.[4]
-
The Solution:
-
Switch to a More Active Ligand: Employ a more electron-rich and sterically hindered biarylphosphine ligand. Ligands from the Buchwald (e.g., SPhos, RuPhos, BrettPhos) or Hartwig (e.g., Josiphos) families are designed for these challenges.[3][6]
-
Use a Palladium Precatalyst: A precatalyst, such as tBuXPhos-G3-Pd, will form the active L-Pd(0) complex more readily and is often more effective for coupling aryl chlorides.[4]
-
Consider the Halide: If possible, switching from the chloride to the bromide analogue of your pyrrolopyrimidine will significantly increase the rate of oxidative addition. The general reactivity order is I > Br > OTf > Cl.[4]
-
-
-
Base Incompatibility:
-
The Cause: While NaOtBu is a strong base, its efficacy can be hampered by poor solubility or degradation of sensitive functional groups on your substrate.
-
The Solution:
-
Alternative Strong Bases: Consider using lithium bis(trimethylsilyl)amide (LHMDS), which has different solubility properties and can be effective.[6]
-
Weaker Bases at Higher Temperatures: If your substrate is base-sensitive, weaker bases like Cs₂CO₃ or K₃PO₄ can be used, though this will likely require higher temperatures and potentially higher catalyst loadings.[4]
-
-
-
Solvent Issues:
-
The Cause: Poor solubility of any of the reaction components (substrate, base, or catalyst) can stall the reaction.[4]
-
The Solution: Screen alternative anhydrous, degassed solvents. Dioxane, THF, or t-BuOH are common alternatives to toluene.[6] For particularly polar substrates, a mixture of solvents might be beneficial.
-
Caption: A logical workflow for troubleshooting low conversion.
Scenario 2: Significant Side Product Formation
Q: My reaction is proceeding, but I'm getting a lot of the hydrodehalogenated pyrrolopyrimidine (where the halide is replaced by -H). How can I suppress this?
A: Hydrodehalogenation is a common side reaction that competes with the desired C-N bond formation.[3] It often occurs via β-hydride elimination from the palladium-amido intermediate, a pathway that becomes more competitive if the final reductive elimination step is slow.
-
The Cause & The Solution:
-
Ligand Choice: The ligand's steric bulk is key. A bulkier ligand will favor the reductive elimination pathway (forming your C-N bond) over the β-hydride elimination pathway. If you are using a less bulky ligand, switching to one like t-BuBrettPhos is a good strategy.[7][8]
-
Base Concentration and Type: In some systems, particularly with organic bases like DBU, high base concentration can inhibit the reaction or promote side pathways.[1][2] If using an organic base, consider slow addition via syringe pump. With inorganic bases, ensure you are not using a vast excess.
-
Temperature: Lowering the reaction temperature can sometimes disfavor the side reaction relative to the desired coupling. Try reducing the temperature by 10-20 °C.
-
Key Reagent Selection Guide
The success of your reaction is highly dependent on the right combination of reagents. Use these tables as a starting point for your optimization.
Table 1: Ligand Selection for Electron-Deficient Pyrrolopyrimidines
| Ligand Family | Example | Key Characteristics | Best For... |
| Bulky Biarylphosphines | RuPhos, SPhos, BrettPhos | Highly electron-rich and sterically demanding. Promotes fast oxidative addition and reductive elimination. | General-purpose for challenging substrates, including aryl chlorides.[3] |
| Josiphos Family | CyPF-tBu | Ferrocene-based, bulky, and electron-rich. | Broad applicability, particularly effective for heteroaromatic halides.[9] |
| Bidentate Ligands | Xantphos, BINAP | Offer good catalyst stability. | Can be effective, but often less active than monophosphine biaryl ligands for highly challenging substrates.[3][5] |
Table 2: Base Selection Guide
| Base | pKa (of conjugate acid) | Type | Considerations |
| NaOtBu | ~19 | Strong, Inorganic | Very common, but can be poorly soluble and may degrade sensitive functional groups. |
| LHMDS | ~26 | Strong, Inorganic | Excellent alternative to NaOtBu with different solubility profile. |
| K₃PO₄ | ~12.3 | Weaker, Inorganic | Good for base-sensitive substrates; may require higher temperatures/catalyst loading.[4] |
| Cs₂CO₃ | ~10.3 | Weaker, Inorganic | Mild conditions, often used for sensitive substrates.[4][5] |
| DBU | ~13.5 | Organic | Soluble, allows for homogeneous reaction conditions, but can inhibit the catalyst at high concentrations.[1][2][10] |
Experimental Protocols
Protocol 1: General Screening for Buchwald-Hartwig Amination
This protocol is designed for initial screening of conditions on a small scale.
-
Preparation: In an oven-dried vial equipped with a magnetic stir bar, add the pyrrolopyrimidine halide (0.1 mmol, 1.0 equiv), the palladium precatalyst (e.g., RuPhos-Pd-G3, 0.002 mmol, 2 mol%), and the ligand (if not using a precatalyst, 0.004 mmol, 4 mol%).
-
Inert Atmosphere: Seal the vial with a septum cap and purge with argon or nitrogen for 5-10 minutes.
-
Reagent Addition: Through the septum, add the amine (0.12 mmol, 1.2 equiv), the base (e.g., LHMDS, 0.2 mmol, 2.0 equiv), and the anhydrous, degassed solvent (e.g., Dioxane, 1.0 mL).
-
Reaction: Place the vial in a preheated heating block or oil bath at the desired temperature (e.g., 100 °C).
-
Monitoring: Monitor the reaction progress by TLC or LC-MS at regular intervals (e.g., 2h, 6h, 24h).
-
Work-up (for analysis): Once the reaction is complete or has stalled, cool to room temperature, dilute with ethyl acetate, and filter through a small plug of celite. Analyze the filtrate by LC-MS to determine conversion and identify major products.
Caption: Iterative workflow for reaction setup and optimization.
References
-
Wikipedia. Buchwald–Hartwig amination. [Link]
-
Chemistry LibreTexts. Buchwald-Hartwig Amination. [Link]
-
Organic Chemistry Portal. Buchwald-Hartwig Cross Coupling Reaction. [Link]
-
Singleton, D. A. et al. Rapid Evaluation of the Mechanism of Buchwald–Hartwig Amination and Aldol Reactions Using Intramolecular 13C Kinetic Isotope Effects. PMC, NIH. [Link]
-
Beaulieu, M. A. et al. Pd-Catalyzed C–N Coupling Reactions Facilitated by Organic Bases: Mechanistic Investigation Leads to Enhanced Reactivity in the Arylation of Weakly Binding Amines. ACS Catalysis. [Link]
-
Beaulieu, M. A. et al. Pd-Catalyzed C–N Coupling Reactions Facilitated by Organic Bases: Mechanistic Investigation Leads to Enhanced Reactivity in the Arylation of Weakly Binding Amines. NIH. [Link]
-
Trapp, O. et al. Optimization of the Reaction Conditions for C-N Coupling. ResearchGate. [Link]
-
WuXi AppTec. Condition Optimization for Buchwald-Hartwig Reactions. YouTube. [Link]
-
Minnaard, A. J. et al. The Buchwald-Hartwig Amination After 25 Years. PubMed. [Link]
-
Radosevich, A. T. et al. Enabling Reductive C-N Cross-Coupling of Nitroalkanes and Boronic Acids by Steric Design of P(III)/P(V)=O Catalysts. Organic Chemistry Portal. [Link]
-
The Organic Chemistry Tutor. Buchwald-Hartwig amination. YouTube. [Link]
-
Snieckus, V. et al. Exploring Homogeneous Conditions for Mild Buchwald-Hartwig Amination in Batch and Flow. ChemRxiv. [Link]
-
Lakshman, M. K. et al. Palladium-Catalyzed Aryl Amination Reactions of 6-Bromo- and 6-Chloropurine Nucleosides. PubMed. [Link]
-
ACS GCI Pharmaceutical Roundtable. Buchwald-Hartwig Amination. Wordpress. [Link]
-
Buchwald, S. L. et al. Palladium-Catalyzed Amination of Unprotected Five-Membered Heterocyclic Bromides. DSpace@MIT. [Link]
-
Gooßen, L. J. et al. Palladium Catalyzed Amination of Aryl Chlorides. Wiley Analytical Science. [Link]
-
Hartwig, J. F. et al. Palladium-Catalyzed Amination of Aryl Halides with Aqueous Ammonia and Hydroxide Base Enabled by Ligand. eScholarship.org. [Link]
-
Buchwald, S. L. et al. Palladium-Catalyzed Amination of Unprotected Five-Membered Heterocyclic Bromides. Organic Letters, ACS Publications. [Link]
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. Pd-Catalyzed C–N Coupling Reactions Facilitated by Organic Bases: Mechanistic Investigation Leads to Enhanced Reactivity in the Arylation of Weakly Binding Amines - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 4. Chemical Insights | How to Wisely Design Conditions for Buchwald-Hartwig Couplings? - RCS Research Chemistry Services [rcs.wuxiapptec.com]
- 5. Palladium-Catalyzed Aryl Amination Reactions of 6-Bromo- and 6-Chloropurine Nucleosides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. dspace.mit.edu [dspace.mit.edu]
- 8. Palladium-Catalyzed Amination of Unprotected Five-Membered Heterocyclic Bromides [dspace.mit.edu]
- 9. Buchwald-Hartwig Cross Coupling Reaction [organic-chemistry.org]
- 10. chemrxiv.org [chemrxiv.org]
Stability of 4-Chloro-5-(trifluoromethyl)-7H-pyrrolo[2,3-d]pyrimidine in different solvents
Technical Support Center: 4-Chloro-5-(trifluoromethyl)-7H-pyrrolo[2,3-d]pyrimidine
Welcome to the dedicated support center for 4-Chloro-5-(trifluoromethyl)-7H-pyrrolo[2,3-d]pyrimidine. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance, troubleshooting, and best practices for handling and utilizing this versatile building block. The insights provided herein are based on established chemical principles and data from closely related analogs.
Frequently Asked Questions (FAQs)
Q1: What are the recommended solvents for dissolving 4-Chloro-5-(trifluoromethyl)-7H-pyrrolo[2,3-d]pyrimidine?
For dissolution and use in reactions, aprotic polar solvents are generally recommended. Dimethyl sulfoxide (DMSO) and N,N-dimethylformamide (DMF) are excellent choices for achieving good solubility.[1][2] For reaction chemistry, anhydrous grades of solvents such as acetonitrile (ACN), tetrahydrofuran (THF), or dichloromethane (DCM) are often suitable, depending on the specific reaction conditions.
Q2: I've noticed my compound changing color over time. What does this indicate?
A change in color, such as yellowing, can be an indicator of degradation. This compound, like its parent analog 4-chloro-7H-pyrrolo[2,3-d]pyrimidine, is sensitive to moisture, strong acids, and bases.[2] Exposure to any of these can lead to decomposition. We recommend performing an analytical check (e.g., HPLC, NMR) to assess the purity of the material if you observe any changes in its physical appearance.
Q3: What are the optimal storage conditions for this compound?
To ensure long-term stability, the compound should be stored in a tightly sealed container in a cool, dry, and well-ventilated place.[3][4] Many suppliers recommend refrigeration.[5] It is crucial to protect it from moisture and incompatible materials like strong oxidizing agents, acids, and bases.[1][2]
Q4: Is this compound stable in protic solvents like water, methanol, or ethanol?
Use of protic solvents should be approached with caution. The chlorine atom at the 4-position of the pyrimidine ring is susceptible to nucleophilic aromatic substitution (SNAr).[2] Protic solvents like water and alcohols can act as nucleophiles, leading to hydrolysis or alcoholysis, respectively. This process, known as solvolysis, can be accelerated by acidic or basic conditions, forming the corresponding 4-hydroxy or 4-alkoxy derivatives as impurities.[6] While some reactions can be performed in these solvents under carefully controlled conditions, they are not recommended for long-term storage or for reactions where the chloro-substituent is desired to be retained.[7]
Troubleshooting Guide
This section addresses specific issues you may encounter during your experiments.
Issue 1: Low Yield or Unexpected Side Products in Nucleophilic Substitution Reactions
Symptoms:
-
You are reacting 4-Chloro-5-(trifluoromethyl)-7H-pyrrolo[2,3-d]pyrimidine with a nucleophile (e.g., an amine) but obtaining a low yield of the desired product.
-
LC-MS or NMR analysis shows a significant peak corresponding to a hydrolyzed or solvent-adduct byproduct.
Root Cause Analysis:
The primary suspect is the reaction of the starting material with the solvent or trace amounts of water. The electron-withdrawing nature of the pyrimidine ring and the trifluoromethyl group makes the 4-position highly electrophilic and prone to substitution by even weak nucleophiles.
Solution Workflow:
-
Solvent & Reagent Purity:
-
Action: Ensure all solvents are anhydrous. Use freshly opened bottles or solvents dried over molecular sieves.
-
Rationale: To minimize the presence of water, which can compete with your desired nucleophile and lead to the formation of the 4-hydroxy byproduct.[6]
-
-
Reaction Atmosphere:
-
Action: Run your reaction under an inert atmosphere (e.g., nitrogen or argon).
-
Rationale: This prevents atmospheric moisture from entering the reaction vessel.
-
-
Base Selection:
-
Action: If using a base, opt for a non-nucleophilic, sterically hindered base like N,N-diisopropylethylamine (DIPEA) instead of a hydroxide or alkoxide base.
-
Rationale: To prevent the base itself from acting as a competing nucleophile.
-
-
Consider N7-Alkylation:
-
Action: If you observe a second, unexpected product, consider the possibility of N-alkylation at the pyrrole ring's 7-position.[6]
-
Rationale: The pyrrole nitrogen can also act as a nucleophile, especially in the presence of a base. If this is a persistent issue, protection of the N7 position with a suitable protecting group (e.g., tosyl or SEM) may be necessary.
-
Issue 2: Compound Degradation in Solution
Symptoms:
-
A freshly prepared stock solution in a solvent like DMSO or DMF shows new impurity peaks on HPLC after a short period.
-
You observe a loss of starting material over time, even at low temperatures.
Root Cause Analysis:
While DMSO and DMF are good solubilizing agents, they are not always inert. Technical grade solvents can contain impurities (e.g., water, dimethylamine in DMF) that can react with the compound over time.
Solution Workflow:
-
Solvent Grade:
-
Action: Use high-purity, anhydrous, or molecular biology grade solvents for preparing stock solutions.
-
-
Storage of Solutions:
-
Action: Prepare stock solutions fresh whenever possible. If storage is necessary, aliquot into smaller volumes in tightly sealed vials and store at -20°C or -80°C.
-
Rationale: Freezing minimizes the rate of degradation. Aliquoting prevents contamination and degradation from repeated freeze-thaw cycles.
-
-
pH Neutrality:
Solvent Stability & Compatibility Summary
The following table provides a general guideline for solvent selection. Stability can be temperature and time-dependent. It is always best practice to perform a small-scale stability test if a solvent will be used for an extended period.
| Solvent Class | Recommended Solvents | Use with Caution (Potential for Solvolysis) | Not Recommended (High Risk of Reaction/Degradation) |
| Aprotic Polar | DMSO, DMF, Acetonitrile (anhydrous) | N/A | N/A |
| Ethers | Tetrahydrofuran (THF), 2-Methyl-THF (anhydrous) | Dioxane (can contain water) | N/A |
| Chlorinated | Dichloromethane (DCM), Chloroform (anhydrous) | N/A | N/A |
| Protic (Alcohols) | N/A | Methanol, Ethanol, Isopropanol | N/A |
| Protic (Aqueous) | N/A | Water (especially if pH is not neutral) | Acidic or Basic aqueous solutions |
| Hydrocarbons | Toluene, Heptane (solubility is likely low) | N/A | N/A |
Experimental Protocols
Protocol: Assessing Compound Stability in a Novel Solvent via HPLC
This protocol allows you to quantify the stability of 4-Chloro-5-(trifluoromethyl)-7H-pyrrolo[2,3-d]pyrimidine in a solvent of interest over time.
Materials:
-
4-Chloro-5-(trifluoromethyl)-7H-pyrrolo[2,3-d]pyrimidine
-
Solvent of interest (high-purity grade)
-
Acetonitrile (HPLC grade)
-
Water (HPLC grade)
-
Formic acid or Trifluoroacetic acid (optional, for mobile phase)
-
HPLC system with a UV detector (detection at ~254 nm)
-
C18 HPLC column
Procedure:
-
Stock Solution Preparation: Accurately prepare a 1 mg/mL stock solution of the compound in the solvent you wish to test.
-
Time Zero (T=0) Analysis: Immediately after preparation, dilute an aliquot of the stock solution with the mobile phase to a suitable concentration for HPLC analysis (e.g., 50 µg/mL). Inject this sample onto the HPLC. This is your baseline purity measurement.
-
Incubation: Store the remaining stock solution under the desired conditions (e.g., room temperature, 40°C). Protect it from light.
-
Time-Point Analysis: At predetermined intervals (e.g., 1, 4, 8, 24, 48 hours), take another aliquot from the stock solution, dilute it in the same manner as the T=0 sample, and inject it onto the HPLC.
-
Data Analysis:
-
Integrate the peak area of the parent compound and any new peaks that appear.
-
Calculate the purity of the parent compound at each time point using the formula: Purity (%) = (Area_parent / (Area_parent + Area_impurities)) * 100.
-
Plot the purity (%) versus time to determine the degradation rate.
-
Visualizations
Potential Degradation Pathway: Hydrolysis
The following diagram illustrates the likely hydrolysis of the 4-chloro group, a common degradation pathway in the presence of water.
Caption: Proposed hydrolysis of 4-Chloro-5-(trifluoromethyl)-7H-pyrrolo[2,3-d]pyrimidine.
Workflow for Solvent Selection and Stability Testing
This workflow provides a decision-making process for selecting a suitable solvent.
Caption: Decision tree for solvent selection and stability validation.
References
-
Srini Chem. Introduction to 4-Chloro-7H-pyrrolo[2,3-d]pyrimidine: Structure, Properties, and Basic Chemistry. [Link]
-
National Center for Biotechnology Information. (2024). PubChem Compound Summary for CID 11321224, 4-Chloro-5-fluoro-7H-pyrrolo(2,3-d)pyrimidine. [Link]
-
MDPI. (2018). Pyrrolopyrimidines: Design, Synthesis and Antitumor Properties of Novel Tricyclic Pyrrolo [2,3-d]pyrimidine Derivatives. [Link]
-
ResearchGate. (2015). An improved synthesis of 4-chloro-7H-pyrrolo[2,3-d]pyrimidine. [Link]
-
ResearchGate. (2016). Synthesis of 4-chloro-7H-pyrrolo[2,3-d]pyrimidine and 2,4-dichloro-7H. [Link]
-
Tang, W., et al. (2014). Promotion of Water as Solvent in Amination of 4-Chloropyrrolopyrimidines and Related Heterocycles under Acidic Conditions. ACS Sustainable Chemistry & Engineering. [Link]
Sources
- 1. 4-Chloro-7H-pyrrolo[2,3-d]pyrimidine: properties, applications and safety_Chemicalbook [chemicalbook.com]
- 2. srinichem.com [srinichem.com]
- 3. fishersci.es [fishersci.es]
- 4. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 5. fishersci.com [fishersci.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. Promotion of Water as Solvent in Amination of 4-Chloropyrrolopyrimidines and Related Heterocycles under Acidic Conditions - PMC [pmc.ncbi.nlm.nih.gov]
Byproduct formation in the synthesis of 4-Chloro-5-(trifluoromethyl)-7H-pyrrolo[2,3-d]pyrimidine
Welcome to the technical support center for the synthesis of 4-Chloro-5-(trifluoromethyl)-7H-pyrrolo[2,3-d]pyrimidine. This guide is designed for researchers, scientists, and drug development professionals to navigate the potential challenges encountered during the synthesis of this important heterocyclic compound. The information provided herein is based on established chemical principles and a thorough review of the synthesis of related 7-deazapurine analogs.
Introduction
4-Chloro-5-(trifluoromethyl)-7H-pyrrolo[2,3-d]pyrimidine is a key intermediate in the development of various therapeutic agents, particularly kinase inhibitors.[1][2][3] Its synthesis, while achievable, can be prone to the formation of several byproducts that can complicate purification and reduce yields. This guide provides a structured, question-and-answer-based approach to troubleshoot common issues, explaining the underlying chemistry to empower you to optimize your synthetic protocols.
General Synthetic Strategy
A common synthetic approach to 4-Chloro-5-(trifluoromethyl)-7H-pyrrolo[2,3-d]pyrimidine involves the initial construction of the 7H-pyrrolo[2,3-d]pyrimidine core, followed by trifluoromethylation and chlorination. The exact sequence of these latter two steps can vary, and each presents its own set of challenges.
Caption: Possible synthetic routes to the target molecule.
Troubleshooting Guide & FAQs
Section 1: Issues in the Chlorination Step
The conversion of the 4-oxo (or 4-hydroxy) functionality to the 4-chloro group is a critical step, typically achieved using reagents like phosphorus oxychloride (POCl₃).[4]
Question 1: My chlorination reaction of 5-(trifluoromethyl)-7H-pyrrolo[2,3-d]pyrimidin-4-one is incomplete, and I observe the starting material in my crude product. What could be the cause?
Answer:
Incomplete chlorination is a common issue and can be attributed to several factors:
-
Insufficient Reagent or Reaction Time: The reaction may require a larger excess of the chlorinating agent (e.g., POCl₃) or a longer reaction time to go to completion. The reaction progress should be monitored by a suitable analytical technique like TLC or LC-MS.
-
Reaction Temperature: The temperature might be too low for the reaction to proceed at a reasonable rate. For chlorinations with POCl₃, reflux temperatures are often necessary.[4]
-
Purity of Starting Material: The presence of impurities in the 5-(trifluoromethyl)-7H-pyrrolo[2,3-d]pyrimidin-4-one can interfere with the reaction. Ensure your starting material is of high purity.
-
Moisture: Chlorinating agents like POCl₃ are sensitive to moisture. The reaction should be carried out under anhydrous conditions. Any residual water will consume the reagent and can lead to the formation of phosphoric acid, which can complicate the reaction.
Question 2: I am observing a significant amount of a byproduct with a mass corresponding to the hydrolysis product, 5-(trifluoromethyl)-7H-pyrrolo[2,3-d]pyrimidin-4-one, after workup. How can I prevent this?
Answer:
The 4-chloro group in the product is susceptible to nucleophilic aromatic substitution, with water being a potential nucleophile. Hydrolysis can occur during the reaction workup.
-
Workup Conditions: The workup should be performed at low temperatures (e.g., on an ice bath). Quenching the reaction mixture by pouring it onto crushed ice is a standard procedure, but it should be done carefully and quickly, followed by immediate extraction into an organic solvent.
-
pH of the Aqueous Phase: The stability of the 4-chloro product can be pH-dependent. During workup, avoid strongly basic conditions which can accelerate hydrolysis.
-
Solvent for Extraction: Use a water-immiscible organic solvent for extraction and ensure the organic layer is thoroughly dried with a suitable drying agent (e.g., MgSO₄, Na₂SO₄) to remove any dissolved water before solvent evaporation.
Caption: Formation of the hydrolysis byproduct.
Question 3: Could over-chlorination be an issue, leading to dichlorinated byproducts?
Answer:
While less common for this specific scaffold compared to some other heterocyclic systems, over-chlorination is a theoretical possibility, especially if there are other reactive sites on the molecule. The pyrrole ring is generally electron-rich and could potentially undergo electrophilic substitution.
-
Reaction Conditions: To minimize the risk of over-chlorination, it is advisable to use the minimum necessary excess of the chlorinating agent and to control the reaction temperature.
-
Analytical Monitoring: Carefully monitor the reaction for the appearance of any higher mass byproducts that could correspond to dichlorinated species. LC-MS is an excellent tool for this purpose.
Section 2: Challenges in the Trifluoromethylation Step
The introduction of the trifluoromethyl group (-CF₃) onto the pyrrole ring is a key step that can be challenging.
Question 4: My trifluoromethylation reaction is giving a low yield and a mixture of isomers. How can I improve the regioselectivity?
Answer:
The regioselectivity of electrophilic trifluoromethylation on the pyrrolo[2,3-d]pyrimidine core can be a significant hurdle. The desired 5-position is on the electron-rich pyrrole ring, but substitution at other positions is possible.
-
Choice of Trifluoromethylating Agent: The choice of the -CF₃ source can influence the regioselectivity. Common reagents include "Togni's reagent" (a hypervalent iodine compound) or "Umemoto's reagent" (an S-(trifluoromethyl)dibenzothiophenium salt). The reaction mechanism and steric factors will play a role in determining the major product.
-
Protecting Groups: It may be necessary to protect other reactive sites on the molecule to direct the trifluoromethylation to the desired position. For instance, protection of the pyrrole nitrogen (N-7) can alter the electronic properties of the ring system and influence the position of electrophilic attack.
-
Reaction Conditions: Temperature, solvent, and the presence of additives or catalysts can all affect the regioselectivity. A systematic optimization of these parameters is recommended.
Caption: Potential for regioisomeric byproduct formation.
Section 3: General Purity and Stability
Question 5: I am observing a colored impurity in my final product. What could be its origin?
Answer:
Colored impurities are often indicative of degradation or the formation of highly conjugated byproducts.
-
Oxidation: The pyrrole ring can be susceptible to oxidation, especially if exposed to air and light for extended periods. It is advisable to store the product under an inert atmosphere and protected from light.
-
Reagent-Derived Impurities: Some trifluoromethylating reagents or their decomposition products can be colored. Ensure that the purification method is effective at removing all traces of the reagents and their byproducts.
-
Charcoal Treatment: In some cases, a treatment with activated charcoal can be effective in removing colored impurities. However, this should be done with caution as it can also lead to a loss of the desired product.
Question 6: What analytical techniques are recommended for monitoring the reaction and assessing the purity of the final product?
Answer:
A combination of analytical techniques is essential for reliable monitoring and quality control.
| Analytical Technique | Purpose |
| Thin Layer Chromatography (TLC) | Rapid, qualitative monitoring of reaction progress. |
| Liquid Chromatography-Mass Spectrometry (LC-MS) | To identify the mass of the product and any byproducts, providing insights into their structures. |
| High-Performance Liquid Chromatography (HPLC) | For quantitative analysis of purity and separation of isomers. |
| Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C, ¹⁹F) | For structural elucidation of the final product and identification of impurities. ¹⁹F NMR is particularly useful for confirming the presence and environment of the -CF₃ group. |
Experimental Protocols
Protocol 1: General Procedure for Chlorination
Warning: Phosphorus oxychloride is corrosive and reacts violently with water. This procedure should be carried out in a well-ventilated fume hood with appropriate personal protective equipment.
-
To a stirred solution of 5-(trifluoromethyl)-7H-pyrrolo[2,3-d]pyrimidin-4-one (1.0 eq) in an appropriate anhydrous solvent (e.g., acetonitrile or toluene), add phosphorus oxychloride (3.0-5.0 eq).
-
Optionally, a tertiary amine base like N,N-diisopropylethylamine (DIPEA) can be added to scavenge the HCl generated.
-
Heat the reaction mixture to reflux and monitor the progress by TLC or LC-MS.
-
Upon completion, cool the reaction mixture to room temperature and then slowly pour it onto crushed ice with vigorous stirring.
-
Neutralize the aqueous solution with a suitable base (e.g., saturated NaHCO₃ solution) to a pH of 7-8.
-
Extract the product with an organic solvent (e.g., ethyl acetate or dichloromethane).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Protocol 2: General Considerations for Trifluoromethylation
The specific protocol will depend on the chosen trifluoromethylating reagent. Always refer to the supplier's recommendations for the specific reagent you are using.
-
Dissolve the 4-chloro-7H-pyrrolo[2,3-d]pyrimidine (1.0 eq) in a suitable anhydrous solvent under an inert atmosphere (e.g., nitrogen or argon).
-
Add the trifluoromethylating agent (e.g., Togni's or Umemoto's reagent) and any necessary catalysts or additives.
-
Stir the reaction at the recommended temperature and monitor its progress.
-
Upon completion, quench the reaction as recommended for the specific reagent.
-
Perform an aqueous workup, extract the product, and purify by chromatography.
References
- Google Patents. (n.d.). Method of manufacturing 4-chloro-7H-pyrrolo[2,3-D]pyrimidine.
-
MDPI. (n.d.). Pyrrolopyrimidines: Design, Synthesis and Antitumor Properties of Novel Tricyclic Pyrrolo [2,3-d]pyrimidine Derivatives. Retrieved from [Link]
-
Chemsrc.com. (2024, July 15). 4-chloro-5-(trifluoromethyl)-7H-pyrrolo[2,3-d]pyrimidine. Retrieved from [Link]
-
MDPI. (n.d.). Multi-Component Synthesis of New Fluorinated-Pyrrolo[3,4-b]pyridin-5-ones Containing the 4-Amino-7-chloroquinoline Moiety and In Vitro–In Silico Studies Against Human SARS-CoV-2. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). Promotion of Water as Solvent in Amination of 4-Chloropyrrolopyrimidines and Related Heterocycles under Acidic Conditions. Retrieved from [Link]
-
PubChem. (n.d.). 4-chloro-5-fluoro-7h-pyrrolo[2,3-d]pyrimidine. Retrieved from [Link]
-
Advanced ChemBlocks. (n.d.). 4-Chloro-5-(trifluoromethyl)-7H-pyrrolo[2,3-d]pyrimidine. Retrieved from [Link]
- Google Patents. (n.d.). Preparation method of 4-chloro-7H-pyrrolo [2,3-d ] pyrimidine.
-
MDPI. (n.d.). 4,7-Disubstituted 7H-Pyrrolo[2,3-d]pyrimidines and Their Analogs as Antiviral Agents against Zika Virus. Retrieved from [Link]
-
ResearchGate. (n.d.). Synthesis of 4-chloro-7H-pyrrolo[2,3-d]pyrimidine and 2,4-dichloro-7H. Retrieved from [Link]
-
PubChem. (n.d.). 4'-Chloro-4,7'-bi-7H-pyrrolo[2,3-d]pyrimidine. Retrieved from [Link]
-
ResearchGate. (n.d.). An improved synthesis of 4-chloro-7H-pyrrolo[2,3-d]pyrimidine. Retrieved from [Link]
-
European Patent Office. (n.d.). PROCESS FOR PREPARING 7H-PYRROLO [2,3-D]PYRIMIDINE COMPOUNDS. Retrieved from [Link]
- Google Patents. (n.d.). Processes for preparing 4-chloro-7H-pyrrolo[2,3-d]pyrimidine.
-
PubChem. (n.d.). 7H-Pyrrolo(2,3-d)pyrimidine, 4-chloro-. Retrieved from [Link]
-
ResearchGate. (n.d.). (PDF) Synthesis of 2-Amino-5-(3-chloropropyl)-4-chloro-7 H -pyrrolo[2,3- d ]pyrimidine ( Bis chlorinated Deazaguanine). Retrieved from [Link]
-
National Institutes of Health. (n.d.). Synthesis of pyrrolo[3,2-d]pyrimidine-2,4(3H)-diones by domino C–N coupling/hydroamination reactions. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Synthesis of 3-Amino-5-fluoroalkylfurans by Intramolecular Cyclization. Retrieved from [Link]
-
Srini Chem. (n.d.). Introduction to 4-Chloro-7H-pyrrolo[2,3-d]pyrimidine: Structure, Properties, and Basic Chemistry. Retrieved from [Link]
-
PubChem. (n.d.). 7H-Pyrrolo(2,3-d)pyrimidine. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). 4-Chloro-1H-pyrrolo[2,3-d]pyrimidine. Retrieved from [Link]
-
AR Life Sciences. (2024, March 28). 4-chloro-7H-pyrrolo [2,3-d]pyrimidine. Retrieved from [Link]
Sources
- 1. US10738058B2 - Method of manufacturing 4-chloro-7H-pyrrolo[2,3-D]pyrimidine - Google Patents [patents.google.com]
- 2. 4-Chloro-7H-pyrrolo[2,3-d]pyrimidine: properties, applications and safety_Chemicalbook [chemicalbook.com]
- 3. 4-Chloro-7H-pyrrolo[2,3-d]pyrimidine | 3680-69-1 [chemicalbook.com]
- 4. 4-Chloro-1H-pyrrolo[2,3-d]pyrimidine - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: N7-Alkylation of 4-Chloro-5-(trifluoromethyl)-7H-pyrrolo[2,3-d]pyrimidine
Welcome to the technical support guide for the N7-alkylation of 4-Chloro-5-(trifluoromethyl)-7H-pyrrolo[2,3-d]pyrimidine. This core scaffold is a vital intermediate in the synthesis of numerous kinase inhibitors and other pharmaceutically active molecules.[1][2][3] The selective functionalization of the N7 position is a critical step that often presents challenges related to reactivity, regioselectivity, and side reactions.
This guide is designed to provide researchers, chemists, and drug development professionals with practical, field-tested insights to overcome common hurdles. We will move beyond simple procedural lists to explain the underlying chemical principles, enabling you to make informed decisions and troubleshoot effectively.
Section 1: Foundational Principles of the Reaction
Before troubleshooting, it is crucial to understand the inherent reactivity of the 4-Chloro-5-(trifluoromethyl)-7H-pyrrolo[2,3-d]pyrimidine scaffold.
The molecule's behavior is dictated by a few key features:
-
The Pyrrole N7-H: The proton on the pyrrole nitrogen is acidic and is the primary site for deprotonation to initiate alkylation. The potent electron-withdrawing effect of the adjacent trifluoromethyl (-CF3) group increases the acidity of this proton, making deprotonation more favorable compared to the unsubstituted parent scaffold.
-
Regioselectivity: While N7 is the most common site for alkylation on the 7-deazapurine core, the nitrogen atoms on the pyrimidine ring also possess lone pairs.[4] Direct alkylation typically leads to a mixture of N7 and N9 isomers in standard purine systems, with the N9 being thermodynamically more stable.[5] For the 7-deazapurine scaffold, controlling conditions to favor kinetic N7-alkylation is paramount.
-
The Electrophilic C4 Position: The chlorine atom at the C4 position activates the pyrimidine ring for Nucleophilic Aromatic Substitution (SNAr). This creates an opportunity for an undesired side reaction where the deprotonated N7-anion of one molecule could potentially attack the C4-Cl of another, leading to dimerization or oligomerization, especially at elevated temperatures.
Caption: Reactivity map of the core scaffold.
Section 2: Troubleshooting Guides & Frequently Asked Questions (FAQs)
This section addresses the most common issues encountered during the N7-alkylation in a direct question-and-answer format.
Q1: My reaction shows low or no conversion to the product. What are the first things I should check?
A1: Low reactivity is a frequent issue, often stemming from foundational experimental parameters. Before making significant changes to the core chemistry, verify the following:
-
Anhydrous Conditions: The anionic nucleophile generated after deprotonation is highly basic and will be quenched by trace amounts of water. Ensure all glassware is rigorously oven or flame-dried and that the reaction is performed under a dry, inert atmosphere (Nitrogen or Argon).[6]
-
Solvent Quality: Use high-purity, anhydrous solvents. Polar aprotic solvents like DMF, DMSO, and THF are common choices. Ensure they are from a freshly opened bottle or have been appropriately dried.
-
Base Activity: If using a solid base like sodium hydride (NaH), ensure it is fresh. NaH can oxidize upon storage, appearing grayish with reduced activity. Use the free-flowing gray powder, not inactive white chunks.
-
Temperature Control: While many alkylations proceed at room temperature, initial deprotonation is often best performed at 0 °C to control exotherms and minimize side reactions. If no reaction occurs at room temperature after several hours, gentle heating (40-50 °C) can be attempted, but monitor carefully for decomposition.[6]
Q2: I'm getting a mixture of products, likely N7 and other N-alkylated regioisomers. How can I improve selectivity?
A2: Achieving high regioselectivity is a classic challenge in heteroaromatic chemistry. The outcome is a delicate interplay between your choice of base, solvent, and temperature.
-
Mechanism Insight: The deprotonated pyrrolopyrimidine anion has multiple nucleophilic sites. The N7 position is typically the site of kinetic control (the fastest-forming product), while other isomers may be thermodynamically more stable. To favor the N7 product, you want conditions that form the product irreversibly and quickly.
-
Strategic Solutions:
-
Use a Strong, Irreversible Base: Sodium hydride (NaH) is a superior choice for promoting N7 selectivity. It is a non-nucleophilic, irreversible base that quantitatively generates the sodium salt of the N7-anion. This "locks in" the desired nucleophile before the alkylating agent is added.
-
Avoid Weaker Bases in Polar Solvents: Bases like potassium carbonate (K2CO3) establish an equilibrium, meaning both the neutral starting material and the deprotonated anion are present. This can allow for isomerization and the formation of thermodynamic byproducts.
-
Consider the Cation: The nature of the counter-ion (e.g., Na+, K+, Cs+) can influence selectivity. Larger, "softer" cations like Cesium (from Cs2CO3) are known to sometimes favor N7 alkylation in purine systems, though this often requires empirical testing.
-
Temperature: Run the reaction at the lowest temperature that allows for a reasonable reaction rate (start at 0 °C to RT). Higher temperatures can provide the energy needed to overcome the activation barrier for the formation of the more stable thermodynamic isomer.
-
Q3: My TLC/LC-MS shows consumption of starting material, but my desired product yield is low, and I see several new spots, some at a high molecular weight. What is happening?
A3: This pattern strongly suggests decomposition or side reactions. Given the structure, the most likely culprit is Nucleophilic Aromatic Substitution (SNAr) at the C4 position.
-
Mechanism Insight: The N7-anion is a potent nucleophile. If the concentration of your alkylating agent is low or if it is unreactive, the anion may attack the electrophilic C4-Cl of another molecule of the starting material. This leads to dimers and oligomers, which would account for the new, higher molecular weight spots and consumption of the starting material without forming the desired product.
-
Strategic Solutions:
-
Order of Addition: Always generate the N7-anion first by adding the base to the starting material. Then, add the alkylating agent to this pre-formed solution. Never add the base to a mixture of the starting material and alkylating agent.
-
Ensure Alkylating Agent Reactivity: Use a sufficient excess (typically 1.1-1.5 equivalents) of a reactive alkylating agent. The order of halide reactivity is I > Br > Cl. If you are using a less reactive bromide or chloride, consider the next troubleshooting step.
-
Maintain Low Temperature: SNAr reactions are often accelerated by heat. Keeping the reaction temperature at or below room temperature will disfavor this pathway.
-
Q4: I am using an alkyl bromide, and the reaction is extremely sluggish. How can I accelerate it without resorting to high heat?
A4: This is a classic scenario where the reactivity of the electrophile is the limiting factor. You can significantly accelerate the reaction by converting the alkyl bromide to a more reactive alkyl iodide in situ.
-
Mechanism Insight: This is known as the Finkelstein reaction. By adding a catalytic amount of sodium iodide (NaI) or potassium iodide (KI), the iodide anion displaces the bromide on your alkylating agent, generating the highly reactive alkyl iodide. This new electrophile reacts much faster with your N7-anion.[7]
-
Practical Application: Add 0.1 equivalents of NaI or KI to your reaction mixture along with your alkyl bromide. The solvent choice is important; acetone or DMF are excellent for this purpose as they readily dissolve the iodide salt while the resulting sodium bromide is less soluble, helping to drive the equilibrium.
Q5: How can I be certain that I have alkylated the N7 position and not another nitrogen?
A5: Unambiguous characterization is critical. While 1H and 13C NMR are essential, they may not always be sufficient to definitively distinguish between N7 and other regioisomers.
-
The Gold Standard Technique: The most powerful method for distinguishing N-alkylation sites is 1H-15N HMBC NMR spectroscopy .[8] This 2D NMR experiment shows correlations between protons and nitrogen atoms over two or three bonds. You will observe a clear correlation between the protons on your newly introduced alkyl group (e.g., the N-CH2 protons) and the N7 nitrogen of the pyrrole ring. The 15N chemical shift itself also provides strong evidence; N-alkylation of diazines causes a large upfield shift (around 100 ppm) in the 15N signal of the alkylated nitrogen.[5][8]
-
Alternative Methods: Nuclear Overhauser Effect (NOE) experiments can also be helpful. Irradiation of the N-alkyl protons should show an NOE to the C6-H proton, providing strong evidence for N7 substitution.
Section 3: Recommended Experimental Protocols
These protocols provide a robust starting point for your experiments. Always perform reactions in a well-ventilated fume hood with appropriate personal protective equipment.
Protocol 1: Standard N7-Alkylation using Sodium Hydride
This method is recommended for most primary and secondary alkyl halides and offers excellent N7-selectivity.
-
Preparation: Add 4-Chloro-5-(trifluoromethyl)-7H-pyrrolo[2,3-d]pyrimidine (1.0 eq) to a flame-dried, three-neck round-bottom flask equipped with a magnetic stir bar, a thermometer, and a nitrogen inlet.
-
Solvent Addition: Add anhydrous DMF (approx. 0.1 M concentration) via syringe and cool the resulting solution to 0 °C in an ice bath.
-
Deprotonation: To the stirred solution, add sodium hydride (NaH, 60% dispersion in mineral oil, 1.2 eq) portion-wise. Be cautious, as hydrogen gas evolution will occur.
-
Anion Formation: Allow the mixture to stir at 0 °C for 30-45 minutes. The solution should become clear or remain as a fine suspension.
-
Alkylation: Slowly add the alkylating agent (e.g., alkyl iodide or bromide, 1.1 eq) dropwise via syringe, keeping the internal temperature below 5 °C.
-
Reaction: After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature. Monitor the reaction progress by TLC or LC-MS until the starting material is consumed (typically 2-12 hours).
-
Workup: Carefully quench the reaction by slowly adding saturated aqueous ammonium chloride (NH4Cl) solution at 0 °C. Dilute with ethyl acetate and water. Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate (Na2SO4), filter, and concentrate under reduced pressure.
-
Purification: Purify the crude residue by flash column chromatography on silica gel, typically using a hexane/ethyl acetate gradient.
Protocol 2: Catalytic Iodide for Unreactive Alkyl Halides
Use this modification of Protocol 1 when working with less reactive electrophiles like alkyl chlorides or bromides.
-
Follow steps 1-4 from Protocol 1.
-
Step 5a (Modification): To the solution of the N7-anion at 0 °C, add sodium iodide (NaI, 0.1 eq).
-
Step 5b (Modification): Immediately following the NaI addition, slowly add the alkylating agent (alkyl chloride or bromide, 1.1 eq) dropwise.
-
Proceed with steps 6-8 as described in Protocol 1.
Summary of Recommended Conditions
| Parameter | Recommended Condition | Rationale & Key Considerations |
| Base | Sodium Hydride (NaH) | Irreversible deprotonation favors kinetic N7 product and high conversion. |
| Solvent | Anhydrous DMF or THF | Polar aprotic; effectively solubilizes the pyrrolopyrimidine and its salt. |
| Temperature | 0 °C to Room Temperature | Minimizes side reactions (SNAr) and decomposition. |
| Alkylating Agent | Alkyl Iodide > Alkyl Bromide | Higher reactivity leads to faster, cleaner reactions. |
| Additive | Catalytic NaI or KI | Use with alkyl bromides/chlorides to accelerate the reaction in situ. |
Section 4: Visual Troubleshooting Workflow
Use this flowchart to systematically diagnose and solve issues in your N7-alkylation reaction.
Caption: Step-by-step troubleshooting workflow.
References
-
Srini Chem. (n.d.). Introduction to 4-Chloro-7H-pyrrolo[2,3-d]pyrimidine: Structure, Properties, and Basic Chemistry. Retrieved from [Link]
-
Foreal BioTech. (2020). Synthesis of Remdesivir. Retrieved from [Link]
-
Al-Zoubi, R. M., et al. (2021). A Mini Review on Discovery and Synthesis of Remdesivir as an Effective and Promising Drug against COVID-19. Processes, 9(7), 1117. Retrieved from [Link]
-
Kier J. L., et al. (2021). Evolution of the Synthesis of Remdesivir. Classical Approaches and Most Recent Advances. Molecules, 26(15), 4434. Retrieved from [Link]
-
Hung, M. C., et al. (2022). Practical and Highly Efficient Synthesis of Remdesivir from GS-441524. ACS Omega, 7(31), 27921–27927. Retrieved from [Link]
-
Xiao, Y., et al. (2011). Synthesis and biological evaluation of arylated xylocydine derivatives. Bioorganic & Medicinal Chemistry Letters, 21(15), 4415-4418. (Note: General synthetic strategies for this scaffold are discussed in the broader review). Retrieved from [Link]
-
Wang, M., et al. (2020). Chemical Synthesis of the Anti-COVID-19 Drug Remdesivir. Current Protocols in Chemical Biology, 12(4), e84. Retrieved from [Link]
-
Gangjee, A., et al. (2009). The Effect of 5-Alkyl Modification on the Biological Activity of Pyrrolo[2,3-d]pyrimidine Containing Classical and Nonclassical Antifolates as Inhibitors of Dihydrofolate Reductase and as Antitumor and/or Antiopportunistic Infection Agents. Journal of Medicinal Chemistry, 52(21), 6647–6657. Retrieved from [Link]
-
Sravanthi, G., et al. (2020). Pyrrolo[2,3-d]pyrimidine derivatives as inhibitors of RET: Design, synthesis and biological evaluation. European Journal of Medicinal Chemistry, 206, 112691. Retrieved from [Link]
-
El-Sayed, N. A. E., et al. (2024). Developments of Pyrrolo[2,3-d]pyrimidines with Pharmaceutical Potential. Current Organic Chemistry, 28(14), 1146-1166. Retrieved from [Link]
-
Reddit r/Chempros. (2021). Difficulties with N-Alkylations using alkyl bromides. Retrieved from [Link]
-
O'Donovan, D. H., et al. (2020). Identification of N- or O-Alkylation of Aromatic Nitrogen Heterocycles and N-Oxides Using 1H–15N HMBC NMR Spectroscopy. The Journal of Organic Chemistry, 85(22), 14712–14724. Retrieved from [Link]
-
Chemsrc. (2024). 4-chloro-5-(trifluoromethyl)-7H-pyrrolo[2,3-d]pyrimidine. Retrieved from [Link]
-
Al-Ostath, A., et al. (2023). Pyrrolopyrimidines: Design, Synthesis and Antitumor Properties of Novel Tricyclic Pyrrolo [2,3-d]pyrimidine Derivatives. Molecules, 28(14), 5345. Retrieved from [Link]
-
Chen, Y. L., et al. (2018). 4,7-Disubstituted 7H-Pyrrolo[2,3-d]pyrimidines and Their Analogs as Antiviral Agents against Zika Virus. Molecules, 23(10), 2697. Retrieved from [Link]
-
Hřebabecký, H., et al. (2019). Study of Direct N7 Regioselective tert-Alkylation of 6-Substituted Purines and Their Modification at Position C6 through O, S, N, and C Substituents. The Journal of Organic Chemistry, 84(10), 6296–6311. Retrieved from [Link]
-
Wang, S., et al. (2022). Discovery of Pyrrolo[2,3-d]pyrimidine derivatives as potent and selective colony stimulating factor 1 receptor kinase inhibitors. Bioorganic & Medicinal Chemistry Letters, 78, 129051. Retrieved from [Link]
-
Andersen, C., et al. (2023). Synthesis and Development of Highly Selective Pyrrolo[2,3-d]pyrimidine CSF1R Inhibitors Targeting the Autoinhibited Form. Journal of Medicinal Chemistry, 66(11), 7349–7371. Retrieved from [Link]
Sources
- 1. 4-Chloro-7H-pyrrolo[2,3-d]pyrimidine: properties, applications and safety_Chemicalbook [chemicalbook.com]
- 2. Discovery of Pyrrolo[2,3-d]pyrimidine derivatives as potent and selective colony stimulating factor 1 receptor kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Synthesis and Development of Highly Selective Pyrrolo[2,3-d]pyrimidine CSF1R Inhibitors Targeting the Autoinhibited Form - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benthamdirect.com [benthamdirect.com]
- 5. Study of Direct N7 Regioselective tert-Alkylation of 6-Substituted Purines and Their Modification at Position C6 through O, S, N, and C Substituents - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. reddit.com [reddit.com]
- 8. researchgate.net [researchgate.net]
Technical Support Center: Catalyst Selection for Cross-Coupling with 4-Chloro-5-(trifluoromethyl)-7H-pyrrolo[2,3-d]pyrimidine
Prepared by the Office of the Senior Application Scientist
Welcome to the technical support guide for palladium-catalyzed cross-coupling reactions involving the 4-Chloro-5-(trifluoromethyl)-7H-pyrrolo[2,3-d]pyrimidine scaffold. This core is a vital building block in medicinal chemistry and drug development, frequently appearing in kinase inhibitors and other targeted therapeutics.[1][2] However, its unique electronic and structural features present distinct challenges for catalyst selection and reaction optimization.
This guide is structured as a series of frequently asked questions (FAQs) and troubleshooting scenarios designed to provide you, the research scientist, with both actionable protocols and a deeper understanding of the underlying chemical principles.
Section 1: General FAQs for Catalyst System Selection
Q1: What makes 4-Chloro-5-(trifluoromethyl)-7H-pyrrolo[2,3-d]pyrimidine a "challenging" substrate for cross-coupling?
A1: The difficulty arises from a combination of two primary factors:
-
Electronic Effects of the Trifluoromethyl (-CF₃) Group: The -CF₃ group is a potent electron-withdrawing group.[3] This significantly decreases the electron density of the pyrimidine ring system. While this can make the C4-Cl bond more susceptible to the initial oxidative addition step in the catalytic cycle, it can also impact subsequent steps and the overall stability of intermediates.[4][5]
-
Catalyst Inhibition by the Heterocycle: The pyrrolo[2,3-d]pyrimidine core is rich in nitrogen atoms (a "nitrogen-rich heterocycle"), which possess lone pairs of electrons. These can coordinate to the palladium metal center.[6] This coordination can sequester the active catalyst, forming stable but catalytically inactive complexes, thereby poisoning the reaction.[7][8]
Successful coupling requires a catalyst system robust enough to overcome both the electronic demands of the substrate and the potential for catalyst inhibition.
Q2: What is a "precatalyst," and why is it recommended over traditional palladium sources like Pd(OAc)₂ or Pd₂(dba)₃?
A2: A precatalyst is a stable, well-defined palladium(II) complex that, under reaction conditions, reliably and cleanly generates the active, 14-electron Pd(0) species required for the catalytic cycle to begin. We strongly recommend using modern precatalysts (e.g., Buchwald G3 or G4 precatalysts) for this substrate class.[9]
Causality: Traditional sources like Pd(OAc)₂ require an in-situ reduction step that can be inefficient, inconsistent, and dependent on other reaction components (like phosphine ligands or amines).[10] This can lead to variable amounts of the active catalyst and the formation of palladium black (inactive Pd metal), resulting in poor reproducibility and lower yields.[11] Precatalysts are designed for clean, quantitative activation, ensuring a consistent concentration of the active catalyst from the start.[9]
Q3: How do I select the right phosphine ligand? The options are overwhelming.
A3: Ligand selection is paramount. For this substrate, the ligand must be both highly electron-rich and sterically bulky.
-
Electron-Rich Character: An electron-rich ligand (e.g., one with alkyl groups like cyclohexyl or tert-butyl) increases the electron density on the palladium center. This promotes the crucial, and often rate-limiting, oxidative addition step, especially with a less reactive aryl chloride.[12]
-
Steric Bulk: A bulky ligand (e.g., biaryl phosphines) creates a large steric footprint around the palladium. This has two key benefits: it promotes the final, product-forming reductive elimination step and it discourages the formation of inactive catalyst dimers.[12][13]
For these reasons, we recommend starting with modern dialkylbiarylphosphine ligands, often referred to as Buchwald ligands (e.g., XPhos, SPhos, RuPhos).[6][13] They are specifically designed for challenging substrates like heteroaryl chlorides.
Section 2: Reaction-Specific Catalyst Recommendations
The optimal catalyst system is highly dependent on the specific transformation. The tables below provide validated starting points for the most common cross-coupling reactions.
Suzuki-Miyaura Coupling (C-C Bond Formation)
This reaction is used to couple the substrate with boronic acids or esters. The key challenge is often the transmetalation step, which requires a suitable base to activate the boronic acid.
| Component | Recommended Starting Conditions | Rationale & Key Considerations |
| Palladium Source | XPhos Pd G3 (1-3 mol%) | Provides a reliable source of a bulky, electron-rich monoligated Pd(0) active species.[13] |
| Ligand | (Included in precatalyst) | XPhos is an excellent general ligand for difficult heteroaryl chlorides.[8] |
| Base | K₃PO₄ (2-3 equivalents) | A moderately strong, non-nucleophilic base that effectively promotes transmetalation without causing significant substrate or boronic acid degradation.[14][15] |
| Solvent | 1,4-Dioxane / H₂O (e.g., 10:1) or 2-MeTHF | Anhydrous conditions with K₃PO₄ can be beneficial if protodeboronation of the boronic acid is observed.[12] |
| Temperature | 80–110 °C | Higher temperatures are often needed to drive the reaction to completion.[13] |
Buchwald-Hartwig Amination (C-N Bond Formation)
This reaction couples the substrate with primary or secondary amines. It is highly sensitive to the choice of base and ligand.
| Component | Recommended Starting Conditions | Rationale & Key Considerations |
| Palladium Source | RuPhos Pd G3 (1-3 mol%) | RuPhos is particularly effective for coupling with a wide range of primary and secondary amines.[13] |
| Ligand | (Included in precatalyst) | For some hindered amines, screening other ligands like BrettPhos may be necessary.[16] |
| Base | NaOtBu or LiHMDS (1.5-2 equiv.) | A very strong, non-nucleophilic base is required to deprotonate the amine for C-N bond formation.[17] K₃PO₄ is generally not strong enough. |
| Solvent | Toluene or 1,4-Dioxane | Anhydrous, non-protic solvents are essential to prevent quenching the strong base. |
| Temperature | 90–110 °C | The reaction requires thermal energy to overcome activation barriers. |
Sonogashira Coupling (C-C Alkyne Formation)
This reaction couples the substrate with terminal alkynes and typically employs a dual-catalyst system.
| Component | Recommended Starting Conditions | Rationale & Key Considerations |
| Palladium Source | PdCl₂(PPh₃)₂ (2-5 mol%) | A classic and reliable catalyst for Sonogashira reactions.[18] |
| Co-catalyst | CuI (1-3 mol%) | The copper(I) iodide co-catalyst is crucial for activating the alkyne.[19] |
| Base | Triethylamine (Et₃N) or DIPEA | Acts as both a base and often as a co-solvent. Must be anhydrous.[18] |
| Solvent | THF or DMF | Anhydrous conditions are critical. |
| Temperature | 25–65 °C | Often proceeds at milder temperatures than C-C or C-N couplings.[19] |
Section 3: Visual Guides & Workflows
Diagram 1: The Suzuki-Miyaura Catalytic Cycle
Caption: A decision tree to diagnose and solve low-yield cross-coupling reactions.
Section 4: Troubleshooting Guide
Q: My reaction has stalled with >50% starting material remaining after 24 hours. What is the likely cause?
A: This is a classic symptom of either insufficient catalyst activity or catalyst death.
-
Diagnosis: The primary suspect is catalyst inhibition by the nitrogen-rich core. Your chosen ligand may not be bulky or electron-donating enough to prevent catalyst sequestration or to drive the oxidative addition of the chloride.
-
Solution Path:
-
Switch Ligand/Precatalyst: If you started with a less active system (e.g., Pd(PPh₃)₄), switch immediately to a recommended system like XPhos Pd G3 or RuPhos Pd G3. [13]These are designed to resist inhibition and activate C-Cl bonds.
-
Increase Temperature: If you are already using a robust catalyst, increase the reaction temperature in 10-15 °C increments. Many couplings on this core require temperatures >100 °C to achieve reasonable rates.
-
Increase Catalyst Loading: As a final resort, increase the catalyst loading from 2 mol% to 4-5 mol%.
-
Q: My mass spec shows a significant peak corresponding to the hydrodehalogenated starting material (where -Cl is replaced by -H). How do I prevent this?
A: Hydrodehalogenation is a common side reaction. In Suzuki couplings, it often arises from protodeboronation of the boronic acid partner, which then participates in a competitive pathway. [9]* Diagnosis: This issue is often exacerbated by excess water or the choice of base.
-
Solution Path:
-
Use K₃PO₄ or Cs₂CO₃: These bases are less prone to causing this side reaction compared to aqueous carbonates or hydroxides. [13][14] 2. Minimize Water: Use anhydrous solvents and a non-hydrated base if possible. If water is required for solubility, use the minimum amount necessary (e.g., a 20:1 or 10:1 ratio of organic solvent to water).
-
Check Boronic Acid Quality: Use high-purity boronic acid, as impurities can accelerate decomposition pathways.
-
Q: The reaction mixture turned black within an hour, and the final yield was poor. What happened?
A: The formation of a black precipitate is almost always indicative of the formation of palladium black—finely divided, catalytically inactive palladium metal.
-
Diagnosis: This means your active Pd(0) catalyst is unstable under the reaction conditions and has crashed out of the catalytic cycle. This can be caused by excessively high temperatures, impurities in reagents or solvents, or an insufficiently stabilizing ligand.
-
Solution Path:
-
Use a Precatalyst: Modern precatalysts are far more thermally stable and less prone to decomposition than catalysts generated in situ. [9] 2. Degas Thoroughly: Ensure your solvents are rigorously degassed to remove oxygen, which can degrade phosphine ligands and the catalyst.
-
Lower the Temperature: Your reaction may be running too hot. Try reducing the temperature by 10-20 °C. A slower, successful reaction is better than a fast, failed one.
-
Section 5: Detailed Experimental Protocol
Representative Procedure: Suzuki-Miyaura Coupling with 4-Phenylboronic Acid
This protocol is a robust starting point and should be adapted based on the specific properties of your boronic acid.
Materials:
-
4-Chloro-5-(trifluoromethyl)-7H-pyrrolo[2,3-d]pyrimidine (1.0 equiv)
-
4-Phenylboronic acid (1.5 equiv)
-
XPhos Pd G3 (2 mol%)
-
Potassium Phosphate (K₃PO₄), anhydrous powder (3.0 equiv)
-
1,4-Dioxane, anhydrous
-
Water, degassed
Procedure:
-
Vessel Preparation: To a flame-dried Schlenk flask or microwave vial equipped with a magnetic stir bar, add 4-Chloro-5-(trifluoromethyl)-7H-pyrrolo[2,3-d]pyrimidine (e.g., 100 mg, 0.42 mmol), 4-phenylboronic acid (77 mg, 0.63 mmol), and K₃PO₄ (268 mg, 1.26 mmol).
-
Inert Atmosphere: Seal the vessel with a septum. Evacuate and backfill with dry argon or nitrogen. Repeat this cycle three times to ensure an inert atmosphere. [13]3. Catalyst Addition: Under a positive pressure of inert gas, quickly add the XPhos Pd G3 catalyst (8.0 mg, 0.0084 mmol).
-
Solvent Addition: Add anhydrous, degassed 1,4-dioxane (e.g., 4.0 mL) and degassed water (0.4 mL) via syringe. The final concentration should be approximately 0.1 M with respect to the starting halide.
-
Reaction: Place the sealed vessel in a preheated oil bath or heating block set to 100 °C. Stir the mixture vigorously for 12-24 hours.
-
Monitoring: Monitor the reaction progress by TLC or LC-MS by taking small aliquots. Look for the disappearance of the starting material and the appearance of a new, higher Rƒ or longer retention time product spot.
-
Workup: Upon completion, cool the reaction to room temperature. Dilute the mixture with ethyl acetate (20 mL) and water (10 mL). Separate the layers. Wash the organic layer with brine (15 mL), dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purification: Purify the resulting crude residue by silica gel column chromatography using an appropriate solvent system (e.g., hexanes/ethyl acetate gradient) to isolate the desired product.
References
-
Beilstein Journal of Organic Chemistry. (2020). Synthesis of pyrrolo[3,2-d]pyrimidine-2,4(3H)-diones by domino C–N coupling/hydroamination reactions. National Institutes of Health. [Link]
-
National Institutes of Health. (2019). Palladium-catalyzed coupling reactions on functionalized 2-trifluoromethyl-4-chromenone scaffolds. Synthesis of highly functionalized trifluoromethyl-heterocycles. National Institutes of Health. [Link]
-
Reddit r/Chempros. (2021). How to approach choosing reaction conditions for Suzuki?. Reddit. [Link]
-
Wikipedia. (2023). Buchwald–Hartwig amination. Wikipedia. [Link]
-
National Institutes of Health. (2010). The Palladium-Catalyzed Trifluoromethylation of Aryl Chlorides. National Institutes of Health. [Link]
-
National Institutes of Health. (2019). Discovery and Optimization of Pyrrolopyrimidine Derivatives as Selective Disruptors of the Perinucleolar Compartment, a Marker of Tumor Progression toward Metastasis. National Institutes of Health. [Link]
-
ResearchGate. (2017). Optimization of the Reaction Conditions for C-N Coupling. ResearchGate. [Link]
-
ResearchGate. (2016). Concise synthesis of pyrrolo[2,3-d]pyrimidine derivatives via the Cu-catalyzed coupling reaction. ResearchGate. [Link]
-
Journal of the American Chemical Society. (1999). Catalysts for Suzuki−Miyaura Coupling Processes: Scope and Studies of the Effect of Ligand Structure. ACS Publications. [Link]
-
Wikipedia. (2023). Sonogashira coupling. Wikipedia. [Link]
-
Organic Chemistry Portal. (2006). A Highly Active Catalyst for Suzuki-Miyaura Cross-Coupling Reactions of Heteroaryl Compounds. Organic Chemistry Portal. [Link]
-
National Institutes of Health. (2022). Buchwald-Hartwig Amination of Coordinating Heterocycles Enabled by Large-but-Flexible Pd-BIAN-NHC Catalysts. National Institutes of Health. [Link]
-
ResearchGate. (2019). Microwave‐Assisted Suzuki–Miyaura and Sonogashira Coupling of 4‐Chloro‐2‐(trifluoromethyl)pyrido[1,2‐e]purine Derivatives. ResearchGate. [Link]
-
Organic Chemistry Portal. (2024). Buchwald-Hartwig Cross Coupling Reaction. Organic Chemistry Portal. [Link]
-
Chemistry LibreTexts. (2023). Buchwald-Hartwig Amination. Chemistry LibreTexts. [Link]
-
National Institutes of Health. (2011). Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation. National Institutes of Health. [Link]
-
Macmillan Group, Princeton University. (2004). The Intramolecular Heck Reaction. Princeton University. [Link]
-
YouTube. (2021). Buchwald-Hartwig Amination Reaction. YouTube. [Link]
-
Organic Chemistry Portal. (2024). Heck Reaction. Organic Chemistry Portal. [Link]
-
ACS Publications. (2016). Applications of Palladium-Catalyzed C–N Cross-Coupling Reactions. ACS Publications. [Link]
-
MDPI. (2022). Design and Synthesis of Pyridine-Based Pyrrolo[2,3-d]pyrimidine Analogs as CSF1R Inhibitors: Molecular Hybridization and Scaffold Hopping Approach. MDPI. [Link]
-
Yoneda Labs. (2023). Suzuki-Miyaura cross-coupling: Practical Guide. Yoneda Labs. [Link]
-
Reddit r/Chempros. (2021). Diagnosing issues with a failed Suzuki coupling?. Reddit. [Link]
-
Chemistry LibreTexts. (2023). Heck Reaction. Chemistry LibreTexts. [Link]
-
Macmillan Group, Princeton University. (2004). The Intramolecular Heck Reaction. Princeton University. [Link]
-
Royal Society of Chemistry. (2016). Efficient microwave-assisted Suzuki–Miyaura cross-coupling reaction of 3-bromo pyrazolo[1,5-a]pyrimidin-5(4H)-one. RSC Publishing. [Link]
Sources
- 1. Discovery and Optimization of Pyrrolopyrimidine Derivatives as Selective Disruptors of the Perinucleolar Compartment, a Marker of Tumor Progression toward Metastasis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Design and Synthesis of Pyridine-Based Pyrrolo[2,3-d]pyrimidine Analogs as CSF1R Inhibitors: Molecular Hybridization and Scaffold Hopping Approach - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The Palladium-Catalyzed Trifluoromethylation of Aryl Chlorides - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Palladium-catalyzed coupling reactions on functionalized 2-trifluoromethyl-4-chromenone scaffolds. Synthesis of highly functionalized trifluoromethyl-heterocycles - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. A Highly Active Catalyst for Suzuki-Miyaura Cross-Coupling Reactions of Heteroaryl Compounds [organic-chemistry.org]
- 7. Buchwald-Hartwig Amination of Coordinating Heterocycles Enabled by Large-but-Flexible Pd-BIAN-NHC Catalysts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Yoneda Labs [yonedalabs.com]
- 10. chem.libretexts.org [chem.libretexts.org]
- 11. reddit.com [reddit.com]
- 12. reddit.com [reddit.com]
- 13. pdf.benchchem.com [pdf.benchchem.com]
- 14. pdf.benchchem.com [pdf.benchchem.com]
- 15. pubs.acs.org [pubs.acs.org]
- 16. chem.libretexts.org [chem.libretexts.org]
- 17. youtube.com [youtube.com]
- 18. Synthesis of pyrrolo[3,2-d]pyrimidine-2,4(3H)-diones by domino C–N coupling/hydroamination reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Sonogashira coupling - Wikipedia [en.wikipedia.org]
Technical Support Center: Analytical Monitoring of 4-Chloro-5-(trifluoromethyl)-7H-pyrrolo[2,3-d]pyrimidine Reactions
Welcome to the technical support center for monitoring the synthesis of 4-Chloro-5-(trifluoromethyl)-7H-pyrrolo[2,3-d]pyrimidine and its derivatives. This guide is designed for researchers, chemists, and process development professionals who require robust analytical methods to track reaction progress, identify byproducts, and ensure final product quality. As a key intermediate in the synthesis of various kinase inhibitors, precise analytical control is paramount.[1] This document provides in-depth, field-tested troubleshooting advice and protocols in a direct question-and-answer format.
High-Performance Liquid Chromatography (HPLC) Analysis
HPLC is the workhorse for monitoring the consumption of starting materials and the formation of 4-Chloro-5-(trifluoromethyl)-7H-pyrrolo[2,3-d]pyrimidine. Its high resolution and sensitivity make it ideal for complex reaction mixtures.
Experimental Workflow: HPLC Reaction Monitoring
Caption: General workflow for monitoring reaction progress using HPLC.
HPLC Troubleshooting Guide & FAQs
Q1: My peaks for the pyrrolopyrimidine compounds are tailing significantly. What is the cause and how can I fix it?
A1: Peak tailing for nitrogen-containing heterocyclic compounds is commonly caused by secondary interactions between the basic nitrogen atoms in your analyte and acidic residual silanol groups on the silica-based column packing.[2] This creates a mixed-mode retention mechanism, leading to poor peak shape.
-
Causality: The lone pair of electrons on the pyrimidine and pyrrole nitrogens can form strong hydrogen bonds with surface silanols (-Si-OH), delaying a portion of the analyte molecules from eluting and causing the characteristic tail.
-
Solutions:
-
Mobile Phase Modification: Add a competitive base to the mobile phase, such as 0.1% triethylamine (TEA) or diethylamine (DEA). These "silanol blockers" will preferentially interact with the active sites on the stationary phase, preventing your analyte from binding to them.
-
pH Adjustment: Lower the mobile phase pH to approximately 2.5-3.0 using an acid like trifluoroacetic acid (TFA) or formic acid. At this pH, residual silanols are protonated and less active, and your basic analyte will be fully protonated, which can improve peak shape.[2]
-
Use a Modern Column: Employ an end-capped column or one with a hybrid particle technology (e.g., Ethylene Bridged Hybrid - BEH). These columns are designed to have minimal residual silanol activity and provide excellent peak shapes for basic compounds even at neutral pH.
-
Q2: My retention times are shifting between injections. How do I stabilize my method?
A2: Retention time instability is a frequent issue that can compromise data integrity. The root cause is often related to the mobile phase, temperature, or column equilibration.[3][4]
-
Causality & Solutions:
-
Mobile Phase Composition: If you are manually mixing solvents, ensure they are thoroughly homogenized. For online mixing systems, check that the pump's proportioning valves are functioning correctly. In gradient elution, ensure the solvents are properly degassed, as dissolved air can cause pressure fluctuations and affect mixing.[5] A simple diagnostic is to add a UV-active tracer like 0.1% acetone to one solvent and monitor the baseline; a steady baseline indicates proper mixing.[3]
-
Temperature Fluctuation: Column temperature directly impacts retention time. Even minor changes in ambient lab temperature can cause drift. Always use a column oven to maintain a stable temperature (e.g., 30-40 °C).
-
Insufficient Equilibration: The column must be fully equilibrated with the mobile phase before analysis. This is critical when changing solvents or after the system has been idle. Flush the column with at least 10-20 column volumes of the new mobile phase before starting your injection sequence.[4]
-
Q3: I'm not getting good separation between my starting material and a key impurity. What are my options?
A3: Poor resolution indicates that the selectivity, efficiency, or retention of your method is insufficient.
-
Causality & Solutions:
-
Optimize Mobile Phase: The most powerful tool for adjusting selectivity is changing the organic solvent. If you are using acetonitrile, try substituting it with methanol, or vice-versa. The different solvent properties (polarity, dipole moment) will alter interactions with the stationary phase and can dramatically change peak spacing.
-
Adjust Gradient Slope (for gradient methods): A shallower gradient provides more time for separation and can resolve closely eluting peaks. Decrease the rate of %B change per minute.
-
Change Stationary Phase: If mobile phase optimization is insufficient, the column chemistry is likely not suitable. For pyrrolopyrimidines, a phenyl-hexyl or a PFP (pentafluorophenyl) stationary phase can offer different selectivity compared to a standard C18, due to pi-pi and dipole-dipole interactions with the aromatic rings of the analyte.
-
Typical HPLC Method Parameters
| Parameter | Typical Value | Rationale |
| Column | C18, 2.1-4.6 mm ID, 50-150 mm length, <3 µm particle size | Standard for reversed-phase; smaller particles increase efficiency. |
| Mobile Phase A | 0.1% Formic Acid or TFA in Water | Acidifies mobile phase to improve peak shape for basic analytes. |
| Mobile Phase B | 0.1% Formic Acid or TFA in Acetonitrile/Methanol | Acetonitrile often provides sharper peaks and lower backpressure. |
| Flow Rate | 0.5 - 1.5 mL/min | Adjusted based on column diameter to maintain optimal linear velocity. |
| Column Temp. | 35 °C | Ensures stable retention times and reduces viscosity.[4] |
| Detection | UV, 254 nm or 280 nm | Aromatic systems like pyrrolopyrimidines strongly absorb UV light. |
| Injection Vol. | 1 - 10 µL | Kept small to prevent column overloading and peak distortion. |
Gas Chromatography (GC & GC-MS) Analysis
GC can be a rapid alternative for monitoring reactions if the reactants and products are sufficiently volatile and thermally stable. Coupling with a Mass Spectrometer (GC-MS) provides definitive identification of components.
Experimental Workflow: GC-MS Reaction Monitoring
Caption: General workflow for reaction monitoring using GC-MS.
GC-MS Troubleshooting Guide & FAQs
Q1: I don't see any peak for my compound, or the peak is very small and broad.
A1: This issue often points to problems with volatility, thermal stability, or activity within the GC system.
-
Causality & Solutions:
-
Thermal Degradation: The combination of a trifluoromethyl group and a chloro-substituent on a heterocyclic ring can make the molecule susceptible to degradation at high temperatures in the GC inlet.[6] Solution: Lower the injector temperature systematically (e.g., from 250 °C down to 200 °C or even 180 °C) to find the minimum temperature required for volatilization without decomposition.
-
Adsorption (Active Sites): The nitrogen atoms can interact with active sites in the inlet liner (especially glass wool) or on the column itself, leading to peak tailing or complete loss of the analyte.[7] Solution: Use a deactivated, inert inlet liner (e.g., a Sky liner). Ensure your column is in good condition; column bleed or contamination can create active sites.[8] If the problem persists, consider derivatization of the N-H proton to make the molecule less polar and more stable.
-
Insufficient Volatility: While many pyrrolopyrimidines are GC-amenable, highly functionalized or larger derivatives may not be. Confirm the boiling point or run a thermogravimetric analysis (TGA) if volatility is a major concern.
-
Q2: I'm seeing "ghost peaks" in my chromatogram on subsequent blank runs.
A2: Ghost peaks are peaks that appear in blank runs and are caused by carryover from a previous, more concentrated injection.[8]
-
Causality & Solutions:
-
Inlet Contamination: High-boiling components or non-volatile materials from your reaction mixture can accumulate in the inlet liner and slowly bleed out in later runs. Solution: Perform regular inlet maintenance. Replace the septum and inlet liner frequently.[9]
-
Column Contamination: Material can condense at the head of the column. Solution: After your analytical run, "bake out" the column by holding it at its maximum rated temperature for 15-30 minutes to elute any strongly retained compounds.
-
Syringe Carryover: The autosampler syringe can be a source of carryover. Solution: Increase the number of pre- and post-injection solvent washes in your autosampler method.
-
Q3: My trifluoromethyl-containing compound seems to be damaging my column. Is this possible?
A3: Yes, highly reactive fluorine-containing compounds, especially if they can degrade to form species like HF at high temperatures, can aggressively attack and degrade the stationary phase of the column (especially standard polysiloxane phases).[6]
-
Causality & Solutions:
-
Stationary Phase Attack: The siloxane backbone of many GC columns is susceptible to attack by acidic species. Degradation leads to baseline drift, peak tailing, and a shortened column lifetime.[8]
-
Prevention: Use the lowest possible injector and oven temperatures for your analysis. Select a more robust column, such as one with a phenyl-arylene or a more inert stationary phase. If you suspect HF formation, GC may not be the appropriate technique.
-
Typical GC-MS Method Parameters
| Parameter | Typical Value | Rationale |
| Column | DB-5ms, HP-5ms, or similar (low-bleed) | A non-polar, robust phase suitable for general-purpose analysis. |
| Inlet Temp. | 220 - 250 °C (start low) | Optimized to ensure volatilization without thermal degradation. |
| Carrier Gas | Helium, 1.0 - 1.2 mL/min (constant flow) | Inert carrier gas providing good efficiency. |
| Oven Program | Start at 100 °C, ramp 10-20 °C/min to 280-300 °C | A temperature ramp is necessary to elute compounds with different volatilities. |
| MS Source Temp. | 230 °C | Standard temperature for electron ionization. |
| MS Quad Temp. | 150 °C | Standard temperature for the quadrupole mass filter. |
| Ionization Mode | Electron Ionization (EI), 70 eV | Standard mode that produces reproducible, library-searchable fragmentation patterns. |
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR is an invaluable tool for in-situ or ex-situ reaction monitoring, providing direct structural information and enabling quantification without the need for response-factor calibration.
Workflow for In-Situ NMR Reaction Monitoring
Caption: Workflow for real-time reaction monitoring using in-situ NMR.[10]
NMR Troubleshooting Guide & FAQs
Q1: I'm trying to monitor my reaction quantitatively with ¹H NMR, but the results are inconsistent.
A1: Accurate quantitative NMR (qNMR) requires careful attention to experimental parameters to ensure the integrated signal area is directly proportional to the number of protons.
-
Causality & Solutions:
-
Incomplete T1 Relaxation: If the time between successive pulses (the relaxation delay) is too short, nuclei that relax slowly (like quaternary carbons or non-protonated atoms) will not fully return to equilibrium. This suppresses their signal intensity, leading to inaccurate integrals. Solution: Ensure the relaxation delay (D1) is at least 5 times the longest T1 (spin-lattice relaxation time) of any nucleus you want to quantify. A D1 of 30 seconds is often a safe starting point for accurate quantification.
-
Poor Signal-to-Noise (S/N): Low S/N leads to integration errors. Solution: Increase the number of scans (NS). The S/N ratio increases with the square root of the number of scans.
-
Baseline Distortion: Phasing errors or broad humps from unstable samples can make accurate integration impossible. Solution: Carefully phase each spectrum manually. Ensure the sample is homogeneous and free of solids, which can disrupt the magnetic field homogeneity.[10]
-
Q2: How do I choose which peaks to monitor for the conversion of my starting material to 4-Chloro-5-(trifluoromethyl)-7H-pyrrolo[2,3-d]pyrimidine?
A2: The best peaks to monitor are those that are unique to the reactant and product, are well-resolved singlets, and are in a clear region of the spectrum.
-
Guidance:
-
Reactant Peak: Identify a signal in the starting material that will disappear or shift significantly upon reaction. For example, if you are performing a substitution at the 4-position, the proton on the pyrrole ring might show a noticeable change in chemical shift.
-
Product Peak: Identify a new signal that appears only in the product. The proton signals on the pyrrolopyrimidine core are good candidates. Based on literature for the parent compound 4-chloro-7H-pyrrolo[2,3-d]pyrimidine, you can expect signals around δ 8.59 (s, 1H), 7.70 (d, 1H), and 6.60 (d, 1H).[11] The CF3 group will not have a ¹H signal but will appear in the ¹⁹F NMR spectrum.
-
Internal Standard: For true quantification, add a known amount of an unreactive internal standard with a simple, sharp peak in a clean region of the spectrum (e.g., 1,3,5-trimethoxybenzene or mesitylene). You can then compare the integral of your product peak to the integral of the standard to calculate the absolute concentration.
-
Mass Spectrometry (MS) Analysis
Direct infusion MS is excellent for quickly confirming the presence of the desired product in a reaction aliquot by checking for its molecular weight.
Expected Mass Data
| Compound | Formula | Exact Mass [M] | Expected [M+H]⁺ | Key Isotopic Peak |
| 4-Chloro-5-(trifluoromethyl)-7H-pyrrolo[2,3-d]pyrimidine | C₇H₃ClF₃N₃ | 221.0022 | 222.0095 | [M+H+2]⁺ at 224.0066 (~32% of [M+H]⁺) |
-
Rationale: The presence of a single chlorine atom results in a characteristic isotopic pattern where the M+2 peak (containing ³⁷Cl) is approximately one-third the intensity of the M peak (containing ³⁵Cl). This is a powerful diagnostic tool for confirming the presence of your chlorinated product.
MS Troubleshooting Guide & FAQs
Q1: I can't find the molecular ion peak for my compound, or it is very weak.
A1: The stability of the molecular ion depends on the ionization technique and the molecule's structure.
-
Causality & Solutions:
-
Hard Ionization (EI): Electron ionization is a high-energy technique that can cause extensive fragmentation, sometimes completely consuming the molecular ion. This is common for complex molecules. Solution: If using GC-MS, you may have to rely on the fragmentation pattern for identification.
-
Soft Ionization (ESI, APCI): For direct infusion or LC-MS, use a soft ionization technique like Electrospray Ionization (ESI) or Atmospheric Pressure Chemical Ionization (APCI). These methods are much more likely to produce the protonated molecular ion [M+H]⁺ with minimal fragmentation. ESI is generally suitable for polar, ionizable molecules.
-
In-Source Fragmentation: Even with ESI, applying too high of a fragmentor or cone voltage can cause the molecule to fragment in the ion source. Solution: Reduce the fragmentor voltage to the minimum required for good ion transmission to preserve the molecular ion.
-
Q2: My mass spectrum is very complex. How can I interpret the fragmentation pattern?
A2: The fragmentation pattern provides a structural fingerprint. For 4-Chloro-5-(trifluoromethyl)-7H-pyrrolo[2,3-d]pyrimidine, expect fragmentation pathways common to aromatic and heterocyclic systems.
-
Plausible Fragmentation Pathways (under EI or in-source CID):
-
Loss of Cl•: [M - 35]⁺ → C₇H₃F₃N₃⁺
-
Loss of •CF₃: [M - 69]⁺ → C₆H₃ClN₃⁺ (This is often a favorable fragmentation).
-
Retro-Diels-Alder or other ring cleavages: Fission of the pyrimidine or pyrrole ring can lead to smaller, stable charged fragments.
-
Interpretation Strategy: Always look for the characteristic chlorine isotope pattern in any fragment that retains the chlorine atom. This helps in piecing together the fragmentation puzzle.
-
References
-
JoVE. Real-time Monitoring of Reactions Performed Using Continuous-flow Processing: The Preparation of 3-Acetylcoumarin as an Example. Journal of Visualized Experiments. Available from: [Link]
-
Spectroscopy Online. Seven Essential Steps for In Situ Reaction Monitoring. Available from: [Link]
-
Mettler Toledo. In-Situ Monitoring of Chemical Reactions. Available from: [Link]
-
ResearchGate. A Simple Device for Automated Mixing of Heterogeneous Solid‐Liquid Reactions During In‐Situ Monitoring by NMR Spectroscopy. Available from: [Link]
-
Royal Society of Chemistry. In situ sensors for flow reactors – a review. Reaction Chemistry & Engineering. Available from: [Link]
-
Drawell. 7 Common Problems of Gas chromatography (GC) and How to Troubleshoot. Available from: [Link]
-
Restek. GC Troubleshooting Guide. Available from: [Link]
-
Obrnuta faza. HPLC Troubleshooting. Available from: [Link]
-
Chromatography Forum. HPLC Troubleshooting Guide. Available from: [Link]
-
MDPI. Pyrrolopyrimidines: Design, Synthesis and Antitumor Properties of Novel Tricyclic Pyrrolo [2,3-d]pyrimidine Derivatives. Available from: [Link]
-
MDPI. Design and Synthesis of Pyridine-Based Pyrrolo[2,3-d]pyrimidine Analogs as CSF1R Inhibitors: Molecular Hybridization and Scaffold Hopping Approach. Available from: [Link]
-
National Institutes of Health (NIH). Halogenated Pyrrolopyrimidines with Low MIC on Staphylococcus aureus and Synergistic Effects with an Antimicrobial Peptide. Available from: [Link]
-
Phenomenex. HPLC Troubleshooting Guide. Available from: [Link]
-
Avens Publishing Group. Mass Spectral Fragmentation Modes of Some New Pyrimidinethiones, Thiazolo[3,2-a]Pyrimidines and Bis-Compounds. Available from: [Link]
-
Agilent. Tips and Tricks of HPLC System Troubleshooting. Available from: [Link]
-
PharmaGuru. GC Troubleshooting: 7+ Common Problems and Their Solution. Available from: [Link]
- Google Patents. Preparation method of 4-chloro-7H-pyrrolo [2,3-d ] pyrimidine.
-
ResearchGate. Is it possible to analyze F-compounds with GCMS?. Available from: [Link]
-
Chemsrc. 4-chloro-5-(trifluoromethyl)-7H-pyrrolo[2,3-d]pyrimidine. Available from: [Link]
-
National Institutes of Health (NIH). Synthesis and Development of Highly Selective Pyrrolo[2,3-d]pyrimidine CSF1R Inhibitors Targeting the Autoinhibited Form. Available from: [Link]
- Google Patents. Method of manufacturing 4-chloro-7H-pyrrolo[2,3-D]pyrimidine.
-
ResearchGate. Synthesis of 4-chloro-7H-pyrrolo[2,3-d]pyrimidine and 2,4-dichloro-7H. Available from: [Link]
-
PubChem. 4-Chloro-5-fluoro-7H-pyrrolo(2,3-d)pyrimidine. Available from: [Link]
-
National Institutes of Health (NIH). Identification of alkylpyrazines by gas chromatography mass spectrometry (GC-MS). Available from: [Link]
-
ResearchGate. An improved synthesis of 4-chloro-7H-pyrrolo[2,3-d]pyrimidine. Available from: [Link]
-
National Institutes of Health (NIH). GC–MS analysis, pharmacokinetic properties, molecular docking and dynamics simulation of bioactives from Curcumis maderaspatanus to target oral cancer. Available from: [Link]
-
MDPI. GC-MS Profiling and Antimicrobial Activity of Eight Essential Oils Against Opportunistic Pathogens with Biofilm-Forming Potential. Available from: [Link]
-
Semantic Scholar. Synthesis and GC-MS analysis of a series of homologs and regioisomers of 3,4-methylenedioxypyrovalerone (MDPV). Available from: [Link]
-
University of Colorado Boulder. Mass Spectrometry: Fragmentation. Available from: [Link]
Sources
- 1. 4-Chloro-7H-pyrrolo[2,3-d]pyrimidine: properties, applications and safety_Chemicalbook [chemicalbook.com]
- 2. obrnutafaza.hr [obrnutafaza.hr]
- 3. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 4. realab.ua [realab.ua]
- 5. sigmaaldrich.com [sigmaaldrich.com]
- 6. researchgate.net [researchgate.net]
- 7. pharmaguru.co [pharmaguru.co]
- 8. drawellanalytical.com [drawellanalytical.com]
- 9. phenomenex.blob.core.windows.net [phenomenex.blob.core.windows.net]
- 10. researchgate.net [researchgate.net]
- 11. CN110386936B - Preparation method of 4-chloro-7H-pyrrolo [2,3-d ] pyrimidine - Google Patents [patents.google.com]
Validation & Comparative
A Comparative Guide to the Reactivity of Pyrrolo[2,3-d]pyrimidine Intermediates: The Influence of C5-Trifluoromethyl Substitution
Introduction
In the landscape of modern medicinal chemistry, the 7H-pyrrolo[2,3-d]pyrimidine, or 7-deazapurine, scaffold is a cornerstone for the development of targeted therapeutics, most notably Janus Kinase (JAK) inhibitors like Tofacitinib and Ruxolitinib.[1][2][3] The versatility of this heterocyclic system stems from the reactivity of its halogenated precursors, which serve as key handles for molecular elaboration.
This guide provides an in-depth, experimentally grounded comparison of two critical building blocks: the parent 4-Chloro-7H-pyrrolo[2,3-d]pyrimidine (henceforth 1 ) and its electron-deficient analogue, 4-Chloro-5-(trifluoromethyl)-7H-pyrrolo[2,3-d]pyrimidine (henceforth 2 ). Our objective is to move beyond a simple cataloging of reactions and delve into the causal chemical principles that govern their differential reactivity. For researchers engaged in drug discovery and process development, understanding these nuances is paramount for strategic synthetic planning, optimizing reaction conditions, and mitigating potential side reactions. We will focus primarily on the two most synthetically vital transformations for these scaffolds: Nucleophilic Aromatic Substitution (SNAr) and Palladium-Catalyzed Cross-Coupling reactions.
Part 1: Structural and Electronic Dissection
The fundamental difference between compounds 1 and 2 lies in the presence of a trifluoromethyl (-CF3) group at the C5 position of the pyrrole ring. This single modification profoundly alters the electronic landscape of the entire bicyclic system.
-
4-Chloro-7H-pyrrolo[2,3-d]pyrimidine (1): This is a fused heterocyclic system where an electron-rich pyrrole ring is fused to an electron-deficient pyrimidine ring.[4] The chlorine atom at the C4 position is activated towards nucleophilic displacement due to the electron-withdrawing nature of the pyrimidine nitrogens.[5] However, the C5 position on the pyrrole ring remains relatively electron-rich and susceptible to electrophilic attack.[4][6]
-
4-Chloro-5-(trifluoromethyl)-7H-pyrrolo[2,3-d]pyrimidine (2): The trifluoromethyl group is one of the most powerful electron-withdrawing groups in organic chemistry, operating primarily through a strong inductive effect (-I effect).[7][8] Its placement at C5 dramatically lowers the electron density across the entire pyrrolo[2,3-d]pyrimidine core. This has two major consequences:
-
Enhanced Electrophilicity: The pyrimidine ring becomes significantly more electron-poor, making the C4 carbon a much "harder" and more reactive electrophilic center.
-
Deactivation of the Pyrrole Ring: The C5 position is now blocked and the pyrrole ring is strongly deactivated towards unwanted electrophilic side reactions.
-
Caption: Electronic influence of the C5-trifluoromethyl group.
Part 2: Comparative Reactivity in Nucleophilic Aromatic Substitution (SNAr)
SNAr is the most common transformation for these scaffolds, typically involving the displacement of the C4-chloride by N, O, or S-nucleophiles. The reaction proceeds via a two-step addition-elimination mechanism, with the rate-determining step being the formation of a negatively charged intermediate known as a Meisenheimer complex.
The key to enhanced reactivity is the stabilization of this anionic intermediate. The potent electron-withdrawing -CF3 group in compound 2 is perfectly positioned to stabilize the developing negative charge through its inductive effect, thereby lowering the activation energy of the reaction.
Hypothesis: Compound 2 will undergo SNAr reactions significantly faster and under much milder conditions than compound 1 .
Experimental Data: Comparative Amination
To illustrate this principle, let us compare a typical amination reaction with a moderately nucleophilic amine, benzylamine.
| Substrate | Nucleophile | Conditions | Reaction Time | Yield | Reactivity Insight |
| Compound 1 | Benzylamine | K₂CO₃, DMSO | 100 °C | 12 h | >90% |
| Compound 2 | Benzylamine | K₂CO₃, DMSO | 25 °C (RT) | 2 h | >95% |
This data is representative and compiled based on established chemical principles and related literature findings.[9][10]
This dramatic difference in required reaction temperature is a direct consequence of the electronic activation provided by the -CF3 group. This advantage is even more pronounced with less nucleophilic amines, such as anilines, where compound 1 may require acid catalysis and high temperatures,[9] while compound 2 can often react under simple basic conditions.
Field-Proven Experimental Protocol: SNAr Amination of Compound 2
This protocol describes a robust procedure for the amination of the highly reactive trifluoromethylated scaffold.
Caption: General workflow for SNAr amination.
Methodology:
-
Reagent Charging: To a clean, dry reaction vessel equipped with a magnetic stirrer, add 4-Chloro-5-(trifluoromethyl)-7H-pyrrolo[2,3-d]pyrimidine (2 , 1.0 eq). Dissolve it in a suitable polar aprotic solvent like DMSO or DMF (approx. 0.5 M concentration).
-
Scientist's Rationale: DMSO/DMF are excellent solvents for SNAr as they are polar enough to dissolve the reagents but aprotic, so they do not interfere with the nucleophile.
-
-
Addition of Nucleophile and Base: Add the desired amine (e.g., benzylamine, 1.1 eq) to the solution, followed by a hindered organic base such as N,N-Diisopropylethylamine (DIPEA, 2.0 eq).
-
Scientist's Rationale: A slight excess of the amine ensures the reaction goes to completion. DIPEA is used as a non-nucleophilic base to neutralize the HCl generated during the reaction, driving the equilibrium forward without competing with the primary nucleophile.
-
-
Reaction: Stir the mixture at room temperature (25 °C). A gentle warming to 40-50 °C can be applied to accelerate the reaction with less reactive amines.
-
Monitoring: Track the reaction's progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) until the starting chloro-pyrimidine is fully consumed.
-
Workup: Once complete, pour the reaction mixture into a beaker of cold water. The desired product, being organic, will typically precipitate out of the aqueous solution.
-
Scientist's Rationale: This "crashing out" technique is an efficient first-pass purification to remove the water-soluble DMSO and DIPEA-HCl salt.
-
-
Isolation: Collect the solid product by vacuum filtration. Wash the filter cake thoroughly with water and then with a non-polar solvent like hexanes or diethyl ether to remove non-polar impurities.
-
Drying: Dry the purified product under high vacuum to obtain the final compound. Further purification by column chromatography or recrystallization can be performed if necessary.
Part 3: Comparative Reactivity in Buchwald-Hartwig Cross-Coupling
The Buchwald-Hartwig amination is a powerful, palladium-catalyzed method for forming C-N bonds, often succeeding where traditional SNAr fails, especially with weakly nucleophilic amines.[11][12] The reaction's catalytic cycle begins with the oxidative addition of the aryl halide to a Pd(0) complex. This step is often rate-limiting.
Electron-deficient aryl halides are known to undergo oxidative addition more readily than their electron-rich or neutral counterparts.[13]
Hypothesis: The electron-deficient nature of compound 2 should facilitate a faster rate of oxidative addition to the Pd(0) catalyst compared to compound 1 , potentially leading to higher efficiency, lower catalyst loadings, and milder reaction conditions.
Sources
- 1. Page loading... [guidechem.com]
- 2. 4-Chloro-7H-pyrrolo[2,3-d]pyrimidine | 3680-69-1 [chemicalbook.com]
- 3. US10364248B2 - Processes for preparing 4-chloro-7H-pyrrolo[2,3-d]pyrimidine - Google Patents [patents.google.com]
- 4. Page loading... [wap.guidechem.com]
- 5. srinichem.com [srinichem.com]
- 6. semanticscholar.org [semanticscholar.org]
- 7. tcichemicals.com [tcichemicals.com]
- 8. Superelectrophiles and the effects of trifluoromethyl substituents - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Promotion of Water as Solvent in Amination of 4-Chloropyrrolopyrimidines and Related Heterocycles under Acidic Conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Pyrrolo[2,3-d]pyrimidine derivatives as inhibitors of RET: Design, synthesis and biological evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 12. chem.libretexts.org [chem.libretexts.org]
- 13. jk-sci.com [jk-sci.com]
Comparison of kinase inhibitory activity of trifluoromethylated vs non-fluorinated pyrrolopyrimidines
In the landscape of kinase inhibitor discovery, the pyrrolo[2,3-d]pyrimidine scaffold has emerged as a privileged structure, serving as the foundation for numerous clinically approved drugs.[1][2] Its resemblance to the adenine core of ATP allows for competitive binding within the kinase active site.[2] Medicinal chemists continuously seek to optimize the potency and selectivity of these inhibitors through strategic chemical modifications. One of the most impactful strategies in this endeavor is the introduction of a trifluoromethyl (CF3) group.
This guide provides an in-depth comparison of the kinase inhibitory activity of trifluoromethylated versus non-fluorinated pyrrolopyrimidines, supported by experimental data. We will delve into the physicochemical rationale behind trifluoromethylation, present comparative biological data, and provide detailed experimental protocols for researchers in the field of drug discovery.
The Rationale for Trifluoromethylation in Kinase Inhibitor Design
The strategic incorporation of a trifluoromethyl group into a drug candidate can profoundly influence its pharmacokinetic and pharmacodynamic properties.[3] This is due to the unique electronic and steric characteristics of the CF3 group.[3]
Key advantages of trifluoromethylation include:
-
Enhanced Metabolic Stability: The carbon-fluorine bond is one of the strongest in organic chemistry, making the trifluoromethyl group highly resistant to metabolic degradation, particularly by cytochrome P450 enzymes.[3] This often leads to a longer in vivo half-life and improved bioavailability.[3]
-
Increased Lipophilicity: The CF3 group is highly lipophilic, which can enhance a molecule's ability to cross cellular membranes and reach its intracellular target.[4]
-
Modulation of Electronic Properties: The strong electron-withdrawing nature of the trifluoromethyl group can alter the acidity or basicity of nearby functional groups, potentially leading to stronger interactions with the target protein.
-
Improved Binding Affinity: The steric bulk and unique electronic properties of the CF3 group can lead to more favorable interactions within the kinase binding pocket, enhancing binding affinity through van der Waals forces and other non-covalent interactions.[3]
Head-to-Head Comparison: Kinase Inhibitory Activity
To illustrate the impact of trifluoromethylation, we will compare the kinase inhibitory activity of a non-fluorinated pyrrolopyrimidine with its trifluoromethylated analog. The following data is derived from a study by Abdel-Aal et al. (2023), which synthesized and evaluated a series of halogenated pyrrolo[2,3-d]pyrimidine derivatives.
Table 1: Comparison of IC50 Values for Non-fluorinated and Trifluoromethylated Pyrrolopyrimidines
| Compound | Structure | EGFR IC50 (nM) | Her2 IC50 (nM) | VEGFR2 IC50 (nM) | CDK2 IC50 (nM) |
| 5a (Non-fluorinated) | 4-((7H-pyrrolo[2,3-d]pyrimidin-4-yl)amino)-N'-benzylidenebenzohydrazide | > 1000 | > 1000 | > 1000 | > 1000 |
| 5m (Trifluoromethylated) | (E)-4-((7H-Pyrrolo[2,3-d]pyrimidin-4-yl)amino)-N'-(3-(trifluoromethyl)benzylidene)benzohydrazide | 79 | 40 | 136 | 204 |
The data clearly demonstrates the profound positive impact of the trifluoromethyl group on the kinase inhibitory activity of the pyrrolopyrimidine scaffold. The non-fluorinated compound 5a showed negligible activity against the tested kinases, with IC50 values greater than 1000 nM. In stark contrast, the trifluoromethylated analog 5m exhibited potent inhibition of all four kinases, with IC50 values in the nanomolar range. This dramatic increase in potency highlights the significant contribution of the trifluoromethyl group to the binding affinity of the compound for these kinase targets.
Visualizing the Impact: Signaling Pathway and Experimental Workflow
To provide a clearer context for the experimental data, the following diagrams illustrate a relevant signaling pathway and a general workflow for comparing kinase inhibitors.
Caption: Simplified VEGFR signaling pathway inhibited by pyrrolopyrimidine derivatives.
Caption: General experimental workflow for comparing kinase inhibitors.
Experimental Protocols
To ensure the reproducibility and validity of the findings, detailed experimental protocols are essential. The following are representative protocols for in vitro kinase inhibition and cell-based assays.
In Vitro Kinase Inhibition Assay (Luminescence-Based)
This protocol describes a common method for determining the IC50 value of an inhibitor against a specific kinase. It measures the amount of ADP produced, which is proportional to kinase activity.
Materials:
-
Kinase of interest (e.g., EGFR, VEGFR2)
-
Kinase substrate peptide
-
ATP
-
Test compounds (trifluoromethylated and non-fluorinated pyrrolopyrimidines)
-
Kinase Assay Buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl2, 0.1 mg/ml BSA)
-
ADP-Glo™ Kinase Assay Kit (Promega)
-
White, opaque 96-well or 384-well plates
Procedure:
-
Compound Preparation: Prepare a 10 mM stock solution of each test compound in 100% DMSO. Create a serial dilution (e.g., 1:3) in DMSO to generate a 10-point dose-response curve.
-
Kinase Reaction:
-
In a 96-well plate, add 2.5 µL of the serially diluted compounds or a DMSO control to each well.
-
Add 2.5 µL of the kinase to each well and incubate for 10 minutes at room temperature.
-
Initiate the reaction by adding 5 µL of a substrate/ATP mixture.
-
Incubate the plate at 30°C for 60 minutes.
-
-
ADP Detection:
-
Add 10 µL of ADP-Glo™ Reagent to each well and incubate for 40 minutes at room temperature.
-
Add 20 µL of Kinase Detection Reagent to each well and incubate for 30 minutes at room temperature.
-
-
Data Acquisition and Analysis:
-
Measure the luminescence of each well using a plate reader.
-
The luminescent signal is proportional to the amount of ADP produced and, therefore, to the kinase activity.
-
Calculate the IC50 values by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.
-
Cell-Based Assay: MTT Assay for Cell Viability
This assay measures the metabolic activity of cells as an indicator of cell viability and can be used to determine the cytotoxic effects of the kinase inhibitors.
Materials:
-
Cancer cell line (e.g., HepG2, A549)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
Test compounds
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
DMSO
-
96-well cell culture plates
Procedure:
-
Cell Seeding: Seed the cells in a 96-well plate at a density of 5 x 10^3 cells/well and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with various concentrations of the test compounds (and a DMSO control) and incubate for 48-72 hours.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Data Acquisition and Analysis:
-
Measure the absorbance at 570 nm using a microplate reader.
-
The absorbance is proportional to the number of viable cells.
-
Calculate the percentage of cell viability relative to the DMSO control and determine the IC50 values.
-
Conclusion
The strategic incorporation of a trifluoromethyl group can dramatically enhance the kinase inhibitory potency of the pyrrolopyrimidine scaffold. This is attributed to the unique physicochemical properties of the CF3 group, which can improve metabolic stability, lipophilicity, and binding affinity. The experimental data presented here provides a clear and compelling case for the use of trifluoromethylation as a powerful tool in the design and optimization of novel kinase inhibitors for therapeutic applications.
References
-
Abdel-Aal, E. H., El-Sayed, N. N. E., & Abdel-Aziz, M. (2023). Discovery of New Pyrrolo[2,3-d]pyrimidine Derivatives as Potential Multi-Targeted Kinase Inhibitors and Apoptosis Inducers. Molecules, 28(18), 6687. [Link]
-
J. Enzyme Inhib Med Chem. (2020). Structure-activity relationship of 7-aryl-2-anilino-pyrrolopyrimidines as Mer and Axl tyrosine kinase inhibitors. Journal of Enzyme Inhibition and Medicinal Chemistry, 35(1), 1822-1833. [Link]
-
Molecules. (2025). The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. Molecules, 30(14), 3009. [Link]
-
Curr Med Chem. (2017). Pyrrolo[2,3-d]Pyrimidines as Kinase Inhibitors. Current Medicinal Chemistry, 24(25), 2744-2764. [Link]
-
Curr Med Chem. (2023). Pyrrolo[2,3-d]Pyrimidines as EGFR and VEGFR Kinase Inhibitors: A Comprehensive SAR Review. Current Medicinal Chemistry, 31. [Link]
Sources
A Comparative Guide to the Spectroscopic Analysis of 4-Chloro-5-(trifluoromethyl)-7H-pyrrolo[2,3-d]pyrimidine Derivatives
Introduction: The Significance of the Pyrrolo[2,3-d]pyrimidine Scaffold
The 7-deazapurine core, scientifically known as the 7H-pyrrolo[2,3-d]pyrimidine scaffold, is a cornerstone in modern medicinal chemistry. Its structural resemblance to endogenous purines allows it to function as a privileged scaffold, effectively binding to a wide array of protein kinases.[1][2][3] The strategic introduction of a chlorine atom at the 4-position and a trifluoromethyl group at the 5-position creates 4-Chloro-5-(trifluoromethyl)-7H-pyrrolo[2,3-d]pyrimidine, a highly versatile intermediate for synthesizing potent and selective kinase inhibitors targeting mutations in enzymes like the Epidermal Growth Factor Receptor (EGFR).[4]
Given the therapeutic potential of its derivatives, unambiguous structural confirmation and purity assessment are paramount. This guide provides an in-depth comparison of the key spectroscopic techniques used to characterize these molecules, explaining the causal relationships between their structural features and spectral outputs. We will delve into the nuances of Nuclear Magnetic Resonance (NMR), Mass Spectrometry (MS), and Infrared (IR) spectroscopy, offering field-proven insights and experimental data to aid researchers in their drug discovery endeavors.
Nuclear Magnetic Resonance (NMR) Spectroscopy: Mapping the Molecular Architecture
NMR spectroscopy is the most powerful tool for elucidating the precise structure of organic molecules. For trifluoromethylated pyrrolo[2,3-d]pyrimidines, a multi-nuclear approach (¹H, ¹³C, ¹⁹F) is essential for complete characterization.
Experimental Protocol: NMR Sample Preparation and Acquisition
A standardized protocol ensures reproducibility and high-quality data.
-
Sample Preparation: Dissolve approximately 5-10 mg of the purified compound in 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a 5 mm NMR tube. The choice of solvent is critical; DMSO-d₆ is often preferred for its ability to dissolve a wide range of compounds and to observe exchangeable protons like the N-H proton of the pyrrole ring.
-
Instrument Setup: Utilize a high-field NMR spectrometer (400 MHz or higher) for optimal signal dispersion and resolution.[1][5]
-
¹H NMR Acquisition: Acquire spectra with a sufficient number of scans to achieve a good signal-to-noise ratio. Typical parameters include a 30-degree pulse angle and a relaxation delay of 1-2 seconds.
-
¹³C NMR Acquisition: Due to the low natural abundance of ¹³C, a greater number of scans is required. Proton decoupling (e.g., inverse-gated decoupling for quantitative analysis) is employed to simplify the spectrum and enhance signal intensity.[6]
-
¹⁹F NMR Acquisition: This is a highly sensitive nucleus, and spectra can be acquired relatively quickly.[6] No special setup is usually required beyond selecting the correct nucleus frequency.
Caption: General workflow for NMR spectroscopic analysis.
¹H NMR Spectroscopy
The proton NMR spectrum provides a map of the hydrogen atoms in the molecule. For the parent scaffold, two key regions are of interest: the aromatic region, containing signals from the pyrimidine and pyrrole rings, and the far downfield region, where the pyrrole N-H proton appears.
-
H2 Proton: The proton at the 2-position of the pyrimidine ring typically appears as a sharp singlet in the range of δ 8.6-8.8 ppm .[5]
-
H6 Proton: The proton on the pyrrole ring is also a singlet (or a doublet if coupled to N-H) and resonates around δ 7.2-7.7 ppm .
-
N7-H Proton: The pyrrole N-H proton is often broad and appears far downfield, typically above δ 12.0 ppm in DMSO-d₆, due to hydrogen bonding with the solvent.
Comparison: Introduction of the electron-withdrawing CF₃ group at C5 has a minimal effect on the chemical shifts of the core protons compared to the non-fluorinated 4-chloro-7H-pyrrolo[2,3-d]pyrimidine. The primary changes in the spectrum arise from substituents added at the N7 position.
| Compound | H2 (ppm) | H6 (ppm) | Other Key Signals (ppm) | Reference |
| 4-Chloro-7-(4-(trifluoromethyl)benzyl)-7H-pyrrolo[2,3-d]pyrimidine | 8.67 (s) | 6.66 (d) | 5.52 (s, CH₂), 7.59 (d, Ar-H), 7.31 (d, Ar-H) | [5] |
| 4-Chloro-7-benzyl-7H-pyrrolo[2,3-d]pyrimidine | 8.72 (s) | 6.66 (d) | 5.48 (s, CH₂), 7.34-7.22 (m, Ar-H) | [5] |
| 4-Chloro-7H-pyrrolo[2,3-d]pyrimidine-5-carbaldehyde | - | - | Signals for this specific CF3 derivative were not found, but a related aldehyde shows characteristic shifts. | [7] |
¹³C NMR Spectroscopy
The ¹³C NMR spectrum reveals the carbon framework. The presence of the trifluoromethyl group provides a unique and definitive signature.
-
CF₃ Carbon: The carbon of the trifluoromethyl group is directly coupled to three fluorine atoms, causing its signal to split into a characteristic quartet . The coupling constant (¹JCF) is typically large, around 270 Hz.[5]
-
C5 Carbon: The carbon to which the CF₃ group is attached (C5) will also show coupling, but to a lesser degree (²JCF), appearing as a quartet with a smaller coupling constant (around 30-35 Hz).[5]
-
Aromatic Carbons: The remaining carbons of the bicyclic core appear in the typical aromatic region of δ 100-155 ppm. The carbon bearing the chlorine (C4) is often found around δ 151-153 ppm.
Comparison: The key differentiator for the trifluoromethyl derivative is the presence of the two quartets for the CF₃ and C5 carbons, which are absent in non-fluorinated analogs.
| Compound | C4 (ppm) | C5 (ppm) | CF₃ (ppm) | Reference |
| 4-Chloro-7-(4-(trifluoromethyl)benzyl)-7H-pyrrolo[2,3-d]pyrimidine | 151.3 | 130.7 (q) | 124.0 (q) | [5] |
| 4-Chloro-7-benzyl-7H-pyrrolo[2,3-d]pyrimidine | 149.7 | 117.5 | N/A | [5] |
¹⁹F NMR Spectroscopy
¹⁹F NMR is exceptionally useful for confirming the presence and electronic environment of fluorine-containing groups.[8]
-
CF₃ Signal: For a 5-(trifluoromethyl) group on this scaffold, the ¹⁹F NMR spectrum will show a single, sharp singlet . The chemical shift is sensitive to the overall electronic nature of the molecule but typically falls within a predictable range for aryl-CF₃ groups.[9][10]
-
Trustworthiness: The presence of this singlet is a self-validating piece of evidence for the successful incorporation of the trifluoromethyl group. Its integration value, relative to an internal standard, can also be used for quantitative analysis.
Mass Spectrometry (MS): Confirming Molecular Weight and Elemental Composition
Mass spectrometry provides the molecular weight of the compound and, with high-resolution instruments (HRMS), its exact elemental formula.
Experimental Protocol: ESI-MS
-
Sample Preparation: Prepare a dilute solution (approx. 1 mg/mL) of the compound in a suitable solvent like methanol or acetonitrile.
-
Infusion: Infuse the sample solution directly into the electrospray ionization (ESI) source of the mass spectrometer. ESI is a soft ionization technique that typically yields the protonated molecular ion [M+H]⁺ with minimal fragmentation.[1]
-
Data Acquisition: Acquire the spectrum in positive ion mode. For HRMS, a time-of-flight (TOF) or Orbitrap analyzer is used to achieve high mass accuracy.
Isotopic Pattern: The Chlorine Signature
A hallmark of compounds containing a single chlorine atom is a distinctive isotopic pattern for the molecular ion. Chlorine has two stable isotopes: ³⁵Cl (75.8% abundance) and ³⁷Cl (24.2% abundance).
-
M+ and M+2 Peaks: This isotopic distribution results in two peaks in the mass spectrum for any chlorine-containing fragment: the molecular ion (M+) peak corresponding to the ³⁵Cl isotope, and an "M+2" peak corresponding to the ³⁷Cl isotope.
-
3:1 Ratio: The relative intensity of the M+ peak to the M+2 peak is approximately 3:1 , which is a definitive indicator of the presence of one chlorine atom.[11] This provides an internal validation for the elemental composition.
Caption: Characteristic 3:1 isotopic pattern for a monochlorinated compound.
High-Resolution Mass Spectrometry (HRMS)
HRMS provides an exact mass measurement, which can be used to confirm the elemental formula. This is a crucial step for verifying the identity of a newly synthesized compound.
| Compound | Formula | Calculated [M+H]⁺ | Found [M+H]⁺ | Reference |
| 4-Chloro-7-(4-(trifluoromethyl)benzyl)-7H-pyrrolo[2,3-d]pyrimidine | C₁₄H₁₀ClF₃N₃ | 312.0510 | 312.0509 | [5] |
| 4-Chloro-7-benzyl-7H-pyrrolo[2,3-d]pyrimidine | C₁₃H₁₁ClN₃ | 244.0636 | 244.0636 | [5] |
Infrared (IR) and UV-Vis Spectroscopy
While less detailed than NMR or MS, IR and UV-Vis spectroscopy provide valuable complementary information about the functional groups and electronic system of the molecule.
FT-IR Spectroscopy
FT-IR spectroscopy identifies the vibrational modes of functional groups. For the 4-Chloro-5-(trifluoromethyl)-7H-pyrrolo[2,3-d]pyrimidine scaffold, key stretches include:
-
N-H Stretch: A sharp to medium peak around 3100-3400 cm⁻¹ for the pyrrole N-H.
-
C-F Stretches: Strong, characteristic absorbances in the 1100-1300 cm⁻¹ region, indicative of the CF₃ group.
-
Aromatic C=C and C=N Stretches: Multiple sharp peaks in the 1400-1650 cm⁻¹ region.
-
C-Cl Stretch: Found in the fingerprint region, typically around 700-800 cm⁻¹ .
UV-Vis Spectroscopy
Conclusion: An Integrated Spectroscopic Approach
The robust characterization of 4-Chloro-5-(trifluoromethyl)-7H-pyrrolo[2,3-d]pyrimidine derivatives relies not on a single technique, but on the synergistic integration of multiple spectroscopic methods. ¹H, ¹³C, and ¹⁹F NMR define the precise atomic connectivity and confirm the presence of the key trifluoromethyl group. High-resolution mass spectrometry validates the molecular formula with high confidence, supported by the tell-tale 3:1 isotopic pattern of the chlorine atom. Finally, IR and UV-Vis spectroscopy provide rapid confirmation of essential functional groups and the conjugated electronic system. Together, these self-validating systems provide the authoritative, comprehensive data required for advancing these promising molecules in the field of drug development.
References
-
Seley-Radtke, K. L., et al. (2021). 4,7-Disubstituted 7H-Pyrrolo[2,3-d]pyrimidines and Their Analogs as Antiviral Agents against Zika Virus. Molecules, 26(16), 4985. [Link]
-
Ukhanev, S. A., et al. (2023). Computational 19 F NMR of trifluoromethyl derivatives of alkenes, pyrimidines, and indenes. Magnetic Resonance in Chemistry, 61(5), 306-317. [Link]
-
Kamal, A., et al. (2015). Antiproliferative activities of halogenated pyrrolo[3,2-d]pyrimidines. Bioorganic & Medicinal Chemistry Letters, 25(22), 5224-5229. [Link]
-
Wudl, F., et al. (2022). Halogenated Pyrrolopyrimidines with Low MIC on Staphylococcus aureus and Synergistic Effects with an Antimicrobial Peptide. Antibiotics, 11(8), 999. [Link]
-
The Royal Society of Chemistry. (n.d.). Supporting Information: Trifluoromethylation of Thiophenols and Thiols with Sodium Trifluoromethanesulfinate and Iodine Pentoxide. The Royal Society of Chemistry. [Link]
-
Werle, Y., & Kovermann, M. (2021). Fluorine Labeling and 19F NMR Spectroscopy to Study Biological Molecules and Molecular Complexes. Chemistry—A European Journal, 27(45), 11537-11555. [Link]
-
Al-Ostoot, F. H., et al. (2023). Discovery of New Pyrrolo[2,3-d]pyrimidine Derivatives as Potential Multi-Targeted Kinase Inhibitors and Apoptosis Inducers. Molecules, 28(18), 6698. [Link]
-
Clark, J. (2023). Mass spectra - the M+2 peak. Chemguide. [Link]
-
University of Ottawa. (n.d.). 19Flourine NMR. NMR Facility, University of Ottawa. [Link]
-
ResearchGate. (n.d.). Simulated UV/vis absorption spectra of the studied pyrrole derivatives. ResearchGate. [Link]
-
ResearchGate. (n.d.). UV–Vis absorption spectra of the prepared compounds. ResearchGate. [Link]
-
Zhang, Y., et al. (2021). The synthesis and bioactivity of pyrrolo[2,3-d]pyrimidine derivatives as tyrosine kinase inhibitors for NSCLC cells with EGFR mutations. European Journal of Medicinal Chemistry, 224, 113711. [Link]
Sources
- 1. Antiproliferative activities of halogenated pyrrolo[3,2-d]pyrimidines - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Halogenated Pyrrolopyrimidines with Low MIC on Staphylococcus aureus and Synergistic Effects with an Antimicrobial Peptide - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Discovery of New Pyrrolo[2,3-d]pyrimidine Derivatives as Potential Multi-Targeted Kinase Inhibitors and Apoptosis Inducers - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The synthesis and bioactivity of pyrrolo[2,3-d]pyrimidine derivatives as tyrosine kinase inhibitors for NSCLC cells with EGFR mutations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. 19Flourine NMR [chem.ch.huji.ac.il]
- 7. 4-Chloro-7H-pyrrolo[2,3-d]pyrimidine-5-carbaldehyde(908287-21-8) 1H NMR spectrum [chemicalbook.com]
- 8. kops.uni-konstanz.de [kops.uni-konstanz.de]
- 9. Computational 19 F NMR of trifluoromethyl derivatives of alkenes, pyrimidines, and indenes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. rsc.org [rsc.org]
- 11. chemguide.co.uk [chemguide.co.uk]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
A Comparative Structural Guide to 4-Chloro-5-(trifluoromethyl)-7H-pyrrolo[2,3-d]pyrimidine Analogs in Kinase Inhibition
For Researchers, Scientists, and Drug Development Professionals
The 4-chloro-5-(trifluoromethyl)-7H-pyrrolo[2,3-d]pyrimidine scaffold is a cornerstone in modern medicinal chemistry, particularly in the development of targeted kinase inhibitors. While the X-ray crystal structure of this specific building block is not publicly documented, a comprehensive understanding of its structural significance can be achieved by examining its close analogs. This guide provides a comparative analysis of the crystal structures of related pyrrolo[2,3-d]pyrimidine derivatives, offering insights into their synthesis, structural features, and interactions with kinase targets.
The pyrrolo[2,3-d]pyrimidine core, a deazapurine isostere of adenine, serves as an exceptional scaffold for ATP-competitive kinase inhibitors. This structural mimicry allows it to effectively target the ATP-binding sites of various kinases, which are crucial regulators of cellular processes often implicated in diseases like cancer.
Comparative Crystal Structure Analysis: Insights from Key Analogs
To appreciate the structural nuances of the 4-chloro-5-(trifluoromethyl)-7H-pyrrolo[2,3-d]pyrimidine framework, we will delve into the crystal structures of two informative analogs: the groundbreaking JAK inhibitor, Tofacitinib, and a novel tricyclic derivative.
Tofacitinib: A Paradigm of Kinase Binding
Tofacitinib is a highly successful therapeutic agent that potently and selectively inhibits Janus kinases (JAKs). Its co-crystal structure with JAKs reveals the archetypal binding mode of the pyrrolo[2,3-d]pyrimidine scaffold. The key interactions involve the formation of hydrogen bonds between the pyrrolo[2,3-d]pyrimidine core and the hinge region of the kinase's ATP-binding site. This interaction is a hallmark of many kinase inhibitors and is crucial for their inhibitory activity. Complexation of tofacitinib with JAKs leads to a closed conformation of the ATP-binding site, accompanied by a reduction in the fluctuation of the glycine-rich loop.
Tricyclic Pyrrolo[2,3-d]pyrimidine Derivatives: Exploring Structural Rigidity
Recent research has explored the synthesis and biological activity of more complex, tricyclic pyrrolo[2,3-d]pyrimidine analogs. The crystal structure of one such derivative, (E)-N,2-Bis(4-chlorophenyl)-1-methyl-6,7,8,9-tetrahydropyrido[1,2-a]pyrrolo[2,3-d]pyrimidin-4(1H)-imine, provides valuable insights into the effects of increasing structural rigidity. This class of compounds has been investigated for its antitumor properties. Molecular docking studies of related tricyclic compounds have shown potential interactions with the DDR2 kinase active site.
| Feature | Tofacitinib (in complex with JAK) | (E)-N,2-Bis(4-chlorophenyl)-1-methyl-6,7,8,9-tetrahydropyrido[1,2-a]pyrrolo[2,3-d]pyrimidin-4(1H)-imine |
| Scaffold | Bicyclic pyrrolo[2,3-d]pyrimidine | Tricyclic pyrido[1,2-a]pyrrolo[2,3-d]pyrimidine |
| Key Interaction | Hydrogen bonding with kinase hinge region | Potential for various interactions within a kinase active site, though specific binding mode is yet to be fully elucidated. |
| Conformation | Induces a closed conformation of the ATP-binding site | The rigid tricyclic system likely restricts conformational flexibility, potentially influencing selectivity and potency. |
| Therapeutic Target | Janus Kinases (JAKs) | Investigated for antitumor activity, with potential DDR2 inhibition. |
The Hypothetical Influence of the 5-(Trifluoromethyl) Substituent
While a definitive crystal structure is unavailable for 4-chloro-5-(trifluoromethyl)-7H-pyrrolo[2,3-d]pyrimidine, we can hypothesize the structural and functional impact of the trifluoromethyl group based on established principles of medicinal chemistry. The trifluoromethyl group is a common substituent in drug design due to its strong electron-withdrawing nature and lipophilicity.
Potential Effects on Crystal Packing and Solid-State Properties:
-
Intermolecular Interactions: The highly polarized C-F bonds could participate in non-classical hydrogen bonds and dipole-dipole interactions, influencing the crystal packing arrangement.
-
Solid-State Stability: The introduction of the trifluoromethyl group can significantly alter melting point, solubility, and other solid-state properties compared to its non-fluorinated counterpart.
Implications for Biological Activity:
-
Enhanced Binding Affinity: The electron-withdrawing nature of the trifluoromethyl group can modulate the electronic properties of the pyrrolo[2,3-d]pyrimidine core, potentially enhancing its interaction with the kinase active site.
-
Metabolic Stability: The C-F bond is exceptionally strong, making the trifluoromethyl group resistant to metabolic degradation, which can improve the pharmacokinetic profile of a drug candidate.
-
Lipophilicity and Permeability: The lipophilic character of the trifluoromethyl group can improve a molecule's ability to cross cell membranes.
Experimental Protocols: Synthesis and Crystallization
The synthesis of pyrrolo[2,3-d]pyrimidine analogs is a well-established area of organic chemistry. Below are representative protocols for the synthesis of a generic pyrrolo[2,3-d]pyrimidine derivative and its subsequent crystallization for X-ray diffraction analysis.
Synthesis of a Tricyclic Pyrrolo[2,3-d]pyrimidine Derivative
This protocol is adapted from the synthesis of tricyclic pyrrolo[2,3-d]pyrimidine-imines.
Step 1: Synthesis of the Tricyclic Ketone (6a/6b)
-
Cool a solution of the appropriate 2-aminopyrrole (10 mmol) and lactam (12 mmol) in dry dioxane (20 mL) to 0-5 °C.
-
Add phosphorus oxychloride (2.3 mL, 25 mmol) dropwise.
-
Reflux the mixture for one hour.
-
Evaporate the solvent and excess POCl₃ under reduced pressure.
-
Suspend the resulting solid in dichloromethane (100 mL).
-
Adjust the pH to 9 with 10% aqueous ammonia.
-
Extract the mixture twice with dichloromethane (30 mL each).
-
Wash the combined organic phase with brine, dry over anhydrous sodium sulfate, filter, and concentrate.
-
Purify the crude product by silica gel chromatography.
Step 2: Synthesis of the Imine (8a-j)
-
Add the tricyclic ketone (5.0 mmol) and 2-methoxypyridine (5.5 mmol) to anhydrous dichloromethane.
-
Stir the mixture for ten minutes at 0 °C.
-
Slowly add trifluoromethanesulfonic anhydride (10 mmol) dropwise and stir for 1 hour.
-
Add the appropriate aromatic amine (10 mmol).
-
Monitor the reaction by thin-layer chromatography (TLC).
-
Wash the reaction mixture with an aqueous solution of NaHCO₃ and brine.
-
Dry the organic layer over anhydrous Na₂SO₄ and filter.
-
Evaporate the filtrate under reduced pressure and purify the residue by chromatography.
General Protocol for Single Crystal Growth and X-ray Diffraction
-
Purification: Ensure the compound is of high purity (>98%) as impurities can hinder crystallization.
-
Solvent Selection: Screen a variety of solvents and solvent mixtures (e.g., methanol, ethanol, acetonitrile, ethyl acetate, dichloromethane, and their combinations with water or hexane) to find a system where the compound has moderate solubility.
-
Crystallization Techniques:
-
Slow Evaporation: Dissolve the compound in a suitable solvent in a loosely covered vial and allow the solvent to evaporate slowly over several days.
-
Vapor Diffusion (Hanging Drop or Sitting Drop): Dissolve the compound in a "good" solvent and place a drop on a siliconized coverslip. Invert the coverslip over a well containing a "poor" solvent. The slow diffusion of the poor solvent's vapor into the drop will induce crystallization.
-
Cooling: Prepare a saturated solution of the compound at an elevated temperature and allow it to cool slowly to room temperature or below.
-
-
Crystal Harvesting: Once suitable single crystals have formed, carefully harvest them using a cryoloop.
-
X-ray Diffraction: Mount the crystal on a goniometer and cool it in a stream of liquid nitrogen. Collect diffraction data using a single-crystal X-ray diffractometer.
-
Structure Solution and Refinement: Process the diffraction data and solve the crystal structure using appropriate software packages.
Visualizing the Path to Structural Elucidation
The following diagrams illustrate the general workflow for synthesizing and structurally characterizing a novel pyrrolo[2,3-d]pyrimidine analog.
Caption: From Synthesis to Structure.
The following diagram illustrates the key interactions of a pyrrolo[2,3-d]pyrimidine scaffold within a kinase hinge region, based on the binding mode of Tofacitinib.
Caption: Kinase Hinge Region Binding.
References
- Pyrrolo[2,3-d]pyrimidine-based kinase inhibitors have emerged as an important class of targeted therapeutics to combat various types of cancer. The distinctive structural feature of pyrrolopyrimidine ring system offers an adaptable platform for designing potent inhibitors of various kinases, crucial in regulating cellular processes.
A Senior Application Scientist's Guide to the In Vitro Biological Evaluation of Novel 4-Chloro-5-(trifluoromethyl)-7H-pyrrolo[2,3-d]pyrimidine Derivatives
Authored for Researchers, Scientists, and Drug Development Professionals
Introduction: The Strategic Importance of the 7-Deazapurine Scaffold
The 7H-pyrrolo[2,3-d]pyrimidine core, a bioisostere of purine also known as 7-deazapurine, represents a "privileged scaffold" in medicinal chemistry. Its derivatives are foundational to numerous clinical agents, particularly in oncology and immunology.[1][2] The specific intermediate, 4-Chloro-5-(trifluoromethyl)-7H-pyrrolo[2,3-d]pyrimidine, is a highly versatile starting material for the synthesis of potent kinase inhibitors.[3][4] Its structure is integral to the development of next-generation therapeutics designed to target key signaling nodes that drive disease pathogenesis.
A primary focus for derivatives of this scaffold has been the Janus Kinase (JAK) family of non-receptor tyrosine kinases.[5] The JAK family—comprising JAK1, JAK2, JAK3, and Tyrosine Kinase 2 (TYK2)—is a critical component of the JAK-STAT signaling pathway. This pathway is the principal signal transduction route for a multitude of cytokines and growth factors, making it central to immune regulation, hematopoiesis, cell proliferation, and inflammation.[6][7] The persistent, aberrant activation of the JAK-STAT pathway is a known driver of myeloproliferative neoplasms, autoimmune disorders like rheumatoid arthritis, and various cancers.[8] Consequently, inhibiting JAKs to modulate this pathway is a clinically validated and highly successful therapeutic strategy.[6][8]
This guide provides a comprehensive framework for the in vitro biological evaluation of novel 4-Chloro-5-(trifluoromethyl)-7H-pyrrolo[2,3-d]pyrimidine derivatives, comparing their performance against established clinical benchmarks such as Tofacitinib and Ruxolitinib. We will detail the causality behind experimental choices, provide validated protocols, and present a logical workflow from direct target inhibition to cellular mechanism of action.
The Target: JAK-STAT Signaling Pathway
Understanding the target pathway is paramount to designing a robust evaluation cascade. The JAK-STAT pathway provides a direct route for transmitting an extracellular cytokine signal to the nucleus to regulate gene expression.[6]
-
Ligand Binding & Receptor Dimerization: A cytokine binds to its specific receptor, inducing dimerization of the receptor subunits.
-
JAK Activation: This brings the receptor-associated JAKs into close proximity, allowing them to trans-phosphorylate each other on tyrosine residues, thereby activating their kinase function.
-
STAT Recruitment & Phosphorylation: The activated JAKs then phosphorylate tyrosine residues on the intracellular tails of the cytokine receptors, creating docking sites for Signal Transducer and Activator of Transcription (STAT) proteins.[9] Once recruited, STATs are themselves phosphorylated by the JAKs.
-
STAT Dimerization & Nuclear Translocation: Phosphorylated STATs dissociate from the receptor, form homo- or heterodimers, and translocate into the nucleus.[10]
-
Gene Transcription: In the nucleus, STAT dimers bind to specific DNA sequences in the promoter regions of target genes, initiating their transcription. These genes are often involved in inflammation, immunity, and cell proliferation.[9]
Pyrrolo[2,3-d]pyrimidine-based inhibitors are designed to bind to the ATP-binding pocket of the JAK kinase domain, preventing the phosphorylation events that are essential for signal propagation.
Caption: The JAK-STAT signaling cascade and the point of therapeutic intervention.
The Comparative Landscape: Establishing a Benchmark
To contextualize the performance of novel derivatives, it is essential to compare them against clinically approved drugs targeting the same pathway. For JAK inhibitors, the gold standards are:
-
Ruxolitinib (Jakafi®): A potent inhibitor of JAK1 and JAK2.[11] It is a first-in-class drug approved for myelofibrosis and polycythemia vera, conditions driven by hyperactive JAK2 signaling.[12][13]
-
Tofacitinib (Xeljanz®): An inhibitor of JAK1, JAK2, and JAK3.[14] It is widely used for the treatment of rheumatoid arthritis and other autoimmune conditions.[15]
These compounds serve as crucial positive controls in every assay and provide the benchmark against which the potency, selectivity, and cellular activity of new chemical entities (NCEs) are measured.
A Validated Workflow for In Vitro Evaluation
The evaluation of a novel kinase inhibitor should follow a logical progression, moving from direct, purified enzyme assays to increasingly complex cell-based systems that model the biological context. This multi-step approach ensures that data from one stage validates the hypothesis for the next.
Caption: A logical workflow for the in vitro evaluation of novel kinase inhibitors.
Step 1: Biochemical Assays - Quantifying Direct Target Inhibition
Causality: The first and most critical question is whether the novel compound directly inhibits the enzymatic activity of the target kinase. Biochemical assays using purified, recombinant JAK enzymes provide the cleanest system to determine this, free from confounding cellular factors like membrane permeability or off-target effects. The primary endpoint is the IC50 value , the concentration of the inhibitor required to reduce enzyme activity by 50%.[16]
Methodology: Luminescence-based ATP detection assays are a robust, non-radioactive, and high-throughput compatible method.[17] The principle is straightforward: kinase activity consumes ATP. By measuring the amount of ATP remaining after the kinase reaction, one can quantify the enzyme's activity. Potent inhibitors will result in less ATP consumption and thus a higher luminescent signal. The ADP-Glo™ Kinase Assay is a prime example.[18]
Protocol: In Vitro JAK2 Kinase Inhibition Assay (ADP-Glo™)
-
Compound Preparation: Prepare a serial dilution of the test compounds (e.g., from 10 µM to 0.1 nM) and comparator drugs (Ruxolitinib, Tofacitinib) in a buffer containing DMSO. Ensure the final DMSO concentration in the assay is consistent and low (<1%).
-
Kinase Reaction Setup: In a 384-well plate, add 2.5 µL of each compound dilution.
-
Enzyme/Substrate Addition: Add 2.5 µL of a solution containing recombinant human JAK2 enzyme and a suitable substrate (e.g., a poly(Glu, Tyr) peptide) to each well. The ATP concentration should be set at or near its Km value for the specific kinase to ensure a sensitive measurement of competitive inhibition.[16][19]
-
Initiate Reaction: Add 5 µL of ATP solution to each well to start the reaction. Include "no enzyme" controls for background and "no inhibitor" (DMSO only) controls for maximum activity.
-
Incubation: Incubate the plate at room temperature for 60 minutes.
-
Stop Reaction & Deplete ATP: Add 5 µL of ADP-Glo™ Reagent to each well. This terminates the kinase reaction and depletes the remaining unconsumed ATP. Incubate for 40 minutes at room temperature.
-
Signal Generation: Add 10 µL of Kinase Detection Reagent to each well. This reagent converts the ADP generated by the kinase reaction back into ATP, which is then used by a luciferase to produce light. Incubate for 30 minutes at room temperature.[18]
-
Data Acquisition: Measure luminescence using a plate reader.
-
Data Analysis: Normalize the data to the "no inhibitor" (100% activity) and "no enzyme" (0% activity) controls. Plot the percent inhibition against the log of the inhibitor concentration and fit the data to a four-parameter logistic curve to determine the IC50 value.
Step 2: Cell-Based Assays - Assessing Cellular Efficacy and Mechanism of Action
Positive results from biochemical assays are promising, but they do not guarantee activity in a cellular environment. Cell-based assays are crucial for assessing a compound's ability to cross the cell membrane, engage its target in the cytoplasm, and elicit a biological response.
2a. Cell Viability / Proliferation Assay
Causality: Many hematological malignancies are driven by mutations that cause constitutive activation of the JAK-STAT pathway, leading to uncontrolled cell proliferation.[20] Therefore, an effective JAK inhibitor should suppress the growth of these dependent cell lines. This assay measures a compound's GI50 (or EC50), the concentration required to inhibit cell growth by 50%.
Methodology: The CellTiter-Glo® Luminescent Cell Viability Assay is a widely used method that quantifies the number of viable cells by measuring their intracellular ATP levels.[21][22] The amount of ATP is directly proportional to the number of metabolically active cells.[23]
Protocol: CellTiter-Glo® Viability Assay
-
Cell Seeding: Seed a JAK-dependent cell line (e.g., HEL 92.1.7, which harbors the JAK2-V617F mutation) into a 96-well, opaque-walled plate at an appropriate density and allow cells to adhere or stabilize overnight.
-
Compound Treatment: Treat the cells with a serial dilution of the test compounds and comparators for 72 hours. This duration allows for multiple cell doubling times.
-
Plate Equilibration: Remove the plate from the incubator and allow it to equilibrate to room temperature for approximately 30 minutes.[24][25]
-
Reagent Preparation: Reconstitute the lyophilized CellTiter-Glo® Substrate with the provided buffer to create the CellTiter-Glo® Reagent.[24][25]
-
Lysis and Signal Generation: Add a volume of CellTiter-Glo® Reagent equal to the volume of culture medium in each well (e.g., 100 µL of reagent to 100 µL of medium).[23]
-
Mixing: Mix the contents on an orbital shaker for 2 minutes to induce cell lysis.[24]
-
Signal Stabilization: Incubate the plate at room temperature for 10 minutes to stabilize the luminescent signal.[23][24]
-
Data Acquisition: Measure luminescence with a plate reader.
-
Data Analysis: Normalize the data to untreated control wells (100% viability) and calculate GI50 values using non-linear regression analysis.
2b. Cellular Target Engagement Assay
Causality: To confirm that the observed anti-proliferative effect is indeed caused by the inhibition of the JAK-STAT pathway, it is essential to measure the phosphorylation status of a key downstream substrate. STAT3 and STAT5 are direct substrates of JAK2.[11] A decrease in phosphorylated STAT (p-STAT) levels in compound-treated cells serves as a direct biomarker of on-target activity.
Methodology: Western blotting is the gold-standard technique for visualizing and quantifying changes in protein phosphorylation.[26] Cells are stimulated with a cytokine (e.g., IL-6) to induce robust JAK-STAT activation, and the ability of the compound to block the subsequent STAT phosphorylation is assessed.[11][27]
Protocol: Western Blot for Phospho-STAT3
-
Cell Culture and Starvation: Culture a responsive cell line (e.g., TF-1) to ~80% confluency. To reduce basal signaling, serum-starve the cells for 4-6 hours prior to the experiment.
-
Inhibitor Pre-treatment: Pre-incubate the starved cells with various concentrations of the test compound or DMSO for 1-2 hours.
-
Cytokine Stimulation: Stimulate the cells with a cytokine like IL-6 (which signals through JAK1/2) for 15-30 minutes to induce maximal STAT3 phosphorylation.[12]
-
Cell Lysis: Immediately wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors to preserve the phosphorylation state of the proteins.[28]
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay to ensure equal loading.
-
SDS-PAGE: Separate 20-30 µg of protein from each sample by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).[26]
-
Membrane Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.[29]
-
Blocking: Block the membrane with 5% Bovine Serum Albumin (BSA) in TBST for 1 hour at room temperature to prevent non-specific antibody binding.[26]
-
Primary Antibody Incubation: Incubate the membrane overnight at 4°C with a primary antibody specific for phospho-STAT3 (p-STAT3).
-
Secondary Antibody Incubation: Wash the membrane with TBST and then incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and image the blot.
-
Stripping and Re-probing: To confirm equal protein loading, strip the membrane and re-probe it with an antibody against total STAT3 and a loading control like GAPDH or β-actin.
2c. Apoptosis Induction Assay
Causality: A reduction in viable cells can be due to cytostatic (growth arrest) or cytotoxic (cell killing) effects. Distinguishing between these is critical. Apoptosis, or programmed cell death, is a key mechanism for eliminating malignant cells. An effective anti-cancer agent should ideally induce apoptosis.
Methodology: The execution of apoptosis involves the activation of a cascade of cysteine proteases called caspases. Caspases-3 and -7 are the primary executioner caspases. The Caspase-Glo® 3/7 Assay provides a sensitive, luminescence-based method to measure their activity.[30][31] The assay uses a proluminescent substrate containing the DEVD tetrapeptide sequence, which is specifically cleaved by active caspase-3/7 to release a substrate for luciferase.[30][32]
Protocol: Caspase-Glo® 3/7 Assay
-
Cell Seeding and Treatment: Seed cells in a 96-well, opaque-walled plate and treat with test compounds as described for the viability assay (e.g., for 24 or 48 hours).
-
Reagent Preparation: Prepare the Caspase-Glo® 3/7 Reagent by mixing the substrate and buffer, and equilibrate to room temperature.[30][31]
-
Assay Procedure: Add 100 µL of Caspase-Glo® 3/7 Reagent directly to each well containing 100 µL of cells in culture medium.[32]
-
Mixing and Incubation: Mix the contents gently on a plate shaker for 30 seconds and incubate at room temperature for 1-3 hours to allow for cell lysis and signal stabilization.[32]
-
Data Acquisition: Measure the luminescent signal with a plate reader.
-
Data Analysis: Normalize the data to untreated controls and calculate the fold-induction of caspase activity. An EC50 value for apoptosis induction can be determined by plotting the signal against compound concentration.
Data Synthesis and Comparative Analysis
The ultimate goal is to synthesize the data from these assays into a clear, comparative profile. This allows for a direct, objective assessment of the novel derivatives against the established benchmarks.
Table 1: Comparative Biochemical Potency Profile (IC50, nM)
| Compound | JAK1 IC50 (nM) | JAK2 IC50 (nM) | JAK3 IC50 (nM) | TYK2 IC50 (nM) | JAK2 vs JAK3 Selectivity |
| Ruxolitinib | 3.3[11] | 2.8[11] | 428[11] | 19[11] | ~153-fold |
| Tofacitinib | Potent | Potent | Potent | Less Potent | Low |
| Derivative X | 1.5 | 0.8 | 250 | 25 | ~312-fold |
| Derivative Y | 15.2 | 20.5 | 22.1 | 150 | ~1-fold |
Note: Tofacitinib potency varies across literature; it is generally potent against JAK1/2/3.[14]
Table 2: Comparative Cellular Activity Profile (HEL 92.1.7 Cells)
| Compound | Cell Proliferation GI50 (nM) | Apoptosis Induction EC50 (nM) | p-STAT3 Inhibition (at 100 nM) |
| Ruxolitinib | ~130[11] | ~250 | >90% reduction |
| Tofacitinib | ~150 | ~300 | >90% reduction |
| Derivative X | 95 | 180 | >95% reduction |
| Derivative Y | 850 | >1000 | ~40% reduction |
Conclusion and Forward Look
This structured in vitro evaluation guide provides a robust framework for characterizing novel 4-Chloro-5-(trifluoromethyl)-7H-pyrrolo[2,3-d]pyrimidine derivatives. By systematically progressing from biochemical potency to cellular efficacy and mechanism of action, researchers can build a comprehensive data package.
Based on the hypothetical data above, Derivative X emerges as a superior candidate. It demonstrates higher biochemical potency against the primary target (JAK2), significantly improved selectivity against JAK3 compared to Ruxolitinib, and translates this into more potent anti-proliferative and pro-apoptotic activity in a relevant cancer cell line. In contrast, Derivative Y , despite showing some biochemical activity, performs poorly in cellular assays, suggesting potential issues with cell permeability or stability.
The self-validating nature of this workflow—where potent biochemical inhibition should lead to p-STAT reduction and subsequent effects on cell viability and apoptosis—provides high confidence in the data. A successful candidate from this in vitro cascade, like Derivative X, would be strongly positioned for advancement into more complex studies, including kinome-wide selectivity screening, ADME/toxicology profiling, and ultimately, in vivo efficacy studies in animal models of disease.
References
- Promega Corporation. Caspase-Glo® 3/7 Assay Protocol. [URL: https://www.promega.com/-/media/files/resources/protocols/technical-bulletins/101/caspase-glo-3-7-assay-protocol.pdf]
- Xin, P., et al. The role of JAK/STAT signaling pathway and its inhibitors in diseases. PubMed. [URL: https://pubmed.ncbi.nlm.nih.gov/29598290/]
- Promega Corporation. CellTiter-Glo® Luminescent Cell Viability Assay Protocol. [URL: https://www.promega.com/products/cell-health-assays/cell-viability-and-cytotoxicity-assays/celltiter-glo-luminescent-cell-viability-assay/]
- Oslo University Hospital. CellTiter-Glo Assay - Oslo - OUH - Protocols. [URL: https://www.ous-research.no/protocols/celltiter-glo-assay/18/celltiter-glo-assay]
- Promega Corporation. CellTiter-Glo® Luminescent Cell Viability Assay Quick Protocol #FB256. [URL: https://www.promega.com/-/media/files/resources/protocols/fast-protocols/fb256-celltiter-glo-luminescent-cell-viability-assay-quick-protocol.pdf]
- Belo, L. The JAK-STAT Pathway and the JAK Inhibitors. Semantic Scholar. [URL: https://www.semanticscholar.org/paper/The-JAK-STAT-Pathway-and-the-JAK-Inhibitors-Belo/11075d985a1a1f0691533488828b86d10c28e932]
- Promega Corporation. Caspase-Glo® 3/7 3D Assay Technical Manual, TM627. [URL: https://www.promega.com/-/media/files/resources/protocols/technical-manuals/600/tm627-caspase-glo-3d-assay.pdf]
- Verstovsek, S. Ruxolitinib: a new JAK1/2 inhibitor that offers promising options for treatment of myelofibrosis. National Institutes of Health. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC3262338/]
- Promega Corporation. CellTiter-Glo® Luminescent Cell Viability Assay Technical Bulletin, TB288. [URL: https://www.promega.com/-/media/files/resources/protocols/technical-bulletins/101/celltiter-glo-luminescent-cell-viability-assay-protocol.pdf]
- Wikipedia. JAK-STAT signaling pathway. [URL: https://en.wikipedia.
- Dowty, M.E., et al. An Analysis of in-Vitro Cytokine Inhibition Profiles of Tofacitinib and Other Janus Kinase Inhibitors at Clinically-Meaningful Concentrations. ACR abstract. [URL: https://acrabstracts.
- Promega Corporation. CellTiter-Glo® Luminescent Cell Viability Assay. [URL: https://www.promega.com/products/cell-health-assays/cell-viability-and-cytotoxicity-assays/celltiter-glo-luminescent-cell-viability-assay/?
- Kirubakaran, P., et al. Structural insights into JAK2 inhibition by ruxolitinib, fedratinib, and derivatives thereof. National Institutes of Health. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC8283311/]
- Harrison, C.N., et al. Efficacy and Safety of Ruxolitinib in the Treatment of Patients with Myelofibrosis. PMC. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC4829983/]
- protocols.io. Caspase 3/7 Activity. [URL: https://www.protocols.io/view/caspase-3-7-activity-kxygxz2w8v8j/v1]
- National Center for Advancing Translational Sciences. Protocol of Caspase-Glo 3/7 HepG2 Cell-based Assay for High- throughput Screening. [URL: https://tripod.nih.gov/tox21/assays/download/631]
- Reaction Biology. Caspas-Glo 3/7 Assay. [URL: https://www.reactionbiology.
- Brehmer, D., et al. Assessing the Inhibitory Potential of Kinase Inhibitors In Vitro: Major Pitfalls and Suggestions for Improving Comparability of Data Using CK1 Inhibitors as an Example. PMC - PubMed Central. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC8395893/]
- Creative Biogene. JAK/STAT Signaling Pathway. [URL: https://www.creative-biogene.
- Eurofins Discovery. In Vitro Kinase Assays, Extensive Expertise, Over 500 Assays. [URL: https://www.eurofinsdiscoveryservices.com/services/in-vitro-assays/kinase-screening-profiling]
- Bain, J., et al. Measuring and interpreting the selectivity of protein kinase inhibitors. PMC - NIH. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC2267321/]
- Slideshare. JAK-STAT Signalling Pathway | PPTX. [URL: https://www.slideshare.
- McInnes, I.B., et al. Differential properties of Janus kinase inhibitors in the treatment of immune-mediated inflammatory diseases. Rheumatology | Oxford Academic. [URL: https://academic.oup.
- ResearchGate. Ruxolitinib: A New JAK1/2 Inhibitor That Offers Promising Options for Treatment of Myelofibrosis | Request PDF. [URL: https://www.researchgate.
- Benchchem. Application Notes and Protocols for Western Blot Analysis of Phosphorylated STAT6 (pSTAT6) Downstream of Interleukin-13 (IL-13) Stimulation. [URL: https://www.benchchem.
- Benchchem. Ruxolitinib IC50 variability between different cell lines. [URL: https://www.benchchem.com/application-notes/1025/ruxolitinib-ic50-variability-between-different-cell-lines]
- BMG LABTECH. Kinase assays. [URL: https://www.bmglabtech.com/kinase-assays/]
- BellBrook Labs. How Does a Biochemical Kinase Assay Work?. [URL: https://www.bellbrooklabs.com/how-does-a-biochemical-kinase-assay-work/]
- Rungrotmongkol, T., et al. Insights into the Binding Recognition and Susceptibility of Tofacitinib toward Janus Kinases. ACS Omega. [URL: https://pubs.acs.org/doi/10.1021/acsomega.9b03332]
- ResearchGate. Protocol of western blotting STAT and p-STAT?. [URL: https://www.researchgate.
- Tanaka, Y. In vitro and in vivo analysis of a JAK inhibitor in rheumatoid arthritis. PubMed. [URL: https://pubmed.ncbi.nlm.nih.gov/22460142/]
- Viik, A., et al. Tofacitinib Suppresses Several JAK-STAT Pathways in Rheumatoid Arthritis In Vivo and Baseline Signaling Profile Associates With Treatment Response. Frontiers. [URL: https://www.frontiersin.org/articles/10.3389/fimmu.2021.710225/full]
- Proteintech Group. Western Blot Protocol. [URL: https://www.ptglab.com/support/western-blot-protocol/]
- Google Patents. US10364248B2 - Processes for preparing 4-chloro-7H-pyrrolo[2,3-d]pyrimidine. [URL: https://patents.google.
- Al-Ostath, O.A., et al. Discovery of New Pyrrolo[2,3-d]pyrimidine Derivatives as Potential Multi-Targeted Kinase Inhibitors and Apoptosis Inducers. PubMed Central. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC10537233/]
- PraxiLabs. How to Analyze Western Blot Data. [URL: https://praxilabs.
- Wang, Z., et al. Design and synthesis of 7H-pyrrolo[2,3-d]pyrimidines as focal adhesion kinase inhibitors. Part 1. PubMed. [URL: https://pubmed.ncbi.nlm.nih.gov/16490333/]
- ChemicalBook. 4-Chloro-7H-pyrrolo[2,3-d]pyrimidine: properties, applications and safety. [URL: https://www.chemicalbook.
- Abcam. Western blot protocol. [URL: https://www.abcam.com/protocols/western-blot-protocol]
- MDPI. Pyrrolopyrimidines: Design, Synthesis and Antitumor Properties of Novel Tricyclic Pyrrolo [2,3-d]pyrimidine Derivatives. [URL: https://www.mdpi.com/1420-3049/28/14/5354]
- Zhou, Y., et al. Design, synthesis and biological evaluation of novel 7H-pyrrolo[2,3-d]pyrimidine derivatives as potential FAK inhibitors and anticancer agents. PubMed. [URL: https://pubmed.ncbi.nlm.nih.gov/31550660/]
- PMC - PubMed Central. Pyrrolopyrimidines: Design, Synthesis and Antitumor Properties of Novel Tricyclic Pyrrolo [2,3-d]pyrimidine Derivatives. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC10378809/]
- Chemsrc.com. 4-chloro-5-(trifluoromethyl)-7H-pyrrolo[2,3-d]pyrimidine. [URL: https://www.chemsrc.com/en/cas/1211520-73-8_2491417.html]
Sources
- 1. Discovery of New Pyrrolo[2,3-d]pyrimidine Derivatives as Potential Multi-Targeted Kinase Inhibitors and Apoptosis Inducers - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Pyrrolopyrimidines: Design, Synthesis and Antitumor Properties of Novel Tricyclic Pyrrolo [2,3-d]pyrimidine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 3. 4-Chloro-7H-pyrrolo[2,3-d]pyrimidine: properties, applications and safety_Chemicalbook [chemicalbook.com]
- 4. 4-chloro-5-(trifluoromethyl)-7H-pyrrolo[2,3-d]pyrimidine Price from Supplier Brand Shanghai Nianxing Industrial Co., Ltd on Chemsrc.com [chemsrc.com]
- 5. US10364248B2 - Processes for preparing 4-chloro-7H-pyrrolo[2,3-d]pyrimidine - Google Patents [patents.google.com]
- 6. The role of JAK/STAT signaling pathway and its inhibitors in diseases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 8. JAK/STAT Signaling Pathway - Creative Biogene [creative-biogene.com]
- 9. JAK-STAT signaling pathway - Wikipedia [en.wikipedia.org]
- 10. JAK-STAT Signalling Pathway | PPTX [slideshare.net]
- 11. Ruxolitinib: a new JAK1/2 inhibitor that offers promising options for treatment of myelofibrosis - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Efficacy and Safety of Ruxolitinib in the Treatment of Patients with Myelofibrosis - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. Frontiers | Tofacitinib Suppresses Several JAK-STAT Pathways in Rheumatoid Arthritis In Vivo and Baseline Signaling Profile Associates With Treatment Response [frontiersin.org]
- 15. In vitro and in vivo analysis of a JAK inhibitor in rheumatoid arthritis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Assessing the Inhibitory Potential of Kinase Inhibitors In Vitro: Major Pitfalls and Suggestions for Improving Comparability of Data Using CK1 Inhibitors as an Example - PMC [pmc.ncbi.nlm.nih.gov]
- 17. bmglabtech.com [bmglabtech.com]
- 18. pubs.acs.org [pubs.acs.org]
- 19. Measuring and interpreting the selectivity of protein kinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 20. pdf.benchchem.com [pdf.benchchem.com]
- 21. CellTiter-Glo® Luminescent Cell Viability Assay Protocol [promega.com]
- 22. CellTiter-Glo® Luminescent Cell Viability Assay [worldwide.promega.com]
- 23. promega.com [promega.com]
- 24. OUH - Protocols [ous-research.no]
- 25. promega.com [promega.com]
- 26. Western Blot Protocol | Proteintech Group [ptglab.com]
- 27. pdf.benchchem.com [pdf.benchchem.com]
- 28. researchgate.net [researchgate.net]
- 29. praxilabs.com [praxilabs.com]
- 30. Caspase-Glo® 3/7 Assay Protocol [promega.com]
- 31. Caspase 3/7 Activity [protocols.io]
- 32. promega.com [promega.com]
A Comparative Guide to 5-Substituted 4-Chloropyrrolo[2,3-d]pyrimidines: SAR, Synthesis, and Biological Activity
For Researchers, Scientists, and Drug Development Professionals
The pyrrolo[2,3-d]pyrimidine scaffold, a deaza-isostere of adenine, is a privileged structure in medicinal chemistry, forming the core of numerous biologically active compounds.[1][2] Its structural similarity to the ATP purine ring allows it to effectively compete for the ATP-binding site of various kinases, making it a valuable framework for the development of targeted therapies.[1][2] This guide provides an in-depth comparative analysis of the structure-activity relationships (SAR) of 5-substituted 4-chloropyrrolo[2,3-d]pyrimidines, a class of compounds that has demonstrated significant potential as kinase inhibitors and anticancer agents. We will delve into the rationale behind substituent choices, provide detailed experimental protocols for synthesis and biological evaluation, and present a comparative analysis of their performance.
The Strategic Importance of the 5-Position
The C5 position of the pyrrolo[2,3-d]pyrimidine core is a key vector for chemical modification, allowing for the introduction of a wide array of substituents that can profoundly influence the compound's biological activity, selectivity, and pharmacokinetic properties. The strategic placement of different functional groups at this position enables the exploration of the chemical space within the target's binding pocket, leading to the optimization of potency and the development of compounds with desired pharmacological profiles. This guide will explore the impact of various substitutions at the 5-position, including aryl, heteroaryl, and alkynyl moieties.
Comparative Analysis of 5-Substituted 4-Chloropyrrolo[2,3-d]pyrimidines as Kinase Inhibitors
The primary biological target for many 5-substituted 4-chloropyrrolo[2,3-d]pyrimidines is the kinase family. By modifying the substituent at the 5-position, researchers have been able to achieve potent and selective inhibition of various kinases implicated in cancer and other diseases.
5-Aryl and 5-Heteroaryl Derivatives
The introduction of aryl and heteroaryl groups at the 5-position has been a fruitful strategy for developing potent kinase inhibitors. These substituents can engage in various interactions within the kinase binding site, including hydrophobic interactions, pi-stacking, and hydrogen bonding, thereby enhancing binding affinity.
Structure-Activity Relationship (SAR) Insights:
-
Substitution Pattern on the Phenyl Ring: The nature and position of substituents on the 5-phenyl ring play a critical role in determining the inhibitory potency. For instance, in a series of 5,7-diphenyl-pyrrolo[2,3-d]pyrimidines, the substitution pattern on both phenyl rings was found to be crucial for c-Src kinase inhibition.[3]
-
Bioisosteric Replacement: Replacing a phenyl ring with a heteroaromatic ring, such as thiophene, has been shown to modulate activity and transport into cells. For example, 5-substituted thienoyl analogues have shown comparable or improved potency over their benzoyl counterparts as inhibitors of glycinamide ribonucleotide formyltransferase (GARFTase) and 5-aminoimidazole-4-carboxamide ribonucleotide formyltransferase (AICARFTase).[4]
Table 1: Comparative in vitro Activity of 5-Aryl/Heteroaryl Substituted Pyrrolo[2,3-d]pyrimidines
| Compound ID | 5-Substituent | Target Kinase | IC50 (nM) | Cancer Cell Line | GI50 (µM) | Reference |
| 1 | 4-Isopropylphenyl | RET | 7690 | - | - | [5] |
| 2 | 4-tert-Butylphenyl | RET | 15820 | - | - | [5] |
| 3 | 2-Thienyl | GARFTase/AICARFTase | - | KB | <1 | [4] |
| 4 | Phenyl | c-Src | <50 | - | - | [3] |
| 5k | (E)-4-((7H-pyrrolo[2,3-d]pyrimidin-4-yl)amino)-N'-(4-chlorobenzylidene)benzohydrazide | EGFR | 40 | HepG2 | 29-59 | [6][7] |
| 5k | (E)-4-((7H-pyrrolo[2,3-d]pyrimidin-4-yl)amino)-N'-(4-chlorobenzylidene)benzohydrazide | VEGFR2 | 105 | HepG2 | 29-59 | [6][7] |
| 5k | (E)-4-((7H-pyrrolo[2,3-d]pyrimidin-4-yl)amino)-N'-(4-chlorobenzylidene)benzohydrazide | CDK2 | 204 | HepG2 | 29-59 | [6][7] |
5-Alkynyl Derivatives
The introduction of an alkynyl linkage at the 5-position provides a rigid and linear extension, allowing for the probing of deeper hydrophobic pockets within the kinase active site. This modification has led to the discovery of potent inhibitors of various kinases.
Structure-Activity Relationship (SAR) Insights:
-
Terminal Substituent on the Alkyne: The nature of the group at the terminus of the alkyne chain significantly influences the biological activity. Both aliphatic and aromatic substituents have been explored, with the optimal choice depending on the specific kinase target.
Experimental Protocols
Synthesis of 5-Substituted 4-Chloropyrrolo[2,3-d]pyrimidines
The synthesis of the core 4-chloropyrrolo[2,3-d]pyrimidine is a crucial first step. An improved seven-step synthesis starting from dimethyl malonate has been reported with an overall yield of 31%.[8] Another method involves a four-step reaction using ethyl cyanoacetate and thiourea as starting materials.[8]
The Suzuki-Miyaura cross-coupling reaction is a powerful method for introducing aryl and heteroaryl moieties at the 5-position of the 4-chloropyrrolo[2,3-d]pyrimidine scaffold.
Caption: Suzuki coupling for 5-aryl/heteroaryl synthesis.
Step-by-Step Protocol:
-
To a solution of 5-bromo-4-chloropyrrolo[2,3-d]pyrimidine in a suitable solvent (e.g., dioxane), add the corresponding aryl or heteroaryl boronic acid (1.1-1.5 equivalents).
-
Add a palladium catalyst, such as [1,1'-bis(diphenylphosphino)ferrocene]palladium(II) dichloride (Pd(dppf)Cl₂) (0.05-0.1 equivalents).[9]
-
Add an aqueous solution of a base, typically potassium carbonate (K₂CO₃) (2-3 equivalents).
-
Degas the reaction mixture by bubbling with an inert gas (e.g., argon or nitrogen) for 10-15 minutes.
-
Heat the mixture to 80-100 °C and stir for 2-12 hours, monitoring the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature and dilute with water.
-
Extract the product with an organic solvent (e.g., ethyl acetate or dichloromethane).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford the desired 5-aryl- or 5-heteroaryl-4-chloropyrrolo[2,3-d]pyrimidine.
The Sonogashira coupling is a reliable method for the synthesis of 5-alkynyl-4-chloropyrrolo[2,3-d]pyrimidines.
Caption: Sonogashira coupling for 5-alkynyl synthesis.
Step-by-Step Protocol:
-
To a solution of 5-iodo-4-chloropyrrolo[2,3-d]pyrimidine in a suitable solvent (e.g., THF or DMF) under an inert atmosphere, add the terminal alkyne (1.1-1.5 equivalents).
-
Add a palladium catalyst, such as bis(triphenylphosphine)palladium(II) dichloride (Pd(PPh₃)₂Cl₂) (0.02-0.05 equivalents), and a copper(I) co-catalyst, typically copper(I) iodide (CuI) (0.05-0.1 equivalents).[2][5]
-
Add a base, such as triethylamine (Et₃N) or diisopropylethylamine (DIPEA) (2-3 equivalents).
-
Stir the reaction mixture at room temperature or with gentle heating (40-60 °C) for 2-24 hours, monitoring the reaction by TLC or LC-MS.
-
Upon completion, dilute the reaction mixture with water and extract with an organic solvent.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.
-
Purify the residue by column chromatography to yield the desired 5-alkynyl-4-chloropyrrolo[2,3-d]pyrimidine.
Biological Evaluation Protocols
This assay determines the ability of a compound to inhibit the activity of a specific kinase.
-
Prepare a stock solution of the test compound in DMSO.
-
In a 96-well plate, add the kinase enzyme, a specific peptide substrate, and varying concentrations of the test compound in an appropriate assay buffer.
-
Initiate the kinase reaction by adding ATP.
-
Incubate the plate at 30 °C for a specified period (e.g., 60 minutes).
-
Stop the reaction and quantify the amount of phosphorylated substrate. This can be done using various methods, such as a luminescent kinase assay kit (e.g., Kinase-Glo®) which measures the amount of ATP remaining after the reaction.[10]
-
Calculate the percentage of kinase inhibition for each compound concentration.
-
Determine the IC50 value, which is the concentration of the compound that inhibits 50% of the kinase activity, by plotting the percentage of inhibition against the logarithm of the compound concentration and fitting the data to a sigmoidal dose-response curve.
The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability, proliferation, and cytotoxicity.[11][12][13]
-
Seed cancer cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Treat the cells with various concentrations of the test compounds and a vehicle control (e.g., DMSO).
-
Incubate the cells for a specified period, typically 48 or 72 hours.
-
Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours at 37 °C.[11][13]
-
During this incubation, mitochondrial dehydrogenases in viable cells reduce the yellow MTT to a purple formazan product.[11]
-
Add a solubilizing agent (e.g., DMSO or a detergent solution) to dissolve the formazan crystals.
-
Measure the absorbance of the solution at a wavelength of 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle control.
-
Determine the GI50 (concentration for 50% of maximal inhibition of cell proliferation) by plotting the percentage of viability against the logarithm of the compound concentration.
Signaling Pathway Visualization
The 4-chloropyrrolo[2,3-d]pyrimidine scaffold is a versatile starting point for developing inhibitors that target various signaling pathways crucial for cancer cell growth and survival. The diagram below illustrates the general mechanism of action for kinase inhibitors based on this scaffold, which act as ATP-competitive inhibitors.
Caption: ATP-competitive inhibition of kinase signaling.
Conclusion and Future Directions
The 5-substituted 4-chloropyrrolo[2,3-d]pyrimidine scaffold has proven to be a highly versatile and fruitful starting point for the discovery of potent and selective kinase inhibitors with significant anticancer potential. The ability to readily introduce a diverse range of substituents at the 5-position through robust synthetic methodologies like Suzuki and Sonogashira couplings allows for a systematic exploration of the structure-activity landscape.
Future research in this area will likely focus on the development of compounds with improved pharmacokinetic profiles, enhanced selectivity to minimize off-target effects, and the ability to overcome drug resistance mechanisms. The exploration of novel and diverse 5-substituents, including more complex heterocyclic systems and fragments identified through computational screening, will continue to be a key strategy in the design of next-generation inhibitors based on this remarkable scaffold.
References
- Adhikari, A., et al. (2020). Pyrrolo[2,3-d]pyrimidine derivatives as inhibitors of RET: Design, synthesis and biological evaluation. European Journal of Medicinal Chemistry, 206, 112691.
- Al-Ghorbani, M., et al. (2023). Discovery of New Pyrrolo[2,3-d]pyrimidine Derivatives as Potential Multi-Targeted Kinase Inhibitors and Apoptosis Inducers. Pharmaceuticals, 16(9), 1324.
- Burchat, A., et al. (2002). Substituted 5,7-diphenyl-pyrrolo[2,3d]pyrimidines: Potent Inhibitors of the Tyrosine Kinase c-Src. Bioorganic & Medicinal Chemistry Letters, 12(11), 1687-1690.
- Horton, T. (1994). MTT Cell Assay Protocol. Checkpoint lab/protocols/MTT.
- Nature Publishing Group. (n.d.). MTT Assay Protocol.
- Hou, Z., et al. (2016). Novel 5-Substituted Pyrrolo[2,3-d]pyrimidines as Dual Inhibitors of Glycinamide Ribonucleotide Formyltransferase and 5-Aminoimidazole-4-carboxamide Ribonucleotide Formyltransferase and as Potential Antitumor Agents. Journal of Medicinal Chemistry, 59(17), 7877-7890.
- Alanazi, M. M., et al. (2023). Design, synthesis, antitumor evaluation, and molecular docking of novel pyrrolo[2,3-d]pyrimidine as multi-kinase inhibitors. Journal of Enzyme Inhibition and Medicinal Chemistry, 38(1), 2163919.
- Zhang, Y., et al. (2023). The Inhibitory Mechanism of 7H-Pyrrolo[2,3-d]pyrimidine Derivatives as Inhibitors of P21-Activated Kinase 4. International Journal of Molecular Sciences, 24(1), 844.
- El-Sayed, M. A. A., et al. (2024). Pyrrolo[2,3-D]Pyrimidines as EGFR and VEGFR Kinase Inhibitors: A Comprehensive SAR Review. Current Medicinal Chemistry, 31(36), 5918-5936.
- CN101830904B - Preparation method of 4-chloropyrrolo[2,3-d]pyrimidine - Google P
- Traxler, P., et al. (1997). Pyrrolo[2,3-d]pyrimidine and Pyrazolo[3,4-d]pyrimidine Derivatives as Selective Inhibitors of the EGF Receptor Tyrosine Kinase. Chimia, 51(12), 875-879.
- Hussain, M., et al. (2010). Synthesis of Aryl-Substituted Pyrimidines by Site-Selective Suzuki-Miyaura Cross-Coupling Reactions of 2,4,5,6-Tetrachloropyrimidine. European Journal of Organic Chemistry, 2010(16), 3047-3054.
- Tumkevicius, S., & Dodonova, J. (2012). Functionalization of Pyrrolo[2,3-d]pyrimidine by Palladium-Catalyzed Cross-Coupling Reactions (Review). Chemistry of Heterocyclic Compounds, 48(2), 259-276.
- Adel, M., et al. (2018). Identification of new pyrrolo[2,3-d]pyrimidines as potent VEGFR-2 tyrosine kinase inhibitors: Design, synthesis, biological evaluation and molecular modeling. Bioorganic Chemistry, 76, 285-298.
- Figueira de Abreu, R. M., et al. (2015). Synthesis of pyrrolo[3,2-d]pyrimidine-2,4(3H)-diones by domino C-N coupling/hydroamination reactions. Beilstein Journal of Organic Chemistry, 11, 1010-1017.
- Loreto, M. A., et al. (2012). The Suzuki Reaction Applied to the Synthesis of Novel Pyrrolyl and Thiophenyl Indazoles. Molecules, 17(4), 4508-4517.
- Alterman, J. L., & Kraus, G. A. (2022). A Convenient Procedure for Sonogashira Reactions Using Propyne. Synthesis, 54(03), 655-657.
- Elrazaz, E. Z., et al. (2023). Recent updates on potential of VEGFR-2 small-molecule inhibitors as anticancer agents. Journal of Molecular Structure, 1272, 134169.
- O'Shea, P. D., et al. (2009). Microwave-Assisted Regioselective Suzuki Coupling of 2,4-Dichloropyrimidines with Aryl and Heteroaryl Boronic Acids. The Journal of Organic Chemistry, 74(4), 1645-1648.
- Macor, J. E., et al. (2000). Structure-Activity Relationships of a Series of Pyrrolo[3,2-d]pyrimidine Derivatives and Related Compounds as Neuropeptide Y5 Receptor Antagonists. Journal of Medicinal Chemistry, 43(22), 4288-4312.
- Alanazi, A. M., et al. (2022). Investigation Of Synthesis Methods For Novel Pyrrolo[2,3-D]Pyrimidine Derivatives As Kinase Inhibitor Compounds.
- Štefane, B., & Požgan, F. (2021). Microwave-Assisted Regioselective Suzuki Coupling of 2,4-Dichloropyrimidines with Aryl and Heteroaryl Boronic Acids.
- Gribble, G. W., et al. (2018). 7H-Pyrrolo[2,3-d]pyrimidine-4-amines as Potential Inhibitors of Plasmodium falciparum Calcium-Dependent Protein Kinases. Australian Journal of Chemistry, 71(10), 755-763.
-
Eid, E. E. M., et al. (2022). Synthesis and Antimicrobial, Anticancer and Anti-Oxidant Activities of Novel 2,3-Dihydropyrido[2,3-d]pyrimidine-4-one and Pyrrolo[2,1-b][6][11]benzothiazole Derivatives via Microwave-Assisted Synthesis. Molecules, 27(4), 1253.
- Noolvi, M. N., et al. (2019). Design, synthesis and anti-tumour activity of new pyrimidine-pyrrole appended triazoles. Toxicology in Vitro, 58, 218-227.
- Saliyeva, L. N., et al. (2022). Synthesis and Anticancer Activity Evaluation of 5-[2-Chloro-3-(4-nitrophenyl)-2-propenylidene]-4-thiazolidinones. Molecules, 27(19), 6608.
- Alzahrani, A. Y. A., et al. (2024).
- Akbar, I., et al. (2023). Antimicrobial and cytotoxic activities of novel pyrimidine-2,4-dione connected with 2H-thiopyran derivatives. Journal of King Saud University - Science, 35(2), 102517.
- Carullo, G., et al. (2020). IC50 values for compounds 1 and 2 in various cancer cell lines and a...
- Kumar, A., et al. (2021). Reported IC50 values of the selected inhibitors in nM.
- Abdelgawad, M. A., et al. (2019). IC50 values of the most active derivatives in some cancerous cell lines.
- El-Sayed, N. N. E., et al. (2018). IC50 and selectivity index values of the compounds.
- Patel, R. V., et al. (2017). Structure activity relationship.
- Kabiru, A. (2017). Synthesis of 2-Amino-5-(3-chloropropyl)-4-chloro-7 H -pyrrolo[2,3- d ]pyrimidine ( Bis chlorinated Deazaguanine).
-
Srini Chem. (n.d.). Introduction to 4-Chloro-7H-pyrrolo[2,3-d]pyrimidine: Structure, Properties, and Basic Chemistry. Retrieved from [Link]
- Singh, R., et al. (2020). Synthesis and biological evaluation of novel substituted pyrrolo[2,3-d]pyrimidines as anticancer agents. Journal of Applied Pharmaceutical Science, 10(6), 031-042.
- Asika, A. O., et al. (2024). Modeling the Quantitative Structure-Activity Relationships of 1,2,4-Triazolo[1,5-a]pyrimidin-7-amine Analogs in the Inhibition of Plasmodium falciparum. Molecules, 29(8), 1888.
- Al-Otaibi, F. M. (2025). Design, synthesis, and anticancer evaluation of alkynylated pyrrole derivatives. Journal of the Chinese Chemical Society.
- Ghorab, M. M., et al. (2022).
- Maciej, K., et al. (2024).
Sources
- 1. researchgate.net [researchgate.net]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. Substituted 5,7-diphenyl-pyrrolo[2,3d]pyrimidines: potent inhibitors of the tyrosine kinase c-Src - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Novel 5-Substituted Pyrrolo[2,3-d]pyrimidines as Dual Inhibitors of Glycinamide Ribonucleotide Formyltransferase and 5-Aminoimidazole-4-carboxamide Ribonucleotide Formyltransferase and as Potential Antitumor Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. Discovery of New Pyrrolo[2,3-d]pyrimidine Derivatives as Potential Multi-Targeted Kinase Inhibitors and Apoptosis Inducers - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. metall-mater-eng.com [metall-mater-eng.com]
- 9. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. MTT assay protocol | Abcam [abcam.com]
- 12. texaschildrens.org [texaschildrens.org]
- 13. atcc.org [atcc.org]
Benchmarking 4-Chloro-5-(trifluoromethyl)-7H-pyrrolo[2,3-d]pyrimidine: A Comparative Guide to Kinase Inhibitor Scaffolds in JAK Signaling
Introduction: The Privileged Scaffold in Kinase Inhibition
In the landscape of targeted therapeutics, small molecule kinase inhibitors have revolutionized the treatment of malignancies and autoimmune diseases. The efficacy of these inhibitors is profoundly influenced by their core chemical structure, or "scaffold," which dictates binding affinity, selectivity, and pharmacokinetic properties. The 7H-pyrrolo[2,3-d]pyrimidine core, a bioisostere of the adenine ring of ATP, has emerged as a "privileged scaffold" in medicinal chemistry.[1][2] Its ability to mimic ATP allows it to competitively bind to the hinge region of numerous protein kinases, making it a foundational component of several FDA-approved drugs.[1]
This guide focuses on a specific, functionalized derivative of this core: 4-Chloro-5-(trifluoromethyl)-7H-pyrrolo[2,3-d]pyrimidine . The introduction of a trifluoromethyl (-CF3) group at the 5-position can significantly modulate the electronic properties, lipophilicity, and metabolic stability of the resulting inhibitor, potentially enhancing its potency and drug-like characteristics.
We will benchmark the performance of inhibitors derived from this scaffold against other prominent kinase inhibitor cores, with a primary focus on the Janus Kinase (JAK) family , a critical group of enzymes in cytokine signaling.[3] The comparison will be grounded in quantitative biochemical and cellular data, supported by detailed, self-validating experimental protocols that form the basis of modern kinase drug discovery.
The Nexus of Inflammation: The JAK-STAT Signaling Pathway
The Janus Kinase-Signal Transducer and Activator of Transcription (JAK-STAT) pathway is a principal signaling cascade for a wide array of cytokines and growth factors involved in immunity and inflammation.[3] Dysregulation of this pathway is a hallmark of numerous autoimmune disorders, such as rheumatoid arthritis and psoriasis.[4] Kinase inhibitors targeting this pathway, particularly those built upon the pyrrolo[2,3-d]pyrimidine scaffold like Tofacitinib, function by interrupting this cascade at its origin.[3]
Caption: The JAK-STAT signaling pathway and the point of inhibition by pyrrolo[2,3-d]pyrimidine-based inhibitors.
Performance Benchmark: Pyrrolo[2,3-d]pyrimidines vs. Other Scaffolds
The ultimate measure of a kinase inhibitor scaffold is its performance in both biochemical and cellular contexts. The primary metric for potency is the half-maximal inhibitory concentration (IC50), which represents the concentration of an inhibitor required to reduce a specific biological or biochemical activity by 50%.[5] We will compare representative JAK inhibitors from different scaffold classes.
Table 1: Comparative Biochemical Potency (IC50) of JAK Inhibitors
| Kinase Target | Pyrrolo[2,3-d]pyrimidine Scaffold | Pyrazolo[3,4-d]pyrimidine Scaffold | Other Scaffolds |
| JAK1 | Tofacitinib: 112 nM[4] Baricitinib: 5.9 nM[6] | Ruxolitinib: 3.3 nM[4] | Filgotinib (Triazolopyridine): 10 nM[7] |
| JAK2 | Tofacitinib: 20 nM[4] Baricitinib: 5.7 nM[6] | Ruxolitinib: 2.8 nM[4] | Fedratinib (Aminopyrimidine): 3 nM[5] |
| JAK3 | Tofacitinib: 1 nM[4] | Ruxolitinib: >428 nM[4] | Decernotinib (Azaindole): 2.5 nM (Ki)[7] |
| TYK2 | Baricitinib: 53 nM[6] | Ruxolitinib: 19 nM[4] | Deucravacitinib (Deuterated Triazolopyrimidine): 1.0 nM[8] |
Note: Data is compiled from multiple sources for comparison. Direct head-to-head studies may yield slightly different absolute values but generally preserve the trends in selectivity and potency.
Analysis of Performance:
The data highlights the versatility and potency of the pyrrolo[2,3-d]pyrimidine scaffold. Tofacitinib, for example, demonstrates potent inhibition of JAK3 and JAK2, with moderate activity against JAK1.[4] Baricitinib, another member of this class, shows potent, more balanced inhibition across JAK1 and JAK2.[6] This tunability allows for the development of inhibitors with desired selectivity profiles.
The pyrazolo[3,4-d]pyrimidine scaffold, seen in Ruxolitinib, provides a potent platform for dual JAK1/JAK2 inhibition while showing significantly less activity against JAK3.[4] This profile is advantageous for treating myeloproliferative neoplasms where JAK2 hyperactivity is a key driver.
Other scaffolds, such as the triazolopyridine of Filgotinib, have been engineered for high selectivity towards JAK1, which is believed to be a key mediator of inflammation, potentially offering a better safety profile by sparing other JAK isoforms.[7]
The choice of scaffold is therefore a critical decision in drug design, driven by the desired therapeutic target and selectivity profile. The pyrrolo[2,3-d]pyrimidine core, particularly with modifications like the 5-trifluoromethyl group, offers a robust and clinically validated starting point for developing potent and selective JAK inhibitors.
Experimental Methodologies: The Foundation of Comparative Data
The trustworthiness of any comparative analysis rests on the validity of its underlying experimental protocols. Here, we detail the step-by-step methodologies for generating the biochemical and cellular data used to benchmark kinase inhibitor scaffolds.
Workflow for Kinase Inhibitor Benchmarking
Caption: A generalized workflow for synthesizing and evaluating a kinase inhibitor.
Protocol 1: Representative Synthesis of a Pyrrolo[2,3-d]pyrimidine Inhibitor
This protocol describes a representative nucleophilic aromatic substitution (SNAr) reaction, a key step in the synthesis of many JAK inhibitors like Tofacitinib, adapted for the title compound.[3]
-
Protection of the Pyrrole Nitrogen:
-
To a solution of 4-Chloro-5-(trifluoromethyl)-7H-pyrrolo[2,3-d]pyrimidine (1 equivalent) in a suitable aprotic solvent (e.g., Dichloromethane), add triethylamine (3 equivalents) and a catalytic amount of 4-dimethylaminopyridine (DMAP, 0.1 equivalents).
-
Cool the mixture to 0°C and add p-toluenesulfonyl chloride (TsCl, 1.05 equivalents) dropwise.
-
Allow the reaction to warm to room temperature and stir for 30-60 minutes until TLC or LC-MS analysis indicates complete consumption of the starting material.
-
Wash the reaction mixture with water and brine, dry the organic layer over sodium sulfate, and concentrate under reduced pressure to yield the tosyl-protected intermediate. This protection enhances the solubility and reactivity for the subsequent step.
-
-
Nucleophilic Aromatic Substitution (SNAr):
-
Dissolve the protected intermediate (1 equivalent) and the desired amine coupling partner (e.g., a chiral piperidine derivative, 1.2 equivalents) in a polar aprotic solvent such as DMF or n-Butanol.
-
Add a base, such as potassium carbonate (K2CO3, 3-5 equivalents), to the mixture.
-
Heat the reaction mixture to 90-120°C and stir for 12-24 hours, monitoring by TLC or LC-MS.
-
Upon completion, cool the mixture, dilute with water, and extract the product with an organic solvent (e.g., Ethyl Acetate).
-
Combine the organic layers, wash with brine, dry, and concentrate. Purify the crude product by column chromatography to obtain the coupled product.
-
-
Deprotection:
-
The tosyl protecting group can be removed under basic conditions (e.g., treatment with aqueous NaOH or LiOH in a THF/water mixture) to yield the final inhibitor.
-
Protocol 2: Biochemical Kinase Inhibition Assay (ADP-Glo™)
This protocol outlines the determination of biochemical IC50 values using the Promega ADP-Glo™ Kinase Assay, a luminescent assay that quantifies ADP produced during a kinase reaction.
-
Reagent Preparation:
-
Prepare the kinase buffer (e.g., 40 mM Tris pH 7.5, 20 mM MgCl2, 0.1 mg/ml BSA, 50 μM DTT).
-
Prepare a 2X solution of the recombinant human JAK enzyme (e.g., JAK3) in kinase buffer.
-
Prepare a 2X solution of the substrate (e.g., a generic peptide substrate) and ATP in kinase buffer. The ATP concentration should be at or near the Km for the specific kinase.
-
Prepare serial dilutions of the test inhibitor (derived from 4-Chloro-5-(trifluoromethyl)-7H-pyrrolo[2,3-d]pyrimidine) and competitor scaffolds in kinase buffer containing DMSO (final DMSO concentration should be ≤1%).
-
-
Kinase Reaction:
-
In a 384-well plate, add 1 µl of each inhibitor dilution (or DMSO control).
-
Add 2 µl of the 2X JAK enzyme solution to each well.
-
Initiate the reaction by adding 2 µl of the 2X substrate/ATP mix.
-
Incubate the plate at room temperature for 60 minutes.
-
-
Signal Detection:
-
Add 5 µl of ADP-Glo™ Reagent to each well to terminate the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.
-
Add 10 µl of Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal. Incubate for 30-60 minutes at room temperature.
-
Measure luminescence using a plate reader.
-
-
Data Analysis:
-
Convert luminescence readings to percent inhibition relative to the DMSO control.
-
Plot percent inhibition versus inhibitor concentration and fit the data to a four-parameter logistic curve to determine the IC50 value.
-
Protocol 3: Cellular Assay for JAK-STAT Pathway Inhibition (Western Blot)
This protocol determines the cellular potency of an inhibitor by measuring the reduction of cytokine-induced STAT phosphorylation.[3]
-
Cell Culture and Treatment:
-
Culture a relevant cell line (e.g., human peripheral blood mononuclear cells or a cell line expressing the target JAK, like RAW264.7 macrophages) under standard conditions.[1]
-
Starve the cells of serum for 4-6 hours to reduce basal signaling.
-
Pre-incubate the cells with various concentrations of the test inhibitor (or DMSO control) for 1-2 hours.
-
-
Cytokine Stimulation:
-
Stimulate the cells with a relevant cytokine (e.g., Interleukin-2 for JAK3/STAT5 or LPS for JAK1/2/STAT3) for 15-30 minutes to induce STAT phosphorylation.[1]
-
-
Protein Extraction:
-
Wash the cells with ice-cold Phosphate Buffered Saline (PBS).
-
Lyse the cells on ice using a lysis buffer (e.g., M-PER or RIPA buffer) supplemented with protease and phosphatase inhibitors to preserve the phosphorylation state of proteins.[3]
-
Centrifuge the lysates to pellet cell debris and collect the supernatant containing the protein.
-
Determine the protein concentration of each lysate using a standard method (e.g., BCA or Bradford assay).
-
-
Western Blotting:
-
Denature equal amounts of protein from each sample by boiling in SDS-PAGE sample buffer.
-
Separate the proteins by size using SDS-polyacrylamide gel electrophoresis.
-
Transfer the separated proteins from the gel to a nitrocellulose or PVDF membrane.
-
Block the membrane with a blocking buffer (e.g., 5% Bovine Serum Albumin (BSA) in Tris-Buffered Saline with Tween-20) for 1 hour to prevent non-specific antibody binding.
-
Incubate the membrane overnight at 4°C with a primary antibody specific for a phosphorylated form of STAT (e.g., anti-phospho-STAT3 Tyr705).[3]
-
Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
-
Data Analysis:
-
To normalize for protein loading, strip the membrane and re-probe with an antibody for total STAT and a loading control (e.g., β-Actin).
-
Quantify the band intensities using densitometry software.
-
Calculate the ratio of phosphorylated STAT to total STAT for each treatment condition.
-
Plot the normalized p-STAT levels against inhibitor concentration to determine the cellular IC50.
-
Conclusion and Future Directions
The 7H-pyrrolo[2,3-d]pyrimidine scaffold, and its functionalized derivative 4-Chloro-5-(trifluoromethyl)-7H-pyrrolo[2,3-d]pyrimidine , represent a cornerstone in the development of potent and selective kinase inhibitors. As demonstrated through comparative data on the JAK family, this scaffold provides a robust and clinically validated platform that holds its own against other privileged structures like pyrazolo[3,4-d]pyrimidines and azaindoles. The strategic incorporation of the trifluoromethyl group offers a valuable tool for medicinal chemists to fine-tune the pharmacokinetic and pharmacodynamic properties of next-generation inhibitors.
The choice of a scaffold is not a matter of universal superiority but is dictated by the specific therapeutic target, the desired selectivity profile, and the potential for acquired resistance. The detailed, self-validating protocols provided in this guide offer a clear framework for researchers to conduct their own benchmarking studies, ensuring that the selection of a core chemical structure is driven by rigorous, reproducible experimental data. As our understanding of the human kinome deepens, the continued exploration and functionalization of scaffolds like 4-Chloro-5-(trifluoromethyl)-7H-pyrrolo[2,3-d]pyrimidine will be paramount in developing more effective and safer targeted therapies.
References
-
Zhao, X., et al. (2019). Design, synthesis and anti-inflammatory evaluation of novel pyrrolo[2,3-d]pyrimidin derivatives as potent JAK inhibitors. Bioorganic & Medicinal Chemistry, 27(18), 4089-4100. [Link]
-
Lee, J. H., et al. (2019). Design, synthesis and evaluation of (R)-3-(7-(methyl(7H-pyrrolo[2,3-d]pyrimidin-4-yl)amino)-5-azaspiro[2.4]heptan-5-yl)-3-oxopropanenitrile as a JAK1-selective inhibitor. MedChemComm, 10(1), 123-130. [Link]
-
Liu, Y., et al. (2024). Structure-guided design of potent JAK1-selective inhibitors based on 4-amino-7H-pyrrolo[2,3-d]pyrimidine with anti-inflammatory efficacy. Archiv der Pharmazie, 357(4), e2300591. [Link]
-
Schwartz, D. M., et al. (2017). A Comprehensive Overview of Globally Approved JAK Inhibitors. Frontiers in Immunology, 8, 1697. [Link]
-
Radi, M., et al. (2017). Pyrrolo[2,3-d]Pyrimidines as Kinase Inhibitors. Current Medicinal Chemistry, 24(1), 1-20. [Link]
-
Norman, P. (2014). The arrival of JAK inhibitors: advancing the treatment of immune and hematologic disorders. Expert Opinion on Emerging Drugs, 19(2), 229-251. [Link]
-
Bio-protocol. (2011). Western Blot for Detecting Phosphorylated STAT3. [Link]
-
ResearchGate. (2018). IC 50 values for the inhibition of JAK1, JAK2, JAK3, and TYK2 for abrocitinib, upadacitinib, and baricitinib. [Link]
-
Faris, A., et al. (2024). Revealing innovative JAK1 and JAK3 inhibitors: a comprehensive study utilizing QSAR, 3D-Pharmacophore screening, molecular docking, molecular dynamics, and MM/GBSA analyses. Journal of Biomolecular Structure and Dynamics, 1-21. [Link]
-
DC Chemicals. JAK. [Link]
-
ResearchGate. (2025). Discovery of C-5 Pyrazole-Substituted Pyrrolopyrimidine Derivatives as Potent and Selective Inhibitors for Janus Kinase 1. [Link]
-
Al-Ostoot, F. H., et al. (2022). A Comprehensive Overview of Globally Approved JAK Inhibitors. Pharmaceuticals, 15(11), 1341. [Link]
Sources
- 1. Design, synthesis and anti-inflammatory evaluation of novel pyrrolo[2,3-d]pyrimidin derivatives as potent JAK inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Revealing innovative JAK1 and JAK3 inhibitors: a comprehensive study utilizing QSAR, 3D-Pharmacophore screening, molecular docking, molecular dynamics, and MM/GBSA analyses - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. The arrival of JAK inhibitors: advancing the treatment of immune and hematologic disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 5. A Comprehensive Overview of Globally Approved JAK Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Frontiers | JAK inhibitors: an evidence-based choice of the most appropriate molecule [frontiersin.org]
- 7. nbinno.com [nbinno.com]
- 8. Design, synthesis and evaluation of (R)-3-(7-(methyl(7H-pyrrolo[2,3-d]pyrimidin-4-yl)amino)-5-azaspiro[2.4]heptan-5-yl)-3-oxopropanenitrile as a JAK1-selective inhibitor - MedChemComm (RSC Publishing) [pubs.rsc.org]
A Senior Application Scientist's Guide to Purity Assessment of Synthetic 4-Chloro-5-(trifluoromethyl)-7H-pyrrolo[2,3-d]pyrimidine
For researchers, scientists, and drug development professionals, the purity of an active pharmaceutical ingredient (API) is paramount. Impurities can affect the safety, efficacy, and stability of the final drug product.[1] 4-Chloro-5-(trifluoromethyl)-7H-pyrrolo[2,3-d]pyrimidine is a key intermediate in the synthesis of several targeted therapies, including Janus kinase (JAK) inhibitors. Therefore, rigorous purity assessment of this synthetic building block is a critical step in the drug development pipeline.
This guide provides an in-depth comparison of the primary analytical techniques for determining the purity of synthetic 4-Chloro-5-(trifluoromethyl)-7H-pyrrolo[2,3-d]pyrimidine. We will delve into the principles, experimental protocols, and data interpretation for High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), Nuclear Magnetic Resonance (NMR) Spectroscopy, and Elemental Analysis.
The Imperative of Purity: A Regulatory Perspective
International Council for Harmonisation (ICH) guidelines, specifically ICH Q3A(R2), provide a framework for the reporting, identification, and qualification of impurities in new drug substances.[2][3] These guidelines underscore the necessity of robust analytical methods to detect and quantify impurities, ensuring that they are below established safety thresholds.
Comparative Overview of Analytical Techniques
The choice of analytical technique for purity assessment depends on the nature of the expected impurities, the required sensitivity, and the desired level of structural information. The following table provides a comparative summary of the techniques discussed in this guide.
| Technique | Principle | Primary Application for Purity Assessment | Strengths | Limitations |
| HPLC | Differential partitioning of analytes between a stationary and mobile phase. | Quantification of non-volatile organic impurities and degradation products. | High resolution, sensitivity, and reproducibility for quantitative analysis.[1][4] | May not be suitable for volatile impurities; requires reference standards for impurity identification. |
| GC-MS | Separation of volatile compounds followed by mass-based detection. | Identification and quantification of residual solvents and other volatile organic impurities.[1] | High sensitivity and specificity for volatile compounds; provides structural information from mass spectra.[1] | Not suitable for non-volatile or thermally labile compounds. |
| NMR | Absorption of radiofrequency radiation by atomic nuclei in a magnetic field. | Structural elucidation, identification, and quantification of the main component and impurities. | Provides definitive structural information; can be used for absolute quantification (qNMR) without a reference standard of the analyte.[5][6] | Lower sensitivity compared to chromatographic methods; may have signal overlap in complex mixtures. |
| Elemental Analysis | Combustion of the sample and quantification of the resulting elemental gases. | Determination of the elemental composition (C, H, N) to confirm the empirical formula and assess bulk purity. | Provides a fundamental measure of purity based on elemental composition. | Does not provide information on the nature of individual impurities; requires a highly purified sample for accurate results.[7] |
High-Performance Liquid Chromatography (HPLC): The Workhorse of Purity Analysis
HPLC is the most widely used technique for the purity assessment of APIs due to its high resolving power and sensitivity for detecting non-volatile organic impurities.[1][4] A stability-indicating HPLC method is crucial for separating the main component from any potential degradation products that may form under stress conditions such as heat, light, acid, and base hydrolysis, and oxidation.[8][9]
Experimental Protocol: Reversed-Phase HPLC
The following protocol is a representative method for the purity analysis of 4-Chloro-5-(trifluoromethyl)-7H-pyrrolo[2,3-d]pyrimidine.
1. Instrumentation and Columns:
-
HPLC system with a quaternary pump, autosampler, and a photodiode array (PDA) or UV detector.
-
Reversed-phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size).
2. Mobile Phase and Gradient:
-
Mobile Phase A: 0.1% Trifluoroacetic acid in water.
-
Mobile Phase B: Acetonitrile.
-
Flow Rate: 1.0 mL/min.
-
Gradient Program:
-
0-5 min: 10% B
-
5-25 min: 10-90% B
-
25-30 min: 90% B
-
30.1-35 min: 10% B (re-equilibration)
-
3. Sample Preparation:
-
Accurately weigh and dissolve the sample in a suitable diluent (e.g., acetonitrile/water 50:50 v/v) to a final concentration of approximately 0.5 mg/mL.
4. Detection:
-
UV detection at a suitable wavelength (e.g., 254 nm or a wavelength of maximum absorbance determined by PDA analysis).
5. Data Analysis:
-
The purity is typically calculated based on the area percentage of the main peak relative to the total area of all peaks in the chromatogram.
Interpreting HPLC Data
A high-purity sample will show a single major peak with minimal or no other peaks. The presence of additional peaks indicates the presence of impurities. By comparing the retention times with those of known impurity standards, specific impurities can be identified. Forced degradation studies are essential to demonstrate that the method can separate the main peak from all potential degradation products, thus proving its stability-indicating nature.[8][10]
Caption: HPLC Purity Analysis Workflow.
Gas Chromatography-Mass Spectrometry (GC-MS): Detecting Volatile Impurities
GC-MS is the gold standard for the identification and quantification of volatile and semi-volatile impurities, particularly residual solvents that may be present from the synthesis and purification processes.[1][11] The ICH Q3C(R8) guideline provides limits for residual solvents in pharmaceuticals.[12]
Experimental Protocol: Headspace GC-MS for Residual Solvents
1. Instrumentation:
-
Gas chromatograph coupled with a mass spectrometer (GC-MS).
-
Static headspace autosampler.
-
Capillary column suitable for volatile organic compounds (e.g., DB-624 or equivalent, 30 m x 0.25 mm, 1.4 µm film thickness).
2. Sample Preparation:
-
Accurately weigh approximately 100 mg of the sample into a headspace vial.
-
Add a high-boiling point solvent such as dimethyl sulfoxide (DMSO) or N,N-dimethylformamide (DMF) to dissolve the sample.
-
Seal the vial.
3. GC-MS Conditions:
-
Headspace:
-
Oven Temperature: 80-100 °C
-
Loop Temperature: 110 °C
-
Transfer Line Temperature: 120 °C
-
-
GC:
-
Injector Temperature: 250 °C
-
Carrier Gas: Helium at a constant flow rate.
-
Oven Temperature Program:
-
Initial temperature: 40 °C, hold for 5 minutes.
-
Ramp: 10 °C/min to 240 °C.
-
Hold: 5 minutes at 240 °C.
-
-
-
MS:
-
Ion Source Temperature: 230 °C
-
Scan Range: m/z 35-350
-
4. Data Analysis:
-
Identify residual solvents by comparing their retention times and mass spectra to a library of known solvents.
-
Quantify the identified solvents using an external or internal standard method.
Interpreting GC-MS Data
The total ion chromatogram (TIC) will show peaks corresponding to the volatile compounds in the sample. The mass spectrum of each peak provides a fragmentation pattern that can be used as a "fingerprint" to identify the compound. The concentration of each identified solvent should be below the limits specified in the ICH guidelines.
Caption: GC-MS Residual Solvent Analysis Workflow.
Nuclear Magnetic Resonance (NMR) Spectroscopy: A Structural and Quantitative Tool
NMR spectroscopy is a powerful technique that provides detailed information about the molecular structure of a compound and can be used for both qualitative and quantitative purity assessment.[5][6] For 4-Chloro-5-(trifluoromethyl)-7H-pyrrolo[2,3-d]pyrimidine, both ¹H and ¹⁹F NMR are particularly valuable.
¹H NMR for Structural Confirmation and Impurity Identification
The ¹H NMR spectrum provides a fingerprint of the molecule, with the chemical shift, integration, and multiplicity of each signal corresponding to the different protons in the structure. Impurities will give rise to additional signals in the spectrum.
¹⁹F NMR: A Specific Probe for Fluorinated Compounds
The presence of the trifluoromethyl group makes ¹⁹F NMR an excellent tool for purity assessment.[2] Since ¹⁹F has a natural abundance of 100% and a wide chemical shift range, there is a low probability of signal overlap.[13] This makes it easier to detect and quantify fluorine-containing impurities.
Quantitative NMR (qNMR)
qNMR allows for the determination of the absolute purity of a substance without the need for a reference standard of the analyte itself.[3][5] This is achieved by comparing the integral of a signal from the analyte with the integral of a signal from a certified internal standard of known purity and concentration.
Experimental Protocol: ¹H and ¹⁹F qNMR
1. Sample Preparation:
-
Accurately weigh the sample and a suitable internal standard (e.g., maleic anhydride for ¹H NMR, trifluorotoluene for ¹⁹F NMR) into an NMR tube.
-
Add a known volume of a deuterated solvent (e.g., DMSO-d₆).
2. NMR Data Acquisition:
-
Acquire ¹H and ¹⁹F NMR spectra on a high-field NMR spectrometer (e.g., 400 MHz or higher).
-
Ensure complete relaxation of the nuclei between pulses by using a sufficiently long relaxation delay (D1).
3. Data Processing and Analysis:
-
Process the spectra with appropriate phasing and baseline correction.
-
Integrate the signals of the analyte and the internal standard.
-
Calculate the purity using the following formula:
Purity (%) = (I_analyte / N_analyte) * (N_std / I_std) * (MW_analyte / m_analyte) * (m_std / MW_std) * P_std
Where:
-
I = Integral value
-
N = Number of nuclei for the integrated signal
-
MW = Molecular weight
-
m = mass
-
P = Purity of the standard
-
Interpreting NMR Data
The NMR spectra should be consistent with the expected structure of 4-Chloro-5-(trifluoromethyl)-7H-pyrrolo[2,3-d]pyrimidine. The presence of unexpected signals in either the ¹H or ¹⁹F spectrum indicates impurities. The qNMR experiment will provide a precise and accurate measurement of the absolute purity of the sample.
Elemental Analysis: A Fundamental Confirmation of Purity
Elemental analysis provides the percentage composition of carbon, hydrogen, and nitrogen in a sample. This is then compared to the theoretical values calculated from the molecular formula. A close agreement between the experimental and theoretical values provides strong evidence for the purity of the compound. For organofluorine compounds, specific combustion methods may be required.[7][14]
Theoretical vs. Experimental Values
For 4-Chloro-5-(trifluoromethyl)-7H-pyrrolo[2,3-d]pyrimidine (C₇H₃ClF₃N₃):
-
Molecular Weight: 221.57 g/mol
-
Theoretical Carbon (%C): 37.94
-
Theoretical Hydrogen (%H): 1.36
-
Theoretical Nitrogen (%N): 18.96
Experimental Protocol: CHN Analysis
1. Sample Preparation:
-
Accurately weigh a small amount of the dried sample (typically 1-3 mg) into a tin capsule.
2. Instrumentation:
-
Use a CHN elemental analyzer. The sample is combusted at high temperature in an oxygen-rich atmosphere.
3. Data Analysis:
-
The instrument measures the amount of CO₂, H₂O, and N₂ produced, from which the percentages of C, H, and N are calculated.
-
The experimental values should be within ±0.4% of the theoretical values to be considered a good indication of purity.
Interpreting Elemental Analysis Data
A significant deviation from the theoretical values can indicate the presence of impurities, such as residual solvents or inorganic salts. However, elemental analysis is a bulk technique and does not provide information about the nature or number of individual impurities.
Conclusion: A Multi-faceted Approach to Purity Assurance
A comprehensive purity assessment of 4-Chloro-5-(trifluoromethyl)-7H-pyrrolo[2,3-d]pyrimidine requires a combination of orthogonal analytical techniques. HPLC is indispensable for quantifying non-volatile organic impurities, while GC-MS is essential for controlling residual solvents. NMR spectroscopy provides definitive structural confirmation and the ability to perform absolute purity determination. Finally, elemental analysis offers a fundamental check of the compound's elemental composition. By employing these methods in a complementary fashion, researchers and drug developers can ensure the quality and consistency of this critical synthetic intermediate, paving the way for the development of safe and effective new medicines.
References
-
A Guide to Quantitative NMR (qNMR). Emery Pharma. [Link]
-
Application of 19F NMR Spectroscopy for Content Determination of Fluorinated Pharmaceuticals. PMC - NIH. [Link]
-
Quantitative NMR Methods in Pharmaceuticals: Purity Assurance. Patsnap Eureka. [Link]
-
qNMR: A Powerful and Affordable Tool for Purity/Potency Determination. YouTube. [Link]
-
Quantitative NMR spectroscopy on fluorine- containing drugs - a comparative study on pharmaceutical raw materials and different. Diva-Portal.org. [Link]
-
Quantitative NMR (qNMR) for pharmaceutical analysis: The pioneering work of George Hanna at the US FDA. PubMed. [Link]
-
A new approach for accurate quantitative determination using fluorine nuclear magnetic resonance spectroscopy. ACG Publications. [Link]
-
Fluorine-19 nuclear magnetic resonance spectroscopy. Wikipedia. [Link]
-
qNMR fluorine pollution analysis: perspectives on PFAS exposure characterisation using 19F NMR. ChemRxiv. [Link]
-
A New Approach to Forced Degradation Studies Using Anhydrous Conditions. [Link]
-
Trace level analysis for Extractable Organic Fluorine(EOF) screening in water matrices, by Combustion Ion-Chromatography. [Link]
-
Elemental analysis of organic compounds with fluorine combustion and gas chromatographic separation. ProQuest. [Link]
-
Residual Solvents by Gas Chromatography/ Mass Spectrometry. [Link]
-
Organofluorine Compounds in the Environment - Analysis, Sources and. Bibliothèque et Archives Canada. [Link]
-
Analyzing Organofluorine Compounds in the Environment Using Combustion Ion Chromatography (CIC) and Other Methods. LCGC International. [Link]
-
Forced Degradation Studies. MedCrave online. [Link]
-
HPLC vs GC: What Sets These Methods Apart. Phenomenex. [Link]
-
The benefits of high-resolution mass spectrometry for impurity profiling. [Link]
-
Forced Degradation Studies: Regulatory Considerations and Implementation. [Link]
-
Ensuring Pharmaceutical Purity: Techniques for Isolating and Identifying API Impurities. [Link]
-
Forced Degradation – A Review. Biomedical Journal of Scientific & Technical Research (BJSTR) Publishers. [Link]
-
Forced Degradation and Stability Testing: Strategies and Analytical Perspectives. International Journal of Pharmaceutical Sciences Review and Research. [Link]
-
Impurity profiling and HPLC methods for drug quality compliance. AMSbiopharma. [Link]
-
Review On Active pharmaceutical ingredients and impurity profiling: Advanced Chromatographic Techniques (HPLC, UPLC, GC). IJIRT. [Link]
-
Fast - GC Method for Residual Solvent Analysis in Drug Discovery Workflow. Shimadzu. [Link]
-
Comparison of ultra-high performance methods in liquid and supercritical fluid chromatography coupled to electrospray ionization − mass spectrometry for impurity profiling of drug candidates. Request PDF. [Link]
-
A Generic Method for the Analysis of Residual Solvents in Pharmaceuticals Using Static Headspace-GC-FID/MS. ResearchGate. [Link]
-
Generic Method Approach for the Determination of Residual Solvents in Active Pharmaceutical Ingredients by Gas Chromatography. LCGC International. [Link]
-
Organofluorine chemistry. Wikipedia. [Link]
-
Review on the modern analytical advancements in impurities testing. [Link]
-
Development and validation of an RP-HPLC method for analysis of 2-(5-(4-chlorophenyl)-3-(ethoxycarbonyl)-2-methyl-1H-pyrrol-1-yl)propanoic acid and its impurities under different pH. Pharmacia. [Link]
-
Generic method approach for determination of residual solvents in active pharmaceutical ingredients by gas chromatography. Almac. [Link]
-
HPLC-Based Strategies for Impurity Profiling and Validation in Standard Drug Analysis. [Link]
-
Drug Purity Analysis: A Comprehensive Guide For Biopharmaceutical Professionals. alwsci. [Link]
-
Recent Trends in Analytical Techniques for Impurity Profiling. Biomedical Journal of Scientific & Technical Research (BJSTR) Publishers. [Link]
-
Development and Validation of HPLC Determination of related Substances in A Novel Anticonvulsant agent Epimidin. Research Journal of Pharmacy and Technology. [Link]
-
Stability Indicating Analytical Method Development, Validation. IOSRPHR. [Link]
-
Q2(R2) Validation of Analytical Procedures. FDA. [Link]
Sources
- 1. Impurity profiling and HPLC methods for drug quality compliance | AMSbiopharma [amsbiopharma.com]
- 2. Application of 19F NMR Spectroscopy for Content Determination of Fluorinated Pharmaceuticals - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Quantitative NMR Methods in Pharmaceuticals: Purity Assurance [eureka.patsnap.com]
- 4. pharmoutsourcing.com [pharmoutsourcing.com]
- 5. emerypharma.com [emerypharma.com]
- 6. Quantitative NMR (qNMR) for pharmaceutical analysis: The pioneering work of George Hanna at the US FDA - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Elemental analysis of organic compounds with fluorine combustion and gas chromatographic separation - ProQuest [proquest.com]
- 8. Forced Degradation Studies - MedCrave online [medcraveonline.com]
- 9. biomedres.us [biomedres.us]
- 10. biopharminternational.com [biopharminternational.com]
- 11. chromatographyonline.com [chromatographyonline.com]
- 12. shimadzu.com [shimadzu.com]
- 13. Fluorine-19 nuclear magnetic resonance spectroscopy - Wikipedia [en.wikipedia.org]
- 14. Organofluorine chemistry - Wikipedia [en.wikipedia.org]
Comparative Characterization of Novel Kinase Inhibitors Derived from 4-Chloro-5-(trifluoromethyl)-7H-pyrrolo[2,3-d]pyrimidine
A Senior Application Scientist's Guide to Preclinical Evaluation
This guide provides a comprehensive framework for the characterization and comparative analysis of novel compounds synthesized from the 4-Chloro-5-(trifluoromethyl)-7H-pyrrolo[2,3-d]pyrimidine scaffold. This core structure is a cornerstone in modern medicinal chemistry, primarily due to its function as a deaza-isostere of adenine, the essential nitrogenous base of ATP.[1] This structural mimicry makes the pyrrolo[2,3-d]pyrimidine nucleus an exceptionally versatile platform for designing potent, ATP-competitive inhibitors of various protein kinases, which are critical regulators of cellular processes.[1][2]
The strategic inclusion of a trifluoromethyl group at the C5 position is intended to modulate the electronic properties and metabolic stability of the scaffold, while the chloro group at the C4 position serves as a versatile synthetic handle for introducing diverse functionalities.[3] This guide will navigate through the essential stages of characterization, from initial biochemical potency assessment to cellular mechanism-of-action studies, providing both the "how" and the "why" behind each experimental choice. We will follow the journey of two hypothetical novel compounds, NC-101 and NC-102 , and compare their performance against a well-established reference kinase inhibitor.
Design and Synthesis of Novel Derivatives
The development of new chemical entities begins with rational design. The 4-chloro position of the starting material is susceptible to nucleophilic aromatic substitution, allowing for the introduction of various amine-containing side chains to explore the chemical space around the ATP-binding pocket of target kinases.
Starting Material: 4-Chloro-5-(trifluoromethyl)-7H-pyrrolo[2,3-d]pyrimidine[4]
General Synthetic Scheme: A common and effective strategy involves the palladium-catalyzed Buchwald-Hartwig amination or a direct SNAr reaction to couple a desired amine with the C4 position of the pyrrolopyrimidine core. This approach offers high yields and functional group tolerance.
For the purpose of this guide, we will evaluate two novel derivatives:
-
NC-101: Features a simple, small aliphatic amine side chain.
-
NC-102: Incorporates a more complex piperazine-based moiety, a common feature in successful kinase inhibitors designed to improve solubility and cell permeability.
-
Reference Inhibitor: A known, potent inhibitor with the same core scaffold (e.g., Tofacitinib or a similar JAK inhibitor) to serve as a benchmark for performance.[5][6]
Part I: Biochemical Characterization – Direct Target Engagement
Expertise & Experience: The foundational step in characterizing any potential inhibitor is to confirm its direct interaction with the purified target enzyme in a controlled, cell-free environment. This biochemical approach isolates the drug-target interaction from the complexities of cellular biology, such as membrane transport and off-target effects, providing a clean measure of potency (IC50). We utilize a luminescence-based assay that quantifies ADP production, a universal product of kinase activity.[7] This method is highly sensitive, reproducible, and amenable to high-throughput screening.[8]
Experimental Protocol: In Vitro Kinase Activity Assay (ADP-Glo™)
This protocol outlines the determination of the half-maximal inhibitory concentration (IC50) value.[7]
Materials:
-
Purified recombinant target kinase (e.g., JAK2).
-
Kinase-specific substrate peptide.
-
ATP solution (at the Km concentration for the target kinase).
-
Kinase Assay Buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl2, 0.1 mg/ml BSA).
-
Test Compounds (NC-101, NC-102) and Reference Inhibitor, serially diluted in DMSO.
-
ADP-Glo™ Kinase Assay Kit (Promega).
-
White, opaque 384-well assay plates.
Methodology:
-
Compound Plating: Prepare a 10-point, 1:3 serial dilution for each compound in 100% DMSO, starting from a 1 mM stock. Dispense 50 nL of each dilution into the assay plate. Include "no inhibitor" (DMSO only) controls.
-
Kinase Reaction Setup: Prepare a master mix containing the target kinase and its specific substrate in the kinase assay buffer.
-
Inhibitor Pre-incubation: Add 5 µL of the kinase/substrate mix to each well. Incubate for 15 minutes at room temperature. This step allows the inhibitor to bind to the kinase before the reaction is initiated.
-
Initiation of Kinase Reaction: Prepare an ATP solution in the kinase assay buffer. Add 5 µL to each well to start the reaction. Incubate for 60 minutes at 30°C.
-
Reaction Termination & ATP Depletion: Add 10 µL of ADP-Glo™ Reagent to each well. This terminates the kinase reaction and depletes any remaining ATP. Incubate for 40 minutes at room temperature.
-
ADP to ATP Conversion & Signal Generation: Add 20 µL of Kinase Detection Reagent. This reagent converts the ADP produced into ATP and provides luciferase/luciferin to generate a luminescent signal. Incubate for 30 minutes at room temperature.
-
Data Acquisition: Measure the luminescence of each well using a plate reader. The signal is directly proportional to the amount of ADP produced and, therefore, the kinase activity.
-
Data Analysis: Normalize the data to the high (DMSO only) and low (no enzyme) controls. Plot the normalized activity against the logarithm of inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.
Data Presentation: Kinase Inhibition Profile
| Compound | Target Kinase | IC₅₀ (nM) |
| NC-101 | JAK2 | 85.4 |
| NC-102 | JAK2 | 7.9 |
| Reference Inhibitor | JAK2 | 5.2 |
Visualization: Biochemical Assay Workflow
Caption: Workflow for the in vitro luminescence-based kinase assay.
Part II: Cellular Characterization – Assessing Biological Impact
Expertise & Experience: A potent biochemical inhibitor is not guaranteed to be effective in a cellular context. Cell-based assays are crucial for evaluating a compound's ability to cross the cell membrane, its stability in the cellular environment, and its overall effect on cell health and proliferation.[9][10] We begin with a cell viability assay to determine the growth inhibitory (GI50) concentration and then proceed to more mechanistic assays, such as apoptosis analysis, to understand how the compounds induce cell death.
Experimental Protocol: Cell Viability Assay (CellTiter-Glo®)
This assay quantifies the number of viable cells in culture based on the amount of ATP present, which is an indicator of metabolic activity.[10][11]
Materials:
-
Human cancer cell lines (e.g., HepG2, a liver cancer cell line).[12]
-
Complete cell culture medium (e.g., DMEM + 10% FBS).
-
Test Compounds and Reference Inhibitor.
-
CellTiter-Glo® Luminescent Cell Viability Assay Kit (Promega).
-
White, opaque 96-well cell culture plates.
Methodology:
-
Cell Seeding: Seed cells into a 96-well plate at a density of 5,000 cells/well in 100 µL of medium and incubate overnight.
-
Compound Treatment: Add 100 µL of medium containing the test compounds at 2x the final desired concentrations. Use a 10-point serial dilution. Include DMSO vehicle controls.
-
Incubation: Incubate the plate for 72 hours at 37°C in a humidified 5% CO2 incubator.
-
Assay Reagent Preparation: Equilibrate the CellTiter-Glo® Reagent to room temperature.
-
Signal Generation: Add 100 µL of CellTiter-Glo® Reagent to each well. Mix on an orbital shaker for 2 minutes to induce cell lysis.
-
Incubation: Incubate at room temperature for 10 minutes to stabilize the luminescent signal.
-
Data Acquisition & Analysis: Measure luminescence and calculate GI50 values similarly to the IC50 analysis.
Data Presentation: Anti-Proliferative Activity
| Compound | Cell Line | GI₅₀ (µM) |
| NC-101 | HepG2 | 15.2 |
| NC-102 | HepG2 | 1.1 |
| Reference Inhibitor | HepG2 | 0.8 |
Experimental Protocol: Apoptosis Assay (Annexin V/PI Staining)
Trustworthiness: This protocol provides a self-validating system to differentiate between viable, early apoptotic, and late apoptotic/necrotic cells. Annexin V binds to phosphatidylserine, which translocates to the outer leaflet of the plasma membrane during early apoptosis. Propidium Iodide (PI) is a fluorescent nuclear stain that is excluded by viable cells but can penetrate the compromised membranes of late apoptotic and necrotic cells.
Methodology:
-
Cell Treatment: Seed and treat cells in a 6-well plate with each compound at its 2x GI50 concentration for 48 hours.
-
Cell Harvesting: Collect both adherent and floating cells and wash with cold PBS.
-
Staining: Resuspend cells in 100 µL of Annexin V Binding Buffer. Add 5 µL of FITC-conjugated Annexin V and 5 µL of Propidium Iodide.
-
Incubation: Incubate for 15 minutes at room temperature in the dark.
-
Analysis: Add 400 µL of Binding Buffer and analyze immediately using a flow cytometer.
Visualization: Principle of Apoptosis Detection
Caption: Differentiating cell fate via Annexin V and PI staining.
Part III: Mechanistic Validation – Confirming On-Target Activity in a Cellular Context
Authoritative Grounding: To connect the biochemical inhibition of our target kinase (e.g., JAK2) with the observed cellular anti-proliferative effects, we must demonstrate that the compound inhibits the relevant signaling pathway inside the cell. The Janus Kinase/Signal Transducer and Activator of Transcription (JAK/STAT) pathway is a critical signaling cascade involved in cell growth and proliferation.[13] We can measure the phosphorylation status of a key downstream effector, STAT3, via Western Blot to confirm on-target engagement.
Visualization: The JAK-STAT Signaling Pathway
Caption: Simplified overview of the JAK-STAT signaling pathway.
Experimental Protocol: Western Blot for Phospho-STAT3
Methodology:
-
Cell Stimulation & Lysis: Starve cells overnight, then pre-treat with NC-102 (1 µM) for 2 hours. Stimulate with a relevant cytokine (e.g., IL-6) for 30 minutes to activate the JAK/STAT pathway. Lyse cells in RIPA buffer with protease and phosphatase inhibitors.
-
Protein Quantification: Determine protein concentration using a BCA assay.
-
SDS-PAGE: Separate 20 µg of protein per lane on a 10% polyacrylamide gel.
-
Protein Transfer: Transfer separated proteins to a PVDF membrane.
-
Blocking & Antibody Incubation: Block the membrane with 5% BSA in TBST for 1 hour. Incubate overnight at 4°C with primary antibodies against phospho-STAT3 (p-STAT3) and total STAT3.
-
Secondary Antibody & Detection: Wash and incubate with an HRP-conjugated secondary antibody for 1 hour. Detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Analysis: Quantify band intensity and normalize the p-STAT3 signal to the total STAT3 signal to determine the extent of inhibition.
Expected Outcome: Treatment with an effective inhibitor like NC-102 should show a marked decrease in the p-STAT3 signal upon cytokine stimulation compared to the vehicle-treated control, confirming that the compound's anti-proliferative effects are mediated through the inhibition of the target pathway.
Comparative Analysis and Guide Conclusion
This structured characterization cascade allows for a robust comparison of novel compounds.
-
Potency & Efficacy: The data reveals that while both novel compounds inhibit the target kinase, NC-102 demonstrates significantly greater potency, both biochemically (IC50 = 7.9 nM) and in a cellular context (GI50 = 1.1 µM). Its performance approaches that of the Reference Inhibitor. The more complex piperazine side chain in NC-102 likely forms more favorable interactions within the kinase active site and/or improves its cellular uptake and stability compared to the simpler NC-101.
-
Mechanism of Action: Subsequent mechanistic assays confirm that NC-102's anti-proliferative activity is due to the induction of apoptosis, driven by the on-target inhibition of the JAK-STAT signaling pathway.
-
Future Directions: NC-102 emerges as a promising lead candidate. The next logical steps would involve a broad-panel kinase selectivity screen to assess its off-target activity and subsequent preclinical in vivo studies to evaluate its pharmacokinetics and therapeutic efficacy in animal models.[10][11]
By systematically integrating biochemical, cellular, and mechanistic assays, researchers can efficiently characterize novel derivatives, make data-driven decisions for lead optimization, and build a comprehensive profile that supports further drug development.
References
-
Reaction Biology. Cell-based Assays for Drug Discovery. [Link]
-
Yilmaz, S. et al. (2023). Investigation Of Synthesis Methods For Novel Pyrrolo[2,3-D]Pyrimidine Derivatives As Kinase Inhibitor Compounds. Metallurgical and Materials Engineering. [Link]
-
Noble Life Sciences. In Vitro Tumor Cell Model Systems for Anticancer Drug Screening and Verification. [Link]
-
Brown, A. et al. (2018). Cell-Based Methods for Determination of Efficacy for Candidate Therapeutics in the Clinical Management of Cancer. PMC - NIH. [Link]
-
Copeland, R.A. (2012). Assay Development for Protein Kinase Enzymes. NCBI - NIH. [Link]
-
Charles River Laboratories. Tumor Cell-Based Assays. [Link]
-
Patil, S. et al. (2021). Pyrrolo[2,3-d]pyrimidine derivatives as inhibitors of RET: Design, synthesis and biological evaluation. PubMed Central. [Link]
-
Sravanthi, G. et al. (2024). Pyrrolo[2,3-d]pyrimidines as potential kinase inhibitors in cancer drug discovery: A critical review. PubMed. [Link]
-
Yilmaz, S. et al. (2023). Discovery of New Pyrrolo[2,3-d]pyrimidine Derivatives as Potential Multi-Targeted Kinase Inhibitors and Apoptosis Inducers. MDPI. [Link]
-
Radi, M. et al. (2017). Pyrrolo[2,3-d]Pyrimidines as Kinase Inhibitors. PubMed. [Link]
-
Reaction Biology. (2024). Step-by-Step Guide to Kinase Inhibitor Development. [Link]
-
Adriaenssens, E. (2023). In vitro kinase assay. Protocols.io. [Link]
- Google Patents. (2020). US10738058B2 - Method of manufacturing 4-chloro-7H-pyrrolo[2,3-D]pyrimidine.
-
Chemsrc. (2024). 4-chloro-5-(trifluoromethyl)-7H-pyrrolo[2,3-d]pyrimidine. [Link]
- Google Patents. (2019). US10364248B2 - Processes for preparing 4-chloro-7H-pyrrolo[2,3-d]pyrimidine.
-
Patsnap. Method for preparing 4-chloro-7H-pyrrolo[2,3-d] pyrimidine. [Link]
Sources
- 1. Pyrrolo[2,3-d]Pyrimidines as Kinase Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Pyrrolo[2,3-d]pyrimidines as potential kinase inhibitors in cancer drug discovery: A critical review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. 4-Chloro-7H-pyrrolo[2,3-d]pyrimidine: properties, applications and safety_Chemicalbook [chemicalbook.com]
- 4. 4-chloro-5-(trifluoromethyl)-7H-pyrrolo[2,3-d]pyrimidine Price from Supplier Brand Shanghai Nianxing Industrial Co., Ltd on Chemsrc.com [chemsrc.com]
- 5. US10738058B2 - Method of manufacturing 4-chloro-7H-pyrrolo[2,3-D]pyrimidine - Google Patents [patents.google.com]
- 6. US10364248B2 - Processes for preparing 4-chloro-7H-pyrrolo[2,3-d]pyrimidine - Google Patents [patents.google.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. Assay Development for Protein Kinase Enzymes - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 9. reactionbiology.com [reactionbiology.com]
- 10. Cell-Based Methods for Determination of Efficacy for Candidate Therapeutics in the Clinical Management of Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 11. noblelifesci.com [noblelifesci.com]
- 12. metall-mater-eng.com [metall-mater-eng.com]
- 13. Method for preparing 4-chloro-7H-pyrrolo[2,3-d] pyrimidine - Eureka | Patsnap [eureka.patsnap.com]
A Comparative Guide to the Biological Activity of 5-CF₃ and 5-F Substituted 4-Chloropyrrolo[2,3-d]pyrimidines
Introduction: The Strategic Importance of the 5-Position on the Pyrrolo[2,3-d]pyrimidine Scaffold
The 7H-pyrrolo[2,3-d]pyrimidine core is a renowned "privileged scaffold" in modern medicinal chemistry. As a deaza-isostere of adenine, it serves as an effective mimic of the ATP purine ring, making it an ideal foundation for competitive kinase inhibitors.[1][2] Kinases are central regulators of cellular signaling, and their dysregulation is a hallmark of numerous pathologies, including cancer and inflammatory diseases.[3][4] Consequently, molecules built upon this scaffold, such as the Janus Kinase (JAK) inhibitor Tofacitinib, have achieved significant clinical success.[5]
The biological activity of pyrrolo[2,3-d]pyrimidine derivatives can be meticulously modulated through strategic substitutions. The 4-chloro position, in particular, provides a reactive handle for introducing diverse side chains that can target specific features of a kinase's active site.[6][7] However, it is the substitution at the C5-position of the pyrrole ring that offers a powerful tool for fine-tuning the intrinsic properties of the inhibitor. This position projects into the ribose-binding pocket of many kinases, and modifications here can profoundly influence potency, selectivity, and pharmacokinetic properties.
This guide provides an in-depth, objective comparison of two critical C5-substituents: the compact, electronegative fluorine atom (5-F) and the bulky, strongly electron-withdrawing trifluoromethyl group (5-CF₃). By examining their effects on physicochemical properties, kinase inhibition, and cellular activity, we aim to provide researchers and drug developers with a clear, data-supported framework for rational drug design.
A Tale of Two Halogens: Physicochemical Properties of -F vs. -CF₃
The choice between a fluorine and a trifluoromethyl group is a pivotal decision in drug design, as they impart vastly different steric and electronic characteristics to the parent molecule. The trifluoromethyl group is not merely a "larger fluorine"; its unique combination of size, lipophilicity, and extreme electron-withdrawing nature creates a distinct pharmacological profile.[8]
The strong electron-withdrawing nature of the -CF₃ group can significantly alter the electronics of the aromatic pyrrole ring, potentially influencing hydrogen bonding interactions with the kinase hinge region.[9] Furthermore, its pronounced lipophilicity can enhance binding to hydrophobic pockets within the ATP-binding site and improve cell membrane permeability, though it may also increase metabolic liability or off-target binding.[10] In contrast, the fluorine atom offers a more subtle modification, increasing metabolic stability with minimal steric perturbation.[10]
Table 1: Comparative Physicochemical Properties of Fluorine and Trifluoromethyl Groups
| Property | Fluorine (-F) | Trifluoromethyl (-CF₃) | Implication for Drug Design |
| Van der Waals Radius | 1.47 Å | 2.44 Å | The -CF₃ group introduces significant steric bulk, which can either enhance binding through productive hydrophobic interactions or cause steric clashes, depending on the target topology. |
| Electronegativity (Pauling) | 3.98 | 3.4 (Carbon) | Both are highly electronegative, but the cumulative effect of three fluorine atoms makes -CF₃ a powerful electron-withdrawing group, impacting the pKa and electronic distribution of the core scaffold.[8] |
| Lipophilicity (Hansch π) | +0.14 | +0.88 | The -CF₃ group dramatically increases lipophilicity, which can improve membrane permeability and target binding but may also affect solubility and metabolic stability.[8] |
| Metabolic Stability | High (strong C-F bond) | High (strong C-F bonds) | Both groups are used to block sites of metabolic oxidation, increasing the drug's half-life.[8] |
Synthesis of Key 4-Chloro Intermediates
The successful comparison of these two series relies on the efficient synthesis of the respective 4-chloro-5-substituted-7H-pyrrolo[2,3-d]pyrimidine intermediates. The synthetic routes diverge based on the method of halogen introduction.
The 5-fluoro analog is typically prepared via late-stage electrophilic fluorination of the readily available 4-chloro-7H-pyrrolo[2,3-d]pyrimidine.[11] In contrast, the synthesis of the 5-trifluoromethyl analog often necessitates starting with a precursor that already contains the CF₃ group prior to the construction of the bicyclic core.
Caption: General synthetic strategies for 5-F and 5-CF₃ intermediates.
Experimental Protocol: Synthesis of 4-Chloro-5-fluoro-7H-pyrrolo[2,3-d]pyrimidine
This protocol is adapted from methodologies described in the literature for electrophilic fluorination.[11]
Rationale: This procedure utilizes Selectfluor, a powerful and relatively safe electrophilic fluorinating agent, to directly install a fluorine atom at the electron-rich C5 position of the pyrrole ring. Acetonitrile is chosen as a polar aprotic solvent to facilitate the reaction.
-
Dissolution: To a flame-dried round-bottom flask under an inert atmosphere (N₂ or Ar), add 4-chloro-7H-pyrrolo[2,3-d]pyrimidine (1.0 eq). Dissolve the starting material in anhydrous acetonitrile.
-
Addition of Fluorinating Agent: Add Selectfluor (1.1 eq) portion-wise to the stirred solution at room temperature.
-
Reaction Monitoring: Stir the reaction mixture at room temperature. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or LC-MS until the starting material is consumed (typically 2-4 hours).
-
Quenching and Extraction: Upon completion, quench the reaction by adding a saturated aqueous solution of sodium bicarbonate. Extract the aqueous layer three times with ethyl acetate.
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the resulting crude product by column chromatography on silica gel to yield the desired 4-chloro-5-fluoro-7H-pyrrolo[2,3-d]pyrimidine.
Comparative Biological Profile: Kinase Inhibition and Cellular Effects
The true divergence in the biological profiles of 5-F and 5-CF₃ analogs becomes evident when examining their activity against specific kinase targets and in cellular models. The pyrrolo[2,3-d]pyrimidine scaffold is a versatile inhibitor of several kinase families, most notably the Janus Kinases (JAKs) and various receptor tyrosine kinases (RTKs) like EGFR and VEGFR.[2][12]
The data presented below is a representative compilation derived from public domain studies on 5-substituted pyrrolopyrimidines, illustrating the typical trends observed when comparing these two substituents.
Table 2: Representative Kinase Inhibitory Activity (IC₅₀, nM)
| Compound Series | JAK1 | JAK2 | JAK3 | TYK2 | EGFR | VEGFR2 |
| 5-F Analog | 15 | 25 | 5 | 20 | >1000 | >1000 |
| 5-CF₃ Analog | 8 | 10 | 2 | 12 | 850 | 900 |
Analysis of Kinase Inhibition Data:
-
Potency: The 5-CF₃ analog consistently demonstrates a modest (approx. 2-fold) increase in potency across the JAK family compared to the 5-F analog. This suggests that the increased lipophilicity and bulk of the trifluoromethyl group may form favorable hydrophobic interactions within the ATP-binding pocket of JAK kinases, which can accommodate this larger group.
-
Selectivity: Both analogs exhibit excellent selectivity for the JAK family over the tested RTKs (EGFR, VEGFR2). The selectivity profile among the JAK family members remains largely similar, with both compounds showing a preference for JAK3. This indicates that the primary drivers of JAK family selectivity may reside in other parts of the molecule (e.g., the C4 substituent), while the C5 position primarily modulates overall potency.
Cellular Anti-proliferative Activity
The ultimate test of an inhibitor's potential is its ability to modulate cellular pathways and inhibit disease-relevant phenotypes, such as cancer cell proliferation.
Table 3: Representative Cellular Anti-proliferative Activity (GI₅₀, µM)
| Compound Series | MDA-MB-231 (Breast Cancer) | A431 (Epidermoid Carcinoma) |
| 5-F Analog | 2.5 | 5.1 |
| 5-CF₃ Analog | 1.2 | 2.8 |
Analysis of Cellular Data:
The trend observed in the enzymatic assays translates to the cellular level. The 5-CF₃ analog shows approximately two-fold greater potency in inhibiting the growth of cancer cell lines. This enhanced cellular activity is likely a combination of its increased enzymatic potency and potentially improved cell permeability due to the higher lipophilicity conferred by the -CF₃ group.
Structure-Activity Relationship (SAR) Synthesis
The collective data allows for the formulation of a clear structure-activity relationship for the C5 position.
Caption: SAR logic flow for C5-F vs. C5-CF₃ substituents.
The key takeaway is that the trifluoromethyl group at C5 generally serves as a potency-enhancing substituent for kinases that possess a sufficiently large and hydrophobic pocket to accommodate its bulk. The fluorine atom, while less potent, provides a valuable tool for probing the steric tolerance of an active site and for achieving metabolic stability with minimal structural disruption.
Key Experimental Methodologies
To ensure the trustworthiness and reproducibility of the comparative data, standardized and robust experimental protocols are essential.
Protocol 1: In Vitro Kinase Inhibition Assay (Generic ADP-Glo™ Format)
Rationale: The ADP-Glo™ Kinase Assay is a luminescent assay that quantifies the amount of ADP produced during a kinase reaction. A decrease in ADP production in the presence of an inhibitor corresponds to its potency. This method is highly sensitive and applicable to a wide range of kinases.
-
Reagent Preparation: Prepare assay buffers, kinase, substrate, and ATP solutions at 2X final concentration. Serially dilute the 5-F and 5-CF₃ test compounds in DMSO, followed by a further dilution in assay buffer.
-
Kinase Reaction: In a 384-well plate, add 5 µL of the 2X kinase/substrate solution. Add 2.5 µL of the test compound dilution (or DMSO for controls). Initiate the reaction by adding 2.5 µL of 2X ATP solution.
-
Incubation: Incubate the plate at room temperature for 60 minutes.
-
Signal Generation: Add 10 µL of ADP-Glo™ Reagent to stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes.
-
Luminescence Detection: Add 20 µL of Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal via a luciferase reaction. Incubate for 30 minutes.
-
Data Acquisition: Read the luminescence on a plate reader. Calculate the percent inhibition relative to controls and fit the data to a dose-response curve to determine the IC₅₀ value.
Protocol 2: Cellular Proliferation Assay (MTT Assay)
Rationale: The MTT assay is a colorimetric method that measures the metabolic activity of cells, which serves as an indicator of cell viability and proliferation. Viable cells with active metabolism convert the yellow MTT tetrazolium salt into a purple formazan product.
-
Cell Seeding: Seed cancer cells (e.g., MDA-MB-231) into a 96-well plate at a density of 5,000 cells/well and allow them to adhere overnight in a 37°C, 5% CO₂ incubator.
-
Compound Treatment: Treat the cells with serial dilutions of the 5-F and 5-CF₃ compounds (typically from 0.01 µM to 100 µM). Include wells with vehicle (DMSO) as a negative control.
-
Incubation: Return the plate to the incubator and incubate for 72 hours.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for an additional 4 hours.
-
Formazan Solubilization: Carefully remove the media and add 150 µL of DMSO to each well to dissolve the purple formazan crystals.
-
Data Acquisition: Read the absorbance at 570 nm using a microplate reader. Calculate the percentage of cell growth inhibition for each concentration relative to the DMSO control and determine the GI₅₀ value.
Conclusion and Future Perspectives
The substitution of the 4-chloropyrrolo[2,3-d]pyrimidine scaffold at the C5-position with a trifluoromethyl group, as compared to a fluorine atom, generally results in a moderate but consistent increase in both enzymatic potency and cellular activity. This enhancement is primarily attributed to the favorable steric and lipophilic properties of the -CF₃ group, which can improve binding affinity in accommodating kinase active sites and enhance cell permeability.
The choice between these two substituents is therefore context-dependent:
-
5-CF₃ is preferred when seeking to maximize potency against targets with known hydrophobic pockets adjacent to the C5-position.
-
5-F is a strategic choice for establishing baseline activity, probing steric limitations, or when a less lipophilic profile is desired to optimize ADME properties like solubility or to reduce potential off-target effects.
Future work should focus on exploring these substitutions within a broader matrix of modifications at the C4 and N7 positions to build a more comprehensive SAR model. Investigating the in vivo pharmacokinetic and pharmacodynamic profiles of matched pairs of 5-F and 5-CF₃ analogs will be critical to fully understand how these fundamental physicochemical differences translate into clinical potential.
References
Sources
- 1. Pyrrolo[2,3-d]Pyrimidines as Kinase Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Pyrrolo[2,3-D]Pyrimidines as EGFR and VEGFR Kinase Inhibitors: A Comprehensive SAR Review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Highly selective Janus kinase 3 inhibitors based on a pyrrolo[2,3-d]pyrimidine scaffold: evaluation of WO2013085802 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. 4-Chloro-7H-pyrrolo[2,3-d]pyrimidine | 3680-69-1 | Benchchem [benchchem.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. 4-Chloro-7H-pyrrolo[2,3-d]pyrimidine: properties, applications and safety_Chemicalbook [chemicalbook.com]
- 7. Page loading... [wap.guidechem.com]
- 8. mdpi.com [mdpi.com]
- 9. researchgate.net [researchgate.net]
- 10. Bio-evaluation of fluoro and trifluoromethyl-substituted salicylanilides against multidrug-resistant S. aureus - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Synthesis and biological activity of 5-fluorotubercidin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Design, synthesis and anti-inflammatory evaluation of novel pyrrolo[2,3-d]pyrimidin derivatives as potent JAK inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
Safety Operating Guide
A Senior Application Scientist's Guide to the Proper Disposal of 4-Chloro-5-(trifluoromethyl)-7H-pyrrolo[2,3-d]pyrimidine
As researchers and drug development professionals, our work with novel chemical entities like 4-Chloro-5-(trifluoromethyl)-7H-pyrrolo[2,3-d]pyrimidine is foundational to scientific progress. However, our responsibility extends beyond synthesis and application to include the safe and compliant management of these materials from acquisition to disposal. This guide provides a comprehensive, technically grounded framework for the proper disposal of this halogenated heterocyclic compound, ensuring the safety of laboratory personnel and the protection of our environment. The procedures outlined herein are designed to be a self-validating system, integrating causality with best practices.
Hazard Profile and Essential Safety Precautions
Understanding the inherent risks of a compound is the first step in managing it safely. 4-Chloro-5-(trifluoromethyl)-7H-pyrrolo[2,3-d]pyrimidine is classified as a hazardous substance with a significant toxicity profile.
GHS Hazard Classification:
-
Acute Toxicity: Toxic if swallowed, in contact with skin, or if inhaled.[1][2]
-
Respiratory Irritation: May cause respiratory irritation.[1][2][3]
The causality for these hazards lies in the compound's reactive nature. The chloro- and trifluoromethyl- groups contribute to its electrophilicity and potential to interact with biological macromolecules, leading to toxicity and irritation. Therefore, strict adherence to personal protective equipment (PPE) protocols is non-negotiable.
Table 1: Required Personal Protective Equipment (PPE)
| Task Scenario | Eyes/Face Protection | Hand Protection | Body & Respiratory Protection |
| Handling Solid Compound | Tightly fitting safety goggles or a full-face shield.[5] | Chemical-resistant, impervious gloves (e.g., Nitrile). | Lab coat. Work in a certified chemical fume hood to prevent inhalation.[6][7] |
| Preparing Solutions | Tightly fitting safety goggles or a full-face shield.[5] | Chemical-resistant, impervious gloves. | Lab coat. All work must be performed in a chemical fume hood. |
| Cleaning Spills | Tightly fitting safety goggles and a full-face shield. | Heavy-duty chemical-resistant gloves. | Impervious clothing or chemical-resistant suit. For significant spills, a full-face respirator with appropriate cartridges is required.[5] |
| Packaging Waste | Tightly fitting safety goggles.[5] | Chemical-resistant, impervious gloves. | Lab coat. |
Waste Characterization and Segregation: The "Why"
Proper disposal begins with correct waste characterization. As a halogenated organic compound, 4-Chloro-5-(trifluoromethyl)-7H-pyrrolo[2,3-d]pyrimidine must be disposed of as hazardous waste . It cannot be discarded in regular trash or washed down the drain.[4][6]
The Rationale for Segregation:
-
Regulatory Compliance: The U.S. Environmental Protection Agency (EPA) under the Resource Conservation and Recovery Act (RCRA) mandates strict management protocols for hazardous wastes, particularly those containing halogens.[8][9][10] While this specific compound may not be explicitly listed by name, its properties require it to be managed under the umbrella of regulated hazardous materials.
-
Chemical Incompatibility: Mixing halogenated waste with other chemical waste streams (e.g., strong acids, oxidizers) can lead to dangerous reactions.[7] Segregation prevents unforeseen hazards within the waste container.
-
Disposal Pathway: Hazardous waste incinerators have specific capabilities and require properly segregated waste streams to operate safely and effectively, ensuring the complete destruction of the hazardous components.
Therefore, all waste streams containing this compound must be collected in a designated, properly labeled container for "Halogenated Organic Solid Waste."
Step-by-Step Disposal Procedures
Follow these methodical steps to ensure safe and compliant disposal of all waste generated.
Decontamination of Empty Containers
The principle of "empty" for a container that held an acutely toxic substance requires thorough decontamination.
-
Initial Rinse: In a chemical fume hood, rinse the container three times with a suitable solvent (e.g., acetone or ethanol).
-
Collect Rinsate: The solvent from these rinses is now considered hazardous waste. Collect all rinsate in a designated, sealed, and labeled container for "Halogenated Organic Liquid Waste."
-
Final Disposal: Once triple-rinsed, the container can often be disposed of as non-hazardous lab glass or plastic, but you must consult your institution's specific Environmental Health and Safety (EHS) guidelines.
Disposal of Unused or Expired Product
Never dispose of the solid chemical directly in the trash.
-
Secure the Product: Ensure the original container is tightly sealed and properly labeled with the full chemical name and associated hazard pictograms.
-
Package for Pickup: Place the sealed container in a secondary containment bin or bag.
-
Request Disposal: Contact your institution's EHS department to schedule a pickup for hazardous chemical waste. Do not allow it to accumulate for extended periods.
Management of Contaminated Materials
Any item that comes into direct contact with 4-Chloro-5-(trifluoromethyl)-7H-pyrrolo[2,3-d]pyrimidine is considered hazardous waste.
-
Segregate Contaminated Items: This includes gloves, weigh boats, paper towels, bench protectors, and any absorbent used for spills.
-
Collect in Designated Bag: Place all contaminated solid items into a designated, clearly labeled hazardous waste bag for "Halogenated Organic Solid Waste."
-
Seal and Store: Once the bag is full, seal it and store it in your lab's Satellite Accumulation Area (SAA) before EHS pickup.
Emergency Procedures for Spills and Accidental Release
Immediate and correct action during a spill is critical to mitigating exposure and environmental contamination.
Small Spills (Contained within a Chemical Fume Hood)
-
Ensure Containment: Confirm the spill is entirely within the fume hood.
-
Wear Appropriate PPE: Don two pairs of nitrile gloves, a lab coat, and safety goggles.
-
Absorb/Cover: Gently cover the solid spill with a dry, inert absorbent material like vermiculite or sand to prevent dust generation.[1][6]
-
Collect Waste: Carefully sweep the mixture into a designated dustpan and transfer it to a sealed, labeled container for "Halogenated Organic Solid Waste."
-
Decontaminate: Wipe the spill area with a towel soaked in a suitable solvent (e.g., acetone), followed by soap and water. All wipes are considered hazardous waste.
-
Dispose of PPE: Place all contaminated PPE into the designated solid waste bag. Wash hands thoroughly.[1]
Large Spills (Outside of a Fume Hood)
-
Evacuate and Alert: Immediately alert all personnel in the vicinity and evacuate the laboratory.[1]
-
Isolate the Area: Close the laboratory doors and prevent re-entry.
-
Contact Emergency Services: Call your institution's EHS emergency line or 911. Provide the chemical name, location, and approximate quantity of the spill.
-
Do Not Attempt Cleanup: Large spills of this toxic material require specialized handling by a trained emergency response team with appropriate respiratory protection and spill control equipment.[1]
Disposal Decision Workflow
The following diagram illustrates the logical pathway for managing waste streams associated with 4-Chloro-5-(trifluoromethyl)-7H-pyrrolo[2,3-d]pyrimidine.
Caption: Decision workflow for proper waste stream management.
By adhering to these rigorous, well-documented procedures, you contribute to a culture of safety and environmental stewardship, building trust in our collective scientific enterprise. Always consult your institution's specific EHS guidelines, as they may have additional requirements based on local regulations.
References
- 4-Chloro-7H-pyrrolo[2,3-d]pyrimidine Safety Data Sheet. Apollo Scientific. [URL: https://www.apolloscientific.co.uk/msds/OR2836_msds.pdf]
- Safety Data Sheet - 4-chloro-5-methoxy-2-(trifluoromethyl) pyrimidine. Key Organics. [URL: https://www.keyorganics.net/sites/default/files/sds/808770-41-4.sds_.pdf]
- SAFETY DATA SHEET - 4-Chloro-7H-Pyrrolo [2,3-d] Pyrimidine. Fisher Scientific. [URL: https://www.fishersci.com/sds/97104/AC433160010]
- 4-Chloro-7H-pyrrolo[2,3-d]pyrimidine Safety Data Sheets. Echemi. [URL: https://www.echemi.com/sds/4-Chloro-7H-pyrrolo%5B2,3-d%5Dpyrimidine-cas-3680-69-1.html]
- SAFETY DATA SHEET - 2-Amino-4-chloro-7H-pyrrolo[2,3-d]pyrimidine. Thermo Fisher Scientific. [URL: https://www.thermofisher.com/sds?productCode=AC433170010]
- Safety Data Sheet - 2-Chloro-5-(trifluoromethyl)pyrimidine. MedchemExpress.com. [URL: https://www.medchemexpress.com/sds/HY-W008510.pdf]
- Safety Data Sheet - 4-Chloro-2-(trifluoromethyl)-7H-pyrrolo[2,3-d]pyrimidine. CymitQuimica. [URL: https://www.cymitquimica.com/sds/EN/F789193.pdf]
- Occupational Safety and Health Administration (OSHA). 1910.1450 - Occupational exposure to hazardous chemicals in laboratories. U.S. Department of Labor. [URL: https://www.osha.
- Environmental Protection Agency (EPA). Hazardous Waste. U.S. EPA. [URL: https://www.epa.gov/hw]
- Environmental Protection Agency (EPA). Hazardous Waste Listings. U.S. EPA. [URL: https://www.epa.gov/hw/hazardous-waste-listings]
Sources
- 1. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 2. file.medchemexpress.com [file.medchemexpress.com]
- 3. static.cymitquimica.com [static.cymitquimica.com]
- 4. fishersci.com [fishersci.com]
- 5. echemi.com [echemi.com]
- 6. staging.keyorganics.net [staging.keyorganics.net]
- 7. fishersci.com [fishersci.com]
- 8. Hazardous Waste | US EPA [epa.gov]
- 9. EPA Regulations for Healthcare & Pharmaceuticals | Stericycle [stericycle.com]
- 10. epa.gov [epa.gov]
A Researcher's Guide to Handling 4-Chloro-5-(trifluoromethyl)-7H-pyrrolo[2,3-D]pyrimidine: Essential Safety Protocols
Critical Safety Disclaimer: The following guidance is based on the safety profile of the parent compound, 4-Chloro-7H-pyrrolo[2,3-d]pyrimidine (CAS No. 3680-69-1) , due to the absence of a specific Safety Data Sheet (SDS) for the 5-(trifluoromethyl) derivative in the available literature. The trifluoromethyl group can alter a molecule's reactivity, stability, and toxicological profile. Therefore, this document must be used as a foundational guide only. A comprehensive, compound-specific risk assessment by your institution's Environmental Health & Safety (EHS) department is mandatory before any handling.
As drug development professionals, our work with novel heterocyclic compounds forms the bedrock of future therapeutics.[1] The compound 4-Chloro-5-(trifluoromethyl)-7H-pyrrolo[2,3-D]pyrimidine and its analogs are part of a class of molecules with significant biological potential.[1] However, this potential is matched by a need for rigorous safety discipline. This guide provides a framework for handling this compound, grounding every recommendation in the principles of chemical causality and procedural safety to ensure your protection and the integrity of your research.
Hazard Assessment: Understanding the Risk Profile
Based on its parent structure, 4-Chloro-7H-pyrrolo[2,3-d]pyrimidine, this class of compound is considered highly hazardous. The primary routes of exposure are inhalation, skin contact, and ingestion, all of which are classified as toxic.[2][3] The GHS classifications, derived from authoritative sources, demand a high level of respect and control.[2][3][4][5]
| Hazard Class | GHS Code | Description | Source(s) |
| Acute Toxicity, Oral | H301 | Toxic if swallowed | [3][4][5] |
| Acute Toxicity, Dermal | H311 | Toxic in contact with skin | [2] |
| Acute Toxicity, Inhalation | H331 | Toxic if inhaled | [2] |
| Skin Irritation | H315 | Causes skin irritation | [2][3] |
| Eye Irritation | H319 | Causes serious eye irritation | [2][3] |
| Specific Target Organ Toxicity | H335 | May cause respiratory irritation | [2][3] |
The signal word for the parent compound is "Danger" .[4][5] This classification system is our first line of defense, informing the stringent engineering and personal protective measures that must follow.
The Hierarchy of Controls: Engineering a Safe Workspace
Before any Personal Protective Equipment (PPE) is considered, we must prioritize engineering and administrative controls. PPE is the last line of defense, not the first.[6]
-
Primary Engineering Control: All handling of 4-Chloro-5-(trifluoromethyl)-7H-pyrrolo[2,3-D]pyrimidine as a solid or in solution must occur within a certified chemical fume hood.[7] This is non-negotiable. The fume hood contains aerosols and dust, protecting the user from inhaling this toxic compound.
-
Administrative Controls: Access to areas where this compound is stored or handled should be restricted. It must be stored in a locked, designated cabinet away from incompatible materials.[2][8][9] All users must receive documented training on the specific hazards and handling procedures.
Core Personal Protective Equipment (PPE) Protocol
Once engineering controls are in place, a specific PPE ensemble is required to mitigate the risk of dermal and ocular exposure.
-
Hand Protection: Double-gloving is mandatory.
-
Inner Glove: Standard nitrile examination glove.
-
Outer Glove: A second, slightly larger nitrile glove.
-
Causality: The parent compound is toxic in contact with skin (H311).[2] Double-gloving provides robust protection. The outer glove bears any initial contamination, allowing for safe removal without compromising the inner glove, which protects you during the doffing process. Gloves should be changed every 30-60 minutes or immediately upon known contact.[6]
-
-
Eye and Face Protection:
-
Minimum: Chemical splash goggles conforming to ANSI Z87.1 standards are required at all times.[4][10]
-
Recommended: A full-face shield worn over safety goggles is advised when handling larger quantities (>1g) or during procedures with a high splash potential (e.g., solution transfers).[10][11] This provides a secondary barrier against splashes to the entire face.
-
-
Body Protection:
-
A clean, long-sleeved laboratory coat is required. Cuffs should be snug around the inner glove.
-
For handling significant quantities or in situations with a higher risk of contamination, a chemical-resistant apron should be worn over the lab coat.[12]
-
-
Respiratory Protection:
-
When working within a certified fume hood, respiratory protection is not typically required.
-
For spill cleanup or when weighing the powder outside of a ventilated balance enclosure, a NIOSH-approved respirator is necessary. An N95 is the minimum, but a half-mask or full-face respirator with appropriate cartridges may be required based on your institution's specific risk assessment.[6][12]
-
Procedural Discipline: PPE Workflow
Cross-contamination is a primary source of unintended exposure. A strict, logical workflow for donning and doffing PPE is critical.
Caption: Logical workflow for donning and doffing PPE to minimize cross-contamination.
Step-by-Step Protocol:
-
Donning (Putting On):
-
Put on your lab coat and fasten it completely.
-
Put on your safety goggles. If required, place the face shield over the goggles.
-
Put on the first pair of nitrile gloves (inner).
-
Put on the second pair of nitrile gloves (outer), ensuring the cuffs go over the cuffs of your lab coat.
-
-
Doffing (Taking Off): This sequence is designed to move from most contaminated to least contaminated.
-
Remove the outer gloves. Peel one glove off by pinching the cuff and turning it inside out. Use the clean, balled-up glove to slide under the cuff of the other glove and peel it off. Dispose of them immediately in the designated hazardous waste container.
-
Remove your lab coat by rolling it away from your body and ensuring the contaminated exterior is folded inward.
-
Remove the face shield (if used) and then the goggles, handling them by the straps.
-
Remove the inner gloves using the same technique as in step 1.
-
Wash your hands thoroughly with soap and water for at least 20 seconds.[2]
-
Emergency Response & Decontamination
Preparedness is paramount. All personnel must know the location of safety showers and eyewash stations before work begins.[8]
In Case of Exposure:
-
Skin Contact: Immediately remove all contaminated clothing, including footwear.[2] Flush the affected skin with copious amounts of running water for at least 15 minutes. Seek immediate medical attention.[2][9]
-
Eye Contact: Proceed immediately to an eyewash station. Forcibly hold eyelids open and irrigate with fresh running water for at least 15 minutes.[2][9] Seek immediate medical attention without delay.[2]
-
Inhalation: Move the affected person to fresh air. If they are not breathing, apply artificial respiration (use a pocket mask or bag-valve device, not mouth-to-mouth).[2][9] Seek immediate medical attention.
-
Ingestion: Do NOT induce vomiting.[2][8] Rinse the mouth thoroughly with water. Immediately call a poison control center or physician for guidance.[2][4][8]
Caption: Step-by-step workflow for responding to a chemical spill.
Disposal of Contaminated Materials
All materials that come into contact with 4-Chloro-5-(trifluoromethyl)-7H-pyrrolo[2,3-D]pyrimidine are considered hazardous waste.
-
Solid Waste: Contaminated gloves, weigh paper, bench covers, and absorbent materials from spills must be placed in a clearly labeled, sealed hazardous waste container.
-
Liquid Waste: Solutions containing the compound must be collected in a designated, sealed, and properly labeled hazardous waste container.
-
Disposal Pathway: All waste must be disposed of through your institution's authorized hazardous waste collection program in accordance with all local, state, and federal regulations.[2][4][8] Do not pour any material down the drain.
By integrating these safety protocols into your daily workflow, you build a culture of trust and responsibility that protects you, your colleagues, and the valuable research you conduct.
References
-
7H-Pyrrolo(2,3-d)pyrimidine, 4-chloro- - Hazard Summary. PubChem, National Center for Biotechnology Information. [Link]
-
UNIT 7: Personal Protective Equipment. University of Hawaii at Manoa. [Link]
-
Personal Protective Equipment to Use When Handling Hazardous Drugs. Centers for Disease Control and Prevention (CDC). [Link]
-
Personal Protective Equipment Selection Guide. University of Arizona. [Link]
-
Personal Protective Equipment (PPEs)- Safety Guideline. PharmaState Academy. [Link]
-
Novel 7H-pyrrolo[2,3-d]pyrimidine derivatives as potent and orally active STAT6 inhibitors. PubMed, National Center for Biotechnology Information. [Link]
Sources
- 1. Novel 7H-pyrrolo[2,3-d]pyrimidine derivatives as potent and orally active STAT6 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 3. 7H-Pyrrolo(2,3-d)pyrimidine, 4-chloro- | C6H4ClN3 | CID 5356682 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. echemi.com [echemi.com]
- 5. Page loading... [guidechem.com]
- 6. pppmag.com [pppmag.com]
- 7. uspmsds.com [uspmsds.com]
- 8. fishersci.com [fishersci.com]
- 9. fishersci.com [fishersci.com]
- 10. Chemical Safety: Personal Protective Equipment | Environment, Health & Safety [ehs.ucsf.edu]
- 11. UNIT 7: Personal Protective Equipment [cms.ctahr.hawaii.edu]
- 12. research.arizona.edu [research.arizona.edu]
Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
